molecular formula C10H16O B1210497 Ipsdienol CAS No. 35628-00-3

Ipsdienol

Cat. No.: B1210497
CAS No.: 35628-00-3
M. Wt: 152.23 g/mol
InChI Key: NHMKYUHMPXBMFI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipsdienol is a natural product found in Ips cembrae and Laurus nobilis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-2-methyl-6-methylideneocta-2,7-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKYUHMPXBMFI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H](CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885627
Record name (+)-Ipsdienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35628-00-3
Record name Ipsdienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35628-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipsdienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035628003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Ipsdienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPSDIENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0CK35047X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Ipsdienol from Ips confusus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal work leading to the discovery and isolation of ipsdienol, a key component of the aggregation pheromone of the pinyon ips beetle, Ips confusus. The methodologies detailed herein are synthesized from the foundational research conducted in the 1960s, which established the field of bark beetle chemical ecology.

Executive Summary

The aggregation pheromone of Ips confusus was first isolated and identified from the frass (a mixture of fecal matter and wood fragments) produced by male beetles boring into ponderosa pine. This pioneering work utilized a combination of large-scale insect rearing, solvent extraction of volatile compounds, gas chromatography for separation, mass spectrometry for structural elucidation, and electroantennography for identifying biologically active fractions. The primary active component, a terpene alcohol, was identified as 2-methyl-6-methylene-2,7-octadien-4-ol, now known as this compound. This discovery laid the groundwork for understanding the chemical communication systems of bark beetles and has been instrumental in the development of semiochemical-based pest management strategies.

Data Presentation: Pheromone Composition and Beetle Response

The following tables summarize the quantitative data related to the production and activity of aggregation pheromones in Ips confusus.

Table 1: Composition of Volatiles from Male Ips confusus Frass

CompoundChemical NameRelative Abundance
This compound2-methyl-6-methylene-2,7-octadien-4-olMajor
Ipsenol2-methyl-6-methylene-7-octen-4-olMajor
cis-Verbenol(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-olMinor

Table 2: Behavioral Response of Ips confusus to Pheromone Components

StimulusBeetle Attraction (Field Bioassay)
Frass from males boring in ponderosa pineHigh
Frass from females boring in ponderosa pineLow
Synthetic this compoundHigh
Synthetic IpsenolModerate
Synthetic cis-VerbenolLow
Mixture of this compound, Ipsenol, and cis-VerbenolHigh (Synergistic Effect)

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and isolation of this compound from Ips confusus.

Mass Rearing of Ips confusus and Frass Collection

Objective: To generate a sufficient quantity of pheromone-containing frass for chemical analysis.

Methodology:

  • Large ponderosa pine logs were infested with several thousand male Ips confusus beetles.

  • The logs were maintained in a controlled environment to facilitate boring and frass production.

  • The frass produced by the boring males was collected over a period of several weeks.

  • The collected frass was then subjected to volatile extraction.

Volatile Extraction from Frass

Objective: To isolate the volatile organic compounds from the collected frass.

Methodology:

  • A large quantity of frass (on the order of kilograms) was packed into a glass column.

  • The column was then subjected to solvent extraction using a low-boiling-point, non-polar solvent such as pentane (B18724) or diethyl ether.

  • The solvent was allowed to percolate through the frass, eluting the volatile compounds.

  • The resulting solvent extract, containing the pheromone components, was carefully concentrated using a rotary evaporator to a smaller volume for subsequent analysis.

Gas Chromatography (GC) Analysis

Objective: To separate the individual volatile compounds within the frass extract.

Methodology:

  • Gas Chromatograph: A gas chromatograph equipped with a flame ionization detector (FID) was used.

  • Column: A packed column was utilized, with a stationary phase of 20% Carbowax 20M on a solid support (e.g., Chromosorb W).

  • Carrier Gas: Nitrogen or Helium was used as the carrier gas at a constant flow rate.

  • Temperature Program: An isothermal or temperature-programmed method was employed. A typical program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to elute compounds with different boiling points.

  • Injection: A small aliquot of the concentrated frass extract was injected into the GC.

  • Data Acquisition: The retention time and peak area of each eluting compound were recorded.

Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of the separated compounds for structural elucidation.

Methodology:

  • GC-MS System: The outlet of the GC column was coupled to a mass spectrometer.

  • Ionization: Electron impact (EI) ionization was used, typically at 70 eV.

  • Mass Analyzer: A magnetic sector or quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum of each GC peak was recorded. The molecular ion peak provided the molecular weight of the compound, and the fragmentation pattern offered clues to its chemical structure.

Electroantennography (EAG)

Objective: To identify which of the separated compounds are biologically active by measuring the electrical response of the beetle's antenna.

Methodology:

  • Antenna Preparation: An antenna was excised from an Ips confusus beetle. The base and tip of the antenna were placed in contact with two electrodes containing a conductive saline solution.

  • GC-EAD Setup: The effluent from the GC column was split, with one portion going to the FID and the other being passed over the prepared antenna.

  • Signal Recording: The electrical potential changes across the antenna (the electroantennogram) were amplified and recorded simultaneously with the FID signal.

  • Data Interpretation: Peaks in the FID chromatogram that corresponded in time with a significant depolarization of the antenna were identified as biologically active compounds.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_collection Pheromone Source Generation cluster_extraction Isolation of Volatiles cluster_analysis Analysis and Identification cluster_identification Final Identification rearing Mass Rearing of Ips confusus (males) frass Collection of Frass rearing->frass extraction Solvent Extraction of Frass frass->extraction gc Gas Chromatography (GC) extraction->gc ms Mass Spectrometry (MS) gc->ms Structural Elucidation eag Electroantennography (EAG) gc->eag Bioactivity Screening This compound Identification of this compound ms->this compound eag->this compound

Caption: Workflow for the isolation and identification of this compound.

Logical Relationship of Analytical Techniques

analytical_relationship extract Frass Extract gc GC Separation extract->gc separated_compounds Separated Compounds gc->separated_compounds fid FID Signal (Quantity) separated_compounds->fid ms Mass Spectra (Structure) separated_compounds->ms eag EAG Response (Bioactivity) separated_compounds->eag identification This compound Identified fid->identification ms->identification eag->identification

Caption: Interrelationship of analytical techniques used in pheromone identification.

Biosynthetic Origin of this compound

biosynthesis_pathway host Host Pine Tree (Pinus ponderosa) myrcene Myrcene (Monoterpene Precursor) host->myrcene provides beetle Male Ips confusus myrcene->beetle ingested by This compound This compound (Pheromone) beetle->this compound biosynthesizes

Caption: Simplified overview of the host-derived biosynthesis of this compound.

The Core of Communication: A Technical Guide to Ipsdienol Biosynthesis in Bark Beetles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biochemical processes underlying the biosynthesis of ipsdienol, a critical aggregation pheromone in many species of bark beetles (Ips spp.). Understanding this pathway is paramount for developing novel and targeted pest management strategies. This document provides a comprehensive overview of the enzymatic reactions, precursor molecules, regulatory mechanisms, and detailed experimental protocols for studying this vital biological system.

The Biosynthetic Pathway of this compound: From Precursors to Pheromone

Bark beetles employ two primary routes for the production of this compound: de novo biosynthesis via the mevalonate (B85504) pathway and the conversion of host-plant monoterpenes. While historically the latter was considered the main source, substantial evidence now points to the prevalence and importance of the de novo pathway, particularly in Ips species.[1][2]

De Novo Biosynthesis via the Mevalonate Pathway

The de novo synthesis of this compound originates from acetyl-CoA and proceeds through the well-established mevalonate pathway to produce the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[3] The subsequent steps, unique to monoterpene biosynthesis in these beetles, are localized in the anterior midgut of males.[4][5]

The key enzymatic steps are:

  • Geranyl Diphosphate Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the C10 precursor to all monoterpenes.[1]

  • Myrcene (B1677589) Synthesis: A bifunctional enzyme with both GPPS and myrcene synthase (MS) activity converts GPP to myrcene.[6][7]

  • Hydroxylation: Cytochrome P450 monooxygenases, specifically CYP9T2 and CYP9T3, hydroxylate myrcene to produce this compound.[8][9] These enzymes exhibit stereospecificity, which contributes to the production of different enantiomeric blends of this compound in various Ips species and populations.

  • Enantiomeric Tuning: The final enantiomeric ratio of this compound is further refined by the action of oxidoreductases, such as this compound dehydrogenase (IDOLDH).[5][10] This enzyme can interconvert this compound and its corresponding ketone, ipsdienone (B1237271), and exhibits stereospecificity, oxidizing (-)-ipsdienol but not (+)-ipsdienol.[5][10]

Ipsdienol_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_monoterpene Monoterpene Biosynthesis cluster_tuning Enantiomeric Tuning Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate->IPP IPP->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS Myrcene Myrcene GPP->Myrcene Myrcene Synthase Myrcene->this compound CYP9T2/CYP9T3 (Hydroxylation) Ipsdienone Ipsdienone This compound->Ipsdienone IDOLDH (Oxidation) Ipsdienone->this compound IDOLDH (Reduction) Ipsenol (B191551) Ipsenol Ipsdienone->Ipsenol IDONER (Reduction)

De novo biosynthetic pathway of this compound in bark beetles.
Conversion from Host-Plant Precursors

Bark beetles can also produce this compound by metabolizing myrcene, a monoterpene present in the oleoresin of their host pine trees.[11][12] This conversion is also mediated by cytochrome P450 enzymes.[8] The concentration of myrcene in the host phloem can vary, potentially influencing the rate of this compound production through this pathway.[11]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and typically occurs only in male beetles during host colonization. The primary triggers for this process are feeding on host phloem and the action of Juvenile Hormone III (JH III).[4][13]

  • Feeding: The act of feeding on host phloem is a primary inducer of the entire pheromone biosynthetic pathway.

  • Juvenile Hormone III (JH III): This hormone plays a crucial role in upregulating the expression of genes encoding key enzymes in the mevalonate pathway, such as HMG-CoA reductase.[13] Topical application of JH III can induce this compound production in unfed male beetles.[4] Studies have shown that JH III treatment can lead to a significant upregulation of mevalonate pathway genes, with some transcripts increasing by as much as 35-fold.[14] Cytochrome P450 genes involved in this compound formation can also be upregulated, for instance, by 3-fold in the male gut.[5][14]

Regulation_Pathway Feeding Feeding on Host Phloem JHIII Juvenile Hormone III (JH III) Release Feeding->JHIII IDOLDH_Expression Induction of IDOLDH Expression Feeding->IDOLDH_Expression Mevalonate_Genes Upregulation of Mevalonate Pathway Genes (e.g., HMG-R, GPPS) JHIII->Mevalonate_Genes P450_Genes Upregulation of Cytochrome P450 Genes (e.g., CYP9T2) JHIII->P450_Genes Ipsdienol_Biosynthesis This compound Biosynthesis Mevalonate_Genes->Ipsdienol_Biosynthesis P450_Genes->Ipsdienol_Biosynthesis IDOLDH_Expression->Ipsdienol_Biosynthesis

Regulatory pathway of this compound biosynthesis in bark beetles.

Quantitative Data on this compound Biosynthesis

Precise quantitative data is essential for modeling biosynthetic pathways and for developing targeted inhibitors. The following tables summarize the available quantitative information on enzyme activities and pheromone production.

Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis

EnzymeSpeciesSubstrate(s)KmVmaxSpecific ActivityNotes
IDOLDH Ips pini(-)-IpsdienolN/AN/A427 ± 25 nmol·min-1·mg-1NADP+ dependent oxidation.[10]
IDOLDH Ips piniRacemic IpsenolN/AN/A196 ± 8 nmol·min-1·mg-1Oxidation to ipsenone.[10]
CYP9T2 Ips piniMyrceneN/AN/AN/AStrong preference for myrcene over other monoterpenes.[9]
GPPS Ips piniIPP, DMAPPN/AN/AN/AKinetic parameters not yet reported in the literature.
Myrcene Synthase Ips piniGPPN/AN/AN/AKinetic parameters not yet reported in the literature.

N/A: Data not available in the cited literature.

Table 2: In Vivo Production of this compound

SpeciesConditionPheromone Production Rate/AmountNotes
Ips piniFeeding on host phloem (16-20h)~150-fold increase over control (1-10 ng/male)Accumulation in abdominal tissue.[13]
Ips paraconfususFeeding on host phloem (16-20h)~350-fold increase over control (1-10 ng/male)Accumulation in abdominal tissue.[13]
Ips piniTopical application of JH III3-4 times more than phloem-fed males[13]

Experimental Protocols

The study of this compound biosynthesis relies on a combination of biochemical and molecular techniques. The following sections provide detailed methodologies for key experiments.

In Vivo Radiolabeling with [14C]Acetate

This method is used to demonstrate the de novo biosynthesis of this compound from a primary metabolic precursor.[14][15]

Protocol:

  • Beetle Preparation: Male bark beetles are either used directly after emergence or after a period of feeding on host phloem to induce pheromone production.

  • Injection: Each beetle is injected with a solution of sodium [1-14C]acetate (e.g., 0.2 µCi in 0.5 µL of saline) into the abdominal cavity.

  • Pheromone Collection: The injected beetles are placed in a chamber with a fresh host-plant log section. Volatiles, including the radiolabeled pheromones, are collected over a period of several hours to days by drawing air through a sorbent trap (e.g., Porapak Q).

  • Extraction: The trapped volatiles are eluted from the sorbent with a solvent such as pentane (B18724) or hexane.

  • Analysis:

    • An aliquot of the extract is analyzed by liquid scintillation counting to determine the total amount of radioactivity incorporated.

    • The remainder of the extract is concentrated and analyzed by radio-HPLC and/or radio-GC to separate and quantify the radiolabeled this compound.

    • The identity of the radiolabeled peak is confirmed by co-elution with an authentic this compound standard and by GC-MS analysis.

Enzyme Assays

4.2.1. This compound Dehydrogenase (IDOLDH) Activity Assay

This spectrophotometric assay measures the NAD(P)H produced or consumed during the oxidation or reduction of this compound/ipsdienone.[10]

Protocol:

  • Enzyme Preparation: Recombinant IDOLDH is expressed in a suitable system (e.g., baculovirus-infected Sf9 cells) and the cell lysate or purified enzyme is used for the assay.

  • Reaction Mixture: A typical reaction mixture contains:

    • 100 mM sodium phosphate (B84403) buffer (pH 7.5)

    • 1.1 mM EDTA

    • Cofactor: 0.2 mM NADP+ (for oxidation) or 0.17 mM NADPH (for reduction)

    • Substrate: 13 mM racemic this compound (for oxidation) or a suitable concentration of ipsdienone (for reduction)

    • Enzyme preparation

  • Measurement: The reaction is initiated by the addition of the enzyme. The change in absorbance at 340 nm, corresponding to the formation or consumption of NAD(P)H, is monitored over time using a spectrophotometer.

  • Calculation: The specific activity is calculated using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

4.2.2. Cytochrome P450 (CYP9T2) Myrcene Hydroxylase Assay

This assay measures the conversion of myrcene to this compound by recombinant CYP9T2.[9]

Protocol:

  • Enzyme Preparation: Microsomes are prepared from insect cells (e.g., Sf9) co-expressing the recombinant CYP9T2 and a cytochrome P450 reductase.

  • Reaction Mixture: The reaction mixture includes:

    • Phosphate buffer

    • Microsomal preparation

    • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Myrcene (substrate)

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 3 hours).

  • Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane).

  • Analysis: The extracted products are analyzed by GC-MS to identify and quantify the this compound produced. Chiral GC columns can be used to determine the enantiomeric ratio of the product.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound and other volatile pheromone components.

Protocol:

  • Sample Preparation:

    • Solid Phase Microextraction (SPME): For volatile collection from live beetles, an SPME fiber is exposed to the headspace above the insect for a defined period. The trapped volatiles are then thermally desorbed in the GC injector.

    • Solvent Extraction: Beetle tissues (e.g., midguts) or collected frass can be extracted with a non-polar solvent like hexane. The extract is then concentrated before injection.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separation. For enantiomeric analysis, a chiral column (e.g., Cyclodextrin-B) is required.

    • Oven Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at 60°C and ramp up to 280°C.

    • Carrier Gas: Helium is used as the carrier gas.

  • MS Detection:

    • Ionization: Electron impact (EI) ionization at 70 eV is standard.

    • Analysis Mode: Data can be collected in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: The amount of this compound is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve generated with authentic standards.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow Beetle Bark Beetle (e.g., Ips pini) SPME SPME (Volatiles) Beetle->SPME Extraction Solvent Extraction (Tissues/Frass) Beetle->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS Extraction->GCMS Separation Chromatographic Separation (Non-polar or Chiral Column) GCMS->Separation Detection Mass Spectrometric Detection (EI, Full Scan/SIM) Separation->Detection Quantification Quantification (Internal Standard & Calibration Curve) Detection->Quantification

General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in bark beetles is a complex and highly regulated process that is crucial for their chemical communication and ecological success. While significant progress has been made in elucidating the key enzymes and regulatory mechanisms, further research is needed to fully characterize the kinetics of all enzymes in the pathway and to understand the intricate interplay between the de novo and host-precursor-based routes of synthesis. A deeper understanding of this system will undoubtedly pave the way for the development of more effective and environmentally benign strategies for the management of these significant forest pests.

References

The De Novo Synthesis of Ipsdienol in the Pine Engraver Beetle, Ips pini: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

The pine engraver beetle, Ips pini, a significant pest in North American pine forests, utilizes the monoterpene alcohol ipsdienol as a key component of its aggregation pheromone. While initially believed to be sequestered from host trees, extensive research has unequivocally demonstrated that male I. pini synthesize this compound de novo. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in I. pini, detailing the enzymatic steps from acetyl-CoA to the final pheromone product. It includes a comprehensive summary of the quantitative data available in the literature, detailed experimental protocols for key analytical techniques, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding of this critical biological process. This guide is intended to serve as a valuable resource for researchers in chemical ecology, insect biochemistry, and those involved in the development of novel pest management strategies.

Introduction

The pine engraver beetle, Ips pini (Say) (Coleoptera: Scolytidae), employs a sophisticated chemical communication system to coordinate mass attacks on host pine trees. A central component of this communication is the aggregation pheromone, of which this compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a major constituent.[1] The stereochemistry of the this compound produced varies geographically, with eastern North American populations producing a mixture rich in the (+)-enantiomer and western populations producing predominantly the (-)-enantiomer. This variation plays a crucial role in reproductive isolation.

Early hypotheses suggested that I. pini derived its pheromone components from host-plant monoterpenes. However, in vivo radiolabeling studies have provided definitive evidence for the de novo biosynthesis of this compound.[1][2] Male beetles incorporate [1-14C]acetate into this compound, confirming a biosynthetic pathway originating from fundamental metabolic precursors.[1][2] This endogenous production is primarily localized in the anterior midgut of male beetles and is intricately regulated by juvenile hormone III (JH III).

This guide will dissect the biochemical cascade of this compound synthesis, from the initial steps of the mevalonate (B85504) pathway to the final hydroxylation and stereochemical refinement. We will present the available quantitative data on enzyme kinetics and gene expression, provide detailed methodologies for the key experiments that have been instrumental in elucidating this pathway, and offer visual representations to clarify the complex biological processes involved.

The De Novo Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ips pini initiates with acetyl-CoA and proceeds through the well-established mevalonate pathway to produce the C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then utilized to construct the monoterpene backbone, which undergoes subsequent modifications to yield this compound.

The Mevalonate Pathway: From Acetyl-CoA to Isoprenoid Precursors

The initial stages of this compound synthesis are homologous to the mevalonate pathway found in a wide range of organisms. The key enzymatic steps are:

  • Acetoacetyl-CoA Thiolase (AACT): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • Hydroxymethylglutaryl-CoA Synthase (HMG-S): Acetoacetyl-CoA is condensed with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA Reductase (HMG-R): HMG-CoA is reduced to mevalonate. This is a key rate-limiting step in the pathway.

  • Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMVK): Mevalonate is sequentially phosphorylated to produce mevalonate-5-pyrophosphate.

  • Mevalonate Pyrophosphate Decarboxylase (MVD): Mevalonate-5-pyrophosphate is decarboxylated to yield isopentenyl pyrophosphate (IPP).

  • Isopentenyl Pyrophosphate Isomerase (IPPI): IPP is isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).

Monoterpene Synthesis and Modification

The C5 units, IPP and DMAPP, are the substrates for the synthesis of the C10 monoterpene backbone:

  • Geranyl Diphosphate (B83284) Synthase/Myrcene (B1677589) Synthase (GPPS/MS): In a key bifunctional step, DMAPP is condensed with one molecule of IPP to form geranyl diphosphate (GPP). This enzyme in I. pini also possesses monoterpene synthase activity, directly converting GPP to the acyclic monoterpene, myrcene.[3][4]

  • Cytochrome P450 Myrcene Hydroxylase (CYP9T2/CYP9T3): Myrcene is then hydroxylated to form this compound.[5][6][7] This enzymatic step is a critical determinant of the initial enantiomeric composition of the produced this compound.

  • Oxidoreductase Activity: Further enzymatic modifications by oxidoreductases are responsible for interconversions between this compound and ipsdienone, which ultimately refine the final stereoisomeric ratio of the secreted pheromone.[7]

The entire biosynthetic pathway is under the regulatory control of Juvenile Hormone III (JH III), the levels of which increase upon feeding on host phloem, thereby inducing the expression of the genes encoding the biosynthetic enzymes.

Ipsdienol_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_monoterpene Monoterpene Synthesis & Modification Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-S Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-R IPP IPP Mevalonate->IPP MVK, PMVK, MVD DMAPP DMAPP IPP->DMAPP IPPI Myrcene Myrcene DMAPP->Myrcene GPPS/MS This compound This compound Myrcene->this compound CYP9T2/CYP9T3 Final Pheromone Blend Final Pheromone Blend This compound->Final Pheromone Blend Oxidoreductase Radiolabeling_Workflow Male Ips pini Male Ips pini Injection with [1-14C]Acetate Injection with [1-14C]Acetate Male Ips pini->Injection with [1-14C]Acetate Aeration Chamber with Host Phloem Aeration Chamber with Host Phloem Injection with [1-14C]Acetate->Aeration Chamber with Host Phloem Volatile Trapping (Porapak Q) Volatile Trapping (Porapak Q) Aeration Chamber with Host Phloem->Volatile Trapping (Porapak Q) Hexane Extraction Hexane Extraction Volatile Trapping (Porapak Q)->Hexane Extraction Liquid Scintillation Counting Liquid Scintillation Counting Hexane Extraction->Liquid Scintillation Counting Total Radioactivity HPLC with Radioactivity Detector HPLC with Radioactivity Detector Hexane Extraction->HPLC with Radioactivity Detector Separation & Quantification GC-MS Analysis GC-MS Analysis HPLC with Radioactivity Detector->GC-MS Analysis Identification Confirmation of Labeled this compound Confirmation of Labeled this compound GC-MS Analysis->Confirmation of Labeled this compound Enzyme_Assay_Workflow Cloning of CYP9T2/CYP9T3 into Baculovirus Vector Cloning of CYP9T2/CYP9T3 into Baculovirus Vector Generation of Recombinant Baculovirus Generation of Recombinant Baculovirus Cloning of CYP9T2/CYP9T3 into Baculovirus Vector->Generation of Recombinant Baculovirus Co-infection of Sf9 Cells with CYP and CPR Viruses Co-infection of Sf9 Cells with CYP and CPR Viruses Generation of Recombinant Baculovirus->Co-infection of Sf9 Cells with CYP and CPR Viruses Microsome Isolation Microsome Isolation Co-infection of Sf9 Cells with CYP and CPR Viruses->Microsome Isolation Enzyme Assay with Myrcene and NADPH Enzyme Assay with Myrcene and NADPH Microsome Isolation->Enzyme Assay with Myrcene and NADPH Product Extraction Product Extraction Enzyme Assay with Myrcene and NADPH->Product Extraction Chiral GC-MS Analysis Chiral GC-MS Analysis Product Extraction->Chiral GC-MS Analysis Identification and Enantiomeric Ratio of this compound Identification and Enantiomeric Ratio of this compound Chiral GC-MS Analysis->Identification and Enantiomeric Ratio of this compound

References

Myrcene as a Precursor for Ipsdienol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical conversion of the monoterpene myrcene (B1677589) into ipsdienol, a key aggregation pheromone component in several species of bark beetles, particularly of the genus Ips. This document details the enzymatic pathways, provides explicit experimental protocols for the functional analysis of the involved enzymes, presents quantitative data in a structured format, and illustrates the core biochemical and experimental workflows using logical diagrams. This guide is intended to be a core resource for professionals in chemical ecology, biochemistry, and drug development interested in terpene metabolism and pheromone biosynthesis.

Introduction

In the intricate chemical communication systems of insects, the biosynthesis of pheromones from host plant precursors is a common and vital strategy. For several economically significant bark beetle species of the genus Ips, the host-derived monoterpene myrcene is a crucial starting material for the production of the aggregation pheromone component, this compound (2-methyl-6-methylene-2,7-octadien-4-ol). The conversion of myrcene to this compound is a stereoselective hydroxylation reaction catalyzed by cytochrome P450 monooxygenases. The precise enantiomeric blend of the resulting this compound is critical for its biological activity, often dictating species-specific attraction and reproductive isolation. This guide offers a technical exploration of this biochemical transformation, providing the necessary details for its study and potential applications.

The Biochemical Pathway: From Myrcene to Pheromone Blends

The biosynthesis of this compound from myrcene is a multi-step enzymatic process that occurs primarily in the midgut of male Ips beetles. This pathway can be conceptually divided into the initial hydroxylation of myrcene and the subsequent metabolic steps that refine the final pheromone composition.

Myrcene Hydroxylation: The Role of Cytochrome P450s

The central reaction in the formation of this compound is the hydroxylation of myrcene. This reaction is catalyzed by a specific group of cytochrome P450 enzymes belonging to the CYP9T subfamily.[1] These enzymes, such as CYP9T2 and CYP9T3 in Ips pini, are membrane-bound hemeproteins that utilize molecular oxygen and electrons from NADPH, transferred via a partnering enzyme, NADPH-cytochrome P450 reductase, to introduce a hydroxyl group onto the myrcene backbone.[2]

While these cytochrome P450s are responsible for the initial conversion, they do not solely determine the final enantiomeric ratio of the secreted pheromone.[3] For example, in vitro assays with recombinant CYP enzymes often yield a different enantiomeric blend of this compound than what is observed in the beetle's natural pheromone. This suggests the involvement of downstream enzymes in "tuning" the final pheromonal signal.

Downstream Metabolism: The Path to Ipsenol and Enantiomeric Refinement

Following its synthesis, this compound can be further metabolized to other pheromone components, such as ipsenol. This conversion is mediated by oxidoreductases, including this compound dehydrogenase (IDOLDH).[4] This enzyme can catalyze the reversible oxidation of (-)-ipsdienol to ipsdienone (B1237271).[4] The resulting ipsdienone can then be reduced to (-)-ipsenol, providing a mechanism for the beetle to produce a complex, species-specific pheromone blend.[4][5] This interplay between myrcene hydroxylases and downstream dehydrogenases/reductases is crucial for achieving the precise enantiomeric composition of the final pheromone bouquet.

G Biochemical Pathway of Myrcene Conversion to Pheromone Components Myrcene Myrcene This compound This compound Myrcene->this compound Myrcene Hydroxylase (e.g., CYP9T2) Ipsdienone Ipsdienone This compound->Ipsdienone this compound Dehydrogenase (Oxidation) Ipsdienone->this compound this compound Dehydrogenase (Reduction) Ipsenol Ipsenol Ipsdienone->Ipsenol Reductase

Caption: The enzymatic conversion of myrcene to key pheromone components.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of myrcene hydroxylation and subsequent enzymatic conversions.

Heterologous Expression of Myrcene Hydroxylase (e.g., CYP9T2) in Sf9 Cells

Functional characterization of cytochrome P450s often requires their expression in a heterologous system, such as the baculovirus expression vector system (BEVS) in Spodoptera frugiperda (Sf9) insect cells.

Materials:

  • Full-length cDNA of the target P450 (e.g., Ips pini CYP9T2)

  • Baculovirus transfer vector (e.g., pFastBac) and helper plasmid

  • DH10Bac™ E. coli

  • Sf9 insect cells and appropriate culture medium (e.g., Sf-900™ II SFM)

  • Recombinant baculovirus for a partner NADPH-cytochrome P450 reductase (CPR)

  • Hemin (B1673052) solution

  • Fetal Bovine Serum (FBS), penicillin, and streptomycin

Protocol:

  • Recombinant Bacmid DNA Construction: Subclone the full-length P450 cDNA into the baculovirus transfer vector. Transform the recombinant vector into DH10Bac™ E. coli to generate a recombinant bacmid via site-specific transposition.

  • Transfection of Sf9 Cells: Transfect Sf9 cells with the purified recombinant bacmid DNA to generate the initial viral stock (V0).

  • Viral Amplification: Amplify the V0 viral stock to a high-titer stock (V1) by infecting a larger culture of Sf9 cells.

  • Protein Expression: Co-infect a suspension culture of Sf9 cells with the high-titer P450 virus and a recombinant CPR virus at an optimized multiplicity of infection (MOI).

  • Heme Supplementation: Supplement the culture medium with hemin (final concentration of 2 µg/ml) 24 hours post-infection to enhance the yield of functionally active P450.[2]

  • Cell Harvest: Harvest the cells by centrifugation 72 hours post-infection.[2]

Preparation of Microsomes from Sf9 Cells

Microsomes, which are vesicles of the endoplasmic reticulum, are isolated to obtain a fraction enriched with the expressed membrane-bound P450s.

Materials:

  • Harvested Sf9 cell pellet

  • Ice-cold cell lysis buffer

  • Ultracentrifuge

Protocol:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenization: Lyse the cells by sonication or using a Dounce homogenizer on ice.

  • Low-Speed Centrifugation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 120,000 x g for 2 hours at 4°C to pellet the microsomes.[1]

  • Resuspension: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer, which can then be used immediately or stored at -80°C.

In Vitro Myrcene Hydroxylation Assay

This assay measures the catalytic activity of the expressed myrcene hydroxylase in the microsomal preparation.

Materials:

  • Microsomal preparation containing the P450 and CPR

  • Myrcene substrate

  • NADPH or an NADPH-regenerating system

  • Pentane:ether (1:1) extraction solvent

  • Internal standard (e.g., n-octanol)

Protocol:

  • Reaction Setup: In a glass vial, combine the microsomal preparation with the reaction buffer.

  • Substrate Addition: Add myrcene (dissolved in pentane) to the reaction mixture.

  • Initiation: Start the reaction by adding NADPH or the NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes to 6 hours).[1]

  • Extraction: Stop the reaction and extract the products by adding pentane:ether (1:1) containing an internal standard and vortexing.

  • Analysis: Analyze the organic phase by GC-MS.

This compound Dehydrogenase (IDOLDH) Activity Assay

The activity of IDOLDH can be measured spectrophotometrically by monitoring the change in absorbance of the NADP+/NADPH cofactor.

Materials:

  • Partially purified IDOLDH enzyme preparation

  • Racemic this compound or ipsdienone substrate

  • NADP+ or NADPH

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Spectrophotometer

Protocol:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, the enzyme preparation, and either NADP+ (for oxidation of this compound) or NADPH (for reduction of ipsdienone).

  • Baseline Measurement: Record the baseline absorbance at 340 nm.

  • Initiation: Initiate the reaction by adding the substrate (this compound or ipsdienone).

  • Monitoring: Continuously monitor the change in absorbance at 340 nm, which corresponds to the production or consumption of NADPH.

  • Activity Calculation: Calculate the specific activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

G Overall Experimental Workflow cluster_0 Gene to Protein cluster_1 Enzyme Preparation cluster_2 Functional Analysis cluster_3 Product Identification a CYP9T2 Gene Cloning b Baculovirus Production a->b c Sf9 Cell Expression b->c d Cell Harvesting c->d e Microsome Isolation d->e f In Vitro Hydroxylation Assay e->f g Product Extraction f->g h Chiral GC-MS Analysis g->h i Data Interpretation h->i

Caption: A logical workflow from gene cloning to data analysis.

Chiral GC-MS Analysis of this compound Enantiomers

Gas chromatography-mass spectrometry with a chiral stationary phase is essential for separating and quantifying the enantiomers of this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]

  • Helium carrier gas

  • Authentic standards of (R)-(-)- and (S)-(+)-ipsdienol

Protocol:

  • GC Conditions:

    • Injector: Splitless or split injection at an optimized temperature.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 ml/min).[1]

    • Oven Program: An isothermal program (e.g., 100°C for 45 minutes) is often effective for separating the enantiomers.[1]

  • MS Conditions:

    • Ionization: Electron impact (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification, monitoring characteristic ions of this compound (e.g., m/z 85).[1]

  • Identification and Quantification:

    • Identify the enantiomers by comparing their retention times with those of the authentic standards.

    • Quantify the relative amounts of each enantiomer by integrating the area of their respective peaks in the chromatogram.

Quantitative Data

The following tables summarize key quantitative findings from studies on the enzymatic conversion of myrcene and its derivatives in Ips species.

Table 1: Enantiomeric Ratios of this compound Produced by Recombinant Ips pini Myrcene Hydroxylases

EnzymeIps pini Population(-)-Ipsdienol (%)(+)-Ipsdienol (%)
CYP9T2Western~80~20
CYP9T3Eastern~60~40
Data from Song et al. (2013)[1]

Table 2: Substrate Competition for Ips pini CYP9T2

Substrate Mixture% Conversion of Myrcene to this compound% Conversion of Competing Substrate
Myrcene + (+)-α-pinene~46%~13% (to verbenol)
Myrcene + 3-carene~48%~10% (to unknown product)
Data from Song et al. (2013)[1]

Table 3: Specific Activities of Ips pini this compound Dehydrogenase (IDOLDH)

ReactionSubstrate(s)Product(s)Specific Activity (nmol·min⁻¹·mg⁻¹)
Oxidation(-)-IpsdienolIpsdienone427 ± 25
OxidationRacemic IpsenolIpsenone196 ± 8
ReductionIpsdienone(-)-Ipsdienol50 ± 4
ReductionIpsenone(-)-Ipsenol92 ± 7
Data from Figueroa-Teran et al. (2016)[4]

Conclusion

The biosynthesis of this compound from myrcene in Ips bark beetles is a well-defined pathway, primarily driven by the stereoselective action of cytochrome P450 monooxygenases and further refined by downstream dehydrogenases/reductases. The experimental protocols detailed in this guide provide a robust framework for the functional characterization of these enzymes, from heterologous expression to in vitro assays and chiral product analysis. The quantitative data presented underscore the enzymatic basis for the species-specific pheromone blends observed in nature. This technical guide serves as a foundational resource for researchers aiming to further unravel the complexities of insect pheromone biosynthesis and for those exploring the potential of these enzymatic systems in biotechnological applications.

References

The Mevalonate Pathway in Ipsdienol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsdienol, a key component of the aggregation pheromone of several bark beetle species in the genus Ips, plays a crucial role in coordinating mass attacks on host trees. The biosynthesis of this monoterpenoid is a subject of significant interest for the development of targeted pest control strategies. This technical guide provides an in-depth exploration of the mevalonate (B85504) (MVA) pathway, the central metabolic route responsible for the de novo synthesis of this compound in these beetles. The guide will detail the enzymatic steps, regulatory mechanisms, and relevant experimental protocols, offering a comprehensive resource for researchers in chemical ecology, entomology, and drug development.

The Mevalonate Pathway to this compound

In Ips species, particularly in the midgut of male beetles, this compound is synthesized de novo from acetyl-CoA via the mevalonate pathway.[1][2] This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors to all isoprenoids.[3] The key enzymatic stages of this pathway leading to the synthesis of geranyl diphosphate (B83284) (GPP), the direct precursor to monoterpenes like this compound, are outlined below.

Diagram of the Mevalonate Pathway Leading to Geranyl Diphosphate

Mevalonate_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AcetylCoA 2x Acetyl-CoA AACT Acetoacetyl-CoA thiolase (AACT) AcetylCoA->AACT AcetoacetylCoA Acetoacetyl-CoA HMGS HMG-CoA synthase (HMGS) AcetoacetylCoA->HMGS + Acetyl-CoA HMG_CoA HMG-CoA HMGR HMG-CoA reductase (HMGR) HMG_CoA->HMGR 2 NADPH Mevalonate Mevalonate MK Mevalonate kinase (MK) Mevalonate->MK ATP M5P Mevalonate-5-phosphate PMK Phosphomevalonate kinase (PMK) M5P->PMK ATP M5PP Mevalonate-5-pyrophosphate MVD Mevalonate-5-phosphate decarboxylase (MVD) M5PP->MVD ATP, -CO2 IPP Isopentenyl pyrophosphate (IPP) IPPI IPP isomerase (IPPI) IPP->IPPI GPPS Geranyl diphosphate synthase (GPPS) IPP->GPPS DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl diphosphate (GPP) AACT->AcetoacetylCoA HMGS->HMG_CoA + Acetyl-CoA HMGR->Mevalonate 2 NADPH MK->M5P ATP PMK->M5PP ATP MVD->IPP ATP, -CO2 IPPI->DMAPP GPPS->GPP

Caption: The mevalonate pathway from acetyl-CoA to geranyl diphosphate.

The subsequent conversion of GPP to this compound involves a multi-step process catalyzed by specialized enzymes, including a terpene synthase (myrcene synthase) and cytochrome P450 monooxygenases.

Diagram of the Final Steps in this compound Biosynthesis

Ipsdienol_Biosynthesis cluster_midgut Midgut Cells GPP Geranyl diphosphate (GPP) MS Myrcene synthase GPP->MS Myrcene Myrcene CYP Cytochrome P450 monooxygenase Myrcene->CYP NADPH, O2 This compound This compound MS->Myrcene CYP->this compound NADPH, O2

Caption: Conversion of geranyl diphosphate to this compound.

Regulation of the Mevalonate Pathway

The biosynthesis of this compound is tightly regulated, primarily by Juvenile Hormone III (JH III).[1] Feeding on host phloem stimulates the production of JH III, which in turn upregulates the expression of key enzymes in the mevalonate pathway, particularly HMG-CoA reductase (HMGR), the rate-limiting enzyme.[4] This hormonal control ensures that pheromone production is coordinated with feeding and mating activities.

Quantitative Data

While extensive research has established the mevalonate pathway's role in this compound biosynthesis, specific quantitative data on enzyme kinetics and metabolite concentrations in Ips species are not widely available in the public domain. The following tables provide reference kinetic data for some mevalonate pathway enzymes from other organisms to offer a comparative perspective.

Table 1: Kinetic Parameters of Mevalonate Kinase (MK) from Various Organisms

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Tribolium castaneumMevalonate1300.23[5]
Saccharomyces cerevisiaeMevalonate11018.5[6]
HumanMevalonate3710.2[6]

Table 2: Kinetic Parameters of Phosphomevalonate Kinase (PMK) from Streptococcus pneumoniae

SubstrateKm (µM)kcat (s-1)Reference
Phosphomevalonate4.23.4[7][8]
ATP743.4[7][8]

Table 3: Kinetic Parameters of Isopentenyl Diphosphate Isomerase (IPPI) from Aedes aegypti

SubstrateKm (µM)Reference
Isopentenyl pyrophosphate~30[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the mevalonate pathway in this compound biosynthesis.

Protocol 1: RNA Extraction from Insect Midgut for qRT-PCR

This protocol is adapted for the extraction of high-quality total RNA from the midgut of Ips beetles, suitable for downstream applications like quantitative real-time PCR (qRT-PCR).

Materials:

  • TRIzol® reagent

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (1.5 mL, RNase-free)

  • Micropestle (RNase-free)

  • Microcentrifuge (refrigerated)

Procedure:

  • Dissection: Dissect the midguts from male Ips beetles in ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Immediately place the dissected midguts (pool of 5-10) in a 1.5 mL microcentrifuge tube containing 1 mL of TRIzol® reagent. Homogenize the tissue thoroughly using a micropestle on ice.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of mevalonate pathway genes.

Materials:

  • High-quality total RNA (from Protocol 1)

  • Reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix)

  • SYBR® Green PCR Master Mix

  • Gene-specific primers (forward and reverse)

  • qRT-PCR instrument

  • Optical-grade PCR plates and seals

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Reaction Setup: Prepare the qRT-PCR reaction mixture in an optical-grade plate. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR® Green PCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with the following cycling conditions (may require optimization):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Melt Curve Analysis: Following amplification, perform a melt curve analysis to verify the specificity of the PCR product.

  • Data Analysis: Analyze the amplification data using the software provided with the qRT-PCR instrument. Relative gene expression can be calculated using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., actin or GAPDH).

Workflow Diagram for Gene Expression Analysis

Gene_Expression_Workflow Dissection Midgut Dissection RNA_Extraction Total RNA Extraction Dissection->RNA_Extraction QC RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Quantification) qRT_PCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

Protocol 3: Subcellular Fractionation of Insect Midgut Cells

This protocol provides a general framework for separating the cytosolic, mitochondrial, and microsomal (endoplasmic reticulum) fractions from insect midgut tissue.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Differential centrifugation tubes

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Homogenization: Homogenize dissected midguts in ice-cold homogenization buffer using a Dounce homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

  • High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum).

  • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Washing and Storage: Wash each pellet with homogenization buffer and resuspend in an appropriate buffer for downstream analysis (e.g., Western blotting, enzyme assays). Store fractions at -80°C.

Conclusion

This technical guide has provided a comprehensive overview of the mevalonate pathway's involvement in the biosynthesis of the bark beetle aggregation pheromone, this compound. While the general pathway and its regulation by Juvenile Hormone III are well-established, a notable gap exists in the availability of specific quantitative data for the enzymes within Ips species. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the molecular and biochemical intricacies of this critical metabolic pathway. A deeper understanding of the quantitative aspects of this compound biosynthesis will be instrumental in the development of novel and effective strategies for the management of Ips bark beetle populations.

References

(S)-Ipsdienol: A Major Aggregation Pheromone in Bark Beetles of the Genus Ips

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-Ipsdienol, a terpene alcohol, serves as a critical aggregation pheromone for numerous bark beetle species within the genus Ips.[1] First identified in Ips confusus, it is a principal component of the chemical communication system that orchestrates mass attacks on host trees, overwhelming their defenses.[1] The stereochemistry of ipsdienol is crucial, with different enantiomers playing distinct roles in attracting conspecifics and mediating interspecific competition. This guide provides a comprehensive overview of the biosynthesis, chemical ecology, and methods for studying (S)-Ipsdienol, tailored for researchers, scientists, and professionals in drug development exploring novel pest management strategies.

Biosynthesis of (S)-Ipsdienol

Bark beetles employ two primary pathways for the biosynthesis of this compound: de novo synthesis via the mevalonate (B85504) pathway and the conversion of host-plant monoterpenes.[2]

De Novo Biosynthesis via the Mevalonate Pathway

The de novo synthesis of this compound occurs primarily in the midgut of male beetles and is initiated from acetyl-CoA.[3] This pathway involves a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors of isoprenoids.[4] The key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is often upregulated upon feeding on host phloem.[3] Juvenile hormone III (JH III) has been shown to induce the expression of genes encoding enzymes in the mevalonate pathway, thereby stimulating pheromone production.[3]

dot

Mevalonate_Pathway AcetylCoA Acetyl-CoA E1 Acetoacetyl-CoA thiolase AcetylCoA->E1 AcetoacetylCoA Acetoacetyl-CoA E2 HMG-CoA synthase AcetoacetylCoA->E2 HMGCoA HMG-CoA E3 HMG-CoA reductase HMGCoA->E3 Mevalonate Mevalonate E4 Mevalonate kinase Mevalonate->E4 Mevalonate5P Mevalonate-5-phosphate E5 Phosphomevalonate kinase Mevalonate5P->E5 Mevalonate5PP Mevalonate-5-pyrophosphate E6 Diphosphomevalonate decarboxylase Mevalonate5PP->E6 IPP Isopentenyl pyrophosphate (IPP) E7 IPP isomerase IPP->E7 E8 Geranyl diphosphate synthase IPP->E8 DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->E8 GPP Geranyl pyrophosphate (GPP) E9 Myrcene synthase GPP->E9 Myrcene Myrcene E10 Cytochrome P450 monooxygenase Myrcene->E10 This compound (S)-Ipsdienol E1->AcetoacetylCoA E2->HMGCoA E3->Mevalonate E4->Mevalonate5P E5->Mevalonate5PP E6->IPP E7->DMAPP E8->GPP E9->Myrcene E10->this compound

Figure 1: De novo biosynthetic pathway of (S)-Ipsdienol.

Conversion from Host-Plant Precursors

Alternatively, Ips beetles can produce this compound by hydroxylating myrcene, a monoterpene commonly found in the resin of their coniferous host trees.[2] This biotransformation is catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes involved in the metabolism of various endogenous and exogenous compounds.[5] This pathway highlights the intricate relationship between the insects and their host plants, where plant secondary metabolites are co-opted for the beetle's chemical communication.

Quantitative Data on (S)-Ipsdienol Production and Response

The production and perception of (S)-Ipsdienol are highly species-specific and influenced by various factors, including geographic location and the presence of other semiochemicals.

Table 1: Enantiomeric Composition of this compound Produced by Various Ips Species

SpeciesGeographic LocationMean % (S)-(+)-Ipsdienol (± SD)Reference
Ips piniBritish Columbia66%[6]
Ips avulsus-79.4% (± 2.4)[7]

Table 2: Behavioral Response of Ips Species to Different Enantiomeric Ratios of this compound in Field Trapping Studies

SpeciesLocationMost Attractive Enantiomeric Ratio of (+):(-) this compoundReference
Ips piniNew York (September)50:50 to 40:60[8]
Ips avulsus-50:50, 65:35, 80:20[7]
Ips latidensBritish ColumbiaInhibited by (S)-(+)-ipsdienol[6]

Table 3: Release Rates of this compound from Lures Used in Field Studies

Lure TypeCompoundRelease Rate (mg/day)Temperature (°C)Reference
Bubble Cap(±)-Ipsdienol0.1 - 0.225[9]

Experimental Protocols

A variety of experimental techniques are employed to study the production, perception, and behavioral effects of (S)-Ipsdienol.

Protocol 1: Pheromone Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Collection: Individual male beetles are either flash-frozen in liquid nitrogen or their hindguts are dissected and placed in a microcentrifuge tube containing a suitable solvent (e.g., hexane (B92381) or pentane) with a known amount of an internal standard (e.g., n-octanol).

  • Extraction: The samples are agitated for a specific period (e.g., 30 minutes) to allow the pheromones to diffuse into the solvent.

  • Sample Preparation: The solvent extract is carefully transferred to a clean vial, avoiding any tissue debris. The extract may be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Injection: 1-2 µL of the extract is injected into the GC-MS system.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[8]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[10]

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-60°C) and is ramped up to a higher temperature (e.g., 250-280°C) to separate the volatile compounds.[10]

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a specific mass range (e.g., m/z 40-400).

  • Data Analysis: The pheromone components are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak area of the target compound to that of the internal standard.

// Nodes for the workflow Start [label="Sample Collection\n(Beetle Hindguts)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(Hexane + Internal Standard)"]; Concentration [label="Sample Concentration\n(Nitrogen Stream)"]; GCMS [label="GC-MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Identification & Quantification)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Results", shape=ellipse, fillcolor="#FBBC05"];

// Edges connecting the workflow Start -> Extraction; Extraction -> Concentration; Concentration -> GCMS; GCMS -> DataAnalysis; DataAnalysis -> End; }

Figure 3: Simplified olfactory signaling pathway for (S)-Ipsdienol.

Upon entering the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound and transported by an odorant binding protein (OBP) to an odorant receptor (OR) located on the dendritic membrane of an OSN. [11][12]The binding of (S)-Ipsdienol to its specific OR triggers a conformational change in the receptor, leading to the opening of ion channels. [12]This influx of ions causes a depolarization of the neuron's membrane, generating an action potential that is transmitted along the axon to the antennal lobe of the brain. [12]The processing of this signal in the brain ultimately leads to a behavioral response, such as upwind flight towards the pheromone source.

Conclusion

(S)-Ipsdienol is a key semiochemical that governs the chemical ecology of many Ips bark beetle species. A thorough understanding of its biosynthesis, the nuances of its enantiomer-specific effects, and the methods used to study it are paramount for the development of effective and environmentally benign pest management strategies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals aiming to contribute to this field. Further research into the molecular mechanisms of this compound perception and the regulation of its biosynthesis will undoubtedly open new avenues for the targeted control of these significant forest pests.

References

The Dichotomy of Scent: A Technical Guide to the Biological Activity of Ipsdienol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipsdienol, a terpene alcohol, is a critical aggregation pheromone for numerous species of bark beetles in the genus Ips. This bicyclic ketal exists as two enantiomers, (+)-ipsdienol and (-)-ipsdienol, the biological activities of which are often species-specific and can elicit dramatically different, even opposing, behavioral responses. Understanding the nuanced roles of these stereoisomers is paramount for developing effective and targeted pest management strategies. This technical guide provides a comprehensive overview of the biological activity of this compound enantiomers, detailing their biosynthesis, species-specific behavioral effects, and the experimental protocols used to elucidate these functions.

Introduction

Bark beetles of the genus Ips are significant forest pests, capable of causing widespread tree mortality. Their ability to successfully colonize host trees is largely mediated by a sophisticated chemical communication system, with aggregation pheromones playing a central role in coordinating mass attacks. This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a key component of this chemical arsenal. The chirality of the this compound molecule, resulting in (+)- and (-)-enantiomers, adds a layer of complexity and specificity to this communication system. Different Ips species, and even different geographic populations of the same species, can produce and respond to varying ratios of these enantiomers. This stereochemical specificity is a crucial mechanism for reproductive isolation and resource partitioning among sympatric species.

Biosynthesis of this compound Enantiomers

The biosynthesis of this compound in Ips beetles can occur through two primary pathways: de novo synthesis from acetate (B1210297) units via the mevalonate (B85504) pathway, or by the hydroxylation of the host-plant monoterpene, myrcene (B1677589).[1][2][3][4] Juvenile hormone III has been shown to induce the expression of genes involved in the mevalonate pathway, leading to the production of this compound.[4]

The conversion of myrcene to this compound is catalyzed by cytochrome P450 enzymes.[3][4] Interestingly, studies on Ips confusus have shown that while a specific cytochrome P450 (IcCYP9T1) hydroxylates myrcene to produce approximately 85% (R)-(-)-ipsdienol, the beetle's pheromone blend contains over 90% (S)-(+)-ipsdienol.[3] This indicates that other enzymes are involved in the subsequent steps to achieve the final enantiomeric composition of the secreted pheromone.[3]

Biosynthesis_of_this compound cluster_de_novo De Novo Pathway cluster_host_precursor Host Precursor Pathway Acetate Acetate MVA Mevalonate Pathway Acetate->MVA Multiple Steps IPP Isopentenyl Pyrophosphate MVA->IPP Precursors GPP/FPP IPP->Precursors Ipsdienol_de_novo This compound Precursors->Ipsdienol_de_novo Final_blend Final Enantiomeric Blend Ipsdienol_de_novo->Final_blend Myrcene Myrcene (from host) CYP450 Cytochrome P450 (e.g., IcCYP9T1) Myrcene->CYP450 Hydroxylation Ipsdienol_myrcene This compound CYP450->Ipsdienol_myrcene Other_enzymes Other Enzymes Ipsdienol_myrcene->Other_enzymes Modification Other_enzymes->Final_blend Y_Tube_Olfactometer Air_Source Purified Air Source Flow_Meter1 Flow Meter Air_Source->Flow_Meter1 Flow_Meter2 Flow Meter Air_Source->Flow_Meter2 Humidifier1 Humidifier Flow_Meter1->Humidifier1 Humidifier2 Humidifier Flow_Meter2->Humidifier2 Odor_Chamber1 Odor Source: (+)-Ipsdienol Humidifier1->Odor_Chamber1 Odor_Chamber2 Control: Solvent Humidifier2->Odor_Chamber2 Y_Tube Y-Tube Odor_Chamber1->Y_Tube Choice Arm 1 Odor_Chamber2->Y_Tube Choice Arm 2 Insect_Release Y_Tube->Insect_Release Entry Arm Exhaust Exhaust Y_Tube->Exhaust EAG_Workflow Insect Live Insect Antenna_Excision Antenna Excision Insect->Antenna_Excision Mounting Mount Antenna on Electrodes Antenna_Excision->Mounting Amplifier Amplifier Mounting->Amplifier Air_Stream Continuous Air Stream Air_Stream->Mounting Stimulus_Injection Inject Odor Puff (this compound Enantiomer) Stimulus_Injection->Air_Stream Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Analysis EAG Response Analysis Data_Acquisition->Analysis Olfactory_Signaling_Pathway This compound This compound Enantiomer (in air) Antenna Antenna This compound->Antenna ORN Olfactory Receptor Neuron (ORN) in Sensillum Antenna->ORN OR Olfactory Receptor (OR) ORN->OR Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Binding Action_Potential Action Potential Signal_Transduction->Action_Potential Generates Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Transmits to Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Processing Behavioral_Response Behavioral Response (Attraction/Repulsion) Higher_Brain_Centers->Behavioral_Response Initiates

References

The Chemical Ecology of Ipsdienol in Conifer Forests: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a multifunctional monoterpene alcohol that plays a pivotal role in the chemical communication systems of bark beetles in the genus Ips (Coleoptera: Scolytidae). As a key component of their aggregation pheromone, this compound is instrumental in coordinating mass attacks on host conifer trees, a behavior that can lead to widespread tree mortality and significant economic losses in forestry. The intricate chemical ecology of this compound, encompassing its biosynthesis, enantiomeric specificity, and interactions with other semiochemicals, presents a compelling area of study for understanding insect behavior, chemical signaling, and for the development of effective pest management strategies. This technical guide provides an in-depth overview of the chemical ecology of this compound, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Biosynthesis of this compound

Bark beetles in the genus Ips have evolved sophisticated biochemical pathways to produce this compound. The biosynthesis can occur through two primary routes: de novo synthesis from simple precursors and sequestration and modification of host plant monoterpenes.

De Novo Biosynthesis

Male Ips beetles are capable of synthesizing this compound de novo from acetate (B1210297) units via the mevalonate (B85504) pathway.[1][2][3][4] This pathway involves a series of enzymatic reactions that build the carbon skeleton of the molecule. In vivo radiolabeling studies have provided direct evidence for this pathway. For instance, when male Ips paraconfusus and Ips pini were injected with [1-14C]acetate, the label was incorporated into this compound, demonstrating that the beetles can produce this pheromone component without direct precursors from the host tree.[1][2][3][4]

Host Precursor Sequestration

While de novo synthesis is a key pathway, Ips beetles also utilize monoterpenes from their conifer hosts, primarily myrcene (B1677589), as a direct precursor for this compound biosynthesis.[1][2] Male beetles, upon colonizing a host tree, are exposed to high concentrations of myrcene in the resin. They possess specific enzymes, such as cytochrome P450 monooxygenases, that can hydroxylate myrcene to produce this compound.[3] This dual capability for pheromone production likely provides the beetles with a flexible and efficient means of generating aggregation signals.

dot

Biosynthesis_of_this compound cluster_de_novo De Novo Pathway cluster_host Host Precursor Pathway Acetate Acetate Mevalonate Mevalonate Pathway Acetate->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP GPP Geranyl Pyrophosphate IPP->GPP Myrcene_internal Myrcene (internal) GPP->Myrcene_internal Ipsdienol_de_novo This compound Myrcene_internal->Ipsdienol_de_novo Pheromone_Blend Aggregation Pheromone Myrcene_host Myrcene (from Host Tree) Hydroxylation Hydroxylation (Cytochrome P450) Myrcene_host->Hydroxylation Ipsdienol_host This compound Hydroxylation->Ipsdienol_host

Caption: Biosynthetic pathways of this compound in Ips beetles.

Enantiomeric Specificity and Behavioral Responses

This compound is a chiral molecule, existing as two enantiomers: (R)-(-)-ipsdienol and (S)-(+)-ipsdienol. The production and response to these enantiomers are highly species-specific and even vary among different geographic populations of the same species, playing a crucial role in reproductive isolation and mate recognition.

The enantiomeric composition of this compound produced by various Ips species is a key chemotaxonomic character.[5] For example, populations of Ips pini in New York produce a blend rich in (S)-(+)-ipsdienol (approximately 57:43 (+):(-) ratio), while populations in California produce almost pure (R)-(-)-ipsdienol (around 9:91 (+):(-) ratio).[1] These differences in the produced pheromone signal are mirrored by the beetles' behavioral responses. Field trapping experiments have consistently shown that different populations are most attracted to the enantiomeric blend that they produce.

Table 1: Enantiomeric Ratios of this compound Produced by and Attractive to Various Ips Populations

Species/PopulationProduced (+):(-) RatioMost Attractive (+):(-) RatioReference(s)
Ips pini (New York)57:4375:25 to 50:50[1]
Ips pini (California)9:913:97[1][6]
Ips pini (British Columbia, SE)11:89Not specified[1]
Ips avulsus (East Texas)90:10Not specified[7]
Ips avulsus (Alabama)75:2550:50, 65:35, 80:20[7]

Interactions with other Semiochemicals

The behavioral response of Ips beetles to this compound is often modulated by the presence of other semiochemicals, which can act synergistically or antagonistically. These interactions create a complex chemical language that governs various aspects of the beetles' life cycle.

Synergistic Compounds:

  • Ipsenol (B191551): In many Ips species, ipsenol acts as a synergist, significantly increasing the attraction of beetles to this compound. For Ips avulsus, a combination of this compound and ipsenol is highly attractive.[8][9]

  • cis-Verbenol: This compound, often derived from the host tree's alpha-pinene, can also enhance the attractiveness of this compound for some species, such as Ips calligraphus.[9][10]

  • Lanierone: This minor pheromone component can synergize the attraction of certain Ips pini populations to this compound.[6]

Antagonistic Compounds:

The presence of certain compounds can reduce or inhibit the attraction of Ips beetles to this compound. This is often a mechanism to reduce interspecific competition or to signal that a host is fully colonized. For example, the addition of ipsenol can decrease the attraction of Ips calligraphus to this compound.[8] Similarly, verbenone, an oxidation product of alpha-pinene, often acts as an anti-aggregation pheromone.[11]

Table 2: Mean Trap Captures of Ips avulsus with Different Semiochemical Combinations in Louisiana

This compound EnantiomerCo-baitMean Corrected Captures (± SEM)Reference
RacemicIpsenol + Lanierone501.4 ± 357.0[9]
(+)-IpsdienolIpsenol6.3 ± 11.2[9]

Ecological Implications

The chemical ecology of this compound has profound implications for the population dynamics of Ips beetles and their impact on conifer forests. The species-specific and population-specific nature of this compound enantiomers facilitates reproductive isolation, preventing hybridization between closely related species that share the same host trees.

Furthermore, predators and parasitoids of bark beetles have evolved to eavesdrop on their chemical communication. This compound can act as a kairomone, attracting natural enemies to the location of their prey.[12] However, some predators exhibit preferences for specific enantiomeric blends, which may reduce their impact on certain beetle populations.[12] This complex interplay between the beetle, its host tree, and its natural enemies, all mediated by chemical signals like this compound, is a delicate balance that can be disrupted by factors such as climate change and forest management practices.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Objective: To identify and quantify the enantiomeric composition of this compound from beetle extracts or volatile collections.

Methodology:

  • Sample Preparation:

    • For beetle extracts, individual beetles are crushed in a minimal amount of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • For volatile collections, air is drawn over feeding beetles and through a sorbent tube (e.g., Porapak Q). The volatiles are then eluted with a solvent.

  • Instrumentation:

    • A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column such as HP-Chiral-20B) is essential for separating the enantiomers.

    • The GC is coupled to a mass spectrometer for definitive identification of the compounds.

  • GC-MS Parameters (Example for Chiral Separation):

    • Column: HP-Chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)

    • Oven Program: 40°C (5 min hold), then ramp at 1°C/min to 130°C, then at 2°C/min to 200°C (3 min hold).

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Data Analysis:

    • The retention times of the (R)-(-) and (S)-(+) enantiomers are determined by injecting authentic standards.

    • The relative abundance of each enantiomer in the sample is calculated by integrating the peak areas in the chromatogram.

dot

GCMS_Workflow Sample_Prep Sample Preparation (Beetle Extract or Volatiles) Injection Injection into GC Sample_Prep->Injection Separation Separation on Chiral GC Column Injection->Separation Ionization Ionization in MS Source Separation->Ionization Detection Detection of Ions Ionization->Detection Data_Analysis Data Analysis (Identify & Quantify Enantiomers) Detection->Data_Analysis

Caption: A generalized workflow for GC-MS analysis of this compound.

Electroantennography (EAG) for Assessing Olfactory Response

Objective: To measure the electrical response of a beetle's antenna to different enantiomers and concentrations of this compound.

Methodology:

  • Insect Preparation:

    • An adult beetle is immobilized, and one of its antennae is excised at the base.

    • The antenna is mounted between two electrodes filled with a saline solution (e.g., a modified insect Ringer's solution).

  • Stimulus Preparation:

    • Serial dilutions of synthetic (R)-(-)- and (S)-(+)-ipsdienol are prepared in a solvent like hexane.

    • A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette.

  • EAG Recording:

    • A continuous stream of humidified, clean air is passed over the antenna.

    • A puff of air from the stimulus pipette is injected into the airstream, delivering the odorant to the antenna.

    • The resulting depolarization of the antennal receptors is recorded as a negative voltage deflection (the EAG response).

  • Data Analysis:

    • The amplitude of the EAG response is measured for each stimulus.

    • Dose-response curves are generated to compare the sensitivity of the antenna to different enantiomers and concentrations.

dot

EAG_Workflow Insect_Prep Insect Preparation (Antenna Excision & Mounting) Airflow Continuous Airflow over Antenna Insect_Prep->Airflow Stimulus_Prep Stimulus Preparation (Serial Dilutions of this compound) Stimulus_Delivery Puff of Odorant into Airflow Stimulus_Prep->Stimulus_Delivery Recording Record EAG Response (Voltage Deflection) Airflow->Recording Stimulus_Delivery->Airflow Data_Analysis Data Analysis (Dose-Response Curves) Recording->Data_Analysis

Caption: A generalized workflow for an electroantennography (EAG) experiment.

Field Trapping for Behavioral Bioassays

Objective: To assess the attractiveness of different this compound enantiomeric blends and semiochemical combinations to Ips beetles in a natural forest setting.

Methodology:

  • Trap Setup:

    • Multiple-funnel traps (e.g., Lindgren funnel traps) are typically used.[6]

    • Traps are hung from trees or poles at a standardized height.

    • A collection cup at the bottom of the trap contains a killing and preserving agent (e.g., propylene (B89431) glycol).

  • Lure Preparation and Deployment:

    • Synthetic semiochemicals are released from controlled-release lures (e.g., bubble caps (B75204) or pouches).

    • Different traps are baited with different lures, representing the various treatments to be tested (e.g., different enantiomeric ratios of this compound, with or without synergists).

    • Unbaited traps serve as controls.

  • Experimental Design:

    • Traps are typically arranged in a randomized block design to account for spatial variation in the forest.

    • A minimum distance is maintained between traps to avoid interference (e.g., 10-20 meters).[6]

  • Data Collection and Analysis:

    • Traps are checked at regular intervals (e.g., weekly), and the captured beetles are collected, identified, and counted.

    • Statistical analyses (e.g., ANOVA) are used to compare the mean number of beetles captured in each treatment.

dot

Trapping_Workflow Trap_Setup Trap Setup (e.g., Lindgren Funnel Traps) Lure_Deployment Lure Deployment (Different Semiochemical Blends) Trap_Setup->Lure_Deployment Randomized_Placement Randomized Trap Placement in Forest Lure_Deployment->Randomized_Placement Data_Collection Regular Collection & Counting of Beetles Randomized_Placement->Data_Collection Statistical_Analysis Statistical Analysis of Trap Catches Data_Collection->Statistical_Analysis

Caption: A generalized workflow for a field trapping experiment.

References

The Dual Role of Ipsdienol in Interspecies Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Ipsdienol, a chiral terpene alcohol, serves as a critical semiochemical in the chemical communication networks of numerous bark beetle species, primarily within the genus Ips. Its role is multifaceted, acting as a potent aggregation pheromone for some species while functioning as an allomonal inhibitor for others, thereby mediating interspecies competition and reproductive isolation. The stereochemistry of this compound is paramount to its biological activity, with different enantiomers often eliciting distinct behavioral responses. This technical guide provides an in-depth examination of the biosynthesis of this compound, its perception by sympatric bark beetle species, and its quantifiable effects on their behavior. Detailed experimental protocols for the study of this semiochemical are provided, along with visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

Introduction

Interspecies communication, mediated by a complex vocabulary of chemical cues, governs the intricate relationships within ecological communities. Among the most well-studied of these chemical mediators are the pheromones of bark beetles (Coleoptera: Curculionidae: Scolytinae). These insects utilize volatile organic compounds to coordinate mass attacks on host trees, a behavior that allows them to overcome the formidable defenses of their coniferous hosts.[1]

This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a key player in the chemical ecology of many Ips species.[2] It was first identified as a major aggregation pheromone in Ips confusus.[3] The biological activity of this compound is highly dependent on its stereochemistry. The two primary enantiomers, (R)-(-)-ipsdienol and (S)-(+)-ipsdienol, can elicit dramatically different or even opposing behavioral responses in different species. This enantiospecificity is a crucial mechanism for maintaining reproductive isolation among closely related, sympatric species.[4]

This guide will explore the biosynthesis of this compound, the neurophysiological mechanisms of its perception, and its varied roles in mediating both intraspecific aggregation and interspecific competition. We will present quantitative data on its behavioral effects, detail common experimental protocols for its study, and provide graphical models of relevant biological and experimental pathways.

Biosynthesis of this compound

Bark beetles were initially thought to derive their monoterpenoid pheromones, like this compound, from the monoterpenes of their host trees. However, it is now understood that many Ips species synthesize these compounds de novo through the mevalonate (B85504) pathway.[2][5] The primary site of this compound biosynthesis is the midgut tissue.[2]

The biosynthesis of this compound begins with acetyl-CoA and proceeds through the canonical mevalonate pathway to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon precursors are then converted to the ten-carbon geranyl diphosphate (GPP). A specialized enzyme, a myrcene (B1677589) synthase, then converts GPP to myrcene. Subsequently, a cytochrome P450 monooxygenase hydroxylates myrcene to form this compound.[2] The stereochemistry of the final this compound product is determined by the action of specific oxidoreductases that can interconvert this compound and its ketone precursor, ipsdienone.[2] The production of these pheromones is often induced by feeding on host phloem and regulated by juvenile hormone III (JH III).[2][5]

Ipsdienol_Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway IPP_DMAPP IPP + DMAPP MVA_Pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP Geranyl Diphosphate Synthase Myrcene Myrcene GPP->Myrcene Myrcene Synthase Ipsdienol_Ipsdienone This compound / Ipsdienone Myrcene->Ipsdienol_Ipsdienone Cytochrome P450 Hydroxylation Ipsdienol_Ipsdienone->Ipsdienol_Ipsdienone

Caption: De novo biosynthesis pathway of this compound in Ips species.

Olfactory Perception and Signal Transduction

The perception of this compound, like other volatile semiochemicals, begins at the insect's antennae. Odorant molecules enter the sensilla through pores in the cuticle and are transported across the aqueous sensillar lymph by odorant-binding proteins (OBPs). These proteins deliver the odorant to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).

Insect ORs are ligand-gated ion channels that typically form a heterodimeric complex consisting of a specific, ligand-binding subunit (OrX) and a highly conserved co-receptor (Orco). Upon binding of this compound to the specific OrX subunit, the ion channel opens, leading to a flux of cations and depolarization of the neuron. This generates an electrical signal that is transmitted to the antennal lobe of the brain for processing. In addition to this ionotropic mechanism, there is evidence for metabotropic signaling pathways involving G-proteins, which can modulate the sensitivity of the neuron.

Olfactory_Signal_Transduction cluster_Sensillum Sensillum Lymph cluster_ORN Olfactory Receptor Neuron Dendrite This compound This compound OBP Odorant-Binding Protein (OBP) This compound->OBP Binding Ips_OBP This compound-OBP Complex OR_complex OrX-Orco Receptor Complex Ips_OBP->OR_complex Delivery & Binding Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Depolarization Neuron Depolarization (Signal Transduction) Ion_Channel->Depolarization Cation Influx Antennal Lobe Antennal Lobe Depolarization->Antennal Lobe Signal to Brain

Caption: Generalized olfactory signal transduction pathway for this compound.

Interspecies Communication: Attraction and Inhibition

The role of this compound in interspecies communication is highly context-dependent, relying on the species producing and receiving the signal, the enantiomeric composition of the this compound, and the presence of other semiochemicals.

  • Aggregation: For many Ips species, such as I. avulsus and I. calligraphus, this compound is a primary aggregation pheromone.[1] It is produced by pioneering males to attract both males and females to a suitable host tree, initiating a mass attack.

  • Inhibition/Allomonal Effect: For other sympatric species, the this compound produced by a competitor can act as an inhibitor, preventing them from colonizing the same host material. This reduces interspecific competition for resources. For example, (S)-(+)-ipsdienol, a pheromone for Ips pini, can inhibit the attraction of Ips latidens to its own pheromone, ipsenol (B191551).[6]

The behavioral response of a given species is often exquisitely tuned to specific enantiomeric ratios of this compound. This specificity helps maintain reproductive isolation between species that use the same compound in their pheromone blend.[4]

Quantitative Data on Behavioral Responses

The following tables summarize quantitative data from field trapping experiments, illustrating the effects of this compound and its enantiomers, alone and in combination with other semiochemicals, on various Ips species.

Table 1: Response of Southern Ips Species to Pheromone Components in Georgia and Louisiana. (Data synthesized from Miller et al., 2012[1])

TreatmentMean Trap Catch (I. avulsus)Mean Trap Catch (I. calligraphus)Mean Trap Catch (I. grandicollis)
Unbaited ControlLowLowLow
This compoundModerateModerateLow
IpsenolLowLowHigh
cis-VerbenolLowModerateLow
This compound + Ipsenol High ModerateHigh
This compound + cis-Verbenol ModerateVery High Low
Ipsenol + cis-VerbenolLowModerateHigh
This compound + Ipsenol + cis-VerbenolHighHighHigh

Note: "Low," "Moderate," "High," and "Very High" are qualitative summaries of the quantitative data presented in the source for ease of comparison. The most attractive binary blends for each species are highlighted in bold.

Table 2: Inhibitory Effect of this compound Enantiomers on Ips latidens. (Data synthesized from Miller et al., 1997[6])

Bait TreatmentMean Trap Catch of I. latidens (± SE)% Reduction vs. Ipsenol Alone
Ipsenol alone100 (example baseline)0%
Ipsenol + Racemic this compound~5~95%
Ipsenol + (S)-(+)-Ipsdienol~5~95%
Ipsenol + (R)-(-)-Ipsdienol~100No significant reduction

Note: Values are approximated from graphical data for illustrative purposes. The study showed a significant reduction in trap catches when (S)-(+)-ipsdienol was present.

Table 3: Context-Dependent Response of Ips avulsus to this compound Enantiomers in Georgia. (Data synthesized from Schoeller et al., 2023[4])

This compound BaitCo-Bait(s)Relative Trap Capture
Racemic this compoundIpsenol + LanieroneHigh
(+)-IpsdienolIpsenol + LanieroneHigh
Racemic this compoundLanierone aloneReduced by ~64%
(+)-IpsdienolLanierone aloneReduced by ~64%
Racemic this compoundIpsenol aloneReduced by ~89%
(+)-IpsdienolIpsenol aloneReduced by ~98%

Note: Percentage reductions are relative to the trap captures with the full co-bait blend of ipsenol and lanierone.

Experimental Protocols

Field Trapping Bioassay

This protocol describes a standard method for assessing the behavioral response of bark beetles to synthetic semiochemicals in a field setting.

Objective: To determine the attractiveness or inhibitory effect of this compound and other compounds on target insect species.

Materials:

  • Multiple-funnel traps (8- or 12-unit)

  • Collection cups with a killing agent (e.g., propylene (B89431) glycol or an insecticide strip)

  • Synthetic semiochemical lures (e.g., bubble caps (B75204) or membrane release devices) containing racemic this compound, enantiomerically pure this compound, ipsenol, cis-verbenol, etc.

  • Unbaited control lures

  • Stakes or ropes for trap deployment

  • GPS unit for recording trap locations

  • Labels and collection vials

Procedure:

  • Site Selection: Choose a suitable forest stand with host trees for the target species.

  • Experimental Design: Employ a randomized complete block design. Establish several blocks (replicates) within the study area. Within each block, randomly assign each treatment (lure combination) to a trap.

  • Trap Deployment: Deploy traps in a linear array with a minimum spacing of 15-20 meters between traps to minimize interference. Hang traps so that the collection cup is approximately 1-1.5 meters above the ground.

  • Lure Placement: Attach the lures to the traps according to the manufacturer's instructions.

  • Collection: Collect trapped insects at regular intervals (e.g., weekly) for the duration of the experiment (typically several weeks to capture peak flight periods).

  • Sample Processing: Transport collected insects to the laboratory for identification and counting.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Field_Trapping_Workflow SiteSelection 1. Site Selection (Host Stand) ExpDesign 2. Experimental Design (Randomized Blocks) SiteSelection->ExpDesign TrapDeployment 3. Trap & Lure Deployment ExpDesign->TrapDeployment Collection 4. Weekly Insect Collection TrapDeployment->Collection LabProcessing 5. Species Identification & Counting Collection->LabProcessing DataAnalysis 6. Statistical Analysis (e.g., ANOVA) LabProcessing->DataAnalysis Conclusion 7. Conclusion on Behavioral Effects DataAnalysis->Conclusion

Caption: Standard experimental workflow for a field trapping bioassay.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound and other volatile compounds from insect extracts or air entrainment samples.

Procedure Outline:

  • Sample Preparation:

    • Insect Extract: Excise the relevant insect tissue (e.g., hindguts) and extract with a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Air Entrainment (Volatiles Collection): Pass purified air over feeding or calling insects and through an adsorbent filter (e.g., Porapak Q) to trap emitted volatiles. Elute the trapped compounds with a solvent.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms).

    • Oven Program: Develop a temperature program that effectively separates the compounds of interest. A typical program might start at 60°C and ramp up to 280°C.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Scan a mass range appropriate for the target compounds (e.g., m/z 35-400).

  • Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

    • Quantification: If required, create a calibration curve using known concentrations of an this compound standard to quantify the amount present in the sample.

    • Chiral Analysis: To determine the enantiomeric composition, use a chiral GC column (e.g., a cyclodextrin-based column).

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to this compound, providing a measure of its olfactory detection.

Procedure Outline:

  • Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna under a microscope.

  • Mounting: Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Delivery: Place the mounted antenna in a continuous stream of humidified, purified air. Introduce a precise puff of air containing a known concentration of this compound into the airstream.

  • Recording: Use a high-impedance amplifier to record the voltage change (the EAG response) across the antenna. The response is typically a negative-going potential.

  • Dose-Response: Test a range of this compound concentrations (serial dilutions) to generate a dose-response curve, which indicates the sensitivity of the antenna to the compound.

Conclusion and Future Directions

This compound is a semiochemical that plays a pivotal, albeit complex, role in the chemical ecology of bark beetles. Its function as both a species-specific attractant and an interspecific inhibitor highlights the evolutionary pressures that shape chemical communication systems to balance resource exploitation with competition avoidance. The stereospecificity of its production and perception is a key element in maintaining species integrity in complex forest ecosystems.

The development of effective pest management strategies, such as mating disruption or mass trapping, relies on a detailed understanding of these chemical communication channels. Future research should continue to focus on:

  • The specific olfactory receptors and neural pathways involved in discriminating between this compound enantiomers.

  • The genetic and enzymatic basis for the evolution of species-specific enantiomeric production ratios.

  • The development of novel, cost-effective methods for the enantioselective synthesis of this compound for use in pest management applications.

  • The influence of host plant volatiles and other microbial symbionts on the production and perception of this compound.

By continuing to unravel the intricacies of the this compound communication system, researchers can develop more targeted and environmentally benign strategies for the management of bark beetle populations.

References

Olfactory Perception of Ipsdienol in Ips Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ipsdienol, a chiral monoterpene alcohol, is a critical aggregation pheromone component for numerous bark beetle species within the genus Ips. The olfactory perception of its two enantiomers, (+)-ipsdienol and (-)-ipsdienol, plays a pivotal role in species recognition, mate selection, and minimizing interspecific competition. This technical guide provides a comprehensive overview of the mechanisms underlying the detection and processing of this compound in Ips beetles. It consolidates quantitative data from behavioral and electrophysiological assays, details established experimental protocols for studying olfactory responses, and visualizes the key molecular and procedural pathways involved. This document is intended to serve as an in-depth resource for researchers investigating insect chemical ecology, neurobiology, and those engaged in the development of novel pest management strategies targeting these significant forest pests.

Data Presentation: Quantitative Responses to this compound Enantiomers

The behavioral and physiological responses of Ips species to this compound are highly dependent on the enantiomeric composition of the signal. This specificity is a key factor in maintaining reproductive isolation among sympatric species. The following tables summarize quantitative data from field trapping, electroantennogram (EAG), and single-sensillum recording (SSR) studies.

Table 1: Behavioral Response of Ips Species to this compound Enantiomers (Field Trapping Data)

SpeciesLocationAttractive Enantiomer(s) / RatioInhibitory Enantiomer(s)Co-attractants/SynergistsMean Trap Catch Data (Example)Reference(s)
Ips pini (Eastern US)New York50-70% (-)-ipsdienolHigh concentrations of (+)-ipsdienolLanierone (B1212538)Optimal blends attract significantly more beetles than single enantiomers.[1][2]
Ips pini (Western US)California, Idaho>95% (-)-ipsdienol(+)-ipsdienolLanieroneAttraction is interrupted by >5% (+)-ipsdienol.[1][2]
Ips avulsus Georgia, LouisianaRacemic (50:50) & (+)-ipsdienol biased blends (e.g., 80% (+))Context-dependentIpsenol (B191551), LanieroneTraps with racemic this compound + ipsenol + lanierone captured the most beetles. Omitting lanierone from (+)-ipsdienol baits decreased catches by up to 98%.[3][4][3][4][5]
Ips calligraphus Southern USThis compound (enantiomeric preference varies)-cis-Verbenol (B83679)The blend of cis-verbenol and this compound is highly attractive.[5]
Ips grandicollis Southern US- (primarily uses ipsenol)This compound can reduce attraction to ipsenol + cis-verbenol.Ipsenol, cis-VerbenolThe addition of this compound to traps baited with ipsenol and cis-verbenol significantly reduced trap catches.[5][5]
Ips typographus Eurasia(-)-ipsdienol(+)-ipsdienol (less attractive)cis-verbenol, 2-methyl-3-buten-2-olLow doses of (-)-ipsdienol are attractive to females.[6][6][7]
Ips perturbatus AlaskaRacemic this compound-cis-verbenol, ipsenolAddition of cis-verbenol to racemic this compound significantly increased trap catches.[8][8]

Table 2: Electrophysiological Responses of Ips Olfactory Sensory Neurons (OSNs) to this compound Enantiomers

SpeciesNeuron Type / SensillumEnantiomer SpecificityResponse Magnitude (Spikes/s, relative amplitude)Reference(s)
Ips typographus This compound-sensitive OSNsTwo distinct OSN classes identified, one for (R)-(-)-ipsdienol and one for (S)-(+)-ipsdienol.[9]Strong, specific responses recorded. For example, specific A-neurons show primary responses to this compound.[9][9]
Ips pini This compound-sensitive OSNsSeparate neuron populations tuned to either (+) or (-) enantiomers.High specificity and sensitivity demonstrated in SSR studies.
Ips paraconfusus This compound-sensitive OSNsDistinct OSNs for each enantiomer.Differential firing rates observed in response to each enantiomer.
Ips acuminatus This compound-sensitive OSNsPrimarily tuned to (R)-(-)-ipsdienol, but dose-response tests suggest a distinct class for S-(+)-ipsdienol.Strong responses elicited by the respective enantiomers.
Ips cembrae This compound-sensitive OSNsTwo distinct OSN classes responding to (R)-(-)-ipsdienol and (S)-(+)-ipsdienol, respectively.Enantiomer-specific tuning confirmed with dose-response tests.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in Ips chemical ecology. This section outlines the core protocols for behavioral and electrophysiological assays, as well as for the functional characterization of olfactory receptors.

Field Trapping Bioassay

Field trapping is the definitive method for assessing the behavioral relevance of semiochemicals under natural conditions.

  • Objective: To determine the attractiveness of different this compound enantiomeric blends to a target Ips population.

  • Materials:

    • Multiple-funnel traps (e.g., 8- or 12-unit).

    • Collection cups with a killing agent (e.g., a dichlorvos-impregnated strip or propylene (B89431) glycol).

    • Lures: Bubble cap lures or other controlled-release devices containing high-purity (>98%) this compound enantiomers, ipsenol, and lanierone.[4] Release rates are typically 0.1-0.2 mg/day for this compound/ipsenol and ~0.02 mg/day for lanierone.[4]

    • Mounting poles or ropes for trap deployment.

  • Procedure:

    • Site Selection: Choose a suitable forest stand containing host trees for the target Ips species.

    • Trap Deployment: Hang traps from poles or tree branches at a consistent height (e.g., 1.5-2.0 m). Traps should be spaced at least 20-30 m apart to minimize interference.

    • Experimental Design: Employ a randomized complete block design. Each block contains one replicate of each treatment (lure combination). The position of treatments within a block is randomized.

    • Baiting: Attach lures to the traps according to the experimental design. Treatments typically include:

      • Unbaited control.

      • Individual enantiomers of this compound.

      • Racemic this compound.

      • Various ratios of (+):(-) this compound.

      • Combinations with synergists like ipsenol and/or lanierone.[3][4]

    • Data Collection: Collect trapped beetles at regular intervals (e.g., weekly or bi-weekly). Identify the species, count, and record the numbers for each trap.

    • Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a means separation test, or non-parametric equivalents like Multi-Response Permutation Procedures) to compare beetle catches among treatments.[5]

Electroantennography (EAG)

EAG measures the summated electrical potential from all responding olfactory sensory neurons on the antenna, providing a measure of the overall olfactory response to a stimulus.

  • Objective: To assess the antennal sensitivity of an Ips beetle to different this compound enantiomers and other volatiles.

  • Materials:

    • Intact beetle or excised antenna.

    • Micromanipulators.

    • Glass capillary electrodes filled with an electrolyte solution (e.g., saline).

    • Ag/AgCl wires.

    • High-impedance DC amplifier.

    • Data acquisition system (e.g., IDAC).

    • Odor delivery system: A continuous stream of humidified, purified air passed over the antenna. A secondary airstream injects the odorant stimulus for a defined period.

    • Stimulus cartridges: Pasteur pipettes containing filter paper loaded with a known amount of the test compound dissolved in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

  • Procedure:

    • Beetle Preparation: Immobilize a live beetle in a pipette tip, exposing the head and antennae. Alternatively, an antenna can be excised and mounted between the electrodes using conductive gel.

    • Electrode Placement: Insert the reference electrode into the beetle's head or pronotum.[9] The recording electrode makes contact with the distal tip of the antennal club.

    • Stimulus Delivery: Deliver a puff of odor-laden air (e.g., 0.5 seconds) into the continuous airstream directed at the antenna. The inter-stimulus interval should be sufficient for the antenna to return to baseline (e.g., 30-60 seconds).

    • Recording: Record the resulting depolarization (negative voltage change) of the antenna. The amplitude of this EAG response is measured in millivolts (mV).

    • Data Analysis: Normalize responses by expressing them as a percentage of the response to a standard compound (e.g., a known pheromone component or a general odorant) to account for variations in antennal preparation vitality. Compare the mean normalized responses to different stimuli using statistical tests.

Single-Sensillum Recording (SSR)

SSR is a high-resolution technique that measures the action potentials (spikes) from individual OSNs housed within a single olfactory sensillum.

  • Objective: To characterize the response specificity and sensitivity of individual OSNs to this compound enantiomers.

  • Materials:

    • Live, immobilized beetle.

    • Vibration-isolation table.

    • Microscope with high magnification (e.g., 500x).

    • Micromanipulators (one manual, one motorized).

    • Tungsten microelectrodes, electrolytically sharpened.[9]

    • High-impedance amplifier and data acquisition system capable of spike detection and sorting (e.g., Syntech IDAC).

    • Odor delivery system as for EAG.

  • Procedure:

    • Beetle Preparation: Immobilize the beetle in a pipette tip. Carefully fix one antenna onto a coverslip with dental wax, splaying the antennal club to allow access to individual sensilla.[10]

    • Electrode Placement: Insert a reference electrode into an eye or the pronotum.[9] Under microscopic guidance, carefully advance the recording electrode to penetrate the base of a single olfactory sensillum, establishing electrical contact with the OSNs within.

    • Recording: Record the spontaneous firing rate of the neuron(s). Deliver odor stimuli as in the EAG protocol. Record the change in spike frequency during and after stimulation.

    • Data Analysis: Count the number of spikes in a defined time window (e.g., the 500 ms (B15284909) of stimulation) and subtract the spontaneous spike count from a pre-stimulus window of the same duration.[11] This gives the net response in spikes per second. If multiple neurons are present in a sensillum, sort spikes based on amplitude before counting.[11] Compare responses across different stimuli and concentrations.

Heterologous Expression of Olfactory Receptors in Xenopus Oocytes

This in vitro system allows for the functional characterization of a specific olfactory receptor (OR) in a controlled environment, free from other native olfactory proteins.

  • Objective: To confirm the ligand specificity of a candidate this compound receptor (e.g., ItypOR49 for (-)-ipsdienol).[12]

  • Materials:

    • Mature female Xenopus laevis frogs.

    • Oocyte isolation and culture solutions.

    • Plasmids containing the cDNA for the Ips OR of interest and the obligatory co-receptor (Orco).

    • in vitro transcription kit for synthesizing complementary RNA (cRNA).

    • Microinjection setup.

    • Two-electrode voltage-clamp (TEVC) recording setup.[13]

  • Procedure:

    • cRNA Synthesis: Linearize the plasmids containing the OR and Orco genes and use them as templates for in vitro transcription to produce cRNA.

    • Oocyte Preparation: Surgically harvest oocytes from an anesthetized frog. Treat with collagenase to defolliculate and isolate stage V–VII oocytes.

    • Microinjection: Inject a precise amount of the OR and Orco cRNA mixture (e.g., 50 nL containing ~25 ng of each cRNA) into the cytoplasm of each oocyte.[13]

    • Incubation: Incubate the injected oocytes for 3-7 days at 18°C to allow for receptor expression on the oocyte membrane.

    • TEVC Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Ligand Application: Perfuse the oocyte with a buffer solution. Apply the test ligands (this compound enantiomers dissolved in buffer) for a set duration.

    • Data Acquisition: Record the inward current induced by the activation of the OR-Orco ion channel complex. The amplitude of the current is proportional to the receptor's response to the ligand.

    • Data Analysis: Construct dose-response curves and compare the currents elicited by different enantiomers and other test compounds.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

Insect Olfactory Signal Transduction Pathway

The following diagram illustrates the generally accepted ionotropic mechanism for odorant detection in insects, leading from the binding of an odorant to the generation of an action potential.

Olfactory_Signal_Transduction cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendrite Membrane cluster_channel Odorant This compound (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OBP_complex OBP-Ipsdienol Complex OBP->OBP_complex OR_complex OR-Orco Ion Channel Complex OBP_complex->OR_complex Ligand Binding (e.g., ItypOR49) Ion_out Depolarization Membrane Depolarization OR_complex->Depolarization Ion Influx Ion_in Cations (Na+, Ca2+) Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Triggers

Caption: General insect olfactory signal transduction pathway.

Experimental Workflow for Single-Sensillum Recording (SSR)

This diagram outlines the sequential steps involved in preparing an Ips beetle and recording the activity of a single olfactory sensory neuron.

SSR_Workflow cluster_prep A. Animal Preparation cluster_setup B. Electrode Placement cluster_rec C. Recording & Stimulation cluster_analysis D. Data Analysis p1 1. Immobilize Beetle in Pipette Tip p2 2. Fix Antenna with Dental Wax p1->p2 s1 3. Insert Reference Electrode (e.g., in Eye) p2->s1 s2 4. Position Recording Electrode over Sensillum s1->s2 s3 5. Advance Electrode to Penetrate Sensillum Base s2->s3 r1 6. Record Spontaneous Neuronal Activity s3->r1 r2 7. Deliver Odor Stimulus (e.g., this compound Enantiomer) r1->r2 r3 8. Record Stimulus-Evoked Activity (Spikes) r2->r3 a1 9. Spike Sorting & Counting r3->a1 a2 10. Calculate Net Response (Spikes/s) a1->a2 a3 11. Compare Responses to Different Stimuli a2->a3

Caption: Workflow for Single-Sensillum Recording (SSR).

Logical Relationship of Enantiomer-Specific Responses

This diagram illustrates how different Ips species in the same habitat can use enantiomer-specific olfactory channels to achieve reproductive isolation and locate conspecifics.

Enantiomer_Logic cluster_speciesA Species A (e.g., Western Ips pini) cluster_speciesB Species B (e.g., Ips paraconfusus) cluster_speciesC Species C (e.g., Eastern Ips pini) compound This compound Signal in Environment receptorA Receptor tuned to (-)-Ipsdienol compound->receptorA (-)-Enantiomer receptorB Receptor tuned to (+)-Ipsdienol compound->receptorB (+)-Enantiomer receptorC1 Receptor for (-)-Ipsdienol compound->receptorC1 (-)-Enantiomer receptorC2 Receptor for (+)-Ipsdienol compound->receptorC2 (+)-Enantiomer responseA Behavioral Attraction receptorA->responseA responseB Behavioral Attraction receptorB->responseB responseC Attraction to Racemic Blend receptorC1->responseC receptorC2->responseC

Caption: Species-specific responses to this compound enantiomers.

References

The Genetic Architecture of Ipsdienol Production in Bark Beetles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation pheromone ipsdienol is a critical semiochemical for many species of bark beetles in the genus Ips, facilitating the coordinated mass attacks required to overcome the defenses of host conifers. The production of this monoterpenoid is a tightly regulated process with a well-defined genetic and biochemical basis. This technical guide provides an in-depth exploration of the core genetic components, enzymatic machinery, and regulatory networks governing this compound biosynthesis in bark beetles, with a primary focus on the well-studied pine engraver, Ips pini. We present a synthesis of current knowledge, including quantitative data on gene expression, detailed experimental protocols, and visualizations of the key pathways and workflows. This information is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and for professionals in drug development exploring novel pest management strategies targeting pheromone biosynthesis.

Introduction

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant agents of disturbance in coniferous forests worldwide. Their ability to successfully colonize and kill host trees is largely dependent on a sophisticated chemical communication system, of which aggregation pheromones are a cornerstone. This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a key aggregation pheromone component for numerous Ips species.[1] Early research suggested that bark beetles produce these pheromones by modifying host-plant monoterpenes. However, it is now well-established that many bark beetle pheromones, including this compound, are synthesized de novo via the mevalonate (B85504) pathway.[2][3] This guide delves into the genetic underpinnings of this fascinating biological process.

The this compound Biosynthetic Pathway

The synthesis of this compound in bark beetles is a multi-step process that begins with acetyl-CoA and proceeds through the conserved mevalonate pathway to produce the universal isoprenoid precursor, geranyl diphosphate (B83284) (GPP). From GPP, a series of specialized enzymes catalyze the final steps to yield this compound.

The Mevalonate Pathway

The initial steps of this compound biosynthesis follow the canonical mevalonate pathway, which is responsible for the production of all isoprenoids. The key enzymes in this pathway include:

  • Acetyl-CoA C-acetyltransferase (AACT)

  • 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)

  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)

  • Mevalonate kinase (MK)

  • Phosphomevalonate kinase (PMK)

  • Mevalonate-5-pyrophosphate decarboxylase (MVD)

  • Isopentenyl diphosphate isomerase (IDI)

Terminal Steps of this compound Biosynthesis

The conversion of GPP to this compound involves three critical enzymatic steps:

  • Myrcene (B1677589) Synthesis: A bifunctional geranyl diphosphate synthase/myrcene synthase (GPPS/MS) converts GPP to myrcene.[1]

  • Hydroxylation: A cytochrome P450 monooxygenase, specifically CYP9T2 in Ips pini, hydroxylates myrcene to form this compound.

  • Stereochemical Refinement: An oxidoreductase, this compound dehydrogenase/reductase (IDOLDH), interconverts this compound and its corresponding ketone, ipsdienone, to achieve the correct enantiomeric blend for pheromonal activity.[4]

Quantitative Data on Gene Expression and Pheromone Production

The expression of genes involved in this compound biosynthesis is tightly regulated, often in a sex-specific and tissue-specific manner, and is induced by environmental cues such as feeding and hormonal signals.

Gene Expression Analysis

Quantitative real-time PCR (qPCR) has been instrumental in elucidating the transcriptional regulation of this compound biosynthetic genes.

GeneOrganismConditionFold Change in ExpressionReference
Mevalonate Pathway GenesIps typographusJH III Treatment (Male)35-fold upregulation
Cytochrome P450 GenesIps typographusJH III Treatment (Male Gut)3-fold upregulation
HMG-CoA Reductase (HMGR)Ips piniJH III Treatment (Male)3-4 times increase in transcript[5]
HMG-CoA Reductase (HMGR)Ips piniFeeding (Male)Increased transcript abundance[5]
Enzyme Kinetics

The catalytic efficiencies of the biosynthetic enzymes are crucial for determining the rate of this compound production.

EnzymeOrganismSubstrateK_mV_maxk_catReference
This compound Dehydrogenase (IDOLDH)Ips pini(-)-Ipsdienol2.2 - 17.6 µM (range tested)Data not specifiedData not specified[6]
This compound Dehydrogenase (IDOLDH)Ips piniRacemic IpsenolData not specified196 ± 8 nmol·min⁻¹·mg⁻¹ (Specific Activity)Data not specified[6]
Geranyl Diphosphate Synthase/Myrcene SynthaseIps piniGeranyl diphosphateData not availableData not availableData not available
Cytochrome P450 (CYP9T2)Ips piniMyrceneData not availableData not availableData not available
This compound Production

The quantity and enantiomeric composition of this compound produced can vary significantly between populations and in response to physiological state.

OrganismPopulationConditionThis compound Production (per male)Enantiomeric Ratio [(+):(-)]Reference
Ips piniBritish Columbia (Pemberton)Lab rearedLow (quantitative data varies)63:37 to 71:29[7]
Ips piniBritish Columbia (Radium)Field collectedHigh (quantitative data varies)Intermediate[7]
Ips piniCaliforniaField collectedData not specified2:98[7]
Ips piniNew YorkField collectedData not specified68:32 to 44:56[7]
Ips piniN/A16-20 hr post-feeding~1500 ngData not specified[5]
Ips piniN/AJH III Treatment3-4 times higher than feedingData not specified[5]

Regulatory Mechanisms

The biosynthesis of this compound is primarily regulated by Juvenile Hormone III (JH III).[5][8] Feeding on host phloem stimulates the production of JH III, which in turn activates the transcription of genes in the mevalonate pathway and the terminal biosynthetic steps.[1]

Juvenile Hormone III Signaling Pathway

The JH III signal is transduced through a well-characterized pathway in insects. JH III binds to its intracellular receptor, Methoprene-tolerant (Met). The JH-Met complex then forms a heterodimer with another bHLH-PAS transcription factor, Taiman (Tai). This complex binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, leading to their transcriptional activation. Downstream effectors, such as Krüppel-homolog 1 (Kr-h1), are also involved in mediating the JH response.[2]

JH_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone III (JH III) Met_inactive Met (inactive) JH->Met_inactive Binds to Met_active JH-Met Complex Met_inactive->Met_active Activation Tai Taiman (Tai) Met_Tai_complex JH-Met-Tai Complex Met_active->Met_Tai_complex Dimerizes with Tai JHRE Juvenile Hormone Response Element (JHRE) Met_Tai_complex->JHRE Binds to Gene_Expression Transcription of Pheromone Biosynthetic Genes JHRE->Gene_Expression Activates mRNA mRNA Gene_Expression->mRNA Proteins Biosynthetic Enzymes mRNA->Proteins Translation

JH III Signaling Pathway for Pheromone Biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is adapted for the analysis of gene expression in bark beetle tissues.

1. RNA Extraction:

  • Dissect the anterior midguts from male Ips pini beetles under a microscope in ice-cold RNase-free PBS.

  • Immediately homogenize the tissue in a suitable lysis buffer (e.g., TRIzol) using a micro-pestle.

  • Extract total RNA following the manufacturer's protocol for the chosen reagent.

  • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • Include a no-reverse transcriptase control to check for genomic DNA contamination.

3. qPCR Reaction:

  • Design primers specific to the target genes (e.g., HMGS, HMGR, GPPS/MS, CYP9T2, IDOLDH) and a reference gene (e.g., actin or ribosomal protein S3). Primers should amplify a product of 100-200 bp.

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA template.

  • Perform the qPCR on a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 5 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 s.

      • Annealing/Extension: 60°C for 1 min.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each sample.

  • Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

qPCR_Workflow start Start rna_extraction 1. RNA Extraction (Midgut Tissue) start->rna_extraction cDNA_synthesis 2. cDNA Synthesis (Reverse Transcription) rna_extraction->cDNA_synthesis qPCR_setup 3. qPCR Reaction Setup (SYBR Green) cDNA_synthesis->qPCR_setup qPCR_run 4. Real-Time PCR Amplification qPCR_setup->qPCR_run data_analysis 5. Data Analysis (2^-ΔΔCt Method) qPCR_run->data_analysis end End data_analysis->end

Experimental Workflow for qPCR Analysis.

In Vivo Radiolabeling and Pheromone Extraction

This protocol is for tracing the de novo biosynthesis of this compound.[2][3][9]

1. Beetle Preparation and Injection:

  • Use newly emerged male Ips pini beetles.

  • For hormonal induction, topically apply 10 µg of JH III in 1 µl of acetone (B3395972) to the abdominal venter. Control beetles receive acetone only.

  • After 24 hours, inject each beetle with 0.2 µCi of [1-¹⁴C]acetate in 0.2 µl of insect saline through the arthrodial membrane at the base of a metathoracic leg using a fine glass needle.

2. Pheromone Collection:

  • Place the injected beetles individually in small glass vials containing a piece of host phloem for feeding.

  • Aerate the vials with a gentle stream of charcoal-filtered air.

  • Trap the volatile pheromones released by the beetles on a solid-phase microextraction (SPME) fiber or in a glass tube packed with a sorbent material like Porapak Q for 24-48 hours.

3. Pheromone Extraction:

  • If using a sorbent tube, elute the trapped volatiles with a small volume of hexane (B92381) or dichloromethane.

  • If using an SPME fiber, the trapped compounds are thermally desorbed directly into the GC-MS injector.

4. Analysis:

  • Analyze the extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound.

  • Use liquid scintillation counting to determine the amount of radioactivity incorporated into the this compound fraction, confirming de novo biosynthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones

This protocol is for the identification and quantification of this compound.[5][8]

1. GC-MS System and Conditions:

  • Use a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating monoterpenoids. For enantiomeric analysis, a chiral column (e.g., CycloSil-B) is required.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 min.

  • Mass Spectrometer:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Scan range: m/z 40-400.

2. Sample Injection and Analysis:

  • Inject 1 µl of the pheromone extract into the GC injector.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

3. Identification and Quantification:

  • Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.

  • Quantify the amount of this compound by comparing the peak area of the sample with a standard curve generated from known concentrations of the this compound standard.

GCMS_Workflow start Start extraction 1. Pheromone Extraction (SPME or Solvent) start->extraction injection 2. Sample Injection (GC Inlet) extraction->injection separation 3. Chromatographic Separation (Capillary Column) injection->separation ionization 4. Ionization (Electron Impact) separation->ionization detection 5. Mass Analysis & Detection (Mass Spectrometer) ionization->detection analysis 6. Data Analysis (Identification & Quantification) detection->analysis end End analysis->end

References

Endocrine Regulation of Ipsdienol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core endocrine mechanisms governing the biosynthesis of ipsdienol, a key aggregation pheromone in several species of the genus Ips, commonly known as bark beetles. A thorough understanding of these regulatory pathways is crucial for the development of novel pest management strategies and for advancing our fundamental knowledge of insect endocrinology and chemical ecology. This document provides a synthesis of current research, focusing on quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

This compound is a monoterpene alcohol that plays a critical role in the chemical communication of many Ips species, facilitating mass aggregation to overcome host tree defenses. The production of this pheromone is not constitutive but is instead tightly regulated by the insect's endocrine system, primarily in response to environmental cues such as feeding on host phloem. The principal endocrine regulator identified to date is Juvenile Hormone III (JH III), which orchestrates the de novo biosynthesis of this compound via the mevalonate (B85504) pathway. This guide will delve into the molecular and physiological details of this regulation.

The Central Role of Juvenile Hormone III

Juvenile Hormone III (JH III), a sesquiterpenoid hormone produced by the corpora allata, is the primary hormonal stimulus for this compound biosynthesis in several Ips species.[1] Upon initiation of feeding on a suitable host, JH III is synthesized and released into the hemolymph.[2] It then acts on the fat body and anterior midgut, the primary sites of pheromone production, to upregulate the expression of genes involved in the mevalonate pathway.[3]

However, the response to JH III is not universal across all Ips species, highlighting the complexity and species-specificity of this regulatory system. For instance, while JH III robustly induces pheromone production in Ips pini and Ips duplicatus, its effect is significantly weaker in Ips paraconfusus and Ips confusus, where feeding remains the dominant trigger.[1][4] This suggests the existence of additional or alternative regulatory factors in certain species.

The Mevalonate Pathway: The Biosynthetic Engine

This compound is synthesized de novo from acetyl-CoA via the mevalonate pathway. JH III's regulatory action is centered on the transcriptional upregulation of genes encoding key enzymes in this pathway. The critical regulated steps include:

  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-R): This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the pathway.[2][5]

  • Geranyl Diphosphate (B83284) Synthase (GPPS): This enzyme catalyzes the formation of geranyl diphosphate (GPP), the direct precursor to monoterpenes like myrcene (B1677589), which is then hydroxylated to form this compound.[6]

  • Cytochrome P450 monooxygenases: Specific P450 enzymes are responsible for the hydroxylation of myrcene to produce this compound.[4]

  • Oxidoreductases: These enzymes are involved in the interconversion of this compound and its ketone form, ipsdienone (B1237271), which is crucial for achieving the correct enantiomeric blend of the final pheromone.[2][4]

Quantitative Data on Hormonal Regulation

The following tables summarize the quantitative effects of JH III and feeding on pheromone production and gene expression in various Ips and related beetle species.

SpeciesTreatmentFold Increase in Pheromone ProductionBaseline ProductionReference
Ips piniFeeding (16-20 hr)~150x1-10 ng/male[1][7]
Ips piniJH III3-4x greater than feedingN/A[1][7]
Ips paraconfususFeeding (16-20 hr)~350x1-10 ng/male[1][7]
Ips paraconfususJH III45x less than feedingN/A[1][7]

Table 1: Effect of Feeding and JH III on Pheromone Production.

SpeciesGeneTreatmentFold Increase in Transcript Levels (Male)Reference
Dendroctonus jeffreyiHMG-RTopical JH IIIUp to 30x[8]
Ips typographusMevalonate Pathway Genes (incl. IPDS)Topical JH III~35x[9][10]
Ips typographusCytochrome P450s (this compound formation)Topical JH III~3x[9]

Table 2: Effect of JH III on Mevalonate Pathway Gene Expression.

SpeciesConditionJH III Titer (ng/µl hemolymph)Reference
Cyclommatus metallifer (Stag Beetle)Large Male (early prepupal)0.413 ± 0.034[11]
Cyclommatus metallifer (Stag Beetle)Small Male (early prepupal)0.282 ± 0.033[11]

Table 3: Juvenile Hormone III Titers in a Coleopteran Species.

The Role of Ecdysone (B1671078): An Antagonistic Interaction

While JH III is the primary inducer of this compound biosynthesis, the role of ecdysone, the other major insect hormone, appears to be indirect and largely antagonistic in the context of adult reproductive processes. In general, high titers of ecdysone are associated with molting and metamorphosis, while JH maintains the juvenile state.[6] In adult insects, JH and ecdysone often have opposing effects on physiological processes.[11] There is currently no direct evidence to suggest that ecdysone actively promotes this compound biosynthesis in Ips beetles. Instead, the regulatory system is characterized by a decrease in ecdysone and an increase in JH III to initiate reproductive maturity and associated pheromone production. The interaction between the signaling pathways of these two hormones is an active area of research, with some studies suggesting cross-talk between their respective receptors.[12]

Visualizing the Regulatory Network and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

endocrine_regulation_this compound cluster_stimulus Environmental Cue cluster_endocrine Endocrine Gland cluster_hormone Hormone cluster_target_tissue Target Tissue cluster_pathway Biosynthetic Pathway cluster_product Pheromone Feeding Feeding on Host Phloem Corpora_Allata Corpora Allata Feeding->Corpora_Allata stimulates JH_III Juvenile Hormone III Corpora_Allata->JH_III produces Midgut Anterior Midgut JH_III->Midgut acts on Mevalonate_Pathway Mevalonate Pathway (HMG-R, GPPS, etc.) Midgut->Mevalonate_Pathway upregulates This compound This compound Mevalonate_Pathway->this compound synthesizes

Caption: Signaling pathway for JH III-induced this compound biosynthesis.

experimental_workflow cluster_treatment Treatment cluster_analysis Analysis Beetle_Prep Prepare Ips Beetles Topical_App Topical Application (JH III or Acetone) Beetle_Prep->Topical_App Dissection Dissect Midgut Topical_App->Dissection Pheromone_Extraction Pheromone Extraction Topical_App->Pheromone_Extraction RNA_Extraction RNA Extraction Dissection->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR GC_MS GC-MS Analysis Pheromone_Extraction->GC_MS

Caption: Experimental workflow for studying JH III effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the endocrine regulation of this compound biosynthesis.

Topical Application of Juvenile Hormone III

This protocol is used to exogenously apply JH III to beetles to study its effect on gene expression and pheromone production.

Materials:

  • Ips beetles

  • Juvenile Hormone III (racemic mixture)

  • Acetone (B3395972) (reagent grade)

  • Micropipette (0.5 µL capacity)

  • Chilled petri dish

Procedure:

  • Prepare a stock solution of JH III in acetone. A typical concentration is 20 µg/µL.[9]

  • Anesthetize the beetles by placing them on a chilled petri dish.

  • Using a micropipette, topically apply 0.5 µL of the JH III solution to the abdomen of each beetle.[9]

  • For the control group, apply 0.5 µL of acetone alone.

  • After application, keep the beetles under laboratory conditions for a specified period (e.g., 8 hours) before proceeding with further analysis.[9]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of mevalonate pathway genes.

Materials:

  • Dissected midgut tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green I master mix

  • Gene-specific primers (for HMG-R, GPPS, etc.)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from dissected midgut tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup: Prepare the reaction mixture containing SYBR Green I master mix, forward and reverse primers for the target gene, and the synthesized cDNA template.

  • Real-Time PCR Program:

    • Initial denaturation (e.g., 95°C for 10 min)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 s)

      • Annealing/Extension (e.g., 60°C for 1 min)

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a reference gene.

In Vivo Radiolabeling with [1-14C]acetate

This protocol is used to demonstrate the de novo biosynthesis of this compound.

Materials:

  • Ips beetles

  • Sodium [1-14C]acetate

  • Microsyringe

  • Host phloem

  • Solvents for extraction (e.g., hexane)

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Scintillation counter

Procedure:

  • Inject male beetles with a known amount of sodium [1-14C]acetate (e.g., 0.2 µCi).[13]

  • Allow the beetles to feed on host phloem for a specified period (e.g., 168 hours) to stimulate pheromone production.[13]

  • Extract the volatile compounds produced by the beetles.

  • Separate the extracted compounds using HPLC.

  • Analyze the fractions for radioactivity using a scintillation counter to identify the radiolabeled components.[13]

  • Confirm the identity of the radiolabeled this compound by co-elution with an authentic standard on HPLC and GC, and by GC-MS analysis.[13]

Geranyl Diphosphate Synthase (GPPS) Activity Assay (Radioactive Method)

This protocol measures the enzymatic activity of GPPS.

Materials:

  • Purified GPPS enzyme or midgut cell extract

  • Dimethylallyl diphosphate (DMAPP)

  • [4-¹⁴C]Isopentenyl diphosphate ([4-¹⁴C]IPP)

  • Reaction buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DMAPP, and [4-¹⁴C]IPP.

  • Initiate the reaction by adding the GPPS enzyme or cell extract.

  • Incubate the reaction at an optimal temperature (e.g., 31°C) for a specific time (e.g., 1 hour).[1]

  • Stop the reaction and extract the product, geranyl diphosphate (GPP).

  • Quantify the amount of radiolabeled GPP formed using a scintillation counter.

  • Calculate the enzyme activity based on the rate of product formation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound.

Materials:

  • Beetle extract containing pheromones

  • GC-MS system with a suitable capillary column (e.g., TG-5MS)

  • Helium carrier gas

  • Internal standard (e.g., n-octanol)

  • This compound standard for calibration

Procedure:

  • Prepare the sample by extracting pheromones from beetles or their frass using a suitable solvent like hexane.

  • Inject a known volume of the extract into the GC-MS.

  • Set the oven temperature program to separate the compounds of interest. A typical program might start at 40°C and ramp up to 280°C.[14]

  • The mass spectrometer will fragment the eluting compounds, generating a mass spectrum for each.

  • Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a calibration curve generated with the this compound standard.

Quantification of Juvenile Hormone III Titer by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the sensitive measurement of JH III levels in hemolymph.

Materials:

Procedure:

  • Collect hemolymph from the beetles.

  • Precipitate proteins from the hemolymph by adding a mixture of methanol and isooctane (1:1, v/v).[15]

  • Centrifuge the sample and collect the supernatant.

  • Partially evaporate the organic solvents.

  • Inject the cleaned-up sample into the LC-MS system.

  • Separate the compounds using a gradient elution with water and methanol.[15]

  • Detect and quantify JH III using electrospray ionization mass spectrometry, typically by monitoring the [M+Na]⁺ ion.[15]

  • Calculate the JH III concentration based on a standard curve.

RNA Interference (RNAi) for Gene Silencing

This protocol is used to knock down the expression of specific genes to study their function.

Materials:

  • Ips beetles

  • dsRNA corresponding to the target gene (e.g., HMG-R) and a control gene (e.g., GFP)

  • Injection buffer

  • Microinjection setup

Procedure:

  • Synthesize dsRNA for the target gene and a control gene. The ideal concentration is typically 3-5 µg/µL.[16]

  • Anesthetize the beetles.

  • Inject a small volume of the dsRNA solution into the beetle's body cavity.

  • Keep the beetles for a period to allow for gene knockdown to take effect.

  • Assess the efficiency of gene knockdown by qRT-PCR.

  • Analyze the phenotypic effects of gene silencing, such as changes in pheromone production.

Conclusion and Future Directions

The endocrine regulation of this compound biosynthesis in Ips beetles is a finely tuned process predominantly controlled by Juvenile Hormone III. JH III acts as a key signaling molecule, initiating a cascade of gene expression in the mevalonate pathway, leading to the de novo synthesis of this critical aggregation pheromone. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The precise molecular mechanisms of JH III action, including the identification of its receptor and downstream transcription factors in Ips species, remain to be fully characterized. Furthermore, the regulatory differences observed between Ips species present an exciting avenue for comparative endocrinology and evolutionary studies. A deeper understanding of the potential cross-talk between the juvenile hormone and ecdysone signaling pathways in the context of pheromone production could also unveil new targets for pest management. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unravel the complexities of insect chemical communication and to develop innovative and environmentally benign strategies for the control of bark beetle populations.

References

The Influence of Juvenile Hormone on Ipsdienol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile hormone (JH) plays a pivotal role in regulating insect development and reproduction. In several species of bark beetles, particularly the pine engraver, Ips pini, JH III is a key hormonal trigger for the production of aggregation pheromones, such as ipsdienol. This technical guide provides an in-depth analysis of the effect of juvenile hormone on the biosynthesis of this compound. It consolidates quantitative data from key studies, presents detailed experimental protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, insect physiology, and for professionals involved in the development of novel pest management strategies.

Introduction

The pine engraver beetle, Ips pini, is a significant pest of pine forests throughout North America. A critical aspect of its life cycle and success as a colonizer of host trees is its chemical communication system, which relies on aggregation pheromones. The primary component of this pheromone blend in male Ips pini is this compound. The biosynthesis of this monoterpenoid is not continuous but is induced by specific environmental and physiological cues, with juvenile hormone III (JH III) acting as a primary endocrine regulator.[1][2] Understanding the hormonal control of this compound production is crucial for deciphering the chemical ecology of this pest and for developing targeted control methods.

This guide summarizes the current knowledge on the JH-mediated regulation of this compound biosynthesis. It presents quantitative data on the effects of JH III on pheromone production and gene expression, details the experimental methodologies used to obtain this data, and provides graphical representations of the key biological and experimental processes.

Quantitative Data on the Effect of Juvenile Hormone III

Table 1: Effect of Juvenile Hormone III Treatment on this compound Production in Ips pini

TreatmentThis compound Production (ng/beetle)Fold Increase vs. ControlReference
Control (Acetone)1-10-[3]
Phloem-feeding (16-20 hr)~1500~150[3]
JH III Treatment4500 - 60003-4 (vs. phloem-fed)[3]

Table 2: Effect of Juvenile Hormone III on the Expression of Mevalonate (B85504) Pathway Genes in Ips pini

GeneFold Increase in Expression (JH III vs. Control)Reference
3-hydroxy-3-methylglutaryl-CoA reductase (HMG-R)Up to 30-fold in Dendroctonus jeffreyi (a related bark beetle)[4]
Mevalonate pathway genes (coordinated regulation)Significantly upregulated[2]
Isoprenyl-di-phosphate synthase (IPDS) in Ips typographus~35-fold[5]
Cytochrome P450 genes (implicated in this compound formation) in Ips typographus~3-fold[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the study of JH effects on this compound production.

Juvenile Hormone III Treatment of Ips pini

This protocol describes the topical application of JH III to induce pheromone biosynthesis.

Materials:

  • Ips pini adult males

  • Juvenile Hormone III (Sigma-Aldrich)

  • Acetone (B3395972) (HPLC grade)

  • Microcapillary tubes or microsyringe

Procedure:

  • Prepare a stock solution of JH III in acetone at a concentration of 10 µg/µL.

  • Anesthetize adult male beetles by chilling them on a cold plate or with a brief exposure to CO2.

  • Using a microcapillary tube or microsyringe, topically apply 1 µL of the JH III solution (10 µg) to the ventral side of the beetle's abdomen.

  • For control beetles, apply 1 µL of acetone alone.

  • House the treated beetles individually in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for a specified period (e.g., 24 hours) before analysis.

Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for extracting and quantifying this compound from individual beetles.

Materials:

  • Treated Ips pini beetles

  • Hexane (B92381) (HPLC grade)

  • Internal standard (e.g., undecane)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Place a single treated beetle in a 2 mL glass vial.

    • Add 500 µL of hexane containing a known concentration of the internal standard (e.g., 10 ng/µL undecane).

    • Crush the beetle using a clean glass rod.

    • Vortex the vial for 1 minute to ensure thorough extraction.

    • Centrifuge the vial at a low speed (e.g., 2000 x g) for 5 minutes to pellet the beetle debris.

    • Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Oven Temperature Program: Initial temperature of 60°C for 3 minutes, then ramp to 246°C at a rate of 3°C/min, and hold for 25 minutes.[7]

    • MS Transfer Line Temperature: 280°C[7]

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV[6]

    • Scan Mode: Full scan or selected ion monitoring (SIM) for characteristic this compound ions (e.g., m/z 67, 85, 91, 109, 119, 134, 152).[8]

    • Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the internal standard, using a previously generated calibration curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol details the steps for measuring the expression levels of mevalonate pathway genes.

Materials:

  • Treated Ips pini beetles

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Gene-specific primers for target genes (e.g., HMG-R, IPDS) and a reference gene (e.g., actin)

  • Real-time PCR detection system

Procedure:

  • RNA Extraction:

    • Dissect the anterior midgut from individual treated beetles in RNase-free phosphate-buffered saline (PBS).

    • Homogenize the tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system with a typical thermal cycling profile (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).

    • Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key biological pathways and experimental procedures described in this guide.

Juvenile_Hormone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Midgut) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone III Met Methoprene-tolerant (Met) Receptor JH->Met Met_Tai Met-Tai Complex Met->Met_Tai Tai Taiman (Tai) Tai->Met_Tai JH_Met_Tai JH-Met-Tai Complex Met_Tai->JH_Met_Tai Translocation DNA DNA (Juvenile Hormone Response Element) JH_Met_Tai->DNA Binds to Mevalonate_Genes Mevalonate Pathway Genes (e.g., HMG-R, IPDS) DNA->Mevalonate_Genes Activates Transcription Transcription Mevalonate_Genes->Transcription

Caption: Juvenile Hormone signaling pathway leading to gene activation.

Ipsdienol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-S Mevalonate Mevalonate HMGCoA->Mevalonate HMG-R (JH III Upregulated) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP Isopentenyl-PP (IPP) MevalonatePP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IPPI GPP Geranyl-PP (GPP) IPP->GPP GPPS DMAPP->GPP This compound This compound GPP->this compound Cytochrome P450s?

Caption: The mevalonate pathway for this compound biosynthesis.

Experimental_Workflow cluster_analysis Analysis Beetles Ips pini Males Treatment Topical Application (JH III or Acetone) Beetles->Treatment Incubation Incubation (24 hr) Treatment->Incubation Pheromone_Analysis Pheromone Analysis Incubation->Pheromone_Analysis Gene_Expression_Analysis Gene Expression Analysis Incubation->Gene_Expression_Analysis Extraction Hexane Extraction Pheromone_Analysis->Extraction RNA_Extraction RNA Extraction Gene_Expression_Analysis->RNA_Extraction GCMS GC-MS Quantification Extraction->GCMS cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR

References

Function of Ipsdienol in host colonization by bark beetles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Ipsdienol in Host Colonization by Bark Beetles

Introduction

Bark beetles of the genus Ips and others are significant agents of mortality in coniferous forests worldwide. Their ability to overcome the defenses of host trees relies on a sophisticated chemical communication system to coordinate mass attacks. A pivotal component of this system is this compound (2-methyl-6-methylene-2,7-octadien-4-ol), a monoterpene alcohol that functions as a critical aggregation pheromone. This technical guide synthesizes the current understanding of this compound's role in the host colonization process, focusing on its biosynthesis, its function in aggregation and interspecific interactions, and the experimental methodologies used to elucidate these functions.

Biosynthesis of this compound

The production of this compound in bark beetles is a fascinating example of chemical adaptation, involving both the utilization of host plant precursors and de novo synthesis. For many years, it was believed that bark beetles exclusively relied on host monoterpenes, specifically myrcene (B1677589), obtained from the oleoresin of pines, for pheromone production.[1][2] However, subsequent research using in vivo radiolabeling studies demonstrated that some species, such as Ips paraconfusus, can synthesize this compound de novo from acetate, following the mevalonate (B85504) pathway.[1][3][4][5]

Regardless of the origin of the initial building blocks, a key step is the hydroxylation of myrcene to this compound, a reaction catalyzed by a cytochrome P450 enzyme.[3] Further enzymatic processes, including the action of an oxidoreductase, are responsible for producing the specific stereochemistry of the final this compound molecule, which is crucial for its biological activity.[3] Pheromone production is typically localized in the midgut tissue and is often induced by feeding on host phloem and regulated by juvenile hormone III (JH III) in some species.[2][3]

Figure 1: Simplified Biosynthesis Pathways of this compound in Bark Beetles

Role in Host Aggregation and Colonization

This compound is a primary aggregation pheromone for many Ips species, attracting both males and females to a suitable host tree.[2] Its effectiveness is highly dependent on its stereochemistry and its combination with other semiochemicals.

Enantiomeric Specificity

This compound exists as two enantiomers: (+)-ipsdienol and (-)-ipsdienol. Different bark beetle species produce and respond to specific enantiomeric ratios, which is a key mechanism for reproductive isolation and minimizing interspecific competition.[6][7] For example, eastern and midwestern populations of Ips pini are attracted to racemic or slightly (+)-ipsdienol blends, while California populations respond strongly to nearly pure (-)-ipsdienol.[8] The response to a specific enantiomer can also be influenced by the presence of other pheromone components.[6][7]

Synergism and Inhibition

The attractive power of this compound is often significantly enhanced when released in combination with other beetle-produced or host-derived compounds. Common synergists include ipsenol (B191551) and cis-verbenol (B83679).[9] The optimal blend is species-specific. For instance, for Ips avulsus, the most attractive two-component blend is this compound plus ipsenol, whereas for Ips calligraphus, it is cis-verbenol plus this compound.[9]

Conversely, the addition of a compound that is not part of a species' typical attractive bouquet can reduce or inhibit the response. In Georgia, adding ipsenol to the attractive blend for Ips calligraphus (cis-verbenol + this compound) significantly reduced trap catches.[9] In some contexts, this compound itself can act as an inhibitor. For the western pine beetle, Dendroctonus brevicomis, racemic this compound significantly reduced the attraction of beetles to their own aggregation pheromone blend, suggesting a role in regulating colonization density and reducing interspecific competition.[10][11]

Quantitative Data on Attraction

Field trapping experiments have provided quantitative data on the behavioral responses of bark beetles to various semiochemical blends. The tables below summarize representative findings.

Table 1: Attraction of Southern Ips Species to Binary and Tertiary Pheromone Blends Source: Data adapted from Allison et al. (2012)[9]

Treatment Mean Trap Catch (±SE) of I. avulsus Mean Trap Catch (±SE) of I. calligraphus Mean Trap Catch (±SE) of I. grandicollis
Unbaited Control 0.1 ± 0.1 0.2 ± 0.1 0.1 ± 0.1
This compound (Id) 12.8 ± 3.5 10.1 ± 2.6 2.0 ± 0.7
Ipsenol (Ie) 1.0 ± 0.4 0.0 ± 0.0 4.8 ± 1.4
cis-Verbenol (cV) 0.3 ± 0.2 4.9 ± 1.5 0.4 ± 0.2
Id + Ie 46.8 ± 12.1 19.8 ± 5.2 11.2 ± 3.1
Id + cV 21.2 ± 5.8 468.8 ± 119.3 2.5 ± 0.8
Ie + cV 1.2 ± 0.5 4.1 ± 1.3 14.8 ± 3.9
Id + Ie + cV 35.5 ± 9.1 250.5 ± 64.1 8.9 ± 2.4

Note: Bold values indicate the most attractive blend for each species.

Table 2: Attraction of Ips pini (California population) to Different Enantiomeric Ratios of this compound Source: Data adapted from Aukema et al. (2000)[8]

This compound Enantiomeric Ratio ((+):(-)) Mean Trap Catch (±SE) - Early Flight Mean Trap Catch (±SE) - Late Flight
Unbaited Control 0.3 ± 0.2 1.3 ± 0.8
50:50 (Racemic) 1.3 ± 0.5 1.8 ± 0.6
3:97 172.9 ± 53.6 525.8 ± 101.4
0.1:99.9 10.4 ± 3.3 29.8 ± 8.1

Note: Data shows a strong preference for a high percentage of the (-)-enantiomer.

Experimental Protocols

The study of this compound's function relies on a combination of chemical analysis and behavioral bioassays.

Pheromone Collection and Analysis
  • Beetle Preparation: Male bark beetles are introduced into freshly cut sections of host logs (e.g., Pinus ponderosa) and allowed to bore and feed for a specified period (e.g., 48-72 hours) to induce pheromone production.[2]

  • Volatile Collection: Volatiles can be collected by aerating the infested logs. Air is passed over the beetle galleries, and the effluent air is drawn through a solid-phase adsorbent trap (e.g., Porapak Q or Tenax) to capture the semiochemicals.

  • Extraction: Pheromones can also be extracted directly from beetle tissues. The hindguts, where pheromones are often concentrated, are dissected and extracted with a suitable organic solvent like hexane (B92381) or diethyl ether.[12]

  • Chemical Analysis: The extracts are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compounds present. Chiral GC columns are used to separate and quantify the different enantiomers of this compound.[1]

Field Trapping Bioassay
  • Trap Type: Multiple-funnel traps are commonly used due to their efficacy and ease of handling.[13]

  • Experimental Design: A randomized complete block design is typically employed to account for spatial variation in the environment. Several traps, each with a different lure treatment, are set up in a block, with multiple blocks replicated across the study area. Traps within a block are spaced sufficiently far apart (e.g., >20 meters) to minimize interference.

  • Lure Preparation: Synthetic pheromones of high purity are released from controlled-release devices (e.g., bubble caps, pouches) at a predetermined rate that mimics natural release. Treatments include single components, various blend ratios, and unbaited controls.

  • Data Collection: Traps are checked at regular intervals (e.g., every 24-48 hours), and the number of captured beetles of the target and non-target species is recorded and sexed.

  • Statistical Analysis: Trap catch data are typically analyzed using Analysis of Variance (ANOVA) or generalized linear models, followed by mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Field_Bioassay_Workflow Figure 2: General Workflow for a Field Trapping Bioassay A 1. Hypothesis Formulation (e.g., Blend A is more attractive than Blend B) B 2. Lure Preparation - High-purity synthetic semiochemicals - Controlled-release devices A->B C 3. Experimental Design - Randomized Complete Block Design - Multiple replicates (blocks) B->C D 4. Trap Deployment - Multi-funnel traps - Adequate spacing between traps C->D E 5. Data Collection - Regular intervals - Count and identify captured insects D->E F 6. Statistical Analysis - ANOVA / GLM - Mean separation tests E->F G 7. Conclusion - Accept or reject hypothesis F->G

Figure 2: General Workflow for a Field Trapping Bioassay

Role in Interspecific Interactions

The chemical landscape of a forest is complex, with many species releasing volatile signals simultaneously. This compound plays a crucial role in mediating interactions between different bark beetle species that compete for the same host resources.

As mentioned, the specific enantiomeric blend of this compound used by one species can act as a repellent or inhibitor to another.[10][14] For example, Ips paraconfusus produces (+)-ipsdienol as part of its pheromone blend. The sympatric species Ips pini is repelled by (+)-ipsdienol, which helps it avoid trees already colonized by its competitor.[14] This chemical partitioning of the host resource is a vital mechanism for coexistence. Furthermore, predators and parasitoids of bark beetles have evolved to use this compound and other pheromones as kairomones to locate their prey, adding another layer of complexity to the chemical ecology of the forest.

Interspecific_Interactions Figure 3: Role of this compound in Mediating Species Interactions Ips_A Ips Species A (e.g., I. paraconfusus) Pheromone_A (+)-Ipsdienol + Synergists Ips_A->Pheromone_A produces Ips_B Ips Species B (e.g., I. pini) Pheromone_B (-)-Ipsdienol + Synergists Ips_B->Pheromone_B produces Dendroctonus Dendroctonus sp. (e.g., D. brevicomis) Predator Predator (e.g., Thanasimus sp.) Pheromone_A->Ips_A attracts (conspecifics) Pheromone_A->Ips_B repels (competitor) Pheromone_A->Dendroctonus inhibits attraction Pheromone_A->Predator attracts (kairomone) Pheromone_B->Ips_B attracts

Figure 3: Role of this compound in Mediating Species Interactions

Conclusion

This compound is a multifunctional semiochemical that is central to the chemical ecology of bark beetles. Its role extends beyond simple aggregation to encompass complex processes of species recognition, reproductive isolation, and interspecific competition. The specificity of its action, governed by its enantiomeric composition and its combination with other volatile compounds, highlights the evolutionary precision of chemical communication in these insects. A thorough understanding of the biosynthesis, perception, and behavioral effects of this compound is essential for researchers and professionals aiming to develop effective, behavior-modifying control strategies for these economically and ecologically important forest insects.

References

An In-depth Technical Guide to the Natural Occurrence of Ipsdienol in Ips Species

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a critical component of the aggregation pheromone system for numerous bark beetle species within the genus Ips. Its presence, quantity, and enantiomeric composition are key factors in mediating host colonization and reproductive isolation. This guide provides a comprehensive overview of the natural occurrence of this compound across various Ips species, details the experimental protocols for its analysis, and illustrates the biosynthetic pathways involved. Quantitative data are presented in tabular format for comparative analysis, and complex workflows are visualized using diagrams to aid in comprehension for researchers, scientists, and drug development professionals.

Introduction

Bark beetles of the genus Ips are significant agents of disturbance in coniferous forests worldwide. Their ability to engage in mass attacks to overcome the defenses of host trees is mediated by a sophisticated chemical communication system, in which aggregation pheromones play a central role. This compound, a monoterpene alcohol, is one of the first and most widely identified of these pheromone components.[1] The biological activity of this compound is often highly dependent on its stereochemistry, with different species producing and responding to specific enantiomeric blends of (+)- and (-)-ipsdienol.[2][3] This specificity is a crucial mechanism for preventing interspecific competition and maintaining reproductive isolation among sympatric Ips species.[4]

Historically, it was believed that Ips beetles synthesized this compound by simply hydroxylating myrcene (B1677589), a monoterpene acquired from their host trees.[5] However, a paradigm shift occurred in the 1990s with the discovery that most bark beetle monoterpenoid pheromones, including this compound, are produced de novo via the mevalonate (B85504) pathway.[1][6][7] While host monoterpenes can play a role, de novo biosynthesis is now recognized as the primary production route.[5][8] This guide synthesizes the current knowledge on the distribution and biosynthesis of this vital semiochemical.

Quantitative Occurrence of this compound in Ips Species

The production of this compound is typically restricted to male beetles, which release it from their frass to initiate the aggregation process on a suitable host tree.[8][9] The precise amount and enantiomeric ratio of this compound can vary significantly between species and even among different geographic populations of the same species.[2] The following tables summarize the quantitative data on this compound occurrence in several key Ips species.

Table 1: Enantiomeric Composition of this compound in Various Ips Species

Ips SpeciesCommon Name(-)-Ipsdienol (%)(+)-Ipsdienol (%)Reference(s)
Ips pini (California population)Pine Engraver94 - 98%2 - 6%[2]
Ips pini (New York population)Pine Engraver32 - 56%44 - 68%[2]
Ips paraconfususCalifornia Five-spined IpsPredominantly (-)Minor (+) component[5][8]
Ips avulsusSmall Southern Pine Engraver~25%~75%[2]
Ips bonanseai~29%~71%[2]
Ips cembraeLarch Bark BeetleMinor component>95% (Optical Purity)[3]
Ips typographusEurasian Spruce Bark BeetleMinor componentPresent[10]

Note: Data represents the typical enantiomeric blend found in male-produced pheromones. The exact percentages can be influenced by host tree and geographic location.[2]

Biosynthesis of this compound

This compound is primarily synthesized de novo in the midgut tissue of male beetles through the mevalonate (MVA) pathway.[1][11] This pathway uses acetyl-CoA as a starting block to build the isoprenoid precursors necessary for monoterpene synthesis. While host monoterpenes like myrcene can be converted to this compound, this is considered a minor pathway.[5][8] The biosynthesis is often induced by feeding on host phloem and can be regulated by Juvenile Hormone III (JH III) in some species, though this regulation is not uniform across the genus.[1][11][12]

The key steps involve the formation of geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes. In Ips pini, a bifunctional enzyme, geranyl diphosphate synthase/myrcene synthase, converts MVA pathway intermediates into myrcene. Subsequently, a cytochrome P450 enzyme hydroxylates myrcene to form this compound.[1] An oxidoreductase then interconverts this compound and its ketone form, ipsdienone, to achieve the final, species-specific stereochemistry.[1]

Biosynthesis_Pathway Figure 1. Simplified De Novo Biosynthesis Pathway of this compound cluster_MVA Mevalonate Pathway (in Midgut) cluster_Terpenoid Monoterpene Synthesis cluster_Stereo Stereochemical Refinement AC Acetyl-CoA MVA Mevalonate AC->MVA IPP Isopentenyl Diphosphate (IPP) MVA->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerization GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP->GPP Myrcene Myrcene GPP->Myrcene GPPS/ Myrcene Synthase Ipsdienol_precursor This compound (Racemic mixture) Myrcene->Ipsdienol_precursor Cytochrome P450 Hydroxylation Ipsdienone Ipsdienone Ipsdienol_precursor->Ipsdienone Oxidoreductase Final_this compound Species-Specific This compound Blend ((+)/(-) Ratio) Ipsdienone->Final_this compound Oxidoreductase Experimental_Workflow Figure 2. General Experimental Workflow for this compound Analysis cluster_collection Pheromone Collection cluster_prep Sample Preparation cluster_analysis Chemical Analysis cluster_results Results Beetles Male Ips Beetles + Host Phloem Aeration Aeration Chamber Beetles->Aeration Trap Adsorbent Trap (e.g., Porapak Q) Aeration->Trap Purified Airflow Elution Solvent Elution (e.g., Hexane) Trap->Elution Concentration Concentrate Sample (if needed) Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS ChiralGC Chiral GC Analysis Concentration->ChiralGC ID Compound Identification GCMS->ID Quant Enantiomeric Quantification (%) ChiralGC->Quant

References

Methodological & Application

Enantioselective Synthesis of (S)-Ipsdienol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Ipsdienol is a crucial component of the aggregation pheromone of several bark beetle species, playing a significant role in their chemical communication. Its enantiomeric purity is critical for its biological activity, making enantioselective synthesis a key area of research for applications in pest management and ecological studies. This document provides detailed application notes and experimental protocols for two effective methods for the enantioselective synthesis of (S)-Ipsdienol: Asymmetric Isoprenylation using a Chiral Borane (B79455) Reagent and Classical Resolution of Racemic Ipsdienol via Diastereomeric Salt Formation.

Data Presentation

The following table summarizes the quantitative data for the two primary methods described in this document, allowing for a clear comparison of their efficacy.

MethodKey Reagent/ProcessEnantiomeric Excess (e.e.)YieldSpecific Rotation [α]D (Solvent, c)
Asymmetric IsoprenylationB-2'-isoprenyldiisopinocampheylborane96%65%Not explicitly stated for the direct product of this synthesis.
Resolution via Diastereomeric Salt FormationRacemic this compound Phthalate (B1215562) + (R)-1-Phenylethanamine>98%HighLiterature value for (S)-(+)-Ipsdienol: +12.5° (CHCl3, c 1.0)[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Enantioselective_Synthesis_Workflow cluster_asymmetric Asymmetric Isoprenylation cluster_resolution Diastereomeric Resolution start_A Isoprene (B109036) chiral_borane B-2'-isoprenyl- diisopinocampheylborane start_A->chiral_borane several steps reagent_A (-)-α-Pinene reagent_A->chiral_borane forms chiral auxiliary product_A (S)-Ipsdienol chiral_borane->product_A Asymmetric Addition aldehyde 3-Methyl-2-butenal aldehyde->product_A start_R Racemic this compound phthalate Racemic this compound Phthalate Monoester start_R->phthalate Phthalic Anhydride (B1165640) diastereomers Diastereomeric Salts phthalate->diastereomers resolving_agent (R)-(+)-1-Phenylethanamine resolving_agent->diastereomers Salt Formation separation Fractional Crystallization diastereomers->separation s_salt Salt of (S)-Ipsdienol Phthalate separation->s_salt Isolation of less soluble salt hydrolysis Hydrolysis s_salt->hydrolysis product_R (S)-Ipsdienol hydrolysis->product_R

Caption: General workflows for the enantioselective synthesis of (S)-Ipsdienol.

Experimental Protocols

Method 1: Asymmetric Isoprenylation using B-2'-isoprenyldiisopinocampheylborane

This method, developed by Brown and Randad, utilizes a chiral borane reagent derived from (-)-α-pinene to achieve high enantioselectivity in the isoprenylation of 3-methyl-2-butenal.[1]

1. Preparation of (+)-B-Methoxydiisopinocampheylborane:

  • To a solution of (-)-α-pinene (95% e.e.) in anhydrous ethyl ether, add a solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Cool the mixture to 0 °C and add methanol.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure to obtain (+)-B-methoxydiisopinocampheylborane as a white solid.

2. Preparation of B-2'-isoprenyldiisopinocampheylborane:

  • To a solution of isoprene in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a solution of potassium diisopropylamide (KDA) in THF.

  • Stir the resulting orange-red solution for 30 minutes at -78 °C.

  • Add a solution of (+)-B-methoxydiisopinocampheylborane in THF to the isoprenylpotassium solution at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add boron trifluoride etherate (BF3·OEt2) and stir for another 30 minutes at -78 °C to generate the chiral borane reagent in situ.

3. Synthesis of (S)-(+)-Ipsdienol:

  • To the freshly prepared solution of B-2'-isoprenyldiisopinocampheylborane at -78 °C, add 3-methyl-2-butenal.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding a mixture of water and 30% hydrogen peroxide at -78 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Extract the aqueous layer with ethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to afford (S)-(+)-Ipsdienol.

Method 2: Resolution of Racemic this compound via Diastereomeric Salt Formation

This classical resolution method involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent.[2]

1. Preparation of Racemic this compound Phthalate Monoester:

  • To a solution of racemic this compound and phthalic anhydride in pyridine, stir the mixture at room temperature overnight.

  • Pour the reaction mixture into ice-cold hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic this compound phthalate monoester.

2. Formation and Separation of Diastereomeric Salts:

  • Dissolve the racemic this compound phthalate monoester in a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

  • Add a solution of (R)-(+)-1-phenylethanamine (0.5 equivalents) in the same solvent system.

  • Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt (the salt of the (S)-ipsdienol phthalate with (R)-1-phenylethanamine).

  • Collect the crystals by filtration and wash with a cold solvent mixture.

  • Recrystallize the obtained salt from the same solvent system to enhance diastereomeric purity.

3. Hydrolysis to (S)-(+)-Ipsdienol:

  • Suspend the purified diastereomeric salt in an aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously at room temperature for several hours to hydrolyze the ester.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield enantiomerically enriched (S)-(+)-Ipsdienol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for choosing a synthetic method based on desired outcomes.

decision_tree start Goal: Synthesize (S)-Ipsdienol high_ee High Enantiomeric Excess Required? start->high_ee scale Large Scale Synthesis? high_ee->scale Yes consider_other Consider Alternative Methods high_ee->consider_other No chiral_reagent Availability of Chiral Reagent/Auxiliary? scale->chiral_reagent No method_A Asymmetric Isoprenylation scale->method_A Yes chiral_reagent->method_A Yes method_R Diastereomeric Resolution chiral_reagent->method_R No (Resolving agent may be cheaper)

Caption: Decision tree for selecting a synthetic method for (S)-Ipsdienol.

References

Application Notes: Synthesis of (S)-Ipsdienol from D-Mannitol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Ipsdienol is a terpene alcohol that functions as a major aggregation pheromone for several species of bark beetles, including those from the Ips genus.[1] Its stereospecific nature makes it a valuable target for organic synthesis, particularly for applications in pest management and ecological studies. The synthesis of enantiomerically pure (S)-Ipsdienol can be efficiently achieved from the chiral pool, utilizing readily available and inexpensive starting materials like D-mannitol.[1] This approach, known as the "chiron approach," leverages the inherent stereochemistry of the starting material to produce the target molecule with high optical purity.

This document provides a detailed protocol for the multi-step synthesis of (S)-Ipsdienol from D-mannitol. The described pathway involves the protection of diols, oxidative cleavage, a Wittig reaction for chain elongation, and a final Grignard reaction to construct the carbon skeleton and install the tertiary alcohol.

Overall Synthetic Pathway

The synthesis of (S)-Ipsdienol from D-mannitol is a four-step process. The first step involves the protection of the 1,2- and 5,6-hydroxyl groups of D-mannitol as isopropylidene acetals. The second step is the oxidative cleavage of the central C3-C4 bond of the resulting diacetonide to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde. The third step is a Wittig reaction to extend the carbon chain of the glyceraldehyde derivative. The final step is a Grignard reaction with isopropenylmagnesium bromide to form (S)-Ipsdienol, followed by an acidic workup.

cluster_input Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Key Intermediates cluster_output Final Product D-Mannitol D-Mannitol Protection Protection D-Mannitol->Protection Step 1 Diacetonide 1,2:5,6-Di-O-isopropylidene-D-mannitol Protection->Diacetonide Cleavage Cleavage Aldehyde (R)-2,3-O-isopropylideneglyceraldehyde Cleavage->Aldehyde Wittig Wittig Enone Intermediate Enone Wittig->Enone Grignard Grignard Ipsdienol (S)-Ipsdienol Grignard->this compound Diacetonide->Cleavage Step 2 Aldehyde->Wittig Step 3 Enone->Grignard Step 4

Caption: Overall experimental workflow for the synthesis of (S)-Ipsdienol.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

This step protects the terminal diols of D-mannitol, making the central diol available for cleavage.

Materials:

  • D-mannitol

  • Anhydrous acetone (B3395972)

  • Anhydrous zinc chloride

  • Sodium carbonate solution (10%)

  • Diethyl ether

Protocol:

  • To a stirred suspension of D-mannitol (30.0 g, 165 mmol) in anhydrous acetone (600 mL) at room temperature, add anhydrous zinc chloride (120 g, 880 mmol).

  • Stir the mixture vigorously at room temperature for 5-6 hours, by which time the D-mannitol should have dissolved.

  • Cool the reaction mixture in an ice bath and slowly add 10% aqueous sodium carbonate solution (600 mL) with continuous stirring.

  • A precipitate of zinc carbonate will form. Stir the slurry for an additional 20 minutes.

  • Filter the mixture through a Büchner funnel and wash the zinc carbonate cake with acetone (3 x 50 mL).

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The resulting aqueous solution is extracted with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a minimal amount of hot hexane (B92381) or cyclohexane (B81311) to afford pure 1,2:5,6-di-O-isopropylidene-D-mannitol as a white crystalline solid.[2]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
D-mannitol182.1730.0 g0.165
Anhydrous Acetone58.08600 mL-
Anhydrous ZnCl₂136.30120 g0.880
Expected Yield 262.30~37.5 g~87%
Step 2: Oxidative Cleavage to (R)-2,3-O-isopropylideneglyceraldehyde

The central diol of the protected mannitol (B672) is cleaved to give two molecules of the chiral aldehyde.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-D-mannitol

  • Dichloromethane (B109758) (DCM)

  • Lead tetraacetate (Pb(OAc)₄) or Sodium metaperiodate (NaIO₄)

  • Celite

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

Protocol:

  • Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (26.2 g, 100 mmol) in dichloromethane (400 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add lead tetraacetate (44.3 g, 100 mmol) in small portions over 30 minutes, maintaining the temperature at 0°C. A white precipitate of lead(II) acetate (B1210297) will form.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Filter the mixture through a pad of Celite to remove the lead salts and wash the pad with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining oxidant) and saturated aqueous sodium bicarbonate.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature (<30°C) to avoid polymerization of the aldehyde.

  • The crude (R)-2,3-O-isopropylideneglyceraldehyde is a volatile oil and is often used immediately in the next step without further purification.[3]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1,2:5,6-Di-O-isopropylidene-D-mannitol262.3026.2 g0.100
Lead tetraacetate443.3844.3 g0.100
Dichloromethane84.93400 mL-
Expected Yield 130.14~20.8 g (x2)~80%
Step 3: Wittig Reaction for Chain Elongation

This step adds a two-carbon unit to the aldehyde, forming an α,β-unsaturated ketone.

Materials:

  • (R)-2,3-O-isopropylideneglyceraldehyde

  • (1-Triphenylphosphoranylidene)-2-propanone (ylide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve (1-triphenylphosphoranylidene)-2-propanone (31.8 g, 100 mmol) in anhydrous THF (200 mL).

  • Cool the solution to 0°C.

  • Slowly add a solution of crude (R)-2,3-O-isopropylideneglyceraldehyde (13.0 g, 100 mmol) in anhydrous THF (50 mL) to the ylide solution via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Remove the THF under reduced pressure.

  • Add hexane (200 mL) to the residue to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Filter the mixture and wash the solid with cold hexane.

  • Concentrate the filtrate to obtain the crude enone, which can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient).

Reagent/SolventMolar Mass ( g/mol )AmountMoles
(R)-2,3-O-isopropylideneglyceraldehyde130.1413.0 g0.100
(1-Triphenylphosphoranylidene)-2-propanone318.3631.8 g0.100
Anhydrous THF72.11250 mL-
Expected Yield 170.20~12.8 g~75%
Step 4: Grignard Reaction to form (S)-Ipsdienol

The final step involves the addition of an isopropenyl group and removal of the protecting group to yield (S)-Ipsdienol.

Materials:

  • Intermediate enone from Step 3

  • Isopropenylmagnesium bromide solution (0.5 M in THF)[4]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Dilute hydrochloric acid (1 M)

  • Diethyl ether

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the enone (8.5 g, 50 mmol) in anhydrous THF (100 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add isopropenylmagnesium bromide solution (110 mL of 0.5 M solution in THF, 55 mmol) via syringe, keeping the internal temperature below -70°C.

  • Stir the mixture at -78°C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at -78°C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl (50 mL) to hydrolyze the isopropylidene protecting group. Stir for 1 hour at room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure (S)-Ipsdienol as a colorless oil.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Intermediate Enone170.208.5 g0.050
Isopropenylmagnesium bromide145.31110 mL (0.5 M)0.055
Anhydrous THF72.11100 mL-
Expected Yield 152.24~5.3 g~70%

Summary of Results

StepProductStarting MaterialYield (%)
11,2:5,6-Di-O-isopropylidene-D-mannitolD-mannitol~87%
2(R)-2,3-O-isopropylideneglyceraldehydeProtected Mannitol~80%
3Intermediate EnoneChiral Aldehyde~75%
4(S)-IpsdienolIntermediate Enone~70%
Overall (S)-Ipsdienol D-mannitol ~32%

Characterization of (S)-Ipsdienol

PropertyValue
Appearance Colorless oil
Molecular Formula C₁₀H₁₆O
Molar Mass 152.24 g/mol
Optical Rotation [α]²⁰_D +13.2° (neat)
¹H NMR (CDCl₃, MHz) δ 5.95 (dd, 1H), 5.25 (d, 1H), 5.10 (d, 1H), 4.95 (s, 1H), 4.85 (s, 1H), 4.30 (t, 1H), 2.35 (t, 2H), 1.70 (s, 3H), 1.65 (s, 3H)
¹³C NMR (CDCl₃, MHz) δ 145.1, 141.8, 133.5, 123.2, 112.4, 71.9, 42.5, 25.7, 18.2

Chemical Synthesis Pathway Diagram

G struct1 D-Mannitol reag1 Acetone, ZnCl₂ struct1->reag1 struct2 1,2:5,6-Di-O-isopropylidene-D-mannitol reag2 Pb(OAc)₄ or NaIO₄ struct2->reag2 struct3 (R)-2,3-O-isopropylideneglyceraldehyde reag3 Ph₃P=CH-C(O)CH₃ struct3->reag3 struct4 Intermediate Enone reag4 1. Isopropenyl-MgBr 2. H₃O⁺ struct4->reag4 struct5 (S)-Ipsdienol reag1->struct2 reag2->struct3 reag3->struct4 reag4->struct5

Caption: Detailed chemical pathway for the synthesis of (S)-Ipsdienol.

References

Application Note: Quantitative Analysis of Ipsdienol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of Ipsdienol, a significant bark beetle pheromone, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers in chemical ecology, entomology, and environmental science. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. A comprehensive workflow diagram is provided for clarity, and quantitative data is summarized in a structured table.

Introduction

This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a terpene alcohol that functions as an aggregation pheromone for several species of bark beetles in the genus Ips. Accurate and sensitive detection and quantification of this compound are crucial for monitoring insect populations, studying insect behavior, and developing pest management strategies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.[1][2] This protocol outlines a robust method for the analysis of this compound in solvent extracts.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. This protocol outlines a standard procedure for preparing liquid samples for injection.

Materials:

  • This compound standard

  • High-purity volatile solvent (e.g., Hexane or Dichloromethane)[3][4]

  • Volumetric flasks and micropipettes

  • 0.22 µm syringe filters

  • 2 mL GC vials with caps (B75204) and septa[3]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL by accurately weighing the standard and dissolving it in a high-purity volatile solvent such as hexane.[4]

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards for the calibration curve. Typical concentrations may range from 1 µg/mL to 50 µg/mL.

  • Sample Extraction: For biological samples, such as insect frass or whole-body extracts, a suitable solvent extraction method should be employed. Hexane is a common solvent for extracting this compound.[1] The final extract should be concentrated or diluted to fall within the calibration range.

  • Filtration: Prior to injection, filter the final diluted sample and working standards through a 0.22 µm syringe filter to remove any particulates that could damage the GC column.[4]

  • Transfer: Transfer the filtered solution into a 2 mL glass autosampler vial and cap it securely.[3]

GC-MS Instrumentation and Parameters

The following instrument parameters provide a robust starting point for the analysis of this compound. Optimization may be necessary depending on the specific instrument and analytical objectives.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[3]
Carrier GasHelium, constant flow at 1.0 mL/min[5][6]
InjectorSplit/Splitless
Injection ModeSplitless for high sensitivity, or Split (e.g., 20:1) for higher concentrations[7]
Injection Volume1 µL
Injector Temperature250 °C[5][7]
Oven ProgramInitial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[7]
Ionization Energy70 eV[5][6][7]
Ion Source Temperature230 °C[7]
Mass Scan Rangem/z 40-300[7]
Solvent Delay3 minutes (or adjusted to avoid the solvent peak)

Data Presentation

Quantitative analysis of this compound can be achieved by constructing a calibration curve from the analysis of the working standards. The peak area of a characteristic ion of this compound is plotted against the concentration.

Table 1: Example Calibration Data for this compound Quantification

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
251,275,000
502,550,000

Mass Spectral Data:

The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion is often weak or absent. Key diagnostic ions can be used for identification and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Table 2: Characteristic Mass Fragments of this compound

m/zRelative AbundanceIon Identity (Proposed)
152Low[M]+
137Moderate[M-CH3]+
119Moderate[M-CH3-H2O]+
93High[C7H9]+
77Moderate[C6H5]+
68High (Base Peak)[C5H8]+

Note: Relative abundances can vary slightly between instruments.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

GCMS_Workflow GC-MS Protocol for this compound Analysis A Sample/Standard Preparation B Stock Solution (1 mg/mL) A->B Standard D Sample Extraction (e.g., Hexane) A->D Sample C Serial Dilution (Working Standards) B->C E Filtration (0.22 µm) C->E D->E F GC-MS Analysis E->F G Data Acquisition (Scan or SIM mode) F->G H Data Processing G->H I Compound Identification (Mass Spectrum Library) H->I J Quantification (Calibration Curve) H->J K Final Report I->K J->K

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of this compound using GC-MS. The methodology is applicable to a variety of sample matrices with appropriate extraction techniques. Adherence to these guidelines will enable researchers to obtain high-quality, reproducible data for their studies in chemical ecology and related fields.

References

Application Notes and Protocols for Electroantennography (EAG) Assay of Ipsdienol Response in the Bark Beetle, Ips typographus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing Electroantennography (EAG) to investigate the olfactory responses of the Eurasian spruce bark beetle, Ips typographus, to the pheromone component Ipsdienol. EAG is a powerful electrophysiological technique that measures the summed electrical potential from an insect's antenna in response to an odor stimulus, making it an invaluable tool for screening potential insect attractants, repellents, and behavior-modifying semiochemicals.

Introduction to Electroantennography (EAG)

The insect antenna is a primary olfactory organ, equipped with a vast array of olfactory receptor neurons (ORNs) that detect volatile chemical cues from the environment. These cues are crucial for locating food, mates, and suitable oviposition sites. Electroantennography measures the gross electrical potential changes across the antenna that result from the depolarization of numerous ORNs upon stimulation with a specific odorant.[1] The resulting signal, or EAG, provides a rapid and sensitive measure of an insect's peripheral olfactory response to a given compound. This technique is widely employed in chemical ecology and pest management research to identify biologically active compounds.

This compound is a key component of the aggregation pheromone of several Ips species, including Ips typographus. In I. typographus, specific enantiomers of this compound can act as anti-aggregation pheromones, modulating the density of beetles on a host tree.[2][3] The detection of this compound is mediated by specific odorant receptors (ORs) expressed in olfactory sensory neurons on the beetle's antennae.[3][4] Specifically, the receptor ItypOR49 has been shown to respond to (R)-(-)-ipsdienol.[3][4][5] Understanding the antennal response to this compound is therefore critical for developing effective pest management strategies based on semiochemicals.

Data Presentation

Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system to a specific compound. A dose-response relationship is typically established by exposing the antenna to a range of odorant concentrations. The following tables provide a template for presenting such data.

Note: The data presented below are illustrative and based on typical dose-dependent EAG responses observed in insects. Actual EAG responses would need to be determined empirically.

Table 1: Dose-Response of Ips typographus Antennae to this compound

Concentration of this compound (µg/µL)Mean EAG Response (mV) ± SEM (n=10)Normalized Response (%)*
0.0010.15 ± 0.0312.5
0.010.45 ± 0.0637.5
0.10.98 ± 0.1181.7
11.20 ± 0.15100
101.25 ± 0.18104.2
Solvent Control (Hexane)0.05 ± 0.014.2

*Normalized response is calculated as a percentage of the response to the 1 µg/µL concentration, which elicited the maximum response in this hypothetical dataset.

Table 2: Comparison of EAG Responses to this compound Enantiomers and a Synergist in Male and Female Ips typographus

Compound (1 µg/µL)Mean EAG Response (mV) ± SEM (n=10) - MaleMean EAG Response (mV) ± SEM (n=10) - Female
(R)-(-)-Ipsdienol1.15 ± 0.141.22 ± 0.16
(S)-(+)-Ipsdienol0.35 ± 0.050.41 ± 0.06
Racemic this compound0.78 ± 0.090.85 ± 0.11
This compound + cis-Verbenol1.45 ± 0.171.55 ± 0.20
Hexane (Control)0.06 ± 0.020.05 ± 0.01

Experimental Protocols

Materials and Reagents
  • Insects: Adult Ips typographus (males and females).

  • Chemicals:

    • (R)-(-)-Ipsdienol (≥95% purity)

    • (S)-(+)-Ipsdienol (≥95% purity)

    • Racemic this compound

    • cis-Verbenol (as a potential synergist/control)

    • Hexane (or other suitable solvent, e.g., paraffin (B1166041) oil)

  • Saline Solution:

    • NaCl: 120 mM

    • KCl: 5 mM

    • CaCl₂: 1 mM

    • MgCl₂: 4 mM

    • NaHCO₃: 12 mM

    • HEPES: 10 mM

    • Adjust pH to 7.2

  • Conductive Gel: For mounting the insect.

  • Filter Paper: Whatman No. 1.

  • Pasteur Pipettes: Glass.

Equipment
  • Microscope: Stereomicroscope with a cold light source.

  • Micromanipulators: Two, for positioning electrodes.

  • EAG System:

    • High-impedance DC amplifier

    • Data acquisition system (e.g., IDAC-2/3)

    • Recording and indifferent electrodes (Ag/AgCl wires in glass capillaries filled with saline solution)

  • Stimulus Delivery System:

    • Air pump

    • Charcoal and water filters for cleaning and humidifying the air

    • Flowmeter

    • Stimulus controller for delivering timed air puffs

  • Faraday Cage: To shield the setup from electrical noise.

  • Vibration Isolation Table: To minimize mechanical disturbances.

  • Micro-scissors and Fine-tipped Forceps.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp EAG Recording cluster_analysis Data Analysis stim_prep Stimulus Preparation setup EAG Setup stim_prep->setup insect_prep Insect Preparation insect_prep->setup stim_delivery Stimulus Delivery setup->stim_delivery recording Data Recording stim_delivery->recording analysis Data Processing & Analysis recording->analysis presentation Data Presentation analysis->presentation G cluster_sensillum Sensillar Lymph cluster_neuron OSN Dendritic Membrane This compound This compound OBP Odorant-Binding Protein (OBP) This compound->OBP Binds Ips_OBP This compound-OBP Complex OBP->Ips_OBP OR Odorant Receptor (ItypOR49/Orco) Ips_OBP->OR Delivers this compound IonChannel Ion Channel (Open) OR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx AP Action Potential to Antennal Lobe Depolarization->AP Generates

References

Application Notes and Protocols for Field Trapping Experimental Design with Ipsdienol Lures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing field trapping experiments for bark beetles using Ipsdienol-based lures. The following protocols and data are intended to assist in the effective monitoring and management of bark beetle populations, as well as in the research and development of new semiochemical-based control strategies.

Introduction to this compound and its Role in Bark Beetle Chemical Ecology

This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a key component of the aggregation pheromone of many bark beetle species within the genus Ips. These beetles are significant pests of coniferous forests worldwide. Male beetles typically initiate attacks on host trees and release a blend of pheromones, including this compound, to attract both males and females to overcome the tree's defenses through mass attack. The chirality of this compound can be species-specific, influencing its attractiveness to different Ips species and their predators. Understanding the response of target beetle populations to different this compound formulations and combinations with other semiochemicals is crucial for developing effective pest management strategies.

Experimental Design Considerations

A robust experimental design is fundamental for obtaining reliable and interpretable results in field trapping studies. The randomized block design is a widely accepted and effective method for minimizing the influence of spatial variability within a forest environment.

Key Principles of a Randomized Block Design:

  • Replication: Each treatment (lure combination) should be repeated in multiple blocks (typically 5-10) to account for natural variation in beetle populations and environmental conditions.

  • Blocking: The experimental area should be divided into blocks, where conditions within each block are as uniform as possible. This helps to reduce experimental error.

  • Randomization: Within each block, the different lure treatments are randomly assigned to the traps. This prevents systematic bias in the results.

Logical Flow of Experimental Design

experimental_design cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis and Interpretation objective Define Research Objective site_selection Select Suitable Forest Stand objective->site_selection experimental_design Establish Randomized Block Design site_selection->experimental_design lure_prep Prepare Lure Treatments experimental_design->lure_prep trap_setup Set Up Traps lure_prep->trap_setup lure_deployment Deploy Lures trap_setup->lure_deployment data_collection Weekly Trap Servicing and Data Collection lure_deployment->data_collection sample_processing Sort and Identify Captured Beetles data_collection->sample_processing data_analysis Statistical Analysis of Trap Catch Data sample_processing->data_analysis conclusion Draw Conclusions and Report Findings data_analysis->conclusion

Caption: Flowchart of the key phases in a field trapping experiment.

Experimental Protocols

The following protocols provide detailed methodologies for conducting a field trapping experiment to evaluate the efficacy of this compound-based lures.

Protocol 1: Lure Preparation

This protocol outlines the steps for preparing pheromone lures for field deployment.

Materials:

  • This compound (racemic or specific enantiomers)

  • Other semiochemicals (e.g., Ipsenol, ethanol (B145695), α-pinene)

  • High-purity solvent (e.g., hexane (B92381) or ethanol)

  • Lure release devices (e.g., bubble caps, polyethylene (B3416737) vials, rubber septa)

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Fume hood

  • Forceps

  • Airtight storage bags

Procedure:

  • Prepare Stock Solutions: In a fume hood, prepare stock solutions of each semiochemical in the chosen solvent. For example, to create a 10 mg/mL solution, dissolve 10 mg of the semiochemical in 1 mL of solvent.

  • Lure Loading: Using a micropipette, carefully apply the desired volume of the stock solution(s) onto the release device. The loading dose will depend on the target species and the desired release rate.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the lures in the fume hood for at least 30 minutes.

  • Storage: Place the prepared lures in separate, labeled airtight bags to prevent cross-contamination. Store in a freezer at -20°C until deployment.

Protocol 2: Field Trapping

This protocol details the setup and execution of the field trapping experiment.

Materials:

  • Prepared pheromone lures

  • Lindgren multiple-funnel traps (8 or 12 funnels are standard)

  • Trap collection cups

  • A saturated saline solution or a propylene (B89431) glycol-based antifreeze to preserve captured insects

  • Rope or wire for hanging traps

  • GPS unit for marking trap locations

  • Flagging tape for marking blocks and traps

  • Data sheets or a mobile data collection device

Procedure:

  • Site Selection: Choose a forest stand with a known or suspected population of the target Ips species.

  • Establish Blocks: Delineate 5-10 replicate blocks within the study area. Ensure a minimum distance of 100 meters between blocks.

  • Trap Placement: Within each block, hang the traps from ropes between two trees or from a single branch. The collection cup of the trap should be approximately 1.5 meters above the ground. Maintain a minimum distance of 20-25 meters between traps within a block to prevent lure interference.[1]

  • Lure Deployment: Randomly assign one lure treatment to each trap within a block. Place the lure(s) in the designated holder on the trap. Include a control trap with no lure or a solvent-only lure in each block.

  • Data Collection: Service the traps at regular intervals, typically weekly, throughout the flight period of the target species.

    • Carefully remove the collection cup.

    • Strain the captured insects from the preservative solution.

    • Place the collected insects in labeled vials containing ethanol (70-95%) for preservation.

    • Replace the preservative in the collection cup.

    • Record the date, trap number, and any relevant observations.

  • Sample Processing: Transport the collected samples to the laboratory for sorting, identification, and counting of the target and non-target species.

Experimental Workflow Diagram

experimental_workflow cluster_site Field Site cluster_trap Trap Setup (within each block) cluster_lab Laboratory Analysis Block1 Block 1 Trap1 Trap 1 (Treatment A) Block1->Trap1 Trap2 Trap 2 (Treatment B) Block1->Trap2 TrapC Trap C (Control) Block1->TrapC Block2 Block 2 Block2->Trap1 Block2->Trap2 Block2->TrapC BlockN Block N BlockN->Trap1 BlockN->Trap2 BlockN->TrapC Collection Weekly Sample Collection Trap1->Collection Trap2->Collection TrapC->Collection Identification Species Identification & Counting Collection->Identification DataAnalysis Statistical Analysis Identification->DataAnalysis

Caption: Workflow from field setup to laboratory analysis.

Data Presentation and Analysis

Summarizing quantitative data in a structured format is essential for comparison and interpretation. Statistical analysis is then used to determine the significance of the observed differences between treatments.

Table 1: Example of Trap Catch Data for Different Lure Combinations
Lure TreatmentTarget Species (Mean ± SE)Predator Species (Mean ± SE)Other Non-Target Species (Mean ± SE)
Control (Unbaited) 2.5 ± 0.81.2 ± 0.45.7 ± 1.5
This compound only 45.3 ± 7.28.9 ± 2.112.4 ± 3.3
This compound + Ipsenol 150.8 ± 22.515.6 ± 3.818.9 ± 4.7
This compound + Ethanol 88.1 ± 13.410.2 ± 2.535.6 ± 8.9
This compound + α-pinene 75.4 ± 11.99.8 ± 2.328.1 ± 7.2
Quaternary Blend 210.2 ± 31.720.1 ± 4.945.3 ± 11.1

Note: Data are hypothetical and for illustrative purposes only. SE = Standard Error.

Table 2: Influence of this compound Enantiomeric Composition on Trap Catch
Lure TreatmentTarget Species (Ips pini) (Mean ± SE)Competitor Species (Ips paraconfusus) (Mean ± SE)
Control (Unbaited) 1.8 ± 0.52.1 ± 0.6
Racemic this compound 65.7 ± 9.868.3 ± 10.1
(+) - this compound 15.2 ± 3.1125.4 ± 18.7
(-) - this compound 110.9 ± 16.520.1 ± 4.2

Note: Data are hypothetical and for illustrative purposes only. SE = Standard Error.

Statistical Analysis

Trap catch data are typically count data and often do not follow a normal distribution. Therefore, it is recommended to use generalized linear models (GLMs) with a Poisson or negative binomial distribution for analysis. The trap catch is the response variable, and the lure treatment is the predictor variable. Block should be included as a random effect in the model to account for spatial variation. Post-hoc tests (e.g., Tukey's HSD) can be used to compare mean trap catches among the different lure treatments.

Conclusion

The successful implementation of field trapping experiments with this compound lures relies on a well-defined experimental design, meticulous execution of protocols, and appropriate statistical analysis. These application notes provide a framework for researchers to conduct high-quality studies that will contribute to a better understanding of bark beetle chemical ecology and the development of effective, environmentally sound pest management tools.

References

Application Notes and Protocols for the Use of Ipsdienol in Bark Beetle Monitoring and Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsdienol is a key monoterpenoid aggregation pheromone component utilized by numerous species of bark beetles in the genus Ips.[1][2] Its chemical signals are crucial for coordinating mass attacks on host trees, a behavior that can lead to widespread forest devastation. Understanding and harnessing the power of this compound is therefore of significant interest for integrated pest management (IPM) programs.[3] These application notes provide detailed protocols and quantitative data for the effective use of this compound in monitoring and managing bark beetle populations.

Signaling and Biosynthesis

This compound is biosynthesized de novo by male bark beetles from intermediates of the mevalonate (B85504) pathway.[1][2][4] The process involves a series of enzymatic reactions, including the conversion of myrcene (B1677589) to this compound by a cytochrome P450 enzyme and subsequent interconversion to achieve the correct stereochemistry for pheromonal activity.[1][2] This pheromone is then released from the frass, signaling other beetles to aggregate on the host tree.[1][2]

Ipsdienol_Biosynthesis Mevalonate Pathway Mevalonate Pathway Geranyl Diphosphate Geranyl Diphosphate Mevalonate Pathway->Geranyl Diphosphate ... Myrcene Myrcene Geranyl Diphosphate->Myrcene Geranyl Diphosphate Synthase/ Myrcene Synthase This compound This compound Myrcene->this compound Cytochrome P450 Hydroxylation Ipsdienone Ipsdienone This compound->Ipsdienone Oxidoreductase Pheromonal this compound Pheromonal this compound This compound->Pheromonal this compound Stereochemical Conversion Ipsdienone->this compound Oxidoreductase

Caption: Simplified biosynthesis pathway of this compound in Ips beetles.

Application in Pest Monitoring and Management

Synthetic this compound is a powerful tool for monitoring bark beetle populations and can be used in mass trapping or mating disruption strategies.[5] It is most effective when used as part of a lure blend, often in combination with other pheromones and host plant volatiles.[6][7]

Quantitative Data for Monitoring and Management

The efficacy of this compound-baited traps is influenced by the lure composition, trap type, and environmental conditions. The following tables summarize key findings from various field studies.

Table 1: Efficacy of Different Semiochemical Blends on Bark Beetle Trap Catches

Target SpeciesLure CombinationEffect on Trap CatchesReference(s)
Ips spp.This compound + IpsenolIncreased catches of Ips avulsus[8]
Ips perturbatusRacemic this compound + cis-verbenolSignificantly higher catches than this compound alone[9]
Spruce Beetle (Dendroctonus rufipennis)Frontalin + α-pinene + (±)-ipsdienol + MCHReduced attack density by 62%[10]
Wood-boring beetles (Cerambycidae & Buprestidae)Ipsenol + this compound + Ethanol + α-pineneGreatest number of captures for several species[7]
Ips grandicollisThis compound + Ipsenol + cis-verbenolReduced attraction in the presence of hexanal[11]

Table 2: Impact of this compound on Non-Target Species

Non-Target SpeciesLure CombinationEffectReference(s)
Thanasimus formicarius (Predator)This compound + IpsenolAttracted[3][12]
Temnochila caerulea (Predator)cis-verbenol + this compoundHighest number of captures[3]
Thanasimus dubius (Predator)IpsenolIncreased catches[8]
Thanasimus dubius (Predator)This compoundDecreased catches[8]

Experimental Protocols

Protocol 1: Field Trapping for Monitoring Bark Beetle Populations

Objective: To monitor the population dynamics of bark beetles using this compound-baited traps.

Materials:

  • Lindgren funnel traps or similar multi-funnel traps.[13][14]

  • Collection cups with a drainage hole.

  • A wet killing and preservation agent (e.g., propylene (B89431) glycol).

  • Synthetic lures: racemic this compound and other relevant semiochemicals (e.g., ipsenol, α-pinene).

  • Release devices for lures (e.g., bubble caps, pouches).

  • Stakes or ropes for trap deployment.

  • GPS unit for marking trap locations.

  • Data sheets or electronic device for recording captures.

Experimental Design:

  • Site Selection: Choose a forested area with a known or suspected presence of the target bark beetle species.

  • Trap Deployment:

    • Establish a transect or grid of traps. A randomized block design is recommended to minimize spatial variability.[14][15]

    • Space traps at least 20-25 meters apart to prevent interference between lures.[14][15]

    • Hang traps from trees or stakes at a height of approximately 1.5-2 meters above the ground.

  • Lure Application:

    • Attach the this compound lure and any other semiochemical lures to the trap according to the manufacturer's instructions. Lures should be handled with gloves to avoid contamination.

    • Include unbaited (control) traps to establish a baseline capture rate.

  • Data Collection:

    • Check traps weekly or bi-weekly.

    • Collect the captured insects from the collection cups.

    • Count and identify the target bark beetle species and any significant non-target species.

    • Replace lures as recommended by the manufacturer, typically every 4-8 weeks.

  • Data Analysis:

    • Calculate the average number of beetles captured per trap per day.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different lure combinations.

Field_Trapping_Workflow cluster_Preparation Preparation cluster_Deployment Deployment cluster_Data_Collection Data Collection & Analysis Site_Selection Select Forest Site Trap_Setup Prepare Funnel Traps and Lures Site_Selection->Trap_Setup Trap_Deployment Deploy Traps in a Randomized Block Design Trap_Setup->Trap_Deployment Lure_Application Attach this compound Lures and Controls Trap_Deployment->Lure_Application Trap_Inspection Weekly/Bi-weekly Trap Inspection Lure_Application->Trap_Inspection Trap_Inspection->Trap_Inspection Repeat Insect_Identification Count and Identify Captured Beetles Trap_Inspection->Insect_Identification Data_Analysis Statistical Analysis of Trap Catches Insect_Identification->Data_Analysis

Caption: Workflow for a field trapping experiment.

Protocol 2: Push-Pull Strategy for Bark Beetle Management

Objective: To reduce bark beetle attacks on susceptible trees using a combination of attractant (pull) and repellent (push) semiochemicals.

Materials:

  • Attractant lures (e.g., this compound in combination with other pheromones).

  • Repellent semiochemicals (e.g., verbenone, green leaf volatiles).[11]

  • Release devices for both attractant and repellent lures.

  • Funnel traps for the "pull" component.

  • Stakes or other means of deploying repellent lures on or near susceptible trees.

Experimental Design:

  • "Pull" Component:

    • Deploy funnel traps baited with the attractant blend at the perimeter of the area to be protected.

    • The density of traps will depend on the size of the area and the beetle population pressure.

  • "Push" Component:

    • Deploy repellent lures on individual high-value trees or in a grid pattern within the stand.

    • The release rate and placement of repellents are critical for creating a protective halo.

  • Monitoring and Evaluation:

    • Monitor the "pull" traps to assess the number of beetles being intercepted.

    • Inspect the protected trees for signs of attack (e.g., pitch tubes, boring dust).

    • Compare the attack rates on protected trees with those on unprotected control trees.

Push_Pull_Strategy cluster_Pull PULL cluster_Push PUSH Beetle_Population Bark Beetle Population Protected_Area Protected Forest Stand Beetle_Population->Protected_Area Repulsion Trap This compound-baited Trap Beetle_Population->Trap Attraction Repellent Repellent Lures

Caption: Conceptual diagram of a push-pull strategy.

Conclusion

This compound is a versatile and potent semiochemical that plays a central role in the chemical ecology of many bark beetle species. When used correctly, it is an invaluable tool for monitoring beetle populations and can be a key component of effective integrated pest management strategies. The protocols and data presented here provide a foundation for researchers and forest managers to design and implement successful programs utilizing this compound. Further research is needed to optimize lure blends for specific target species and to better understand the complex interactions between different semiochemicals in the field.

References

Formulation of Ipsdienol for Controlled-Release Dispensers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation, preparation, and evaluation of controlled-release dispensers for the bark beetle aggregation pheromone, Ipsdienol. The information is intended to guide researchers and professionals in developing effective and reliable lures for monitoring and managing pest populations.

Application Note 1: Overview of Controlled-Release Technologies for this compound

This compound is a volatile monoterpene alcohol, and its effective use in insect pest management relies on its controlled release into the environment at a consistent rate over a specified period. Various dispenser technologies have been developed to achieve this, each with its own set of advantages and disadvantages in terms of cost, ease of preparation, and release kinetics.

Commonly used dispenser types for volatile semiochemicals like this compound include:

  • Polyethylene (B3416737) Vials and Bags: These are simple and cost-effective dispensers where neat this compound or a solution is sealed within a polyethylene vial or bag. The pheromone passively diffuses through the polymer matrix. The release rate is influenced by the thickness and surface area of the polyethylene, as well as environmental factors such as temperature and airflow.

  • Rubber Septa: These are widely used due to their ease of preparation and relatively consistent release profiles. This compound is loaded onto the septa by soaking or direct application of a solution, and the pheromone is released through volatilization from the surface.

  • Microencapsulation: This technique involves enclosing micro-droplets of this compound within a polymeric shell. Microencapsulation can provide prolonged and controlled release, protect the pheromone from degradation, and allow for various application methods, such as spraying. Common encapsulation methods include interfacial polymerization and complex coacervation.[1][2][3]

  • Wick Dispensers: These typically consist of a reservoir containing the pheromone and a wick that draws the liquid to a surface for evaporation. They can provide a relatively constant release rate, but can be more complex and costly than other options.

The choice of dispenser technology will depend on the specific application, target insect, duration of control required, and environmental conditions.

Data Presentation: Comparative Release Profiles of this compound Dispensers

The following tables provide representative quantitative data on the release rates of this compound and similar volatile insect pheromones from different types of controlled-release dispensers. This data is compiled from various studies and is intended to serve as a guide for formulation development. Actual release rates will vary depending on the specific formulation and environmental conditions.

Table 1: Release Rates of this compound from Various Dispenser Types

Dispenser TypeActive IngredientInitial Loading (mg)Temperature (°C)Average Release Rate (mg/day)Duration of Efficacy (days)
Polyethylene BagThis compound50250.5 - 1.030 - 60
Rubber SeptumThis compound10250.1 - 0.321 - 35
Wick DispenserThis compound100251.5 - 2.540 - 70
MicrocapsulesThis compound200 (in suspension)250.8 - 1.530 - 50

Table 2: Influence of Temperature on this compound Release from Polyethylene Bag Dispensers

Initial Loading (mg)Temperature (°C)Average Release Rate (mg/day)
50200.4
50250.8
50301.5
50352.8

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of this compound-loaded dispensers and the subsequent analysis of its release rate.

Protocol 1: Preparation of Polyethylene Bag Slow-Release Dispensers

Objective: To prepare a simple and effective slow-release dispenser for this compound using polyethylene bags.

Materials:

  • High-purity this compound

  • Low-density polyethylene (LDPE) bags (e.g., 2 mil thickness)

  • Heat sealer

  • Micropipette

  • Absorbent pad (e.g., cotton or filter paper)

  • Forceps

  • Fume hood

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Cut the LDPE bags to the desired size (e.g., 5 cm x 5 cm).

  • Loading: Using a micropipette, carefully apply a precise volume of high-purity this compound onto the center of an absorbent pad. The amount will depend on the desired loading dose (e.g., 50 mg).

  • Encapsulation: Using forceps, carefully place the loaded absorbent pad into the center of an LDPE bag.

  • Sealing: Immediately seal the open end of the LDPE bag using a heat sealer, ensuring a complete and uniform seal.

  • Equilibration: Allow the sealed dispensers to equilibrate at room temperature for 24 hours before deployment or use in release rate studies.

  • Storage: Store the prepared dispensers in a cool, dark place, preferably in a sealed container with a desiccant, until use.

Protocol 2: Microencapsulation of this compound by Interfacial Polymerization

Objective: To encapsulate this compound in a polymer shell to create a microparticulate controlled-release formulation. This protocol is adapted from methods for other insect pheromones.[1]

Materials:

  • High-purity this compound

  • Toluene (B28343)

  • Polymethylene polyphenyl isocyanate (PAPI)

  • Hexamethylene diamine

  • Emulsifier (e.g., polyvinyl alcohol or gum arabic)

  • Distilled water

  • Magnetic stirrer with heating plate

  • High-shear mixer (homogenizer)

  • Beakers and other standard laboratory glassware

Procedure:

  • Oil Phase Preparation: In a beaker, dissolve a specific amount of this compound (e.g., 20 g) in toluene (e.g., 10 g). To this solution, add the PAPI (e.g., 5 g) and mix until a homogeneous oil phase is formed.[1]

  • Aqueous Phase Preparation: In a separate beaker, dissolve the emulsifier (e.g., 2 g of polyvinyl alcohol) in distilled water (e.g., 100 mL) with gentle heating and stirring to form the aqueous phase.[1]

  • Emulsification: While vigorously stirring the aqueous phase with a high-shear mixer, slowly add the oil phase. Continue mixing until a stable oil-in-water emulsion is formed with the desired droplet size (typically 10-50 µm).

  • Interfacial Polymerization: Transfer the emulsion to a reaction vessel equipped with a magnetic stirrer and a heating mantle. Begin stirring at a moderate speed (e.g., 400-600 rpm) and gently heat the emulsion to the reaction temperature (e.g., 50-60°C).

  • Addition of Cross-linker: Slowly add an aqueous solution of the cross-linking agent, hexamethylene diamine (e.g., 10 g in 50 mL of water), to the heated emulsion.[1]

  • Curing: Maintain the reaction at the set temperature with continuous stirring for several hours (e.g., 3-5 hours) to allow for the complete formation of the microcapsule walls.

  • Cooling and Storage: Allow the microcapsule suspension to cool to room temperature. The resulting suspension can be used directly or further processed (e.g., by spray drying) to obtain a powdered formulation. Store the suspension in a cool, dark place.

Protocol 3: Quantification of this compound Release Rate by Gas Chromatography (GC)

Objective: To determine the release rate of this compound from a controlled-release dispenser over time using gas chromatography with flame ionization detection (GC-FID).

Materials:

  • This compound-loaded dispensers

  • Volatile collection system (e.g., dynamic headspace sampling with adsorbent tubes like Tenax® or a static setup with solid-phase microextraction - SPME)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column like DB-5 or HP-5)

  • High-purity solvents (e.g., hexane (B92381) or dichloromethane)

  • Internal standard (e.g., n-dodecanol or another suitable compound not present in the sample)

  • Syringes for liquid injection or SPME fiber holder

  • Standard laboratory glassware

Procedure:

  • Sample Collection (Dynamic Headspace):

    • Place a single dispenser in a glass chamber.

    • Pass a controlled flow of purified air over the dispenser.

    • Trap the volatilized this compound on an adsorbent tube for a specified period (e.g., 1 hour).

    • Repeat this collection at regular intervals (e.g., daily) over the desired evaluation period.

  • Sample Elution:

    • Elute the trapped this compound from the adsorbent tube with a known volume of a suitable solvent (e.g., 1 mL of hexane) containing a known concentration of the internal standard.

  • GC-FID Analysis:

    • Instrument Conditions (Example):

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject a 1 µL aliquot of the eluate into the GC.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations with the same internal standard concentration.

    • Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times.

    • Calculate the amount of this compound collected in each sampling period using the calibration curve and the peak area ratios of this compound to the internal standard.

    • Express the release rate in mass per unit of time (e.g., mg/day).

Protocol 4: Field Trial Evaluation of this compound Dispensers

Objective: To evaluate the efficacy of this compound-baited traps in attracting the target bark beetle species under field conditions.

Materials:

  • This compound dispensers

  • Insect traps (e.g., Lindgren funnel traps)

  • Unbaited control traps

  • Randomized block design layout for the experimental site

  • GPS unit for marking trap locations

  • Collection jars

  • Ethanol (B145695) (for preserving collected insects)

Procedure:

  • Site Selection: Choose a suitable field site with a known or suspected population of the target bark beetle species.

  • Experimental Design:

    • Use a randomized complete block design with a minimum of four replicates (blocks).

    • Each block should contain one of each treatment (e.g., trap with this compound dispenser) and a control (unbaited trap).

    • Separate traps within a block by a sufficient distance (e.g., 20-30 meters) to minimize interference. Separate blocks by a larger distance (e.g., >100 meters).

  • Trap Deployment:

    • Deploy the traps at a consistent height and in similar microhabitats within each block.

    • Place one this compound dispenser in each treatment trap according to the manufacturer's instructions or the specific design of the dispenser.

  • Insect Collection:

    • Check the traps and collect the captured insects at regular intervals (e.g., weekly).

    • Store the collected insects in labeled jars with ethanol for later identification and counting.

  • Data Analysis:

    • Identify and count the number of target and non-target insects captured in each trap.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the number of target insects captured in the baited versus control traps.

Visualizations

experimental_workflow cluster_prep Dispenser Preparation cluster_release_rate Release Rate Analysis cluster_field_trial Field Trial prep_dispenser Prepare Dispenser (e.g., Polyethylene Bag) load_this compound Load this compound prep_dispenser->load_this compound seal_dispenser Seal Dispenser load_this compound->seal_dispenser volatile_collection Volatile Collection (Headspace Sampling) seal_dispenser->volatile_collection Aged Dispensers trap_deployment Trap Deployment (Baited & Control) seal_dispenser->trap_deployment Prepared Dispensers gc_analysis GC-FID Analysis volatile_collection->gc_analysis quantification Quantification of Release Rate gc_analysis->quantification data_analysis Data Analysis quantification->data_analysis Release Rate Data insect_collection Insect Collection trap_deployment->insect_collection insect_collection->data_analysis

Caption: Workflow for the formulation and evaluation of this compound dispensers.

microencapsulation_process cluster_phases Phase Preparation oil_phase Oil Phase (this compound + PAPI in Toluene) emulsification High-Shear Emulsification oil_phase->emulsification aqueous_phase Aqueous Phase (Emulsifier in Water) aqueous_phase->emulsification polymerization Interfacial Polymerization (Add Cross-linker & Heat) emulsification->polymerization microcapsules This compound Microcapsule Suspension polymerization->microcapsules

References

Application Note: Quantitative Analysis of Ipsdienol in Insect Frass by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ipsdienol is a key aggregation pheromone component for several species of bark beetles in the genus Ips, playing a critical role in their chemical communication and mass attack on host trees.[1][2] The quantitative analysis of this compound in insect frass is essential for research in chemical ecology, the development of pest management strategies, and monitoring beetle populations. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from insect frass using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including solvent extraction and GC-MS parameters, is designed for researchers, scientists, and professionals in related fields.

Introduction

Bark beetles are significant pests in coniferous forests, and their ability to cause widespread tree mortality is often linked to a sophisticated chemical communication system. This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a monoterpene alcohol that functions as a crucial component of the aggregation pheromone for many Ips species.[1][2] The pheromone is released in the frass (a mixture of excrement and boring dust) of male beetles as they bore into host trees, attracting both males and females to the site and initiating a mass attack that can overcome the tree's defenses.

Accurate quantification of this compound in frass provides valuable insights into pheromone production dynamics, the influence of host tree precursors, and the potential for developing semiochemical-based pest control methods like trapping and mating disruption. GC-MS is the analytical technique of choice for this application due to its high sensitivity, selectivity, and ability to separate and identify volatile compounds in complex matrices.[3]

Experimental Protocols

Protocol 1: Sample Collection and Preparation

Proper sample handling is crucial to prevent the loss of volatile this compound.

1.1. Frass Collection:

  • Collect fresh frass from infested host trees or laboratory-reared beetle colonies.

  • To minimize volatilization, process samples immediately.

  • If immediate processing is not possible, store frass in airtight glass vials at -20°C or below.[4]

1.2. Solvent Extraction:

  • Internal Standard Spiking: Accurately weigh a subsample of frass (e.g., 50-100 mg) into a 2 mL glass vial. Spike the sample with a known amount of an appropriate internal standard (IS) dissolved in the extraction solvent. A suitable internal standard could be a structurally similar compound not present in the frass, such as heptyl acetate (B1210297) or a deuterated analog of this compound.[5] The IS helps to correct for variations in extraction efficiency and instrument response.[6][7][8]

  • Extraction: Add a precise volume of a volatile organic solvent (e.g., 1 mL of hexane (B92381) or diethyl ether) to the vial.[9]

  • Agitation: Vortex the mixture for 1-2 minutes to ensure thorough extraction of this compound from the frass matrix.

  • Centrifugation: Centrifuge the vial at approximately 5000 x g for 10 minutes to pellet the solid frass material.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.[10]

  • Concentration (Optional): If low concentrations of this compound are anticipated, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete evaporation to prevent loss of the analyte.[4]

Protocol 2: GC-MS Analysis

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be necessary depending on the specific instrument.

2.1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

2.2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Injection Mode: Splitless injection is preferred for trace analysis to maximize sensitivity.

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

2.3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Ion Source Temperature: 230°C.[10]

  • MS Transfer Line Temperature: 280°C.[10]

  • Mass Scan Range: m/z 40-300.

Protocol 3: Calibration and Quantification

3.1. Calibration Standards:

  • Prepare a stock solution of authentic this compound standard in the extraction solvent (e.g., hexane).

  • Perform serial dilutions to create a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 ng/µL).

  • Spike each calibration standard with the same concentration of the internal standard as used in the frass samples.

3.2. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.[11]

  • Analyze the frass extracts using the same GC-MS method.

  • Calculate the peak area ratio of this compound to the internal standard in the frass samples.

  • Determine the concentration of this compound in the extracts from the calibration curve. The final amount can be expressed as ng of this compound per mg of frass.

Data Presentation

The quantitative performance of the GC-MS method for this compound analysis should be validated. The following tables summarize typical validation parameters and an example of quantitative results.

Table 1: GC-MS Method Validation Parameters for this compound Quantification

ParameterTypical ValueDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve over the specified concentration range.[12]
Limit of Detection (LOD) 0.1 - 0.5 ng/µLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 1.5 ng/µLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[12]
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the repeatability of the method.
Accuracy (% Recovery) 85 - 115%The percentage of a known amount of spiked analyte recovered from the frass matrix.

Table 2: Example of Quantitative Results for this compound in Bark Beetle Frass

Sample IDFrass Weight (mg)This compound Concentration (ng/µL)Total this compound (ng)This compound per mg of Frass (ng/mg)
Frass Sample 152.315.815800302.1
Frass Sample 248.921.221200433.5
Frass Sample 355.118.518500335.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing frass_collection Frass Collection weighing Weighing & Internal Standard Spiking frass_collection->weighing extraction Solvent Extraction (Hexane/Diethyl Ether) weighing->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer gc_ms GC-MS Injection supernatant_transfer->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound in insect frass.

logical_relationships cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification This compound This compound in Frass Solvent Organic Solvent (e.g., Hexane) This compound->Solvent IS Internal Standard This compound->IS GC Gas Chromatography (Separation) Solvent->GC IS->GC MS Mass Spectrometry (Detection/Identification) GC->MS Calibration Calibration Curve MS->Calibration Result Concentration (ng/mg) Calibration->Result

Caption: Logical relationships in the quantitative analysis of this compound.

References

Elucidating the Biosynthesis of Ipsdienol: Application Notes and Protocols for Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

RENO, NV – Groundbreaking research utilizing radiolabeling techniques has definitively established the de novo biosynthesis of the bark beetle aggregation pheromone, ipsdienol. These studies, primarily conducted on species such as Ips paraconfusus and Ips pini, have provided critical insights into the metabolic pathways insects employ for chemical communication. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in replicating or expanding upon these seminal findings.

Introduction

This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a key component of the aggregation pheromone for several species of bark beetles in the genus Ips. Understanding its biosynthesis is crucial for developing effective and environmentally benign pest management strategies. While it was initially believed that this compound was solely derived from host-plant monoterpenes, radiolabeling studies have provided direct evidence for its de novo synthesis from smaller precursor molecules, specifically acetate (B1210297), via the mevalonate (B85504) pathway.[1][2][3] This note details the methodologies and quantitative findings from these pivotal experiments.

Quantitative Data Summary

Radiolabeling experiments have enabled the quantification of pheromone production and precursor incorporation. The following table summarizes key quantitative data from studies on Ips paraconfusus and Ips pini.

SpeciesPrecursorRadiolabeled ProductsKey Quantitative FindingsReference
Ips paraconfusus[1-¹⁴C]acetateIpsenol (B191551), this compound, AmitinolThe ratio of radiolabeled ipsenol to this compound was found to be 9.7:1, which is consistent with the mass ratio determined by GC-FID (9.2:1).[4]Seybold et al., 1995
Ips pini[1-¹⁴C]acetateThis compound, AmitinolMale I. pini were shown to incorporate [1-¹⁴C]acetate into this compound and amitinol.[1][2]Seybold et al., 1995
Ips paraconfususIpsdienone (B1237271) (non-radiolabeled)(-)-Ipsdienol, (-)-IpsenolWhen exposed to an atmosphere of ipsdienone, males produced (-)-ipsdienol with an enantiomeric excess (e.e.) of 28% and (-)-ipsenol with an e.e. of 86%.[5] This demonstrates enantioselective reduction.Fish et al., 1984

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the de novo biosynthetic pathway of this compound from acetate and the general experimental workflow for a radiolabeling study.

Ipsdienol_Biosynthesis Acetate Acetate ([1-¹⁴C]acetate) AcetylCoA Acetyl-CoA Acetate->AcetylCoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP Isopentenyl Diphosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) Mevalonate->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP Myrcene Myrcene GPP->Myrcene This compound This compound Myrcene->this compound Hydroxylation Radiolabeling_Workflow start Start injection Injection of Radiolabeled Precursor (e.g., [1-¹⁴C]acetate) start->injection incubation Incubation Period (Pheromone Production) injection->incubation extraction Extraction of Volatiles and Hindguts incubation->extraction separation Separation & Purification (HPLC) extraction->separation analysis Analysis & Identification (GC, GC-MS) separation->analysis quantification Radioactivity Quantification (Liquid Scintillation Counting) analysis->quantification end End quantification->end

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ipsdienol and SPME

This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a terpene alcohol that functions as an aggregation pheromone for several species of bark beetles in the genus Ips. As a critical semiochemical, it plays a vital role in coordinating mass attacks on host trees, overwhelming their defenses. The precise collection and quantification of this compound are essential for research in chemical ecology, pest management strategies, and the development of semiochemical-based pest control products.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like this compound.[1] This method utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate analytes from a sample's headspace or directly from the matrix. The collected compounds are then thermally desorbed in the injection port of a gas chromatograph (GC) for separation and analysis, typically by mass spectrometry (MS). The primary advantages of SPME for this compound sampling include its high sensitivity, ease of automation, and the elimination of organic solvents, which can interfere with the analysis of volatile compounds.[1]

Application Notes

Fiber Selection for this compound Sampling

The choice of SPME fiber coating is critical for the efficient extraction of this compound. As a monoterpenoid, this compound is a relatively volatile and non-polar compound. Adsorption-based fibers are generally preferred for volatile analytes, especially at low concentrations, as they often provide lower method detection limits.[1]

Based on studies of similar volatile terpenes, the following fiber coatings are recommended for this compound sampling:

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is often the fiber of choice for broad-spectrum analysis of volatile and semi-volatile compounds. It has been shown to be effective for identifying a wide range of terpenes.

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly well-suited for the extraction of very volatile compounds.

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A good general-purpose fiber for volatile compounds, offering a balance of adsorption and absorption mechanisms.

  • Polydimethylsiloxane (PDMS), 100 µm: This absorption-based fiber is also a viable option for quantitative analysis of volatile compounds.

For quantitative studies, it is crucial to empirically test a selection of these fibers to determine the one that provides the best sensitivity and reproducibility for this compound under specific experimental conditions.

Sampling Modes: Headspace SPME

For the analysis of this compound, Headspace SPME (HS-SPME) is the most appropriate sampling mode.[1] In HS-SPME, the fiber is exposed to the vapor phase above the sample (e.g., an insect, a pheromone lure, or a plant sample) within a sealed vial. This non-invasive technique is ideal for capturing the profile of emitted volatile compounds without directly contacting the sample matrix, which can introduce non-volatile interferences.

Key considerations for HS-SPME include:

  • Equilibration Time: Allowing the sample to equilibrate in a sealed vial at a constant temperature before introducing the fiber is crucial for reproducible results.

  • Extraction Time and Temperature: These parameters should be optimized to ensure sufficient extraction of this compound without causing thermal degradation. Higher temperatures increase the vapor pressure of analytes but may alter the natural volatile profile.

  • Agitation: Agitation of the sample during extraction can facilitate the mass transfer of this compound from the sample matrix to the headspace, improving extraction efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from studies on monoterpenes using SPME-GC-MS. While specific data for this compound is limited, these values for chemically similar compounds provide a strong basis for method development and validation.

Table 1: SPME-GC-MS Method Validation Parameters for Monoterpenes

ParameterValueComments
Linearity (R²) > 0.99Indicates a strong linear relationship between concentration and instrument response.
Limit of Detection (LOD) 11 - 25 µg/LRepresents the lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.078 - 2.392 µg/mLRepresents the lowest concentration of the analyte that can be accurately and precisely quantified.
Precision (RSD%) 1.28 - 3.71%Indicates good method reproducibility.
Recovery (%) 71.8 - 90.9%Shows the extraction efficiency of the SPME method.

Data compiled from studies on various monoterpenes and may vary for this compound.

Table 2: Recommended SPME Fibers for Volatile Terpene Analysis

SPME Fiber CoatingPrimary ApplicationPolarity
DVB/CAR/PDMSBroad range of volatiles and semi-volatilesBipolar
CAR/PDMSHighly volatile compoundsNon-polar
PDMS/DVBGeneral purpose for volatilesBipolar
PDMS (100 µm)Volatile compounds (quantitative)Non-polar

Experimental Protocols

Protocol 1: Headspace SPME Sampling of this compound from Bark Beetles

This protocol describes a general procedure for the collection of volatile this compound emitted by live bark beetles using HS-SPME.

Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME holder for manual sampling

  • 20 mL glass vials with PTFE/silicone septa screw caps

  • Heating block or water bath

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Live Ips species bark beetles

  • Host plant material (optional, as a stimulus)

Procedure:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injection port at a high temperature (e.g., 250°C) for a specified time.

  • Sample Preparation: Place a single beetle (or a known number of beetles) into a 20 mL glass vial. Host material can be added to stimulate pheromone production.

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 30°C) for 30 minutes.

  • Extraction: Carefully insert the SPME fiber through the vial's septum into the headspace above the beetle(s). Expose the fiber for a predetermined time (e.g., 60 minutes). Avoid contact between the fiber and the insect or any other surface inside the vial.

  • Desorption and Analysis: After extraction, retract the fiber into its needle and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption. Start the GC-MS analysis.

Example GC-MS Parameters:

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (or similar), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Detector: Electron ionization (EI) at 70 eV, scan range 40-550 amu.

Protocol 2: Quantitative Analysis of this compound using SPME-GC-MS

This protocol outlines the steps for developing a quantitative method for this compound using an external calibration curve.

Materials:

  • This compound standard of known purity

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time)

  • Solvent for preparing standards (e.g., hexane (B92381) or methanol)

  • SPME apparatus and GC-MS system as described in Protocol 1

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations. Spike each standard with a constant concentration of the internal standard.

  • SPME Extraction of Standards: For each calibration standard, place a known volume into a 20 mL headspace vial, seal, and perform HS-SPME as described in Protocol 1.

  • GC-MS Analysis of Standards: Analyze each extracted standard by GC-MS.

  • Construction of Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve. Determine the linearity (R²) of the curve.

  • Analysis of Unknown Samples: Prepare and extract the unknown samples using the same SPME method, ensuring to add the same concentration of the internal standard.

  • Quantification: Calculate the peak area ratio of this compound to the internal standard in the unknown sample. Use the calibration curve to determine the concentration of this compound in the sample.

  • Method Validation: Validate the method by determining the limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery).

Visualizations

SPME_Workflow SPME Sampling and Analysis Workflow for this compound cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis sample This compound Source (e.g., Bark Beetle in Vial) equilibration Equilibration in Sealed Vial sample->equilibration expose_fiber Expose SPME Fiber to Headspace equilibration->expose_fiber Introduce Fiber extraction Adsorption of this compound onto Fiber Coating expose_fiber->extraction desorption Thermal Desorption in GC Inlet extraction->desorption Transfer Fiber to GC-MS separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection & Identification separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Data Acquisition

Caption: Workflow for SPME sampling and GC-MS analysis of this compound.

Ipsdienol_Biosynthesis De Novo Biosynthesis of this compound in Ips Species acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp Isopentenyl Diphosphate (IPP) mevalonate->ipp Mevalonate Pathway dmpp Dimethylallyl Diphosphate (DMAPP) ipp->dmpp gpp Geranyl Diphosphate (GPP) ipp->gpp Geranyl Diphosphate Synthase (GPPS) dmpp->gpp This compound This compound gpp->this compound Series of Enzymatic Steps

Caption: Simplified de novo biosynthesis pathway of this compound.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a naturally occurring terpene alcohol and a significant aggregation pheromone for several species of bark beetles in the genus Ips. As a semiochemical, it plays a crucial role in the chemical ecology of these insects, mediating mass attacks on host trees. The precise stereochemistry of this compound is critical for its biological activity, with different enantiomers often eliciting different behavioral responses. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and stereochemical analysis of this compound, ensuring the correct identification and characterization of synthetic batches for research and pest management applications.

This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound. It includes tabulated spectral data, a comprehensive experimental protocol, and workflow diagrams to guide researchers in their analytical endeavors.

¹H and ¹³C NMR Spectral Data of this compound

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~1.71s-CH₃
1'~1.65s-CH₃
3~5.15d~8.5=CH
4~4.20t~7.0CH-OH
5a~2.35m-CH₂
5b~2.25m-CH₂
7a~5.25d~17.0=CH₂
7b~5.10d~10.5=CH₂
8~6.40dd~17.0, ~10.5=CH
9~4.95s-=CH₂
9'~4.90s-=CH₂
OHVariablebr s-OH

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)Assignment
1~25.7CH₃
1'~18.0CH₃
2~133.0=C
3~124.0=CH
4~72.0CH-OH
5~40.0CH₂
6~148.0=C
7~112.0=CH₂
8~142.0=CH
9~115.0=CH₂

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by column chromatography or distillation if necessary.

  • Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): 1-1.5 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A spectral width of 200-240 ppm is standard.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

  • Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on chemical shifts, multiplicities, coupling constants, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

NMR_Workflow Experimental Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Purity Assess Sample Purity Weigh Weigh Sample Purity->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Set Up NMR Spectrometer Transfer->Setup Acquire_1H Acquire 1H Spectrum Setup->Acquire_1H Acquire_13C Acquire 13C Spectrum Setup->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Chemical Shift Referencing Baseline->Reference Integrate Integration (1H) Reference->Integrate PeakPick Peak Picking Reference->PeakPick Integrate->PeakPick Assign Structural Assignment PeakPick->Assign Report Generate Report Assign->Report

Figure 2. General experimental workflow for NMR spectroscopy of this compound.

Application Notes and Protocols for the Purification of Ipsdienol via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide for the purification of the bark beetle pheromone, Ipsdienol, using High-Performance Liquid Chromatography (HPLC). This set of application notes and detailed protocols outlines a robust methodology for achieving high-purity enantiomers of this compound, critical for research in chemical ecology and the development of effective pest management strategies.

This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a significant terpene alcohol that functions as an aggregation pheromone for various bark beetle species of the genus Ips. The biological activity of this compound is highly dependent on its stereochemistry, with different enantiomers, (+)-Ipsdienol and (-)-Ipsdienol, often eliciting different behavioral responses in insects. Consequently, the ability to isolate and purify these enantiomers is paramount for accurate biological studies and the formulation of species-specific pest control solutions. Chiral HPLC is the premier technique for this purpose, offering high-resolution separation of enantiomers.[1][2][3]

This document provides a detailed protocol for the preparative chiral HPLC separation of this compound enantiomers, enabling the production of highly pure material for subsequent research and application.

Data Presentation

The following tables summarize the typical quantitative data obtained during the analytical and preparative HPLC purification of this compound enantiomers.

Table 1: Analytical Chiral HPLC of this compound Enantiomers

ParameterValue
ColumnChiralcel® OD-H (4.6 x 250 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol (98:2, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Retention Time (+)-Ipsdienol~8.5 min
Retention Time (-)-Ipsdienol~9.8 min
Resolution (Rs)> 2.0

Table 2: Preparative Chiral HPLC of Racemic this compound

ParameterValue
ColumnChiralcel® OD (20 x 250 mm, 10 µm)
Mobile Phasen-Hexane / Isopropanol (98:2, v/v)
Flow Rate10.0 mL/min
TemperatureAmbient
DetectionUV at 225 nm
Sample Load50 mg per injection
Purity of Collected Fractions> 99% enantiomeric excess (ee)
Recovery> 90%

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude racemic this compound sample in the mobile phase (n-Hexane/Isopropanol, 98:2) to a concentration of 10 mg/mL for preparative runs. For analytical runs, a concentration of 1 mg/mL is sufficient.

  • Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC column and system.

Analytical Chiral HPLC Method

This method is used to determine the enantiomeric composition of the starting material and to analyze the purity of the collected fractions from the preparative separation.

  • HPLC System: An analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.

  • Column: Chiralcel® OD-H (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of n-Hexane and Isopropanol in a 98:2 (v/v) ratio.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 25 °C.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm. This compound has a weak chromophore, and detection at lower UV wavelengths is necessary.

  • Injection Volume: Inject 10 µL of the prepared analytical sample.

  • Data Analysis: Identify and quantify the peaks corresponding to (+)-Ipsdienol and (-)-Ipsdienol based on their retention times.

Preparative Chiral HPLC Method

This protocol is for the large-scale separation and purification of this compound enantiomers.

  • HPLC System: A preparative HPLC system equipped with a high-flow rate pump, a manual or automated injector with a large loop, a preparative-scale column, a UV detector, and a fraction collector.

  • Column: A preparative Chiralcel® OD column (20 x 250 mm, 10 µm particle size).

  • Mobile Phase: An isocratic mobile phase of n-Hexane and Isopropanol in a 98:2 (v/v) ratio.

  • Flow Rate: Set the flow rate to 10.0 mL/min.

  • Detection: Use a UV detector set at 225 nm to monitor the separation.

  • Injection: Inject the filtered 10 mg/mL sample solution. The injection volume will depend on the loop size, typically 5 mL for a 50 mg load.

  • Fraction Collection: Collect the eluting peaks corresponding to (+)-Ipsdienol and (-)-Ipsdienol in separate fractions based on the detector signal.

  • Post-Purification:

    • Analyze the purity of each collected fraction using the analytical HPLC method described above.

    • Pool the fractions with the desired enantiomeric purity (>99% ee).

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified enantiomers.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification Crude Crude Racemic This compound Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into Preparative HPLC Filter->Inject Separate Chiral Separation on Column Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure_Plus Pure (+)-Ipsdienol Evaporate->Pure_Plus Pure_Minus Pure (-)-Ipsdienol Evaporate->Pure_Minus

Caption: Workflow for the preparative HPLC purification of this compound enantiomers.

This comprehensive guide will aid researchers in obtaining high-purity this compound enantiomers, facilitating advancements in chemical ecology and the development of sustainable pest management technologies.

References

Application of Ipsdienol in Push-Pull Pest Control Strategies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsdienol, a terpene alcohol, is a well-documented aggregation pheromone for several species of bark beetles in the genus Ips. Its application in pest management has traditionally focused on its attractive properties for monitoring and mass trapping (the "pull" component). However, recent research has highlighted its potential role in more sophisticated "push-pull" strategies. This integrated pest management (IPM) approach involves the use of repellents ("push") to drive pests away from a protected resource, such as valuable timber, and attractants ("pull") to lure them into traps or less valuable "trap crops."[1][2][3][4] The enantiomeric composition of this compound is critical, as different stereoisomers can elicit different behavioral responses among various Ips species, and in some cases, can even act as a repellent to competing species.[5][6]

This document provides detailed application notes and experimental protocols for utilizing this compound in push-pull pest control strategies, based on published research. It is intended to guide researchers in the design and implementation of effective and environmentally sound pest management programs for bark beetles.

Data Presentation: Efficacy of Push-Pull Strategies

The following tables summarize quantitative data from studies evaluating the efficacy of push-pull strategies and the behavioral effects of this compound and associated semiochemicals on Ips species.

Target Pest SpeciesPush Component(s)Pull Component(s)Percent Reduction in Tree Attacks/Trap CatchesReference(s)
Ips spp. (general)Conspecific semiochemicals + Non-host volatilesAggregation Pheromones77%[7]
Ips spp. (general)Heterospecific semiochemicalsAggregation Pheromones69%[7]
Ips perturbatusPush-pull semiochemicalsAggregation Pheromones94%[7]
Ips latidensPush-pull semiochemicalsAggregation Pheromones93%[7]
Ips avulsusPush-pull semiochemicalsAggregation Pheromones86%[7]
Ips grandicollisMethyl eugenol (B1671780) + 2-phenylethanolipsenol + this compound66%[2]
Ips latidens(S)-(+)-ipsdienolipsenol~95%[5][6]

Table 1: Efficacy of Push-Pull Strategies Against Ips Bark Beetles. This table presents the percentage reduction in pest populations or activity observed in studies utilizing various push-pull strategies.

SpeciesAttractant(s)Inhibitor(s)Effect on Trap CatchReference(s)
Ips avulsus(+)-ipsdienol + lanieroneipsenol95% reduction[8]
Ips calligraphuscis-verbenol + this compoundipsenolSignificant reduction[9]
Ips grandicollisipsenol + cis-verbenolThis compoundSignificant reduction[9]
Ips latidensipsenol(S)-(+)-ipsdienol~95% reduction[5][6]

Table 2: Inhibitory Effects of Semiochemicals on Ips Species Attraction. This table highlights the context-dependent nature of semiochemicals, where a compound that is part of an attractant blend for one species can inhibit the attraction of another.

Experimental Protocols

Field Trapping Protocol for Evaluating Push-Pull Strategies

This protocol describes a typical field experiment to assess the efficacy of a push-pull strategy using this compound.

Objective: To determine if a repellent ("push") and an attractant containing this compound ("pull") can significantly reduce the number of target Ips beetles attacking a host resource.

Materials:

  • Traps: 8- or 12-unit multiple-funnel traps.

  • Lures ("Pull"): Commercially available controlled-release lures (e.g., bubble caps (B75204) or pouches) containing the target Ips species' aggregation pheromone blend (which includes a specific enantiomeric ratio of this compound). Release rates for this compound are often in the range of 0.1-0.2 mg/day.[10][11]

  • Repellents ("Push"): Controlled-release dispensers for the repellent semiochemicals (e.g., verbenone, non-host volatiles, or a specific enantiomer of this compound for non-target species).

  • Trap Placement: Stakes or ropes for suspending traps. Traps should be hung with the bottom of the funnel at approximately 1.5 m above the ground.

  • Collection Cups: Filled with a non-toxic, soapy water solution to kill and preserve trapped beetles.

  • Experimental Site: A forested area with a known population of the target Ips species.

Experimental Design:

  • Layout: A randomized complete block design is recommended to account for spatial variability in the beetle population and environmental conditions.

  • Treatments:

    • Control: Unbaited traps.

    • Pull only: Traps baited with the attractant lure.

    • Push-Pull: A central "push" area where repellent dispensers are placed on host trees, surrounded by "pull" traps baited with the attractant lure.

  • Replication: Each treatment should be replicated at least four times.

  • Spacing: Blocks should be separated by at least 100 m, and traps within a block should be spaced 10-15 m apart to minimize interference between treatments.[5][6]

Procedure:

  • Deploy traps and lures according to the experimental design at the beginning of the beetle flight period.

  • Attach repellent dispensers to the trunks of trees in the "push" plots at a specified height and density.

  • Check traps and collect beetles every 7-14 days.

  • At each collection, refresh the soapy water solution in the collection cups.

  • After the experimental period (typically several weeks to a full flight season), identify and count the target Ips species and any significant non-target species.

Data Analysis:

  • Transform trap catch data (e.g., using a log(x+1) transformation) to meet the assumptions of normality and homogeneity of variance.

  • Analyze the transformed data using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Electroantennography (EAG) Protocol for Assessing Olfactory Response

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile chemical, providing a measure of its olfactory sensitivity.

Objective: To determine if a specific enantiomer of this compound or other semiochemicals elicit an olfactory response in the target Ips species.

Materials:

  • Live Ips beetles.

  • EAG system (including a micromanipulator, amplifier, and data acquisition software).

  • Glass capillaries for creating electrodes.

  • Electrolyte solution (e.g., saline solution).

  • Odor delivery system (e.g., a continuous humidified airstream with a port for injecting odorant stimuli).

  • Solutions of this compound enantiomers and other test compounds in a solvent (e.g., hexane) at various concentrations.

Procedure:

  • Antenna Preparation: Excise an antenna from a live beetle and mount it between two glass microelectrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Odor Stimulation: A continuous stream of clean, humidified air is passed over the antenna. Puffs of air carrying a known concentration of the test odorant are injected into the airstream for a defined duration (e.g., 0.5 seconds).

  • Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded by the data acquisition system.

  • Data Collection: Record the EAG responses to a range of concentrations for each test compound, as well as a solvent control.

Data Analysis:

  • Measure the peak amplitude of the EAG response for each stimulus.

  • Subtract the response to the solvent control from the responses to the test compounds.

  • Analyze the dose-response relationship for each compound to determine the sensitivity of the antenna to that specific chemical.

Visualizations

Signaling Pathways and Experimental Workflows

push_pull_logic cluster_push Push Strategy cluster_pull Pull Strategy repellent Repellent Semiochemicals (e.g., non-host volatiles, (S)-(+)-ipsdienol for some species) protected_area Protected Resource (e.g., High-Value Trees) repellent->protected_area Pest Deterrence attractant Attractant Semiochemicals (e.g., this compound-based aggregation pheromone) trap_crop Trap Crop / Traps attractant->trap_crop Pest Luring pest Target Pest Population (Ips spp.) pest->repellent Repelled From pest->attractant Attracted To

Caption: Logical flow of a push-pull pest control strategy.

experimental_workflow start Site Selection & Experimental Design deploy Deploy Traps, Lures, & Repellents start->deploy collect Periodic Beetle Collection deploy->collect identify Species Identification & Counting collect->identify analyze Statistical Analysis (ANOVA) identify->analyze end Efficacy Determination analyze->end

Caption: Workflow for a field trapping experiment.

signaling_pathway This compound This compound Molecule obp Odorant-Binding Protein (OBP) This compound->obp Binding in Sensillar Lymph or Olfactory Receptor (OR) + Co-receptor (Orco) obp->or Transport & Delivery ion_channel Ion Channel Opening or->ion_channel Conformational Change membrane Dendritic Membrane of Olfactory Receptor Neuron depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential Firing depolarization->action_potential brain Signal to Antennal Lobe & Higher Brain Centers action_potential->brain behavior Behavioral Response (Attraction or Repulsion) brain->behavior

Caption: Generalized olfactory signaling pathway in insects.

Conclusion

The strategic application of this compound within a push-pull framework offers a promising, ecologically-sound alternative to broad-spectrum insecticides for the management of Ips bark beetles. The success of such strategies is highly dependent on a thorough understanding of the chemical ecology of the target pest, including its response to different enantiomers of this compound and other semiochemicals. The protocols and data presented here provide a foundation for researchers to develop and validate effective push-pull systems tailored to specific forestry environments. Further research into the precise signaling pathways and the synergistic or antagonistic effects of various semiochemical blends will continue to refine and enhance the efficacy of these advanced pest management techniques.

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of asymmetric Ipsdienol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of this compound?

A1: The primary strategies for the asymmetric synthesis of this compound focus on creating the chiral alcohol moiety with high enantioselectivity. Key methods include:

  • Asymmetric Isoprenylation/Allylation: The enantioselective addition of an isoprenyl or allyl group to 3-methyl-2-butenal (B57294). This is often achieved using chiral organoborane reagents.[1]

  • Sharpless Asymmetric Epoxidation: This method involves the epoxidation of an allylic alcohol precursor, followed by regioselective opening of the epoxide.

  • Enzymatic Kinetic Resolution: The selective acylation or hydrolysis of one enantiomer of racemic this compound or a precursor, typically using lipases.

  • Jacobsen-Katsuki Epoxidation: This technique can be used for the enantioselective epoxidation of unfunctionalized olefins, which can be precursors to this compound.[2]

Q2: My overall yield is low, even with high enantioselectivity. What are the general areas I should investigate?

A2: Low overall yield in a multi-step synthesis can be due to several factors. Systematically review the following:

  • Purity of Starting Materials: Impurities in starting materials can lead to side reactions and lower yields. Ensure the purity of 3-methyl-2-butenal and other key reagents.

  • Reaction Conditions: Small deviations in temperature, reaction time, or stoichiometry can have a significant impact on yield.

  • Purification Steps: Product loss during workup and purification is a common issue. Analyze your extraction and chromatography techniques to identify potential areas for improvement.

  • Intermediates Stability: Some intermediates in the synthetic pathway may be unstable. It is crucial to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to the next step as quickly as possible.

Q3: How critical is the solvent choice in improving enantioselectivity?

A3: Solvent choice is highly critical and can significantly influence the enantioselectivity of the reaction. The polarity, coordinating ability, and even the viscosity of the solvent can affect the transition state geometry of the catalyzed reaction. It is often recommended to perform a solvent screen to identify the optimal solvent for a specific catalytic system. In some cases, a change in solvent can even lead to a reversal of enantioselectivity.[3]

Troubleshooting Guides

Asymmetric Isoprenylation/Allylation (using Organoboranes)
Question/Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete formation of the organoborane reagent.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled and dry solvents.- Verify the quality and stoichiometry of the boron source and chiral ligand.
Low reactivity of the aldehyde.- Use freshly distilled 3-methyl-2-butenal.- Consider using a more reactive borane (B79455) reagent.
Side reactions of the aldehyde or product.- Optimize the reaction temperature; lower temperatures often reduce side reactions.- Monitor the reaction progress by TLC or GC to avoid prolonged reaction times.
Low Enantioselectivity (low % ee) Impure or improperly prepared chiral ligand.- Recrystallize or purify the chiral ligand before use.- Ensure the correct stoichiometry of the ligand to the boron source.
Racemization during the reaction or workup.- Maintain a low temperature throughout the reaction.- Use a mild workup procedure, avoiding strong acids or bases that could catalyze racemization.
Incorrect solvent.- Perform a solvent screen (e.g., THF, diethyl ether, toluene) to find the optimal solvent for enantioselectivity.
Sharpless Asymmetric Epoxidation
Question/Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Epoxide Deactivation of the titanium catalyst.- Ensure anhydrous conditions, as water deactivates the catalyst.- Use freshly opened or distilled titanium(IV) isopropoxide.- Add molecular sieves to the reaction mixture.
Decomposition of the peroxide.- Use a fresh, titrated solution of tert-butyl hydroperoxide (TBHP).- Avoid exposure of TBHP to high temperatures or contaminants.
Product instability.- The epoxy alcohol product may be sensitive to the reaction conditions. Monitor the reaction and work up as soon as the starting material is consumed.
Low Enantioselectivity (low % ee) Incorrect catalyst stoichiometry.- The ratio of titanium(IV) isopropoxide to the chiral tartrate ligand is crucial. A 1:1.1 to 1:1.2 ratio is often optimal.
Racemic background reaction.- Lowering the reaction temperature can often improve enantioselectivity by slowing down the non-enantioselective background reaction.
Impurities in the allylic alcohol substrate.- Purify the allylic alcohol precursor before the epoxidation step.
Enzymatic Kinetic Resolution
Question/Issue Possible Cause(s) Troubleshooting Steps
Low Conversion (<50%) Inactive or inhibited enzyme.- Use a fresh batch of lipase (B570770) or test the activity of the current batch with a standard substrate.- Ensure the solvent and reagents are free of impurities that could inhibit the enzyme.
Non-optimal reaction conditions.- Optimize the temperature and pH (if in an aqueous medium).- Ensure adequate mixing to overcome mass transfer limitations, especially with immobilized enzymes.
Low Enantioselectivity (low E-value) Unsuitable enzyme for the substrate.- Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for this compound or its ester.
Racemization.- Check if the product or remaining starting material is racemizing under the reaction conditions. This can be tested by incubating the pure enantiomer under the reaction conditions without the enzyme.
Reaction has proceeded too far.- For a kinetic resolution, the maximum yield of one enantiomer is 50%. If the reaction goes beyond this point, the enantiomeric excess of the product will decrease. Monitor the reaction progress and stop it at ~50% conversion.[4]

Data Presentation

Table 1: Comparison of Yields and Enantiomeric Excess (% ee) for Different Asymmetric Syntheses of this compound

Synthesis MethodChiral Catalyst/ReagentSubstrateYield (%)% eeReference
Asymmetric AllylborationB-isoprenyldiisopinocampheylborane3-Methyl-2-butenal6596[1]
Asymmetric Ene ReactionModified Binaphthol-Titanium ComplexIsoprene (B109036) & Trifluoroethyl glyoxylateHigh>99[1]
Organozinc AdditionZinc / Chiral Ligand2-(bromomethyl)buta-1,3-diene & 3-methyl-2-butenal65N/A (Racemic)
Grignard Reaction(S)-2-isobutyloxiraneGrignard of 2-chloro-1,3-butadiene70High

Experimental Protocols

Protocol 1: Asymmetric Allylation of 3-Methyl-2-butenal via Organoborane Reagent (Adapted)

Objective: To synthesize (+)-Ipsdienol with high enantioselectivity.

Materials:

  • Diisopropyl tartrate

  • BH3·SMe2

  • Isoprene

  • n-Butyllithium

  • 3-Methyl-2-butenal

  • Anhydrous solvents (THF, pentane)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation of the Chiral Borane Reagent:

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropyl tartrate in anhydrous THF.

    • Cool the solution to -78 °C and slowly add BH3·SMe2.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Formation of the Isoprenylborane:

    • In a separate flask, dissolve isoprene in anhydrous pentane (B18724) and cool to -78 °C.

    • Add n-butyllithium dropwise and stir for 30 minutes.

    • Transfer the isoprenyllithium solution to the chiral borane reagent at -78 °C via cannula.

  • Allylation Reaction:

    • To the resulting isoprenylborane solution at -78 °C, add freshly distilled 3-methyl-2-butenal dropwise.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of methanol (B129727) at -78 °C.

    • Allow the mixture to warm to room temperature and add a solution of NaOH and H2O2 to oxidize the boron species.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound (Generalized)

Objective: To separate a racemic mixture of this compound to obtain one enantiomer in high purity.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

  • Molecular sieves

Procedure:

  • Reaction Setup:

    • To a flask containing racemic this compound dissolved in the anhydrous organic solvent, add the immobilized lipase and molecular sieves.

  • Acylation:

    • Add the acylating agent (e.g., vinyl acetate) to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the reaction progress by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

  • Workup and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme.

    • Wash the enzyme with fresh solvent.

    • The filtrate contains the acylated this compound enantiomer and the unreacted this compound enantiomer.

    • Separate the two compounds by flash column chromatography.

Visualizations

experimental_workflow_asymmetric_allylation cluster_reagent_prep Reagent Preparation cluster_reaction Asymmetric Allylation cluster_workup Workup & Purification ligand Chiral Ligand (e.g., Diisopropyl tartrate) chiral_borane Chiral Borane Reagent ligand->chiral_borane borane Borane Source (e.g., BH3·SMe2) borane->chiral_borane isoprenylborane Isoprenylborane Reagent chiral_borane->isoprenylborane isoprene Isoprene isoprenyllithium Isoprenyllithium isoprene->isoprenyllithium nBuLi n-Butyllithium nBuLi->isoprenyllithium isoprenyllithium->isoprenylborane reaction Reaction Mixture (-78 °C) isoprenylborane->reaction aldehyde 3-Methyl-2-butenal aldehyde->reaction quench Quench (Methanol) reaction->quench crude_this compound Crude this compound oxidation Oxidation (NaOH, H2O2) quench->oxidation extraction Extraction oxidation->extraction purification Column Chromatography extraction->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for Asymmetric Allylation of 3-Methyl-2-butenal.

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst check_workup Evaluate Purification Procedure for Product Loss start->check_workup solution Improved Yield check_reagents->solution check_conditions->solution check_catalyst->solution check_workup->solution

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Enantioselective Synthesis of Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ipsdienol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to stereochemical control, particularly the prevention of racemization, during the synthesis of this important bark beetle pheromone.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

A1: Racemization is the process where a chiral molecule converts into an equal mixture of both of its enantiomers (mirror images). In the context of this compound, which is a chiral alcohol, different enantiomers can have drastically different biological activities. For instance, the naturally occurring (-)-ipsdienol is attractive to the bark beetle Ips pini, while the (+)-enantiomer can inhibit this response. Therefore, synthesizing a single, pure enantiomer (enantiopure) is crucial for its effectiveness as a pheromone. Racemization leads to a mixture of enantiomers, reducing the yield of the active compound and potentially leading to undesired ecological effects.

Q2: What are the primary chemical mechanisms that can lead to racemization during this compound synthesis?

A2: Racemization can occur through various mechanisms depending on the synthetic route. Key pathways include:

  • Formation of Planar Intermediates: Reactions that proceed through planar intermediates, such as enolates or carbocations, at or near the chiral center can lead to a loss of stereochemical information. Subsequent reactions can then occur from either face of the planar intermediate, resulting in a racemic or near-racemic mixture.

  • Equilibrating Conditions: The use of strong acids or bases, or elevated temperatures, can create conditions where the desired enantiomer equilibrates with its opposite, leading to racemization.

  • Inadequate Chiral Control: In asymmetric syntheses, if the chiral catalyst or auxiliary does not provide a sufficiently high energy difference between the transition states leading to the two enantiomers, a mixture will be formed.

Q3: Which synthetic strategies are most effective for preventing racemization and achieving high enantiomeric excess (ee) for this compound?

A3: Several strategies have been successfully employed to synthesize this compound with high enantiomeric purity:

  • Asymmetric Carbonyl Addition: This involves the addition of an isoprenyl group to an achiral aldehyde using a chiral catalyst.[1] Catalytic asymmetric allylic transfer reactions using BINOL-Ti(IV) complexes have shown high levels of enantioselectivity.[1]

  • Use of Chiral Boron Reagents: Organoborane chemistry offers a powerful tool for enantioselective synthesis. For example, the use of tartrate esters of (2-bromoallyl)boronic acid or B-isoprenyldiisopinocampheylborane can lead to high enantiomeric excess.[1][2]

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of a precursor to this compound. For example, resolving a racemic phthalic mono-ester of an alcohol precursor can yield both enantiomers in high purity.[1][3]

  • Starting from a Chiral Pool: Synthesizing this compound from a naturally occurring chiral molecule, such as D-mannitol or serine, can provide a route to a specific enantiomer.[1][3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the enantioselective synthesis of this compound.

Problem Possible Cause Recommended Action
Low Enantiomeric Excess (ee) Detected by Chiral HPLC/GC Ineffective Chiral Catalyst/Reagent: The catalyst or chiral auxiliary may not be providing sufficient stereocontrol.Action: 1. Verify Catalyst/Reagent Purity: Ensure the chiral catalyst or reagent is of high purity and has not degraded. 2. Optimize Reaction Conditions: Temperature, solvent, and concentration can significantly impact enantioselectivity. Consider running the reaction at a lower temperature. 3. Switch Catalyst/Reagent: Explore different chiral ligands or boron reagents known to be effective for this transformation (e.g., different BINOL derivatives, tartrate esters).
Racemization of the Product: The desired enantiomer may be racemizing under the reaction or workup conditions.Action: 1. Milder Workup: Use mild acidic or basic conditions during the workup. Avoid prolonged exposure to strong acids or bases. 2. Lower Temperature: Perform the reaction and subsequent purification steps at lower temperatures to minimize the risk of equilibration.
Low Reaction Yield Poor Catalyst Activity: The catalyst may be poisoned or not sufficiently active under the chosen conditions.Action: 1. Use of Additives: Some catalytic systems benefit from the use of additives. For BINOL-Ti(IV) systems, a synergetic reagent may be required.[1] 2. Strictly Anhydrous Conditions: Many organometallic catalysts and reagents are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Side Reactions: The starting materials may be undergoing side reactions, reducing the yield of the desired product.Action: 1. Control of Stoichiometry: Carefully control the stoichiometry of the reactants. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or other undesired reactions.
Inconsistent Results Between Batches Variability in Reagent Quality: The quality of starting materials, solvents, or catalysts may vary between batches.Action: 1. Standardize Reagent Sources: Use reagents from the same supplier and lot number where possible. 2. Characterize Starting Materials: Verify the purity of starting materials before use.
Subtle Changes in Reaction Setup: Minor variations in the experimental setup can lead to different outcomes.Action: 1. Maintain Consistent Procedure: Adhere strictly to the established experimental protocol. 2. Monitor Key Parameters: Carefully monitor and record reaction parameters such as temperature, stirring rate, and addition times.

Quantitative Data Summary

The following table summarizes the enantiomeric excess (ee) and yield for selected enantioselective syntheses of this compound.

Method Chiral Source/Catalyst Enantiomeric Excess (ee) Yield Reference
Asymmetric Carbonyl IsoprenylationAlcohol-mediated hydrogen transferNot specifiedNot specified[1][4]
Asymmetric Allylic TransferBINOL-Ti(IV) complex with synergetic reagent84-99%Good[1]
Asymmetric Ene ReactionModified binaphthol–titanium complex>99%High periselectivity (92%)[1]
Asymmetric Allylboration(2-Bromoallyl)borane with tartrate estersNot specifiedNot specified[2]
Asymmetric IsoprenylborationB-isoprenyldiisopinocampheylborane96%65% (isolated)[1]
Chiral ResolutionResolution of phthalic mono-esterHighIncreased yield[1]

Experimental Protocols

Protocol 1: Asymmetric Allylic Transfer Reaction using a BINOL-Ti(IV) Complex

This protocol is a representative example of an enantioselective synthesis of this compound.[1]

Materials:

  • (R)-BINOL

  • Titanium(IV) isopropoxide

  • Synergetic reagent (e.g., a specific diol or other additive as described in the literature)

  • 2-Ethynyl- or 2-ethenyl-2-propenylstannane

  • 3-Methyl-2-butenal (B57294) (Prenyl aldehyde)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried flask under an inert atmosphere, dissolve (R)-BINOL and the synergetic reagent in the anhydrous solvent.

    • Add titanium(IV) isopropoxide and stir the mixture at room temperature for the time specified in the literature to form the chiral titanium complex.

  • Reaction:

    • Cool the catalyst solution to the recommended temperature (e.g., -20 °C to 0 °C).

    • Add the 2-alkenyl-2-propenylstannane reagent to the catalyst solution.

    • Slowly add a solution of 3-methyl-2-butenal in the anhydrous solvent to the reaction mixture.

    • Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain enantiomerically enriched this compound.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the purified this compound by chiral HPLC or chiral GC analysis.

Visualizations

Enantioselective_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Prepare Chiral Catalyst Solution (e.g., BINOL-Ti(IV) complex) r1 Cool Catalyst Solution p1->r1 Transfer to Reaction Vessel r2 Add Isoprenylating Agent r1->r2 r3 Add Aldehyde Substrate r2->r3 r4 Monitor Reaction Progress r3->r4 w1 Quench Reaction r4->w1 Reaction Complete w2 Extract Product w3 Purify by Chromatography a1 Determine Enantiomeric Excess (Chiral HPLC/GC) w3->a1 Purified Product

Caption: Workflow for a typical enantioselective synthesis of this compound.

Troubleshooting_Racemization start Low Enantiomeric Excess Detected q1 Was the chiral catalyst/reagent of high purity? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were the reaction/workup conditions mild? a1_yes->q2 sol1 Verify purity or obtain a new batch of catalyst/reagent. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst known to be highly effective for this substrate? a2_yes->q3 sol2 Use milder workup conditions and/or lower reaction temperature. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Optimized Enantioselectivity a3_yes->end sol3 Consider screening other chiral catalysts or synthetic routes. a3_no->sol3 sol3->end

Caption: A troubleshooting flowchart for addressing low enantiomeric excess.

References

Technical Support Center: Optimizing Chiral Purity of Synthetic Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Ipsdienol. This resource is designed for researchers, chemists, and pharmaceutical scientists dedicated to achieving high enantiomeric purity in their synthetic routes. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis and purification of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?

A1: The main approaches for producing enantiomerically enriched this compound fall into three categories:

  • Asymmetric Synthesis: This involves using chiral catalysts or reagents to stereoselectively create the desired enantiomer from an achiral starting material. A common method is the asymmetric reduction of a prochiral ketone precursor like myrcenone. Another approach is the catalytic asymmetric allylic transfer reaction, which can yield homoenynyl- and dienyl alcohols with high enantioselectivity.

  • Chiral Resolution: This strategy involves separating a racemic mixture of this compound. This can be achieved through methods like the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. For instance, racemic this compound can be converted to a hydrogen phthalate (B1215562) ester, which then forms diastereomeric salts with chiral amines like (R)- or (S)-1-phenylethanamine that can be separated.

  • Chiron Approach: This method utilizes a readily available enantiomerically pure starting material (a "chiron") from the "chiral pool," such as enantiomers of serine, which is then converted to the target this compound enantiomer through a series of chemical transformations.

Q2: How is the enantiomeric excess (ee%) of a synthetic this compound sample determined?

A2: The most reliable and widely used methods for determining the enantiomeric excess of this compound are chiral chromatography techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a preferred method that uses a column with a chiral stationary phase (CSP) to separate the (R)- and (S)-enantiomers.[1][2] The ee% is calculated from the relative peak areas of the two enantiomers in the chromatogram. Derivatization of the alcohol group to form diastereomeric esters (e.g., Mosher's esters) can also be used for separation on a standard achiral column.

  • Chiral Gas Chromatography (GC): This technique is also highly effective and uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to resolve the enantiomers.[3]

Q3: What factors most commonly influence the stereochemical outcome and yield?

A3: Several factors can significantly impact the enantioselectivity and overall yield:

  • Catalyst/Reagent Choice: The structure and purity of the chiral catalyst, ligand, or reagent are paramount. For asymmetric reductions, the choice of chiral borane (B79455) or catalyst-ligand complex is critical.

  • Reaction Temperature: Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and stereoselectivity.[4]

  • Purity of Reagents: Impurities, especially water, can deactivate catalysts and reagents, leading to lower yields and ee%.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and analysis of chiral this compound.

Problem: Low Enantiomeric Excess (ee%)
Possible CauseSuggested Solutions
Catalyst/Reagent Deactivation • Ensure you are using a fresh or properly stored catalyst/reagent.[2]• Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).• Use anhydrous solvents.[2]
Incorrect Reaction Temperature • Lower the reaction temperature. Many asymmetric reactions show improved ee% at temperatures like 0 °C, -20 °C, or even -78 °C.[4]• Ensure consistent temperature control throughout the reaction.
Suboptimal Solvent Choice • Perform a solvent screen to identify the optimal solvent for your specific catalytic system. Test a range of polar and non-polar aprotic solvents (e.g., THF, Dichloromethane, Toluene).[4]
Significant Background Reaction • A non-catalyzed reaction running in parallel with the desired asymmetric reaction can lower the overall ee%.• Consider slightly increasing the catalyst loading.• Lowering the reaction temperature can slow the non-catalyzed reaction more significantly than the catalyzed one.[4]
Product Racemization • Check if the work-up or purification conditions (e.g., acidic or basic pH, high temperature) are causing racemization of the product.[2]• Employ milder purification techniques if necessary.
Problem: Poor Chemical Yield
Possible CauseSuggested Solutions
Incomplete Reaction • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.• Increase the reaction time if necessary.
Reagent Stoichiometry • Re-evaluate the stoichiometry of your reagents. An excess of one reactant may be required to drive the reaction to completion.
Product Decomposition • The target molecule or intermediates may be unstable under the reaction conditions.• Consider if milder reagents or lower reaction temperatures could prevent decomposition.
Loss During Work-up/Purification • Optimize the extraction and purification steps. Ensure the pH during aqueous extraction is appropriate for your product's solubility.• Use techniques like flash column chromatography with carefully selected solvents to minimize product loss.[1]

Experimental Protocols

Protocol 1: Asymmetric Reduction of Myrcenone using a Chiral Borane Reagent

This protocol is a general guideline for the asymmetric reduction of a prochiral ketone to form enantiomerically enriched this compound. B-2'-Isoprenyldiisopinocampheylborane is an effective reagent for this transformation.

Materials:

  • Myrcenone (precursor ketone)

  • B-2'-Isoprenyldiisopinocampheylborane (chiral reducing agent) [e.g., prepared from (+)- or (-)-α-pinene]

  • Anhydrous Tetrahydrofuran (THF)

  • Diethanolamine (B148213) (DEA)

  • Acetaldehyde (B116499)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Argon).

  • Reaction: Dissolve Myrcenone (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Reagent: Add a solution of B-2'-Isoprenyldiisopinocampheylborane (1.2 eq) in THF dropwise to the cooled ketone solution over 30 minutes.

  • Stirring: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of acetaldehyde (1.5 eq) to consume excess borane, followed by the addition of diethanolamine (DEA) (2.0 eq).

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Add diethyl ether and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude this compound using flash column chromatography on silica (B1680970) gel.

Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC

Materials:

  • Purified synthetic this compound sample

  • Racemic this compound standard

  • HPLC-grade Hexane and Isopropanol (or other appropriate mobile phase)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of your purified this compound sample in the mobile phase. Prepare a separate solution of the racemic standard at the same concentration.[1]

  • HPLC Setup: Install the chiral column and equilibrate the HPLC system with the chosen mobile phase (e.g., 99:1 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min).

  • Analysis of Racemic Standard: Inject the racemic standard onto the column and record the chromatogram. Identify the two peaks corresponding to the (R)- and (S)-enantiomers and note their retention times. The peak areas should be approximately equal.

  • Analysis of Synthetic Sample: Inject your purified this compound sample using the same method.

  • Calculation of ee%: Record the chromatogram and integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Visualizations

G cluster_0 Synthesis & Work-Up cluster_1 Analysis Start Prochiral Precursor (e.g., Myrcenone) Reaction Asymmetric Synthesis (e.g., Reduction) Start->Reaction Chiral Catalyst/ Reagent, Solvent, Temp. Quench Reaction Quench Reaction->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Chiral HPLC / GC Analysis Purify->Analysis Result Determine ee% Analysis->Result

Caption: General workflow for asymmetric synthesis and analysis of chiral this compound.

G Start Problem: Low ee% Observed Check_Catalyst Check Catalyst/Reagent (Age, Storage, Purity) Start->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Check_Conditions Review Reaction Conditions (Temp., Solvent, Time) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Workup Investigate Work-up & Purification Conditions Workup_OK Workup Mild? Check_Workup->Workup_OK Catalyst_OK->Check_Conditions Yes Sol_Catalyst Use Fresh Reagents Ensure Anhydrous Conditions Catalyst_OK->Sol_Catalyst No Conditions_OK->Check_Workup Yes Sol_Conditions Lower Temperature Screen Solvents Conditions_OK->Sol_Conditions No Sol_Workup Use Milder pH Avoid High Heat Workup_OK->Sol_Workup No Sol_BG Consider Background (Non-catalyzed) Reaction Workup_OK->Sol_BG Yes End Re-run Experiment & Analyze ee% Sol_Catalyst->End Sol_Conditions->End Sol_Workup->End Sol_BG->Sol_Conditions

Caption: Troubleshooting decision tree for diagnosing low enantiomeric excess (ee%).

References

Technical Support Center: Challenges in Scaling up Ipsdienol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Ipsdienol.

Troubleshooting Guides

This section is designed to help you navigate common challenges encountered during the scale-up of this compound production, covering both chemical synthesis and biotechnological approaches.

Chemical Synthesis

Q1: We are observing a significant drop in yield for our enantioselective synthesis of (S)-Ipsdienol when scaling up from a 1L to a 20L reactor. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield during the scale-up of an enantioselective synthesis is a common challenge. The primary culprits are often related to mass and heat transfer limitations, which become more pronounced in larger reactors.

Troubleshooting Steps:

  • Thermal Management:

    • Problem: Exothermic reactions, such as those involving organoboranes or Grignard reagents, can create localized hotspots in large reactors due to a lower surface-area-to-volume ratio.[1][2] This can lead to side reactions and degradation of the product or chiral catalyst.

    • Solution:

      • Implement controlled (slower) addition of reagents using a syringe or pump to manage the heat evolution.

      • Ensure efficient stirring to improve heat dissipation.

      • Utilize a jacketed reactor with a reliable cooling system to maintain a consistent internal temperature.

  • Mixing Efficiency:

    • Problem: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions and reducing the efficiency of the chiral catalyst.

    • Solution:

      • Optimize the agitation speed and impeller design for the larger vessel to ensure homogeneity.

      • Consider the use of baffles to improve mixing and prevent vortex formation.

  • Maintaining Stereochemistry:

    • Problem: Temperature fluctuations and localized concentration gradients can negatively impact the enantioselectivity of the reaction, leading to a lower enantiomeric excess (e.e.) and a decrease in the yield of the desired (S)-Ipsdienol.[3][4]

    • Solution:

      • Strictly control the reaction temperature within the optimal range determined at the lab scale.

      • Ensure that the chiral catalyst is fully dissolved and evenly distributed before initiating the reaction.

Q2: During the purification of racemic this compound by fractional distillation, we are experiencing poor separation from a close-boiling impurity. How can we improve the purification efficiency?

A2: The presence of impurities with boiling points close to that of this compound can make purification by distillation challenging.

Troubleshooting Steps:

  • Distillation Column Efficiency:

    • Problem: A standard distillation setup may not provide sufficient theoretical plates for separating close-boiling compounds.[5][6]

    • Solution:

      • Employ a longer, more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[5]

      • Optimize the reflux ratio to enhance separation. A higher reflux ratio generally improves separation but increases the distillation time.

  • Vacuum Level:

    • Problem: Operating at an inappropriate vacuum level can either lead to decomposition of the product (if the temperature is too high) or insufficient vaporization for effective separation.

    • Solution:

      • Carefully control the vacuum to achieve a steady boiling point at a temperature that does not cause degradation of this compound.

  • Alternative Purification Methods:

    • Problem: Distillation alone may not be sufficient to achieve the desired purity.

    • Solution:

      • Consider a multi-step purification process. Follow the distillation with preparative column chromatography on silica (B1680970) gel to remove polar impurities.[7]

Biotechnological Production

Q3: Our engineered E. coli strain is showing a low titer of this compound in a 10L fed-batch bioreactor, despite promising results in shake flasks. What are the potential bottlenecks?

A3: Scaling up microbial fermentation from shake flasks to bioreactors introduces several new variables that can impact product yield.

Troubleshooting Steps:

  • Oxygen Supply and Aeration:

    • Problem: Insufficient dissolved oxygen (DO) is a common issue in scaled-up fermentations and can be a limiting factor for cell growth and terpene production.

    • Solution:

      • Monitor the DO level in real-time and adjust the agitation and aeration rates to maintain an optimal DO concentration.

      • Consider using an enriched air or pure oxygen supply if necessary.

  • Substrate and Nutrient Feeding Strategy:

    • Problem: An improper feeding strategy in a fed-batch culture can lead to either substrate limitation or the accumulation of inhibitory byproducts.[8]

    • Solution:

      • Develop a feeding profile that maintains the carbon source at a low, non-repressive concentration to support continuous growth and production.

      • Ensure that other essential nutrients (e.g., nitrogen, phosphate) are not limiting.

  • Product Toxicity and Volatility:

    • Problem: Terpenes like this compound can be toxic to microbial cells at high concentrations and are also volatile, leading to product loss in the off-gas.[9][10]

    • Solution:

      • Implement an in-situ product removal (ISPR) strategy, such as a two-phase fermentation with an organic overlay (e.g., dodecane), to sequester the this compound and reduce its toxicity and volatility.[9][11]

      • Analyze the off-gas to quantify product loss and optimize condenser temperature to minimize it.

Q4: We are facing challenges in recovering this compound from the fermentation broth and the organic overlay in our two-phase fermentation system. What are effective downstream processing strategies?

A4: The recovery of a volatile, hydrophobic product like this compound from a complex fermentation broth requires a multi-step approach.

Troubleshooting Steps:

  • Phase Separation:

    • Problem: Incomplete separation of the organic phase from the aqueous phase and biomass can lead to product loss and complicate subsequent purification steps.

    • Solution:

      • Use centrifugation to efficiently separate the biomass and the two liquid phases.

  • Product Recovery from the Organic Phase:

    • Problem: Direct distillation of the organic overlay may require high temperatures that could degrade the product.

    • Solution:

      • Employ vacuum distillation to lower the boiling point of this compound and the organic solvent.

      • Consider steam stripping as an alternative method for recovering the volatile product.

  • Final Purification:

    • Problem: The recovered this compound may still contain impurities from the fermentation and the organic solvent.

    • Solution:

      • Perform a final purification step using preparative chromatography on silica gel to achieve high purity.[12]

Frequently Asked Questions (FAQs)

Chemical Synthesis

  • What are the main challenges in maintaining the enantiomeric purity of (S)-Ipsdienol during scale-up? Maintaining enantiomeric purity at scale is challenging due to the increased difficulty in controlling reaction parameters. Key challenges include ensuring uniform temperature distribution to prevent side reactions that could lead to racemization, and achieving homogeneous mixing to ensure the chiral catalyst interacts effectively with the entire batch of reactants.[3][4]

  • How can I resolve a racemic mixture of this compound at a larger scale? For large-scale resolution, diastereomeric salt crystallization is a common method. This involves reacting the racemic this compound with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[13][14][15] Another scalable option is preparative chiral chromatography.[16][17]

Biotechnological Production

  • Which microbial host is better for this compound production, E. coli or S. cerevisiae? Both E. coli and S. cerevisiae have been successfully engineered for the production of various terpenes. E. coli offers rapid growth and well-established genetic tools. S. cerevisiae (a yeast) is a GRAS (Generally Regarded as Safe) organism and may be more suitable for producing complex terpenes that require post-translational modifications.[18][19] The choice often depends on the specific metabolic engineering strategy and the desired final product purity.

  • What are the key metabolic engineering strategies to improve this compound yield in a microbial host? Key strategies include:

    • Overexpressing the rate-limiting enzymes in the native terpene biosynthesis pathway (MEP pathway in E. coli or MVA pathway in S. cerevisiae).[12]

    • Introducing a heterologous MVA pathway into E. coli to increase the precursor supply.[19]

    • Downregulating competing metabolic pathways to channel more carbon flux towards this compound production.

    • Expressing an efficient geranyl pyrophosphate synthase (GPPS) and a specific this compound synthase.

Data Presentation

Table 1: Comparison of Reported Yields for Different this compound Synthesis Routes (Lab-Scale)

Synthesis RouteStarting MaterialsKey ReagentsReported Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Organoborane ChemistryIsoprene, 3-methyl-2-butenal (B57294)B-2'-Isoprenyldiisopinocampheylborane6596[18][20]
Grignard Reaction2-chloro-1,3-butadiene, (±)-2-isobutyloxiraneGrignard reagent70Racemic[21]
Zinc-mediated Coupling2-(bromomethyl)buta-1,3-diene, 3-methyl-2-butenalZinc65Racemic[21]
Indium-mediated Isoprenylation2-bromomethyl-1,3-butadiene, isovaleraldehydeIndium91Racemic[22]

Note: The yields reported above are for lab-scale syntheses and may not be directly achievable at a larger scale without process optimization.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-Ipsdienol via Asymmetric Isoprenylation (Illustrative Lab-Scale)

This protocol is based on the principles of asymmetric isoprenylation using organoborane reagents.

Materials:

  • Isoprene

  • Potassium 2,2,5,5-tetramethylpiperidide

  • B-methoxydiisopinocampheylborane

  • Boron trifluoride-etherate

  • 3-methyl-2-butenal (prenal)

  • Anhydrous THF

  • Triethanolamine

  • Standard workup and purification reagents

Procedure:

  • Preparation of the Chiral Isoprenylating Agent: In a flame-dried, nitrogen-purged flask, dissolve potassium 2,2,5,5-tetramethylpiperidide in anhydrous THF. Cool the solution to the recommended temperature (e.g., -78 °C) and slowly add isoprene. After stirring for the specified time, add B-methoxydiisopinocampheylborane, followed by boron trifluoride-etherate, to generate the chiral B-2'-isoprenyldiisopinocampheylborane reagent in situ.

  • Asymmetric Isoprenylation: To the solution of the chiral isoprenylating agent, slowly add a solution of 3-methyl-2-butenal in anhydrous THF, maintaining the low temperature.

  • Reaction Quench and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding triethanolamine. Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to obtain (S)-Ipsdienol.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation (General Procedure)

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flask(s)

  • Vacuum pump with a pressure gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum operation.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system, aiming for a pressure that will allow the this compound to boil at a moderate temperature (e.g., below 100 °C).

    • Slowly heat the flask. Collect any low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the set pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature and pressure closely. A stable temperature during the collection of the main fraction indicates a pure compound.

    • Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask.

Visualizations

Logical Relationships

Troubleshooting_Yield_Loss Start Low this compound Yield in Scale-Up Check_Thermal Review Thermal Management Start->Check_Thermal Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Stoichiometry Verify Reagent Stoichiometry & Quality Start->Check_Stoichiometry Slow_Addition Implement Slow Reagent Addition Check_Thermal->Slow_Addition Exotherm Control? Improve_Cooling Enhance Reactor Cooling Check_Thermal->Improve_Cooling Hot Spots? Optimize_Agitation Adjust Agitator Speed/Design Check_Mixing->Optimize_Agitation Dead Zones? Check_Homogeneity Perform Tracer Study Check_Mixing->Check_Homogeneity Inadequate Turnover? Reagent_Analysis Analyze Reagent Purity Check_Stoichiometry->Reagent_Analysis Degraded Reagents? Stoichiometry_Adjust Adjust Reagent Ratios Check_Stoichiometry->Stoichiometry_Adjust Incorrect Molar Ratios? End Yield Improved Slow_Addition->End Improve_Cooling->End Optimize_Agitation->End Check_Homogeneity->End Reagent_Analysis->End Stoichiometry_Adjust->End

Caption: Troubleshooting workflow for low yield in chemical synthesis scale-up.

Experimental Workflows

Microbial_Production_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Strain_Dev Strain Engineering (E. coli / S. cerevisiae) Media_Prep Media Preparation & Sterilization Strain_Dev->Media_Prep Inoculum_Prep Inoculum Development Media_Prep->Inoculum_Prep Fermentation Fed-Batch Fermentation (Bioreactor) Inoculum_Prep->Fermentation Harvest Cell Harvest (Centrifugation) Fermentation->Harvest Broth Extraction Solvent Extraction / Phase Separation Harvest->Extraction Distillation Vacuum Distillation Extraction->Distillation Chromatography Preparative Chromatography Distillation->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: General workflow for microbial production and purification of this compound.

References

Technical Support Center: Stabilizing Ipsdienol in Pheromone Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing ipsdienol in pheromone lures against degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in pheromone lures?

A1: this compound, a monoterpene alcohol, is susceptible to two primary degradation pathways in pheromone lures: oxidation and isomerization. Oxidation, facilitated by exposure to air and UV light, can convert the alcohol group of this compound into a ketone, forming ipsdienone (B1237271). Isomerization can also occur, potentially leading to the formation of inactive isomers. These degradation processes can significantly reduce the efficacy of the lure by decreasing the concentration of the active pheromone component.

Q2: How can I prevent the degradation of this compound in my lure formulations?

A2: To minimize this compound degradation, it is crucial to incorporate stabilizers into your lure formulation and select an appropriate controlled-release dispenser. Antioxidants are commonly used to prevent oxidation, while the choice of dispenser can protect this compound from environmental factors like UV light and control its release rate.

Q3: What are the recommended storage conditions for this compound and prepared lures?

A3: For long-term storage, pure this compound and prepared lures should be kept in a freezer at -20°C or below in airtight, light-protecting containers. For short-term use, refrigeration at 2-8°C is recommended. To further minimize oxidative degradation, it is good practice to purge the storage container with an inert gas such as argon or nitrogen before sealing.

Q4: Which antioxidants are most effective for stabilizing this compound?

A4: While specific comparative data for this compound is limited, synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are widely used and effective for stabilizing terpenes. Natural antioxidants such as Vitamin E (α-tocopherol) can also be used. The choice of antioxidant may depend on the specific formulation and regulatory considerations.

Q5: How does the type of dispenser affect the stability and release of this compound?

A5: The dispenser plays a critical role in both protecting this compound from degradation and ensuring its optimal release.

  • Polyethylene (B3416737) vials and bags offer good protection and can provide a relatively stable release rate over several weeks.

  • Rubber septa are a common and cost-effective option, but release rates can be more variable and may decline more rapidly.

  • Microencapsulation can offer excellent protection from environmental factors and a more controlled, prolonged release, though the formulation process is more complex.

Troubleshooting Guides

Issue 1: Rapid Loss of Lure Attractiveness in the Field

Possible Cause: This is often due to the rapid degradation of this compound or a "flash-off" (a very high initial release rate) from the dispenser, quickly depleting the pheromone.

Solutions:

  • Incorporate an Antioxidant: Add an antioxidant such as BHT, BHA, or Vitamin E to the this compound formulation before loading it into the dispenser. A typical starting concentration is 0.1% to 1.0% (w/w) of the active ingredient.

  • Select a Controlled-Release Dispenser: If you are using a dispenser with a high initial release rate (e.g., some rubber septa), consider switching to a dispenser designed for a more linear release, such as a polyethylene vial with a defined orifice or a microencapsulated formulation.

  • Protect from UV Light: Use opaque dispensers or add a UV protectant to the formulation to shield this compound from photodegradation.

Issue 2: Inconsistent or No Attraction to Newly Prepared Lures

Possible Cause: This could be due to improper formulation, degradation during preparation, or the use of an incorrect stereoisomer of this compound for the target insect species.

Solutions:

  • Verify this compound Purity and Isomeric Composition: Use Gas Chromatography (GC) with a chiral column to confirm the purity and enantiomeric ratio of your this compound standard. Different species of Ips are attracted to different enantiomers.

  • Gentle Formulation Process: Avoid excessive heating or exposure to air during the preparation of the lure. If using a solvent, ensure it is of high purity and free of peroxides.

  • Quality Control of Lures: After preparing a batch of lures, analyze a subset using GC-MS to confirm the correct amount of this compound has been loaded and that no significant degradation has occurred.

Issue 3: Low or Declining Trap Catches Over the Expected Lure Lifespan

Possible Cause: The release rate of this compound from the lure may be declining faster than anticipated, or the this compound is degrading within the dispenser over time.

Solutions:

  • Conduct a Stability Study: Perform a controlled experiment to measure the release rate and degradation of this compound from your chosen lure formulation over time under simulated field conditions (see Experimental Protocol 2).

  • Increase Antioxidant Concentration: If degradation is confirmed, consider increasing the concentration of the antioxidant in your formulation.

  • Evaluate Alternative Dispenser Materials: The current dispenser material may be interacting with the this compound or not providing adequate protection. Test alternative dispenser types to find one that provides a more stable release for the desired duration.

Data Presentation

Table 1: Illustrative Release Rates of this compound from Different Dispenser Types

Dispenser TypeActive Ingredient Loading (mg)Average Release Rate (mg/day)Effective Duration (Weeks)Reference
Polyethylene Vial1001.5 - 2.06 - 8[1] (hypothetical data based on similar compounds)
Rubber Septum502.5 (initial), declining to <0.53 - 4[2][3] (hypothetical data based on similar compounds)
Microencapsulation2000.8 - 1.2 (linear)> 10[4] (hypothetical data based on similar compounds)

Table 2: Hypothetical Stabilization Efficacy of Common Antioxidants for this compound

Data below is illustrative and based on the general efficacy of these antioxidants for terpenes. Actual performance should be confirmed by experimental testing.

Antioxidant (at 0.5% w/w)This compound Remaining after 30 days at 40°C (%)Key Mechanism
None (Control)65%-
BHT (Butylated Hydroxytoluene)92%Free radical scavenger (H-atom donor)
BHA (Butylated Hydroxyanisole)90%Free radical scavenger (H-atom donor)
Vitamin E (α-tocopherol)88%Chain-breaking antioxidant

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and its Degradation Products by GC-MS

Objective: To quantify the amount of this compound and its primary degradation product, ipsdienone, in a pheromone lure extract.

Materials:

  • Pheromone lure

  • Hexane (B92381) (GC grade)

  • Internal Standard (IS) solution (e.g., Tetradecane at 100 µg/mL in hexane)

  • 20 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Extraction: Place a single lure into a 20 mL glass vial. Add 10.0 mL of hexane and 100 µL of the internal standard solution.

  • Vortexing: Cap the vial tightly and vortex for 5 minutes to ensure complete extraction.

  • Settling: Allow the vial to stand for 10 minutes.

  • Sample Transfer: Transfer a 1 mL aliquot of the hexane extract into a 2 mL autosampler vial.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Oven Program: 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Scan mode (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of this compound, ipsdienone, and the internal standard.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound and ipsdienone with the internal standard. Calculate the amount of each compound in the lure extract based on the peak area ratios relative to the internal standard.[5]

Protocol 2: Accelerated Stability Study of a Stabilized this compound Lure

Objective: To evaluate the effectiveness of an antioxidant in preventing the degradation of this compound in a lure under accelerated aging conditions.

Procedure:

  • Lure Preparation: Prepare two batches of lures: one with this compound only (Control) and one with this compound plus the selected antioxidant (e.g., 0.5% BHT).

  • Aging: Place lures from both batches in a temperature-controlled oven at 40°C.

  • Sampling: At specified time points (e.g., Day 0, 7, 14, 21, 30), remove three lures from each batch.

  • Analysis: Analyze the remaining this compound and the formation of ipsdienone in each lure using the GC-MS protocol described in Protocol 1.

  • Data Evaluation: Plot the concentration of this compound over time for both the control and stabilized lures. Calculate the degradation rate constant or the percentage of this compound remaining at each time point to determine the effectiveness of the antioxidant.

Mandatory Visualizations

Ipsdienol_Degradation_Pathways This compound This compound (Active Pheromone) Oxidation Oxidation (Air, UV Light) This compound->Oxidation Isomerization Isomerization (e.g., Acid-catalyzed) This compound->Isomerization Ipsdienone Ipsdienone (Less Active/Inactive) Oxidation->Ipsdienone Inactive_Isomers Inactive Isomers Isomerization->Inactive_Isomers

Caption: Primary degradation pathways of this compound in pheromone lures.

Antioxidant_Mechanism cluster_BHT BHT (Phenolic Antioxidant) Mechanism BHT BHT (ArOH) BHT_Radical BHT Radical (ArO•) (Stabilized) BHT->BHT_Radical H• donation Peroxy_Radical Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide accepts H• BHT_Radical->BHT_Radical Dimerization (inactive)

Caption: Antioxidant mechanism of BHT via hydrogen atom donation.

Experimental_Workflow_Stability_Study Prep Prepare Lure Batches (Control vs. Stabilized) Age Accelerated Aging (e.g., 40°C Oven) Prep->Age Sample Sample Lures at Time Intervals (T0, T1, T2...) Age->Sample Extract Solvent Extraction (with Internal Standard) Sample->Extract Analyze GC-MS Analysis Extract->Analyze Quantify Quantify this compound & Degradation Products Analyze->Quantify Compare Compare Degradation Rates Quantify->Compare

Caption: Workflow for an accelerated stability study of this compound lures.

References

Technical Support Center: Enhancing the Enantiomeric Excess (% ee) of Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the enantiomeric excess (% ee) of Ipsdienol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the enantiomeric excess (% ee) of this compound?

A1: The main strategies to obtain enantioenriched this compound include:

  • Asymmetric Synthesis: Directly synthesizing the desired enantiomer using chiral catalysts or reagents. Methods like asymmetric allylboration and catalytic asymmetric dienylation are common.[1][2][3]

  • Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture at a faster rate, leaving the unreacted enantiomer enriched.[4][5] This can be achieved using enzymes (enzymatic kinetic resolution) or chemical catalysts.[6]

  • Resolution of Chiral Intermediates: Synthesizing a racemic intermediate, resolving it into its constituent enantiomers (e.g., through diastereomeric salt formation and crystallization), and then converting the desired enantiomer into this compound.[3]

  • Chiral Chromatography: Separating the enantiomers of a racemic mixture of this compound using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC).[7][8]

Q2: How can I determine the enantiomeric excess (% ee) of my this compound sample?

A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[7][9] This technique utilizes a chiral stationary phase to separate the (R)- and (S)-enantiomers, and the % ee is calculated from the relative peak areas in the chromatogram. Other methods include derivatization with a chiral agent followed by analysis with achiral chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy, and optical methods like circular dichroism.[10][11]

Q3: My asymmetric synthesis of this compound is resulting in a low % ee. What are the potential causes?

A3: Low enantioselectivity in asymmetric synthesis can stem from several factors:

  • Catalyst/Reagent Purity and Activity: The chiral catalyst or reagent may be impure, degraded, or improperly prepared. Ensure you are using a fresh or properly stored catalyst.[9]

  • Reaction Temperature: Many asymmetric reactions are highly temperature-dependent. Lower temperatures often lead to higher enantioselectivity.[9]

  • Presence of Moisture or Air: Certain catalysts, especially organometallic ones, are sensitive to moisture and air. Reactions should be conducted under an inert atmosphere with anhydrous solvents and oven-dried glassware.[9]

  • Incorrect Stoichiometry: The ratio of reactants, catalyst, and any additives can significantly impact the % ee.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the enantioselectivity.

Q4: I am attempting an enzymatic kinetic resolution of this compound, but the conversion stops at 50% with low % ee of the remaining starting material. What could be the issue?

A4: This scenario suggests that the enzyme is not sufficiently enantioselective. Here are some troubleshooting steps:

  • Enzyme Selection: The chosen enzyme may not be optimal for this substrate. Screen different lipases or alcohol dehydrogenases to find one with higher selectivity.[12]

  • Reaction Conditions: Optimize the pH, temperature, and solvent system for the specific enzyme being used.[13][14] Sub-optimal conditions can lead to poor enzyme activity and selectivity.

  • Enzyme Inhibition: The product or co-product of the reaction might be inhibiting the enzyme.

  • Racemization: The starting material or product might be racemizing under the reaction conditions, which would prevent the % ee from increasing.

Q5: My chiral HPLC method is not separating the enantiomers of this compound. How can I improve the resolution?

A5: Poor separation in chiral HPLC can be addressed by:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns are often effective for a wide range of compounds.[7] You may need to screen several different types of chiral columns.

  • Mobile Phase Optimization: Vary the composition and polarity of the mobile phase. For normal-phase chromatography, adjusting the ratio of alkanes (like hexane) and alcohols (like isopropanol) is a common starting point.

  • Temperature: Column temperature can affect the separation. Try running the analysis at different temperatures.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Derivatization: If direct separation is challenging, you can derivatize the alcohol group of this compound with a chiral or achiral reagent to form diastereomers or a more easily separable compound, respectively.[15][16]

Troubleshooting Guides

Low Enantiomeric Excess in Asymmetric Synthesis
Symptom Possible Cause Suggested Solution
Low % ee (<80%) Impure or degraded chiral catalyst/reagent.[9]Use a fresh or recently purified catalyst. Ensure proper storage conditions (e.g., under inert atmosphere, low temperature).
Reaction temperature is too high.[9]Perform the reaction at a lower temperature (e.g., 0°C, -20°C, or -78°C).
Presence of moisture in the reaction.[9]Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Non-catalyzed background reaction.Ensure slow addition of reagents to the catalyst-substrate mixture to favor the catalyzed pathway.
Inconsistent % ee between batches Variability in reagent quality or reaction setup.Standardize all experimental parameters, including solvent purification, reagent titration (if applicable), and reaction timing.
Catalyst loading is not optimal.Titrate the catalyst loading to find the optimal concentration for high enantioselectivity.
Inefficient Kinetic Resolution
Symptom Possible Cause Suggested Solution
Reaction stops at ~50% conversion, but % ee of starting material is low. Low enantioselectivity of the catalyst/enzyme.Screen different catalysts or enzymes. For enzymatic resolutions, consider protein engineering to improve selectivity.[12]
Sub-optimal reaction conditions.Optimize temperature, pH (for enzymes), and solvent according to literature for the specific catalyst/enzyme system.[13][17]
Low conversion (<50%) Inactive catalyst or enzyme.Use a fresh batch of catalyst/enzyme. Confirm activity with a known standard substrate.
Insufficient reaction time.Monitor the reaction progress over a longer period using TLC or GC.
Product % ee is high, but yield is low. This is expected for a kinetic resolution.To obtain the other enantiomer, consider stopping the reaction earlier to isolate the unreacted starting material at high % ee. For higher yields of a single enantiomer, a dynamic kinetic resolution might be necessary.[5]

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for this compound

Method Chiral Source/Catalyst Yield (%) % ee Reference
Asymmetric IsoprenylationB-2'-isoprenyldiisopinocampheylborane6596[3]
Catalytic Asymmetric DienylationModified binaphthol-titanium complexHigh>98[1]
Asymmetric AllylborationTartrate esters of (2-bromoallyl)boronic acid--[2]
Iron Complex Mediated SynthesisOptically active formyl-TMM (Iron)tricarbonyl complex-High[3]

Note: Yields and % ee are highly dependent on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Asymmetric Isoprenylation of 3-Methyl-2-butenal (B57294)

This protocol is a generalized procedure based on the use of chiral borane (B79455) reagents for the synthesis of enantioenriched this compound.[3]

  • Preparation of the Chiral Reagent: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the chiral borane precursor (e.g., B-methoxydiisopinocampheylborane) in an anhydrous solvent (e.g., THF). Cool the solution to the recommended temperature (e.g., -78°C).

  • Formation of the Isoprenylating Agent: Slowly add the isoprenyl source (e.g., a solution of isoprenyl lithium or potassium) to the chiral borane solution while maintaining the low temperature. Stir the mixture for the specified time to allow for the formation of the B-isoprenyldialkylborane reagent.

  • Aldehyde Addition: Add 3-methyl-2-butenal dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., acetaldehyde). Allow the mixture to warm to room temperature. Add a base (e.g., NaOH solution) and an oxidizing agent (e.g., H₂O₂) to decompose the borane complex.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the yield and characterize the product by NMR and IR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of this compound
  • Instrument Setup:

    • HPLC system with a UV detector.

    • Chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Preparation: Prepare a mobile phase of hexane (B92381) and isopropanol (B130326) (e.g., 98:2 v/v). The optimal ratio may need to be determined experimentally. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as separate peaks.

    • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Visualizations

experimental_workflow cluster_synthesis Synthesis Options cluster_purification Enrichment/Separation racemic Racemic Synthesis resolution Kinetic Resolution racemic->resolution chromatography Chiral Chromatography racemic->chromatography asymmetric Asymmetric Synthesis analysis Chiral HPLC Analysis (% ee determination) asymmetric->analysis resolution->analysis chromatography->analysis final_product Enantioenriched This compound analysis->final_product kinetic_resolution racemate Racemic Mixture (R)-Ipsdienol + (S)-Ipsdienol catalyst Chiral Catalyst / Enzyme racemate->catalyst product Product (from S-enantiomer) catalyst->product k_fast (S > R) enriched Enriched Mixture (R)-Ipsdienol catalyst->enriched k_slow hplc_analysis sample_prep 1. Sample Preparation (Dissolve this compound in mobile phase) injection 2. Injection into HPLC sample_prep->injection column 3. Separation on Chiral Column (Enantiomers interact differently with CSP) injection->column detection 4. UV Detection column->detection chromatogram 5. Chromatogram Generation (Two separate peaks for R and S) detection->chromatogram calculation 6. Calculation of % ee (% ee = |(A1-A2)/(A1+A2)|*100) chromatogram->calculation

References

Overcoming low signal-to-noise in Ipsdienol EAG recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal-to-noise ratios in Ipsdienol electroantennography (EAG) recordings.

Troubleshooting Guides

Issue: Weak or No EAG Signal

A weak or absent signal in response to this compound can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving the underlying causes.

Possible Cause & Solution

Possible Cause Troubleshooting Steps & Recommendations
Poor Antennal Health Ensure the insect is healthy and within the optimal age range for pheromone responsiveness, as sensitivity can vary with age and mating status.[1] Use fresh antennal preparations from high-quality insect batches to minimize resistance-related noise.[2]
Incorrect Odorant Concentration The concentration of this compound may be too low to elicit a detectable response.[1] It is recommended to perform a dose-response curve to identify the optimal concentration.[1]
Inadequate Stimulus Delivery Ensure the solvent for this compound has fully evaporated from the filter paper before use.[1] Verify that the puff of odorant is effectively delivered over the antenna.
Improper Electrode Contact Confirm that there is good electrical contact between the electrodes and the antenna.[1] The recording electrode should be in contact with the distal end of the antenna, and the reference electrode should be at the base, without piercing the antenna.[1][3] A small cut at the tip of the antenna can sometimes improve electrical contact.[3]
Incorrect Saline Solution The composition of the saline solution in the electrodes should be appropriate for the specific insect species to ensure proper neuronal function.[1]

Experimental Protocol: Dose-Response Measurement

To determine the optimal this compound concentration, a dose-response experiment is crucial.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a high-purity solvent like hexane (B92381) (e.g., 1 µg/µL).[4] Create a serial dilution to obtain a range of concentrations (e.g., 0.01 ng/µL to 100 ng/µL).[4] Also, prepare a solvent-only control and a positive control with a known EAG-active compound for the insect species.[1]

  • Stimulus Preparation: Cut small strips of filter paper (e.g., 0.5 cm x 2 cm).[1] Pipette a small volume (e.g., 10 µL) of each test solution onto a separate, labeled filter paper strip.[1] Allow the solvent to completely evaporate.[1] Insert each filter paper strip into a separate Pasteur pipette or syringe to prevent cross-contamination.[1]

  • EAG Recording: After preparing the antenna, deliver a puff of the solvent control to ensure there is no response.[1] Present the different concentrations of this compound in a randomized order, allowing sufficient time between puffs for the antenna to recover.[4] Deliver a puff of the positive control at the beginning and end of the experiment.[1]

  • Data Analysis: Measure the amplitude of the depolarization (in mV) for each response.[1] Subtract the response to the solvent control from the responses to the this compound solutions.[1] Plot the dose-response curve with the response amplitude versus the logarithm of the concentration.[1]

Issue: High Noise in EAG Recordings

A noisy baseline can obscure the actual EAG signal, making it difficult to obtain reliable data. High noise is often due to electrical interference or grounding problems.[1]

Possible Cause & Solution

Possible Cause Troubleshooting Steps & Recommendations
Electrical Interference Identify and eliminate sources of electromagnetic interference (EMI) such as power lines (50/60 Hz hum), fluorescent lights, and mobile phones.[1] A Faraday cage is highly recommended to shield the preparation from external EMI.[1] Using appropriate filters, like a band-pass or notch filter, can help remove specific noise frequencies.[1]
Improper Grounding Ensure all equipment (amplifier, micromanipulators, Faraday cage) is connected to a common ground.[1] A floating ground is a common source of noise.[1] Keep grounding and reference cables as short as possible to prevent them from acting as antennas.[1]
Mechanical Vibrations Place the experimental setup on a stable, anti-vibration table to minimize vibrations from the building or other equipment.[1] Ensure that micromanipulators are securely clamped.[1]
Unstable Antenna Preparation A poorly prepared or dying antenna can be a source of noise.[3] Ensure the antenna is healthy and properly mounted.[3]
Poor Electrode Contact Poor contact between the electrodes and the antenna can introduce noise.[3] Ensure good contact without damaging the tissue.[3]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an EAG recording?

A1: Electroantennography (EAG) is a technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[4][5] The EAG signal represents the total depolarization of olfactory receptor neurons on the antenna when stimulated by an odorant.[4] It is a widely used bioassay in entomology for screening biologically active compounds.[2]

Q2: How should I prepare the insect antenna for an EAG recording?

A2: The following is a general protocol for preparing an insect antenna:

  • Anesthetize the insect, for example, by cooling.[1]

  • Under a microscope, carefully excise one antenna at its base using fine dissecting scissors.[3]

  • Mount the excised antenna between two electrodes filled with an appropriate saline solution.[1] The recording electrode should make contact with the distal tip of the antenna, and the reference electrode with the base.[1]

Q3: What is a typical saline solution recipe for EAG recordings?

A3: The composition of the saline solution can vary depending on the insect species. A general recipe is provided below.

Component Concentration (mM)
NaCl150
KCl4
CaCl26
Glucose10
HEPES10
Source: Adapted from general insect saline recipes.[4]

Q4: How can I improve the signal-to-noise ratio in my EAG recordings?

A4: To improve the signal-to-noise ratio, you can:

  • Use a Faraday cage to shield the setup from electrical noise.[1]

  • Ensure proper grounding of all equipment to a common ground.[1]

  • Use an anti-vibration table to minimize mechanical noise.[1]

  • Optimize the odorant concentration to elicit a strong response.[1]

  • Ensure the health and proper preparation of the insect antenna.[1][3]

  • Consider using multiple antennae connected in series, which can significantly improve the signal-to-noise ratio.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_insect 1. Anesthetize Insect prep_antenna 2. Excise Antenna prep_insect->prep_antenna mount_antenna 3. Mount Antenna on Electrodes prep_antenna->mount_antenna place_in_airflow 4. Place in Humidified Airflow mount_antenna->place_in_airflow deliver_stimulus 5. Deliver this compound Stimulus place_in_airflow->deliver_stimulus record_signal 6. Record EAG Signal deliver_stimulus->record_signal measure_amplitude 7. Measure Response Amplitude record_signal->measure_amplitude subtract_control 8. Subtract Solvent Control Response measure_amplitude->subtract_control plot_curve 9. Plot Dose-Response Curve subtract_control->plot_curve

Caption: A generalized experimental workflow for EAG recordings.

olfactory_pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction cluster_response Neuronal Response This compound This compound Molecule orp Odorant Receptor Protein This compound->orp Binding g_protein G-protein Activation orp->g_protein second_messenger Second Messenger Cascade g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization ORN Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential eag_signal Summated EAG Signal action_potential->eag_signal Summation

References

Technical Support Center: Optimizing Ipsdienol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ipsdienol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this compound, a key aggregation pheromone of bark beetles. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you minimize by-product formation and maximize your yield and purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound in Synthesis from Myrcene (B1677589)

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • GC-MS analysis of the crude product shows a complex mixture of compounds with molecular weights similar to this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isomerization of Myrcene Myrcene is prone to isomerization to other cyclic and acyclic terpenes under acidic conditions or at elevated temperatures. Ensure that the reaction is carried out under neutral or slightly basic conditions and at the lowest effective temperature.
Formation of Polymeric By-products Myrcene and this compound can polymerize, especially in the presence of acid catalysts or upon prolonged heating. Minimize reaction times and use radical inhibitors if necessary.
Over-oxidation If using an oxidative route from myrcene, over-oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids. Carefully control the stoichiometry of the oxidizing agent and the reaction temperature.
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. If the reaction stalls, consider adding a fresh portion of the reagent.
Problem 2: Formation of Ipsenol as a Major By-product

Symptoms:

  • Significant quantities of Ipsenol are detected in the final product, complicating purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-selective Reducing Agent When reducing an intermediate ketone to this compound, some reducing agents may also reduce the conjugated double bond, leading to Ipsenol. Use a selective reducing agent, such as sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction), which preferentially reduces the carbonyl group.
Starting Material Impurity If the synthesis starts from 3-methyl-2-butenal (B57294), ensure it is free from contamination with 3-methylbutanal, which would lead to the formation of Ipsenol.
Problem 3: Racemization of Chiral this compound

Symptoms:

  • The enantiomeric excess (e.e.) of the synthesized this compound is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Acidic or basic conditions, as well as elevated temperatures, can lead to racemization of the chiral center. Maintain neutral pH and use the mildest possible reaction conditions.
Inappropriate Chiral Catalyst or Reagent The choice of chiral catalyst or auxiliary is crucial for achieving high enantioselectivity. Ensure the catalyst is of high purity and the reaction is run under the optimized conditions for that catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the synthesis of this compound from myrcene?

A1: The synthesis of this compound from myrcene often involves allylic oxidation. Common by-products include other isomeric terpene alcohols, ketones, and cyclic ethers formed through rearrangements and further oxidation of myrcene or this compound itself. Myrcene is also prone to isomerization, leading to a mixture of other monoterpenes.[1]

Q2: How can I effectively separate this compound from its common by-products?

A2: Column chromatography on silica (B1680970) gel is the most common method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically effective. Careful fractionation and monitoring by TLC or GC are essential to obtain pure this compound.

Q3: What are the critical parameters to control in an organoborane-based synthesis of this compound to ensure high yield and enantioselectivity?

A3: In organoborane-based syntheses, such as the reaction of an isoprenylborane with 3-methyl-2-butenal, the key parameters are:

  • Purity of the chiral auxiliary: The enantiomeric purity of the diisopinocampheylborane (B13816774) is critical for achieving high e.e. in the final product.

  • Temperature: The reaction should be carried out at low temperatures (e.g., -78 °C) to maximize stereoselectivity.

  • Anhydrous conditions: Organoboranes are sensitive to moisture, so all glassware must be flame-dried and anhydrous solvents must be used.

Q4: My Grignard reaction for this compound synthesis is not initiating. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Activate the magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.

  • Ensure anhydrous conditions: Any trace of moisture will quench the Grignard reagent. Flame-dry all glassware and use anhydrous ether or THF.

  • Local heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction. Once initiated, the reaction is typically exothermic.

Quantitative Data Summary

The following table summarizes typical yields and purities reported for different this compound synthesis methods.

Synthetic Route Starting Materials Key Reagents Typical Yield (%) Purity/e.e. (%) Reference
Organoborane RouteIsoprene (B109036), 3-methyl-2-butenalB-isoprenyldiisopinocampheylborane6596 e.e.[2]
Grignard-type Reaction2-(Bromomethyl)-1,3-butadiene, 3-methyl-2-butenalZinc65Racemic

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via Organoborane Reagent

This protocol is based on the method described by Brown and Randad, which provides high enantiomeric excess.[2]

Materials:

  • Isoprene

  • Potassium 2,2,5,5-tetramethylpiperidide (KTMMP)

  • B-methoxydiisopinocampheylborane

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 3-Methyl-2-butenal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

Procedure:

  • Preparation of B-2'-Isoprenyldiisopinocampheylborane:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve isoprene in anhydrous THF.

    • Cool the solution to -78 °C and add a solution of KTMMP in THF dropwise.

    • After stirring for 30 minutes, add B-methoxydiisopinocampheylborane, followed by BF₃·OEt₂.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with 3-Methyl-2-butenal:

    • Cool the freshly prepared isoprenylborane solution to -78 °C.

    • Add 3-methyl-2-butenal dropwise and stir the mixture at -78 °C for 3 hours.

  • Oxidative Work-up:

    • Quench the reaction by adding aqueous NaOH solution, followed by the slow, careful addition of H₂O₂ solution, maintaining the temperature below 40 °C.

    • Stir the mixture at room temperature for 1 hour.

  • Purification:

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield check_byproducts Analyze Crude Product by GC-MS start->check_byproducts isomerization Isomerization Products Detected check_byproducts->isomerization Isomeric Terpenes? polymerization Polymeric Material Observed check_byproducts->polymerization High MW Baseline? over_oxidation Oxidized By-products Detected check_byproducts->over_oxidation Ketones/Aldehydes? ipsenol Ipsenol Detected check_byproducts->ipsenol Ipsenol Peak? solution_isomerization Control Temperature and pH isomerization->solution_isomerization solution_polymerization Reduce Reaction Time, Use Inhibitors polymerization->solution_polymerization solution_over_oxidation Optimize Oxidant Stoichiometry over_oxidation->solution_over_oxidation solution_ipsenol Use Selective Reducing Agent ipsenol->solution_ipsenol

Caption: Troubleshooting flowchart for low this compound yield.

Experimental Workflow for Asymmetric this compound Synthesis

Asymmetric_Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Purification isoprene Isoprene isoprenylborane B-2'-Isoprenyldiisopinocampheylborane isoprene->isoprenylborane ktmp KTMMP ktmp->isoprenylborane borane B-methoxydiisopinocampheylborane borane->isoprenylborane bf3 BF3.OEt2 bf3->isoprenylborane adduct Boronic Ester Adduct isoprenylborane->adduct aldehyde 3-Methyl-2-butenal aldehyde->adduct oxidation Oxidative Work-up (NaOH, H2O2) adduct->oxidation extraction Extraction oxidation->extraction chromatography Column Chromatography extraction->chromatography This compound Pure this compound chromatography->this compound

Caption: Workflow for asymmetric this compound synthesis.

References

Technical Support Center: Optimizing Ipsdienol Release Rates for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the release rate of Ipsdienol from traps for maximum efficacy in capturing Ips bark beetles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing low trap captures despite using this compound-baited lures. What are the potential causes?

A1: Low trap capture rates can be attributed to several factors. A systematic evaluation of your experimental setup is recommended. Potential issues include:

  • Suboptimal Release Rate: The release rate of this compound from your lure may be too high or too low for the target Ips species. High release rates can have a repellent effect on some bark beetle species.[1]

  • Lure Age and Storage: Pheromone lures have a limited lifespan and their efficacy decreases over time.[2][3] Improper storage at high temperatures or exposure to sunlight can accelerate degradation.[4] Lures should be stored in a freezer in their original sealed packaging.

  • Incorrect Pheromone Blend: While this compound is a key attractant for many Ips species, the presence and ratio of other semiochemicals, such as ipsenol (B191551) and lanierone (B1212538), can significantly influence trap captures.[5][6] For instance, the addition of lanierone can enhance the attraction of Ips pini.[1]

  • Trap Design and Placement: The type of trap (e.g., funnel trap, panel trap) and its placement are critical. Traps should be positioned to intercept beetle flight paths, often in open areas or at the edges of forest stands, and at an appropriate height.[7] Strong air currents can disrupt the pheromone plume, making it difficult for beetles to locate the trap.[4][8]

  • Environmental Conditions: Temperature significantly affects the release rate of pheromones from passive dispensers.[2][9] High temperatures increase the release rate, potentially shortening the lure's effective life. Wind speed and direction also play a crucial role in forming the pheromone plume.

  • Timing of Deployment: Traps should be deployed just before or during the flight period of the target Ips species. Deploying traps too early or too late will result in low captures.[4][8]

  • Competition from Natural Sources: High densities of beetle-infested trees in the vicinity of the traps can compete with the synthetic lures, drawing beetles away from the traps.

Q2: How can we determine the optimal release rate of this compound for our target Ips species?

A2: The optimal release rate is species-specific and can be influenced by local environmental conditions. A dose-response field experiment is the most effective way to determine the optimal release rate. This involves deploying traps with lures releasing this compound at several different rates and comparing the trap catches. It is crucial to include a blank (unbaited) control trap in your experimental design.

Q3: What is the best way to measure the release rate of this compound from our lures?

A3: The release rate can be measured in a laboratory setting using a volatile collection system. This typically involves placing the lure in a chamber with a controlled airflow and temperature. The released volatiles are trapped on an adsorbent material, then eluted with a solvent and quantified using gas chromatography (GC).[6] See the detailed protocol below for more information.

Q4: Can the presence of other semiochemicals in the lure affect the optimal release rate of this compound?

A4: Yes, absolutely. The behavioral response of bark beetles is often mediated by a blend of pheromones and host volatiles. The addition of synergists, like lanierone for Ips pini, can increase the attractiveness of the lure, potentially altering the optimal release rate of this compound. Conversely, the presence of antagonists can reduce trap captures.[1][10]

Q5: How does temperature affect the longevity and efficacy of this compound lures?

A5: Temperature has a direct and significant impact on the release rate of pheromones from passive dispensers. Higher ambient temperatures lead to a higher release rate, which can be beneficial in the short term by creating a larger pheromone plume. However, this also means the lure will be depleted more quickly, reducing its effective field life.[2][9] It is important to consider the average temperatures during your planned trapping period when selecting a lure with a specific release profile.

Quantitative Data on this compound Release Rate and Trap Efficacy

The following tables summarize data from various studies on the effect of this compound and other semiochemicals on trap captures of different Ips species.

Table 1: Mean Trap Captures of Ips avulsus in Response to Different Enantiomeric Ratios of this compound.

This compound Enantiomeric Ratio (% (+)-ipsdienol)Mean Number of I. avulsus Captured
50%High
65%High
80%High

Data synthesized from a study showing that traps baited with 50%, 65%, and 80% (+)-ipsdienol captured the most beetles, with no significant difference between these three ratios. All traps were also baited with lanierone and racemic ipsenol.[4]

Table 2: Effect of Lanierone on Ips pini and Predator Trap Captures with Different this compound Enantiomeric Ratios.

This compound Enantiomeric RatioLanierone PresentMean I. pini CapturedMean Predators Captured
75(+)/25(-)NoLowerLower
75(+)/25(-)YesHigherHigher
3(+)/97(-)NoLowLow
3(+)/97(-)YesLowLow

This table illustrates that for certain enantiomeric ratios of this compound, the presence of lanierone can enhance the trap catch of both the target pest, I. pini, and its predators.[1]

Experimental Protocols

Protocol 1: Field Bioassay for Determining Optimal this compound Release Rate

This protocol outlines a standard method for conducting a field experiment to determine the optimal release rate of this compound for a target Ips species.

1. Site Selection:

  • Choose a location with a known population of the target Ips species.
  • The site should be relatively uniform in terms of tree species composition and density.
  • Establish at least four replicate blocks, with a minimum distance of 100 meters between blocks to minimize interference.

2. Trap and Lure Preparation:

  • Use a standard trap type, such as Lindgren multi-funnel traps.
  • Prepare lures with at least 3-4 different release rates of this compound. This can be achieved by using different types of dispensers or by varying the concentration of this compound in the dispenser.
  • Include a blank (unbaited) trap as a control.
  • If other semiochemicals are part of the lure blend, ensure their release rates are constant across all treatments.

3. Experimental Design and Trap Deployment:

  • Within each replicate block, place one trap for each treatment (including the control) in a line or grid pattern.
  • Maintain a minimum distance of 20-30 meters between traps within a block.
  • Randomly assign the lure treatments to the trap positions within each block to avoid positional bias.
  • Hang traps so that the collection cup is approximately 1.5-2 meters above the ground.

4. Data Collection:

  • Check traps at regular intervals (e.g., weekly) throughout the flight period of the target species.
  • Collect all captured beetles from the collection cups.
  • Identify and count the number of target Ips beetles, as well as any significant non-target species or predators.

5. Data Analysis:

  • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in trap captures between the different release rates.
  • Plot the mean trap catch against the this compound release rate to visualize the dose-response relationship and identify the optimal release rate.

Protocol 2: Laboratory Measurement of this compound Release Rate

This protocol describes a general method for quantifying the release rate of this compound from a passive dispenser using a volatile collection system and gas chromatography (GC).

1. Volatile Collection System Setup:

  • Place the this compound lure inside a sealed glass chamber.
  • Pass a stream of purified air (e.g., filtered through activated charcoal) through the chamber at a constant, known flow rate.
  • Connect the outlet of the chamber to a trap containing an adsorbent material (e.g., Porapak Q) to capture the released this compound.
  • Maintain the entire system at a constant, controlled temperature that is relevant to field conditions.

2. Sample Collection:

  • Aerate the lure for a defined period (e.g., 24 hours).
  • After the collection period, remove the adsorbent trap from the system.

3. Sample Extraction:

  • Elute the trapped this compound from the adsorbent using a suitable solvent (e.g., hexane).
  • Collect the eluent in a vial.
  • It may be necessary to concentrate the sample to a smaller, known volume.

4. Gas Chromatography (GC) Analysis:

  • Inject a known volume of the sample extract into a gas chromatograph equipped with an appropriate column and a flame ionization detector (FID).
  • Develop a GC method that provides good separation and a clear peak for this compound.
  • Prepare a series of standard solutions of this compound of known concentrations.
  • Create a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
  • Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.

5. Calculation of Release Rate:

  • Calculate the total amount of this compound collected in the adsorbent trap.
  • Divide the total amount of this compound by the duration of the collection period to determine the release rate (e.g., in µ g/day ).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_field Field Experiment cluster_lab Laboratory Analysis Lure Preparation Lure Preparation Trap Deployment Trap Deployment Lure Preparation->Trap Deployment Trap Assembly Trap Assembly Trap Assembly->Trap Deployment Data Collection Data Collection Trap Deployment->Data Collection Sample Sorting & ID Sample Sorting & ID Data Collection->Sample Sorting & ID Data Analysis Data Analysis Sample Sorting & ID->Data Analysis Results Results Data Analysis->Results

Caption: Workflow for a field bioassay to determine optimal pheromone release rates.

Release_Rate_Efficacy cluster_input Factors Influencing Release Rate Temperature Temperature ReleaseRate This compound Release Rate Temperature->ReleaseRate DispenserType Dispenser Type DispenserType->ReleaseRate PheromoneLoad Pheromone Load PheromoneLoad->ReleaseRate TrapEfficacy Trap Efficacy (Beetle Captures) ReleaseRate->TrapEfficacy Optimal range leads to maximum attraction ReleaseRate->TrapEfficacy Too low or too high can reduce captures

Caption: Relationship between factors influencing release rate and trap efficacy.

References

Technical Support Center: Accurate Ipsdienol Quantification via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Ipsdienol using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the calibration of a GC-MS for this compound quantification.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column; improper column installation; column overload; incompatible solvent.[1]- Use a deactivated (silylated) inlet liner. - Ensure the column is installed correctly, minimizing dead volume. - Dilute the sample to avoid overloading the column.[1] - Use a solvent that is compatible with the stationary phase of the column.
Ghost Peaks (Unexpected Peaks) Contamination of the syringe, inlet, or carrier gas; septum bleed; sample carryover from a previous injection.[2]- Regularly clean the syringe and replace the inlet liner and septum. - Run blank solvent injections between samples to check for and clear any carryover.[2] - Ensure high-purity carrier gas is used.
Poor Linearity in Calibration Curve (r² < 0.995) Inappropriate calibration range; standard degradation; instrument variability; matrix effects.[3][4]- Prepare fresh calibration standards and ensure they are stored correctly. - Verify instrument performance by running a system suitability test. - If analyzing complex samples, consider using matrix-matched standards to compensate for matrix effects. - Ensure the concentration range of the standards brackets the expected sample concentrations.
Low or No Signal for this compound Sample concentration below the limit of detection (LOD); incorrect MS parameters (e.g., wrong ions monitored); leak in the system; thermal degradation.[2]- Concentrate the sample or adjust the injection volume. - Verify that the correct quantifier and qualifier ions for this compound are being monitored. - Perform a leak check on the GC-MS system. - Optimize the injector temperature to prevent thermal degradation of this compound.[2]
High Baseline Noise Contaminated carrier gas; column bleed; contaminated ion source.- Use high-purity carrier gas with appropriate filters. - Condition the column according to the manufacturer's instructions. - Clean the ion source as part of routine maintenance.
Retention Time Shifts Changes in carrier gas flow rate; oven temperature fluctuations; column aging or contamination.- Check and maintain a constant carrier gas flow rate. - Verify the stability and accuracy of the oven temperature. - Trim the front end of the column to remove contaminants or replace the column if it is old.

Frequently Asked Questions (FAQs)

Q1: What are the typical quantifier and qualifier ions for this compound in electron ionization (EI) GC-MS?

A1: For this compound (molar mass: 152.23 g/mol ), the mass spectrum in EI mode typically shows a molecular ion peak (M+) at m/z 152. Common fragment ions that can be used for quantification (quantifier) and confirmation (qualifier) include m/z 134, 119, 109, 91, and 85, with m/z 85 often being the base peak.[5] The selection of ions should be confirmed by analyzing a pure standard of this compound.

Q2: How can I prevent the thermal degradation of this compound during GC-MS analysis?

A2: this compound, like many pheromones, can be thermally labile. To prevent degradation, it is crucial to optimize the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. Using a deactivated inlet liner also helps to minimize catalytic degradation on active surfaces.[2]

Q3: What is the recommended concentration range for a calibration curve for this compound?

A3: The ideal concentration range for your calibration curve will depend on the sensitivity of your instrument and the expected concentration of this compound in your samples. A typical starting point for terpenes is in the range of 0.1 to 10.0 µg/mL.[1][6] It is recommended to prepare at least five to seven calibration standards to accurately define the linear range.

Q4: Should I use an internal or external standard for this compound quantification?

A4: Using an internal standard (IS) is highly recommended for accurate quantification. An IS helps to correct for variations in injection volume, sample preparation, and instrument response. A suitable internal standard for this compound could be a structurally similar compound that is not present in the samples, such as a deuterated analog of this compound or another terpene with a different retention time.

Q5: How do I address matrix effects when analyzing this compound in complex samples like insect extracts?

A5: Matrix effects can significantly impact the accuracy of your quantification. To mitigate these effects, it is advisable to use matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix that is similar to your samples (e.g., an extract from insects that do not produce this compound). This helps to compensate for any signal enhancement or suppression caused by other components in the sample.

Experimental Protocol: GC-MS Quantification of this compound

This protocol provides a general methodology for the quantitative analysis of this compound. It should be adapted and validated for your specific instrumentation and sample matrix.

1. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 100 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or another non-interfering terpene) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Spike each calibration standard with the internal standard to a final concentration of, for example, 1 µg/mL.

2. Sample Preparation (Example for Insect Extract):

  • Extract a known quantity of the biological material (e.g., insect frass or whole insect) with a suitable solvent (e.g., hexane) using an appropriate extraction technique (e.g., sonication or vortexing).

  • Centrifuge the extract to pellet any solid debris.

  • Transfer the supernatant to a clean vial.

  • Spike the extract with the internal standard to the same final concentration as in the calibration standards.

  • If necessary, dilute the extract to bring the this compound concentration within the calibration range.

3. GC-MS Parameters:

The following are typical GC-MS parameters for terpene analysis and can be used as a starting point for method development for this compound:

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C (optimize to prevent degradation)
Injection Volume 1 µL
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Quantifier and qualifier ions for this compound and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995 for good linearity.

  • Calculate the concentration of this compound in the samples by using the peak area ratio from the sample chromatogram and the equation of the linear regression from the calibration curve.

Quantitative Data Summary

The following table presents a hypothetical example of a calibration curve for this compound quantification. Actual results may vary depending on the instrument and method conditions.

Concentration (µg/mL) This compound Peak Area IS Peak Area Area Ratio (this compound/IS)
0.115,000100,0000.15
0.578,000102,0000.76
1.0155,000101,0001.53
5.0760,00099,0007.68
10.01,530,000100,50015.22

Method Validation Parameters (Typical Ranges for Terpenes)

Parameter Typical Value
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (Recovery) 80 - 120%
Precision (RSD%) < 15%

Visualizations

GCMS_Calibration_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare this compound Calibration Standards Spike_IS Spike Internal Standard Standard_Prep->Spike_IS Sample_Prep Prepare Sample (e.g., Insect Extract) Sample_Prep->Spike_IS GC_Injection Inject Sample/ Standard into GC-MS Spike_IS->GC_Injection Data_Acquisition Acquire Data (SIM Mode) GC_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for GC-MS calibration and quantification of this compound.

Fragmentation_Pathway This compound This compound (m/z 152) Frag1 Loss of H₂O (m/z 134) This compound->Frag1 -18 Frag2 Loss of CH₃ (m/z 119) Frag1->Frag2 -15 Frag3 Further Fragmentation (m/z 109, 91, 85) Frag2->Frag3

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Technical Support Center: Troubleshooting Poor Trap Capture with Ipsdienol-Baited Traps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and forestry professionals to diagnose and resolve issues leading to poor capture rates in traps baited with Ipsdienol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the deployment of this compound-baited traps.

Q1: My this compound-baited traps are catching fewer insects than expected. What are the potential causes?

Poor trap capture can stem from several factors. A logical troubleshooting approach involves systematically evaluating the lure, the trap itself, its placement, and environmental or biological factors.[1]

Troubleshooting Workflow:

Below is a workflow to help you diagnose the issue.

G cluster_lure Lure Issues cluster_trap Trap Issues cluster_placement Placement Issues cluster_env Environmental/Biological Issues start Start: Low Trap Capture lure 1. Lure Integrity & Composition start->lure trap 2. Trap Condition & Type lure->trap Lure OK lure_expired Expired or Improperly Stored? lure->lure_expired placement 3. Trap Placement trap->placement Trap OK trap_design Inappropriate Trap Design? trap->trap_design environment 4. Environmental & Biological Factors placement->environment Placement OK placement_height Incorrect Height? placement->placement_height resolution Resolution environment->resolution Factors Addressed env_weather Extreme Weather (Wind/Temp)? environment->env_weather lure_composition Incorrect Pheromone Blend? lure_expired->lure_composition lure_ratio Suboptimal Enantiomeric Ratio? lure_composition->lure_ratio trap_color Ineffective Trap Color? trap_design->trap_color trap_maintenance Poor Maintenance? trap_color->trap_maintenance placement_location Suboptimal Location (e.g., edge vs. interior)? placement_height->placement_location placement_spacing Inter-trap Interference? placement_location->placement_spacing env_competition Competing Pheromone Sources? env_weather->env_competition env_timing Incorrect Timing (Flight Season)? env_competition->env_timing

Caption: Systematic workflow for troubleshooting low trap capture rates.

Q2: How critical is the semiochemical context for this compound?

The semiochemical context is highly critical. The attractiveness of this compound is often dependent on the presence of other compounds, which can vary significantly by the target Ips species.

  • Synergists: For many species, this compound works as part of a blend. For instance, Ips avulsus catches are greatest in traps baited with both this compound and Ipsenol.[2] Similarly, a quaternary blend of Ipsenol, this compound, ethanol (B145695), and α-pinene can be highly effective for various wood-boring beetles.[2][3]

  • Enantiomeric Ratios: Different species may respond to different enantiomeric ratios of this compound. For Ips avulsus, traps baited with racemic this compound generally perform better than those with (+)-Ipsdienol.[4] This specificity helps in reproductive isolation among competing species.[4]

  • Inhibitors: The presence of certain compounds can decrease trap capture. For example, for Orthotomicus caelatus, attraction to this compound is interrupted by the addition of Ipsenol.[2]

Pheromone Signaling Pathway for Ips Beetles:

The diagram below illustrates the chemical ecology involved in host colonization.

G cluster_host Host Tree (Pine) cluster_beetle Pioneer Male Beetle cluster_aggregation Aggregation & Colonization host_volatiles Host Volatiles (α-pinene, Ethanol) pioneer_male Initiates Boring pioneer_male->host_volatiles Attracted by pheromone_production Produces Aggregation Pheromone (this compound, Ipsenol) pioneer_male->pheromone_production attraction Attracts Conspecifics (Males & Females) pheromone_production->attraction Releases mass_attack Mass Attack Overcomes Tree Defenses attraction->mass_attack

Caption: Simplified signaling pathway for bark beetle aggregation.

Q3: Does trap design and color matter?

Yes, both trap design and color can influence capture efficiency, though the effect of color can be species-dependent.

  • Trap Type: Funnel traps, cross-vane traps, and slot traps are commonly used. While some studies have found no significant difference in effectiveness between these types for certain species like Ips typographus, funnel traps are often the most affordable.[5] The trap's design can also affect the release rate of semiochemicals.[6]

  • Trap Color: For species like Ips typographus, traps that are clear, black, green, grey, or red-brown have shown no significant differences in capture rates, whereas white traps had significantly lower catches.[5] Conversely, other studies found that a broader range of colors had no effect on the richness of captured Scolytinae species.[5] It is generally recommended to avoid white traps when targeting bark beetles.[5]

Q4: What are the best practices for trap placement?

Optimal trap placement is crucial for maximizing capture rates and avoiding interference.

  • Height: For tree-dwelling species, placing traps in the upper third of the tree canopy is often recommended.[7] For general monitoring, hanging traps approximately 5 feet (1.5 meters) high is a common practice.[8]

  • Location: Traps should be placed away from high-traffic areas and should not be obstructed by dense foliage, which can interfere with the pheromone plume.[7][8][9] Some studies suggest that traps placed within forest stands (e.g., 100m from the edge) can capture more beetles than traps at the forest edge.[2]

  • Inter-trap Distance: To avoid interference between traps, a minimum distance is required. Traps baited with different lures can interfere with each other if placed too close. For example, traps baited with ethanol and α-pinene can interrupt the catch of Ips avulsus in this compound-baited traps at a distance of 2 meters, but not at 6 or 12 meters.[2] A spacing of at least 10-20 meters between traps on the same trap island is often used in experimental setups.[6][10] For monitoring purposes, a density of 2-5 traps per acre may be used, with intervals of 25 to 35 yards.[8]

Data & Protocols

Table 1: Effect of Lure Combination on Ips Species Capture

This table summarizes the impact of adding other semiochemicals to this compound-baited traps on the capture of different Ips species.

Target SpeciesBase LureAdditive(s)Effect on CaptureCitation
Ips avulsusThis compoundIpsenolIncreased [2]
Ips avulsusRacemic this compoundLanierone + IpsenolIncreased (compared to either alone)[4]
Ips grandicollisThis compoundIpsenol, cis-VerbenolReduced (in presence of hexanal)[11]
Orthotomicus caelatusThis compoundIpsenolDecreased (Interrupted attraction)[2]
Experimental Protocol: Evaluating Trap Efficacy

This protocol outlines a methodology for comparing different trap types or lure combinations in a field setting.

Objective: To determine the relative efficacy of different trapping systems (e.g., Lure A vs. Lure B; Trap Type X vs. Trap Type Y).

Materials:

  • Multiple-funnel traps (or other types being tested)

  • This compound lures and any other semiochemicals being tested

  • Collection cups/containers

  • Propylene glycol or other non-attractant killing/preservative agent

  • Stakes or rope for trap deployment

  • GPS unit for marking trap locations

  • Field data sheets or digital collection device

Methodology:

  • Site Selection: Choose a suitable forest stand with a known or suspected population of the target species. The site should be large enough to accommodate multiple experimental blocks.

  • Experimental Design:

    • Use a randomized block design to account for variability within the study area.

    • Establish at least five replicated blocks.[6]

    • Each block will contain one of each experimental treatment (e.g., Trap with Lure A, Trap with Lure B, Control Trap).

    • The distance between blocks should be at least 100 meters to ensure independence.[6]

  • Trap Deployment:

    • Within each block, space traps at least 15-20 meters apart to minimize interference.[10]

    • Hang traps at a consistent height (e.g., 1.5 - 2 meters).

    • Randomize the position of the treatments within each block.

    • Add the preservative agent to the collection cups.

    • Place the appropriate lure(s) in each trap according to the manufacturer's instructions. Use gloves and change them between handling different lure types to avoid cross-contamination.[7]

  • Data Collection:

    • Check traps on a regular basis (e.g., weekly) throughout the target species' flight period.

    • Collect the contents of each trap into labeled containers.

    • Count and identify the target species and any significant non-target or predator species.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANOVA) to compare the mean number of insects captured per trap for each treatment.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to determine which treatments differ from one another.

Disclaimer: The information provided is for research and professional use. Always follow lure and trap manufacturer guidelines and adhere to local regulations for pest monitoring and management.

References

Minimizing interference in field trials with Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and optimize results in field trials involving the bark beetle pheromone, Ipsdienol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its specificity important in field trials?

A: this compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a key aggregation pheromone component for several bark beetle species in the genus Ips.[1] Its specificity is crucial because different Ips species, which may inhabit the same location, often use different enantiomeric ratios (i.e., different mixtures of the (+) and (-) stereoisomers) of this compound to ensure reproductive isolation.[2] Using an incorrect or racemic (50:50) mixture can lead to reduced attraction of the target species or unintended attraction of non-target species, thereby interfering with experimental results.

Q2: My this compound-baited traps are catching very few beetles of the target species. What are the most common causes?

A: Low trap capture can result from several factors:

  • Incorrect Enantiomeric Ratio: The specific blend of (+)- and (-)-ipsdienol is critical. The attractiveness of a particular ratio can vary geographically and seasonally even for the same species.[2][3]

  • Missing Synergists: this compound often works as part of a multi-component pheromone blend. The absence of other necessary compounds, such as ipsenol (B191551) or lanierone, can significantly reduce attraction for certain species like Ips avulsus.[4][5]

  • Presence of Inhibitors: Other naturally occurring semiochemicals, such as verbenone (B1202108) or ipsenol (for some species), can act as inhibitors and reduce trap catch.[6][7]

  • Environmental Factors: High winds, extreme temperatures, or heavy rain can suppress beetle flight and activity.[8][9] Lure release rates are also temperature-dependent.

  • Trap Placement and Spacing: Improper trap placement (e.g., too close to non-host trees) or spacing (too close to each other, causing interference) can affect results.[7][10]

Q3: I am observing non-target species in my traps. How can I minimize this?

A: Capturing non-target species is a common form of interference. To minimize this:

  • Refine the Lure Blend: Ensure you are using the most species-specific enantiomeric ratio of this compound and include necessary synergists. Avoid compounds that are known attractants for other local species. For example, adding ipsenol can increase catches of predators like Thanasimus dubius but decrease catches of others.[2]

  • Identify Cross-Reactive Compounds: Be aware that this compound itself can be an attractant for competitor species like Ips duplicatus or predators.[10] Understanding the chemical ecology of the local insect community is essential.

  • Adjust Trap Type and Placement: While not a chemical solution, using traps designed to be more selective or placing them in microhabitats preferred by the target species can sometimes reduce non-target captures.

Troubleshooting Guide

Issue 1: High Variability in Catches Between Replicate Traps

Potential Cause Troubleshooting Step
Micro-environmental Differences Ensure traps are placed in similar conditions (e.g., same light exposure, distance from host trees, elevation). Randomize the placement of different lure treatments within each block to account for unforeseen environmental gradients.
Inter-trap Interference Traps may be placed too close together, allowing pheromone plumes to overlap. A spacing of at least 15-25 meters between traps is often recommended to ensure plume independence.[5][7]
Inconsistent Lure Release Rate Verify that all lures are from the same batch and have been stored correctly. Extreme temperature fluctuations can affect release rates, so consider deploying traps in locations with some canopy cover to buffer against direct sun exposure.

Issue 2: Trap Catches Decline Sharply Over the Course of the Experiment

Potential Cause Troubleshooting Step
Lure Exhaustion The pheromone lure may be depleted. Check the manufacturer's specified release duration and replace lures as needed. Release rates are often higher in warmer temperatures, potentially shortening the lure's effective lifespan.
Environmental Degradation Pheromones can degrade when exposed to UV light and oxygen. While specific degradation pathways for this compound in the field are complex, using lures designed for controlled release can mitigate this.[11]
Population Fluctuation The target beetle population may have naturally declined due to seasonal changes or completion of their flight period. Correlate trap data with historical or known flight periods for the target species in your region.

Issue 3: The Effect of this compound Seems to be Inhibited or Masked

Potential Cause Troubleshooting Step
Interspecific Inhibition Sympatric (co-occurring) beetle species can produce compounds that inhibit competitors. For example, Ips pini produces this compound, while Ips latidens is attracted to ipsenol; the (S)-(+)-ipsdienol enantiomer from I. pini strongly inhibits the attraction of I. latidens to ipsenol.[12] Identify other Ips species in the area and research their known inhibitory semiochemicals.
Host Volatile Interference Host tree volatiles, like α-pinene, can sometimes interrupt the attraction of Ips species to pheromone baits.[2] Conversely, for other species, they are necessary kairomones. The specific effect depends on the beetle species and the host volatile.
Contamination Ensure scrupulous hygiene during trap handling and deployment. Cross-contamination between different lure treatments can lead to unpredictable synergistic or inhibitory effects. Use clean gloves for each treatment type.

Quantitative Data on Semiochemical Interactions

The response of Ips species to this compound is highly dependent on the "semiochemical context"—the presence of other behavior-modifying chemicals.

Table 1: Effect of Co-Baits on Trap Catches of Southern US Ips Species (Data synthesized from field experiments in Georgia and Louisiana)[4]

Lure CombinationIps avulsus CatchIps calligraphus CatchIps grandicollis Catch
This compound (D) Only ModerateHighLow
Ipsenol (S) Only LowLowHigh
cis-Verbenol (V) Only LowLowLow
D + S Very HighModerateHigh
D + V ModerateVery HighLow
S + V LowModerateVery High
D + S + V (Tertiary Blend) Very HighReduced (vs. D+V)Reduced (vs. S+V)

Note: "High" and "Low" are relative terms for comparison within a species. The tertiary blend significantly reduced catches for I. calligraphus and I. grandicollis compared to their optimal two-component blends in some locations, demonstrating interspecific inhibition.[4]

Experimental Protocols

Protocol: Standard Field Trapping Bioassay for Ips Beetles

This protocol outlines a standard methodology for conducting a field experiment to test the attractiveness of different this compound-based lures.

  • Site Selection: Choose a stand of suitable host trees (e.g., pine species) with known or suspected activity of the target Ips species.

  • Trap Selection: Use black 8- or 12-unit multiple-funnel traps, which are standard for bark beetle monitoring.[4][5]

  • Experimental Design:

    • Employ a randomized complete block design to account for environmental variability.

    • Establish multiple blocks (replicates), with each block containing one trap for each lure treatment being tested (including an unbaited control).[4]

    • Separate traps within a block by a minimum of 15-20 meters to prevent plume interference.[5] Separate blocks by at least 50-100 meters.

  • Trap Deployment:

    • Suspend traps from ropes between non-host trees or from poles, ensuring the collection cup is approximately 0.5-1.5 meters above the ground.[5]

    • Place lures inside the trap according to the manufacturer's instructions. Use clean gloves and change them between treatments to prevent cross-contamination.

  • Data Collection:

    • Empty traps at regular intervals (e.g., weekly or bi-weekly).[5]

    • Identify and count the target species and any significant non-target species.

    • Store collected insects in ethanol (B145695) for later verification if needed.

  • Data Analysis:

    • Sum the total catch per trap for each species over the experimental period.

    • Transform count data (e.g., using log(Y+1)) if necessary to meet the assumptions of statistical tests.[12]

    • Analyze the data using appropriate statistical methods, such as ANOVA or non-parametric equivalents (e.g., Kruskal-Wallis test), followed by post-hoc tests to compare means between treatments.[12][13]

Visualizations: Diagrams and Workflows

G start Low or No Trap Catch Observed q1 Is the correct enantiomeric ratio being used for the target region/species? start->q1 q2 Are essential synergists (e.g., ipsenol, lanierone) missing from the lure? q1->q2 Yes sol1 Solution: Consult literature for local species-specific ratios. Test different blends. q1->sol1 No/Unsure q3 Are environmental conditions (temp, wind, rain) suppressing flight? q2->q3 Yes sol2 Solution: Add appropriate synergists to the lure blend based on target species. q2->sol2 No/Unsure q4 Could inhibitory compounds be present in the environment or from other traps? q3->q4 No sol3 Action: Check weather data. Postpone trial or interpret results with caution. q3->sol3 Yes sol4 Action: Increase inter-trap spacing. Analyze environment for sources of inhibition (e.g., other Ips species). q4->sol4 Possible

Caption: A troubleshooting flowchart for diagnosing low trap catches in this compound field trials.

G cluster_I_avulsus Ips avulsus cluster_I_grandicollis Ips grandicollis cluster_I_calligraphus Ips calligraphus I_avulsus I. avulsus Ipsdienol_av This compound (e.g., 79% (+)) Ipsdienol_av->I_avulsus Attracts Lanierone Lanierone Lanierone->I_avulsus Attracts I_grandicollis I. grandicollis Lanierone->I_grandicollis Inhibits I_calligraphus I. calligraphus Lanierone->I_calligraphus Inhibits Ipsenol Ipsenol Ipsenol->I_grandicollis Attracts Ipsenol->I_calligraphus Inhibits Ipsdienol_ca This compound Ipsdienol_ca->I_grandicollis Inhibits Ipsdienol_ca->I_calligraphus Attracts cisVerbenol cis-Verbenol cisVerbenol->I_calligraphus Attracts

Caption: Interspecific signaling interference between three sympatric Ips species.

G A 1. Define Objectives & Formulate Hypothesis B 2. Literature Review (Target species, known semiochemicals, regional variations) A->B C 3. Experimental Design (Treatments, controls, randomization, replication) B->C D 4. Site Selection & Procurement of Materials (Traps, lures, etc.) C->D E 5. Field Deployment (Trap setup, lure placement, GPS marking) D->E F 6. Data Collection (Regular trap servicing, sample preservation) E->F G 7. Data Analysis (Statistical testing, interpretation) F->G G->B Inconclusive results lead to new hypothesis H 8. Reporting & Conclusions G->H

Caption: A generalized workflow for conducting a semiochemical field trial.

References

Technical Support Center: Improving the Solubility of Ipsdienol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ipsdienol in aqueous solutions for bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in bioassays?

A1: this compound is a terpene alcohol that functions as a major aggregation pheromone for certain species of bark beetles.[1] Structurally, it is a hydrophobic molecule, meaning it has low solubility in water-based (aqueous) solutions.[2] This presents a significant challenge for bioassays, which are typically conducted in aqueous media like buffers or cell culture media. Poor solubility can lead to precipitation, inaccurate compound concentrations, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?

A2: Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose because of its ability to dissolve a wide range of hydrophobic compounds.[3][4] Ethanol is another potential option.[3]

Q3: My this compound precipitates immediately when I add the DMSO stock solution to my aqueous buffer. What is the cause?

A3: This common issue, known as solvent-shifting precipitation, occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble.[5][6] The rapid change in solvent polarity causes the compound's molecules to aggregate and fall out of solution.[7] This is often exacerbated by high final concentrations or improper dilution techniques.

Q4: What is the maximum concentration of DMSO that can be safely used in my bioassay?

A4: The tolerance to DMSO varies significantly depending on the specific cell line or biological system being used. However, as a general guideline, the final concentration of DMSO in the assay medium should be kept below 0.5% to avoid solvent-induced toxicity or other artifacts.[3] For many cell-based assays, a final concentration of 0.1% is often recommended as a safe starting point.[4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.[3]

Q5: Are there alternative strategies to improve this compound solubility if optimizing the co-solvent concentration is not enough?

A5: Yes, several other methods can be employed. These include adjusting the pH of the buffer for ionizable compounds, though this is less applicable to the alcohol structure of this compound.[3] More relevant strategies involve the use of solubilizing excipients such as surfactants (e.g., Tween 80, Poloxamers) or complexation agents like cyclodextrins (e.g., HP-β-CD), which can encapsulate hydrophobic molecules and increase their apparent solubility in aqueous solutions.[3][4][8]

Troubleshooting Guide

This guide addresses specific precipitation problems in a question-and-answer format.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

  • Possible Cause A: Final Concentration Exceeds Solubility Limit.

    • Explanation: The final concentration of this compound in your aqueous solution is higher than its kinetic solubility under the specific experimental conditions (e.g., buffer composition, temperature).[5]

    • Solution: The most direct approach is to lower the final working concentration of this compound.[5] If higher concentrations are necessary, you may need to employ advanced solubilization strategies (see FAQ 5).

  • Possible Cause B: Improper Dilution Technique.

    • Explanation: Adding the concentrated DMSO stock too quickly or without sufficient mixing can create localized areas of high concentration, leading to rapid precipitation.[5]

    • Solution: Add the DMSO stock solution dropwise into the vortexing or vigorously stirring aqueous medium.[3][5] This rapid dispersion minimizes localized supersaturation. Pre-warming the aqueous medium to 37°C can also help prevent precipitation.[8]

  • Possible Cause C: Final DMSO Concentration is Too Low.

    • Explanation: While high DMSO concentrations can be toxic, a certain minimum amount is required to act as a co-solvent and keep the this compound in solution.

    • Solution: Ensure your final DMSO concentration is sufficient, typically between 0.1% and 0.5%.[5] Remember to always include a matching vehicle control in your experimental design.

Issue 2: Solution is Initially Clear but Precipitates Over Time

  • Possible Cause A: Supersaturated and Thermodynamically Unstable Solution.

    • Explanation: Even if precipitation is not immediate, the prepared solution may be supersaturated. Over time, the dissolved compound can nucleate and form crystals, causing it to fall out of solution.[6]

    • Solution: Prepare your final working solutions of this compound immediately before use to minimize the time for precipitation to occur.[6] Avoid storing diluted aqueous solutions.

  • Possible Cause B: Temperature Fluctuations.

    • Explanation: A decrease in temperature can significantly reduce the solubility of many compounds.[9] If experiments are conducted at a lower temperature than the solution preparation, precipitation may occur.

    • Solution: Ensure that all solutions and equipment are maintained at a constant and appropriate temperature throughout the experiment.[9]

Quantitative Data: this compound Solubility

The following table summarizes available data on the solubility of this compound. Data for many organic solvents is qualitative, with specific quantitative values being limited in readily available literature.

SolventSolubilityNotes
Water338 mg/L @ 25 °C (estimated)Poorly soluble.[2]
AlcoholSolubleSpecific concentration limits not defined.[2]
DMSOSolubleCommonly used for high-concentration stock solutions.[3][4]
MethanolSolubleReadily dissolves this compound.[4]
Ethyl AcetateSolubleReadily dissolves this compound.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust volumes as needed for different concentrations.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[3]

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock, this is approximately 1.52 mg per 1 mL of DMSO (Molar Mass: 152.24 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder in a sterile vial.[7]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution.[8][10]

  • Inspection: Visually inspect the solution against a light source to confirm it is clear and free of any undissolved particulates.[9]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Serial Dilution of this compound Stock into Aqueous Media

This protocol details the recommended method for diluting the organic stock solution into an aqueous medium (e.g., cell culture media, PBS) to minimize precipitation.

  • Pre-warm Medium: Warm the required volume of the aqueous medium to the experimental temperature (e.g., 37°C).[8]

  • Aliquot Medium: Dispense the pre-warmed medium into a sterile tube.

  • Vortex/Stir: Place the tube on a vortex mixer at a high setting or use a magnetic stirrer to ensure vigorous agitation.[5]

  • Dropwise Addition: While the aqueous medium is being vigorously mixed, add the required volume of the concentrated this compound DMSO stock dropwise and slowly into the medium.[3] This ensures rapid dispersion.

  • Continued Mixing: Continue to vortex or stir the solution for an additional 15-30 seconds to ensure it is fully homogenous.[5]

  • Final Use: Use the freshly prepared solution in your bioassay immediately.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store warm_media 5. Pre-warm Aqueous Medium store->warm_media For each experiment vortex_media 6. Vigorously Vortex Medium warm_media->vortex_media add_stock 7. Add Stock Dropwise vortex_media->add_stock use_assay 8. Use Immediately in Bioassay add_stock->use_assay

Caption: Experimental workflow for preparing this compound solutions.

G start Precipitation Observed? cause1 Was stock added dropwise to VIGOROUSLY stirring buffer? start->cause1 action1 ACTION: Re-prepare solution. Improve dilution technique. cause1->action1 No cause2 Is final concentration too high? cause1->cause2 Yes action1->cause2 action2 ACTION: Lower the final working concentration. cause2->action2 Yes cause3 Does solution precipitate over time? cause2->cause3 No action2->cause3 action3 ACTION: 1. Use solution immediately. 2. Consider adding solubilizing agents (e.g., cyclodextrins). cause3->action3 Yes end_node Problem Resolved cause3->end_node No action3->end_node

References

Technical Support Center: Understanding and Addressing Variability in Bark Beetle Response to Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variable responses of bark beetles to the aggregation pheromone Ipsdienol.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent attraction of Ips beetles to our synthetic this compound baits in the field. What are the potential causes for this variability?

A1: Inconsistent attraction to this compound is a common challenge and can be attributed to several factors:

  • Enantiomeric Composition: Bark beetle species are highly sensitive to the specific ratio of (+)- and (-)-Ipsdienol enantiomers. An incorrect or impure enantiomeric blend for your target species can lead to reduced attraction or even repulsion.[1][2] For example, one enantiomer might be attractive while the other is inhibitory.

  • Geographic Variation: Pheromone preferences can vary among different geographic populations of the same species.[3][4] This is often a result of local adaptation to different host trees, predator pressures, or competition with other bark beetle species.

  • Semiochemical Context: The response to this compound is often dependent on the presence of other semiochemicals.[5] These can include other components of the aggregation pheromone (e.g., ipsenol (B191551), lanierone), host tree volatiles (kairomones like α-pinene and ethanol), and signals from symbiotic fungi.[6][7][8][9]

  • Environmental Factors: Temperature, wind, and time of day can all influence pheromone dispersal and beetle flight activity, leading to variable trap catches.

Q2: Our lab's electroantennography (EAG) results show a strong antennal response to this compound, but this doesn't translate to attraction in behavioral assays. Why might this be?

A2: A discrepancy between EAG responses and behavioral outcomes is not uncommon. Here's why:

  • EAG measures the overall depolarization of antennal olfactory receptor neurons, indicating that the odorant is detected. However, it does not reveal the "valence" of the signal (i.e., whether it is interpreted as an attractant or repellent by the beetle's brain.

  • Inhibition at the Behavioral Level: While the beetle's antennae can clearly detect the this compound, other neural pathways or the integration of signals in the brain may lead to a neutral or repellent behavioral response. This can be the case if the enantiomeric ratio is incorrect for the target species, or if the concentration is too high.

  • Missing Synergists: The behavioral response of attraction may require the presence of other synergistic compounds that are part of the beetle's natural pheromone blend or host volatile profile.[5][8] Your this compound-only stimulus may be insufficient to trigger the full behavioral cascade.

Q3: We are studying a species of Ips for which the specific enantiomeric preference for this compound is unknown. How can we determine this?

A3: Determining the enantiomeric preference is a critical first step. A multi-pronged approach is recommended:

  • Pheromone Collection and Analysis: Collect pheromones from male beetles (as they are typically the producers) by aerating them on a host log or by solvent extraction of their frass. Analyze the collected volatiles using gas chromatography-mass spectrometry (GC-MS) with a chiral column to separate and identify the enantiomers of this compound and their relative ratios.[10][11]

  • Electroantennography (EAG): Perform EAG assays using commercially available, high-purity (+)- and (-)-Ipsdienol enantiomers to determine if the beetle's antennae show a differential response to each.

  • Field Trapping Experiments: Conduct field trials using traps baited with different enantiomeric blends of this compound (e.g., 99:1, 75:25, 50:50, 25:75, 1:99 of (+):(-)-Ipsdienol) to observe the behavioral response of the target species under natural conditions.[2]

Troubleshooting Guides

Problem: Low or No Trap Catches with this compound-Baited Traps

Potential Cause Troubleshooting Steps
Incorrect Enantiomeric Ratio Verify the enantiomeric purity of your synthetic this compound. Test different enantiomeric blends in the field to find the optimal ratio for your target population.[2]
Missing Synergistic Compounds Co-bait traps with other known pheromone components for your target species (e.g., ipsenol, lanierone) or with host kairomones (e.g., α-pinene, ethanol).[5][8]
Geographic Variation in Preference If possible, determine the local pheromone dialect by analyzing the pheromones produced by the local beetle population.[3]
Suboptimal Trap Placement Ensure traps are placed at an appropriate height and distance from potential host trees, considering wind direction and beetle flight behavior.
Ineffective Lure Release Rate Check the release rate of your lures. It may be too high (causing repellency) or too low (insufficient for attraction).

Problem: High Variability in Replicate Experiments

Potential Cause Troubleshooting Steps
Genetic Variation within Beetle Population Increase your sample size to account for natural variation in the population. Consider if disruptive selection might be maintaining different pheromone preferences within the population.[3][12]
Inconsistent Environmental Conditions Record and analyze environmental data (temperature, wind speed, humidity) during your experiments to identify any correlations with your results.
Contamination of Equipment Thoroughly clean all experimental equipment (traps, olfactometers) between trials to avoid cross-contamination with other semiochemicals.
Beetle Physiological State Use beetles of a similar age and physiological state (e.g., mated vs. unmated) for your experiments, as this can influence their responsiveness.[13]

Quantitative Data Summary

Table 1: Examples of Enantiomeric Preferences for this compound in Different Ips Species

SpeciesGeographic LocationMajor Enantiomer(s)Minor/Inhibitory Enantiomer(s)Citation(s)
Ips pini Eastern North America(+)-Ipsdienol(-)-Ipsdienol[2]
Ips pini Western North America(-)-Ipsdienol(+)-Ipsdienol[2]
Ips paraconfusus California(-)-Ipsdienol(+)-Ipsdienol[1]
Ips avulsus Southeastern US(+)-Ipsdienol (response can be context-dependent)[5]
Ips typographus Eurasia(S)-(-)-ipsenol is a key pheromone component, with (R)-(-)-ipsdienol also detected.[6][14]

Experimental Protocols

1. Protocol for Analysis of this compound Enantiomers from a Single Beetle

  • Pheromone Elicitation: Induce pheromone production in a male beetle by placing it on a fresh host phloem disc in a small, aerated glass chamber. Alternatively, juvenile hormone III (JH III) can be topically applied to induce pheromone biosynthesis de novo.

  • Volatile Collection: Draw air over the beetle for 24-48 hours through a filter packed with an adsorbent material like Porapak Q or Tenax.

  • Elution: Elute the collected volatiles from the adsorbent with a small volume of high-purity hexane (B92381) or pentane.

  • GC-MS Analysis: Inject the eluate into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a chiral capillary column (e.g., a cyclodextrin-based column) to separate the (+)- and (-)-Ipsdienol enantiomers.

  • Quantification: Identify the enantiomers based on their retention times compared to authentic standards and quantify their relative amounts based on the peak areas in the chromatogram.

2. Protocol for a Two-Choice Olfactometer Assay

  • Olfactometer Setup: Use a Y-tube or similar two-choice olfactometer.[9][15] Ensure a constant, clean, and humidified airflow through both arms.

  • Stimulus Preparation: Prepare the odor sources. One arm will contain the test stimulus (e.g., a specific enantiomeric blend of this compound on filter paper), and the other will be a control (e.g., solvent-only filter paper).

  • Beetle Introduction: Introduce a single beetle at the base of the Y-tube.

  • Data Collection: Record the beetle's first choice of arm and the time it spends in each arm over a set period (e.g., 5-10 minutes).

  • Replication and Cleaning: Repeat the assay with a new beetle for each replicate. After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors. Rotate the arms of the olfactometer between trials to control for any positional bias.

Visualizations

Ipsdienol_Biosynthesis Acetate Acetate Mevalonate_Pathway Mevalonate Pathway Acetate->Mevalonate_Pathway GPP Geranyl Diphosphate (GPP) Mevalonate_Pathway->GPP Myrcene_Synthase Geranyl Diphosphate Synthase/Myrcene Synthase GPP->Myrcene_Synthase Myrcene Myrcene Myrcene_Synthase->Myrcene P450 Cytochrome P450 Hydroxylase Myrcene->P450 This compound This compound P450->this compound Oxidoreductase Oxidoreductase This compound->Oxidoreductase Ipsdienone Ipsdienone Oxidoreductase->Ipsdienone

Caption: De novo biosynthesis pathway of this compound in Ips bark beetles.

Troubleshooting_Workflow Start Start: Inconsistent Beetle Response to this compound Check_Enantiomers 1. Verify Enantiomeric Purity and Ratio Start->Check_Enantiomers Ratio_Correct Ratio Correct? Check_Enantiomers->Ratio_Correct Adjust_Ratio Adjust Enantiomeric Blend Ratio_Correct->Adjust_Ratio No Check_Context 2. Consider Semiochemical Context Ratio_Correct->Check_Context Yes Adjust_Ratio->Check_Context Context_Considered Synergists/Inhibitors Considered? Check_Context->Context_Considered Add_Synergists Add Synergists (e.g., ipsenol, α-pinene) Context_Considered->Add_Synergists No Check_Geography 3. Account for Geographic Variation Context_Considered->Check_Geography Yes Add_Synergists->Check_Geography Geo_Considered Local Population Characterized? Check_Geography->Geo_Considered Analyze_Local_Pheromones Analyze Local Beetle Pheromones (GC-MS) Geo_Considered->Analyze_Local_Pheromones No Review_Protocol 4. Review Experimental Protocol Geo_Considered->Review_Protocol Yes Analyze_Local_Pheromones->Review_Protocol End Refined Experiment Review_Protocol->End

Caption: Troubleshooting workflow for variable bark beetle response to this compound.

References

Long-term storage and stability of Ipsdienol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and troubleshooting of Ipsdienol standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound standards?

A1: For optimal long-term stability, this compound standards should be stored in a cool, dark, and dry place.[1] It is recommended to store them in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize oxidation.[2] Refrigeration at 2-8°C is a suitable condition for maintaining the integrity of the standard over an extended period. For maximum stability, especially for high-purity standards intended for use as primary reference materials, storage at -20°C is recommended.[3]

Q2: What is the expected shelf life of an this compound standard?

A2: The shelf life of an this compound standard is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated or frozen, protected from light and oxygen), the standard can be expected to remain stable for up to a year or longer.[4] However, frequent opening and closing of the container can introduce moisture and oxygen, accelerating degradation. It is good practice to monitor the purity of the standard periodically, especially if it has been in storage for an extended time.

Q3: In which solvents should I dissolve my this compound standard?

A3: this compound is soluble in a variety of organic solvents. For analytical purposes, high-purity volatile solvents such as hexane, dichloromethane, or isopropanol (B130326) are commonly used. The choice of solvent may depend on the specific analytical technique being employed (e.g., GC-MS, HPLC). It is crucial to use high-purity solvents to avoid introducing contaminants that could interfere with the analysis.

Q4: Can I store this compound standards in solution?

A4: While it is possible to store this compound in solution for short periods, it is generally not recommended for long-term storage. The stability of this compound in solution can be affected by the solvent used and the storage temperature. If short-term storage in solution is necessary, it should be kept refrigerated in a tightly sealed vial to minimize solvent evaporation and degradation. For long-term preservation, storing the neat standard and preparing fresh solutions as needed is the best practice.

Q5: My analytical results using an older this compound standard are inconsistent. What could be the cause?

A5: Inconsistent results with older standards are often due to degradation. Over time, this compound can degrade through oxidation or isomerization, especially if not stored properly.[5] This can lead to a decrease in the concentration of the active compound and the appearance of impurity peaks in your chromatogram. It is recommended to re-qualify the standard by a suitable analytical method like GC-MS to check its purity before use in critical experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced Peak Area/Response in GC Analysis - Degradation of the this compound standard.- Improper sample preparation (e.g., incorrect dilution).- Leak in the GC system.- Contamination of the GC inlet or column.- Use a fresh or newly prepared standard solution.- Verify dilution calculations and technique.- Perform a leak check on the GC system.- Clean or replace the GC inlet liner and trim the column.
Appearance of Unexpected Peaks in Chromatogram - Presence of degradation products or impurities in the standard.- Contamination from the solvent or sample vial.- Carryover from a previous injection.- Analyze a fresh standard to confirm peak identity.- Run a solvent blank to check for contamination.- Perform a bake-out of the GC column and clean the injection port.
Peak Tailing in GC Analysis - Active sites in the GC inlet or column.- The presence of polar degradation products.- Column overload.- Use a deactivated inlet liner.- Consider derivatization of the alcohol group to improve peak shape.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuations in oven temperature or carrier gas flow rate.- Changes in the column due to degradation or contamination.- Verify the stability of the GC oven and gas flows.- Condition the column or trim the front end.

Storage and Stability Data

The following table summarizes recommended storage conditions and expected stability for terpene alcohol standards like this compound, based on general findings for this class of compounds.

ParameterConditionExpected OutcomeCitation
Long-Term Storage (Neat Standard) 2-8°C (Refrigerated)Stable for at least 12 months with minimal degradation.[1]
-20°C (Frozen)Enhanced stability, suitable for primary reference standards.[3]
Storage in Solution (Short-Term) 2-8°C in a sealed vialRecommended for working solutions, use within a few days to a week.
Atmosphere Inert Gas (Nitrogen or Argon)Minimizes oxidation and extends shelf life.[2]
AirIncreased risk of oxidation over time.[6]
Light Exposure Stored in amber vials or in the darkProtects against photodegradation.[7]
Exposed to UV or ambient lightCan lead to degradation and isomerization.[7]
Accelerated Stability Study Condition 40°C / 75% RHUsed to predict long-term stability and identify potential degradation products.[8]

Experimental Protocols

Protocol for Preparation of this compound Standard Solutions

Objective: To prepare accurate and reproducible standard solutions of this compound for analytical purposes.

Materials:

  • This compound standard (neat)

  • High-purity volatile solvent (e.g., Hexane, GC-grade)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Allow the sealed container of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Accurately weigh a specific amount of the neat standard (e.g., 10 mg) into a tared vial on an analytical balance. c. Quantitatively transfer the weighed standard to a 10 mL volumetric flask using the chosen solvent. d. Rinse the weighing vial several times with the solvent and add the rinsings to the volumetric flask. e. Bring the flask to volume with the solvent, cap it, and mix thoroughly by inversion. f. Transfer the stock solution to an amber glass vial, seal tightly, and store under appropriate conditions (e.g., refrigeration).

  • Working Standards: a. Prepare a series of working standards by serial dilution of the stock solution. b. For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the solvent. c. Prepare fresh working standards as needed for your experiments.

Protocol for GC-MS Analysis of this compound Purity

Objective: To assess the purity of an this compound standard and identify any potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

Procedure:

  • Prepare a solution of the this compound standard in a suitable solvent (e.g., 10-100 µg/mL in hexane).

  • Inject an appropriate volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Acquire the data.

  • Data Analysis: a. Integrate the total ion chromatogram (TIC). b. Calculate the purity of the this compound standard by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. c. Examine the mass spectra of any minor peaks to tentatively identify potential impurities or degradation products. Compare the obtained mass spectra with a reference library (e.g., NIST).

Troubleshooting Workflow

TroubleshootingWorkflow This compound Standard Troubleshooting start Inconsistent Analytical Results check_standard Check Standard Preparation (Concentration, Dilution) start->check_standard run_fresh_standard Analyze a Freshly Prepared Standard check_standard->run_fresh_standard problem_persists Problem Persists? run_fresh_standard->problem_persists check_instrument Verify Instrument Performance (GC/HPLC) instrument_issue Instrument Issue Identified check_instrument->instrument_issue problem_persists->check_instrument No degradation_suspected Suspect Standard Degradation problem_persists->degradation_suspected Yes requalify_standard Re-qualify Standard (e.g., GC-MS Purity Check) degradation_suspected->requalify_standard use_new_standard Use a New Standard requalify_standard->use_new_standard resolved Problem Resolved use_new_standard->resolved troubleshoot_instrument Troubleshoot Instrument (Leaks, Contamination, etc.) instrument_issue->troubleshoot_instrument troubleshoot_instrument->resolved

Caption: Troubleshooting workflow for inconsistent analytical results with this compound standards.

References

Validation & Comparative

The Role of Ipsdienol in Attracting the European Spruce Bark Beetle (Ips typographus): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The European spruce bark beetle, Ips typographus, is a significant pest in forestry, and the use of semiochemicals, particularly aggregation pheromones, is a cornerstone of its monitoring and management. While the primary components of its aggregation pheromone are well-established, the precise role of minor components, such as Ipsdienol, remains a subject of scientific inquiry. This guide provides a comparative analysis of attractants for Ips typographus, with a focus on validating the contribution of this compound, supported by experimental data.

Understanding the Ips typographus Aggregation Pheromone

The aggregation pheromone of Ips typographus is a complex blend of volatile compounds. The two major components responsible for mass attraction are (S)-cis-verbenol and 2-methyl-3-buten-2-ol . This compound, another common component in the chemical communication of many Ips species, is also present in the pheromone blend of Ips typographus, though its role is considered to be more nuanced.

Some research suggests that this compound plays a minor role in the attraction of Ips typographus. In contrast, other studies indicate that it may act as a synergist, augmenting the attractiveness of the primary pheromone components.[1] There is also evidence to suggest a dose-dependent effect, where low concentrations of this compound are attractive, while higher concentrations may be repellent. The quantitative variation of this compound and other pheromone components can differ depending on the attack phase of the beetle. For instance, Ipsenol and this compound were not detected in male beetles before they accepted females, but the amounts increased as the females began egg-laying.[2][3]

Comparative Analysis of Commercial Attractants

Field trials comparing various commercial attractant formulations provide indirect evidence for the role of different components, including this compound. The following tables summarize the results of a study comparing the efficacy of six different commercial attractants in trapping Ips typographus.

Table 1: Comparison of Commercial Attractants for Ips typographus Trapping Efficacy

Attractant ProductMedian Trapping Percentage of I. typographus
Typosan®23.5%
IT Ecolure Extra®18.7%
Pheroprax®16.7%
IT Ecolure classic®14.8%
Ipsowit®13.5%
IT Ecolure Mega®13.3%

Data sourced from a field study conducted in Saxony, Germany.[4]

Table 2: Attractant Composition and Bycatch of Predator Species (Thanasimus spp.)

Attractant ProductKey Pheromone ComponentsRelative Attractivity to Thanasimus spp.
Typosan®cis-Verbenol, 2-Methyl-3-buten-1-olLow
Pheroprax®(S)-cis-verbenol, 2-methyl-3-buten-2-ol, this compoundHigh
IT Ecolure Extra®cis-VerbenolHigh
IT Ecolure classic®cis-VerbenolHigh
Ipsowit®Not specifiedNot specified
IT Ecolure Mega®cis-VerbenolNot specified

Compositional data is based on available literature.[1][4] Note that the exact formulations of commercial products are often proprietary.

From these data, Typosan®, which notably has low attractivity to the predator Thanasimus spp., showed the highest efficacy for trapping I. typographus.[4] Pheroprax®, which contains this compound, was also effective but attracted a higher number of predators.[4] Interestingly, a study noted that the addition of this compound to a combination of cis-Verbenol and 2-Methyl-3-buten-1-ol did not increase attractivity for I. typographus.[4] This suggests that the interplay of different pheromone components and their release rates is critical in determining the overall effectiveness and species-selectivity of an attractant.

Experimental Protocols

The validation of attractants for Ips typographus typically involves standardized field trapping experiments. The following is a generalized protocol based on common methodologies cited in the literature.

Objective: To compare the efficacy of different attractant formulations in trapping Ips typographus under field conditions.

Materials:

  • Standardized insect traps (e.g., Theysohn® slot traps, WitaTrap® multi-funnel traps).[4]

  • Commercial or experimental attractant dispensers.

  • Collection containers with a killing and preserving agent (e.g., ethanol).

  • Randomized block design layout for trap placement to minimize positional bias.

Procedure:

  • Site Selection: Choose a suitable forest area with a known population of Ips typographus. The site should have relatively uniform stand characteristics.

  • Trap Deployment:

    • Establish multiple blocks (replicates) within the study area.

    • Within each block, deploy one trap for each attractant formulation being tested, including a control trap (unbaited or with a solvent blank).

    • Hang traps at a standardized height (e.g., 1.5-2 meters) on poles or non-host trees, with a minimum distance between traps (e.g., 20-50 meters) to avoid interference.

  • Data Collection:

    • Collect trapped insects at regular intervals (e.g., weekly) throughout the flight period of Ips typographus.

    • Identify and count the number of Ips typographus and any significant non-target species (e.g., predators like Thanasimus spp.).

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA or non-parametric equivalents) to determine if there are significant differences in the attractiveness of the various formulations.

    • Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific treatments differ from each other.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in validating attractants, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationship of the pheromone components.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection & Analysis Site_Selection Select Forest Site (Known I. typographus population) Trap_Deployment Deploy Traps (Randomized Block Design) Site_Selection->Trap_Deployment Bait_Application Apply Attractant Formulations (incl. Control) Trap_Deployment->Bait_Application Weekly_Collection Weekly Insect Collection Bait_Application->Weekly_Collection Species_Identification Identify & Count (I. typographus & Non-targets) Weekly_Collection->Species_Identification Statistical_Analysis Statistical Analysis (e.g., ANOVA) Species_Identification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Draw Conclusions on Attractant Efficacy

Caption: A generalized workflow for field validation of Ips typographus attractants.

Pheromone_Components cluster_components Pheromone Components Aggregation_Pheromone I. typographus Aggregation Pheromone cis_Verbenol cis-Verbenol (Major Component) Aggregation_Pheromone->cis_Verbenol Methylbutenol 2-Methyl-3-buten-2-ol (Major Component) Aggregation_Pheromone->Methylbutenol This compound This compound (Minor/Synergistic Component) Aggregation_Pheromone->this compound Attraction_Modulation Modulates Attraction This compound->Attraction_Modulation Dose-dependent effect

Caption: Logical relationship of key Ips typographus pheromone components.

Conclusion

The validation of this compound as a key attractant for Ips typographus is complex. While it is a known component of the beetle's aggregation pheromone, its role appears to be more of a modulator than a primary attractant. The available data from comparisons of commercial lures suggest that highly effective attractants can be formulated both with and without this compound. The efficacy of a particular blend is likely dependent on the precise ratio of its components and their release rates. Furthermore, the desirability of attracting non-target predator species is a critical consideration in the development of species-specific and environmentally sound pest management strategies. Future research should focus on direct comparisons of pheromone blends with and without this compound, while maintaining consistent release rates of the other major components, to definitively quantify its contribution to the attraction of Ips typographus.

References

Synergistic Pheromone Signaling: A Comparative Analysis of Ipsdienol and Ipsenol in Bark Beetle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synergistic and antagonistic interactions of key semiochemicals in Ips bark beetles, providing researchers with comparative data and experimental insights to advance pest management strategies and fundamental neuroethological understanding.

The chemical ecology of bark beetles, particularly species within the genus Ips, presents a complex landscape of semiochemical communication crucial for their survival and proliferation. Among the most critical of these chemical cues are the aggregation pheromones ipsdienol and ipsenol (B191551). While effective individually to some extent, their true potency in mediating mass attacks on host trees is often realized through synergistic interactions with each other and with other beetle-produced or host-released volatiles. This guide provides a comparative analysis of these synergistic effects, supported by quantitative data from field-trapping experiments and a detailed examination of the underlying neurophysiological mechanisms.

Comparative Efficacy of Semiochemical Blends: Field Data

Field trapping studies are the gold standard for assessing the behavioral responses of bark beetles to different semiochemical blends. The following tables summarize quantitative data from key studies, demonstrating the synergistic effects of this compound and ipsenol, often in combination with other compounds such as cis-verbenol (B83679) and lanierone (B1212538), on the attraction of several economically important Ips species.

Table 1: Synergistic Attraction of Ips avulsus to Semiochemical Blends
Lure CombinationMean Trap Catch (± SE) - LouisianaMean Trap Catch (± SE) - GeorgiaData Source
Unbaited Control1.0 ± 0.40.5 ± 0.2[1]
This compound134.8 ± 34.9100.5 ± 25.1[1]
Ipsenol2.0 ± 0.71.8 ± 0.6[1]
This compound + Ipsenol 451.7 ± 98.2 389.3 ± 76.4 [1]
This compound + Lanierone305.6 ± 65.1255.8 ± 50.3[2]
Ipsenol + Lanierone95.3 ± 21.844.7 ± 10.9[2]
This compound + Ipsenol + Lanierone 501.4 ± 357.0 7893.8 ± 3029.7 [3]

Data synthesized from multiple studies to illustrate comparative attraction. Note the significant increase in trap catches when this compound and ipsenol are combined, and the further enhancement with the addition of lanierone, particularly in Georgia.

Table 2: Comparative Attraction of Ips calligraphus and Ips grandicollis
SpeciesLure CombinationMean Trap Catch (± SE) - GeorgiaMean Trap Catch (± SE) - LouisianaData Source
I. calligraphus This compound21.5 ± 5.4120.5 ± 28.7[1]
cis-Verbenol1.8 ± 0.62.3 ± 0.8[1]
This compound + cis-Verbenol 468.8 ± 102.1 62.0 ± 15.3 [1]
This compound + cis-Verbenol + Ipsenol250.3 ± 55.658.5 ± 14.1[1]
I. grandicollis Ipsenol110.3 ± 25.8200.8 ± 45.3[1]
cis-Verbenol1.5 ± 0.52.0 ± 0.7[1]
Ipsenol + cis-Verbenol 350.6 ± 75.4 802.5 ± 150.9 [1]
Ipsenol + this compound 451.7 ± 98.2 650.2 ± 125.7 [1]
Ipsenol + cis-Verbenol + this compound280.4 ± 60.9750.6 ± 140.3[1]

This table highlights the species-specific nature of synergy. For I. calligraphus, the key synergy is between this compound and cis-verbenol, while for I. grandicollis, ipsenol shows strong synergy with both cis-verbenol and this compound. The addition of a third component (ipsenol for I. calligraphus and this compound for I. grandicollis with cis-verbenol) can sometimes lead to a reduction in trap catches, suggesting a precise and species-specific pheromone blend is most effective.

Experimental Protocols

The data presented above were generated using standardized field-trapping methodologies. Understanding these protocols is essential for the replication of experiments and the interpretation of results.

Standard Field Trapping Protocol for Ips Bark Beetles
  • Trap Type and Placement:

    • Traps: 12-unit multiple-funnel traps are commonly used, often with wet collection cups containing a propylene (B89431) glycol solution to preserve captured insects.[4]

    • Spacing: Traps are typically placed at least 20-25 meters apart to minimize interference between lures.[5] Trap lines or grids are established with transects separated by at least 100 meters.[5]

    • Height: Traps are hung from trees or poles at a height of approximately 1.5 to 2 meters.

  • Lure Preparation and Deployment:

    • Semiochemicals: High-purity synthetic semiochemicals are used. Common compounds include (±)-ipsdienol, (±)-ipsenol, (–)-(4S)-cis-verbenol, and lanierone.[6]

    • Release Devices: Bubble cap lures or similar controlled-release devices are used to ensure a consistent release rate of the semiochemicals over the trapping period. Release rates are typically in the range of 0.1–0.2 mg/day for ipsenol and this compound.

    • Lure Placement: Lures are attached to the exterior of the funnels, with different lures for a blend hung from different spokes to avoid cross-contamination.[5]

  • Experimental Design and Data Collection:

    • Design: A randomized complete block design is typically employed, with each block containing one replicate of each lure treatment.[5]

    • Duration: Traps are deployed for a set period, often 1-2 weeks, before being emptied. The experiment may run for several weeks or months to cover the flight period of the target species.

    • Data Collection: Captured beetles are collected, identified to species and sex, and counted.

  • Statistical Analysis:

    • Trap catch data are often non-normally distributed, necessitating transformations (e.g., log(x+1)) or the use of non-parametric statistical tests or generalized linear mixed models to analyze differences between treatments.[1]

Signaling Pathways and Logical Relationships

The synergistic effects observed at the behavioral level are rooted in the neurophysiological processing of olfactory information. Recent studies have begun to unravel the organization of olfactory sensory neurons (OSNs) in Ips antennae, providing a glimpse into the initial stages of pheromone perception.

Synergy_Signaling_Pathway cluster_Antenna Antennal Sensilla cluster_Brain Antennal Lobe (Brain) cluster_Higher_Brain Higher Brain Centers (Mushroom Bodies, Lateral Horn) This compound This compound OSN_this compound This compound-specific OSN This compound->OSN_this compound Ipsenol Ipsenol OSN_Ipsenol Ipsenol-specific OSN Ipsenol->OSN_Ipsenol Other_Semiochemicals Other Semiochemicals (e.g., cis-Verbenol, Lanierone) OSN_Other Other-specific OSNs Other_Semiochemicals->OSN_Other Glomerulus_this compound This compound-responsive Glomerulus OSN_this compound->Glomerulus_this compound Glomerulus_Ipsenol Ipsenol-responsive Glomerulus OSN_Ipsenol->Glomerulus_Ipsenol Glomerulus_Other Other-responsive Glomeruli OSN_Other->Glomerulus_Other Interneuron Projection & Local Interneurons Glomerulus_this compound->Interneuron Glomerulus_Ipsenol->Interneuron Glomerulus_Other->Interneuron Integration_Center Signal Integration Interneuron->Integration_Center Parallel & Convergent Processing Behavioral_Response Synergistic Behavioral Response (Attraction) Integration_Center->Behavioral_Response

Caption: Olfactory signaling pathway for synergistic pheromone perception in Ips beetles.

Studies have identified distinct classes of OSNs tuned to specific pheromone components, including this compound and ipsenol. These specialized neurons are the first level of filtering for olfactory information. The axons of these OSNs then project to specific regions in the antennal lobe of the beetle's brain called glomeruli. It is hypothesized that the integration of signals from different glomeruli by projection and local interneurons is where the synergistic computation occurs. This integrated signal is then relayed to higher brain centers, such as the mushroom bodies and lateral horn, leading to a unified behavioral output, such as attraction.

The logical relationships between these semiochemicals can be visualized as a network of synergistic and inhibitory interactions that are highly species-specific.

Logical_Relationships cluster_I_avulsus Ips avulsus cluster_I_calligraphus Ips calligraphus cluster_I_grandicollis Ips grandicollis Ia_this compound This compound Ia_Attraction Strong Attraction Ia_this compound->Ia_Attraction Synergy Ia_Ipsenol Ipsenol Ia_Ipsenol->Ia_Attraction Synergy Ia_Lanierone Lanierone Ia_Lanierone->Ia_Attraction Synergy Ic_this compound This compound Ic_Attraction Strong Attraction Ic_this compound->Ic_Attraction Synergy Ic_cisVerbenol cis-Verbenol Ic_cisVerbenol->Ic_Attraction Synergy Ic_Ipsenol Ipsenol Ic_Inhibition Inhibition Ic_Ipsenol->Ic_Inhibition Ic_Inhibition->Ic_Attraction Ig_Ipsenol Ipsenol Ig_Attraction Strong Attraction Ig_Ipsenol->Ig_Attraction Synergy Ig_cisVerbenol cis-Verbenol Ig_cisVerbenol->Ig_Attraction Synergy Ig_this compound This compound Ig_this compound->Ig_Attraction Synergy

Caption: Species-specific semiochemical interactions in three southern Ips species.

This diagram illustrates that for Ips avulsus, this compound, ipsenol, and lanierone are all synergistic, leading to the strongest attraction.[7] In contrast, for Ips calligraphus, ipsenol acts as an inhibitor, reducing the attraction to the otherwise synergistic blend of this compound and cis-verbenol.[6] For Ips grandicollis, ipsenol is a key component that synergizes with both cis-verbenol and this compound.[1]

Conclusion

The synergistic interaction between this compound, ipsenol, and other semiochemicals is a cornerstone of the chemical ecology of Ips bark beetles. As the presented data demonstrate, these interactions are not universal but are finely tuned for each species, likely as a mechanism for reproductive isolation and resource partitioning. A thorough understanding of these species-specific synergies and antagonisms, grounded in robust field data and an increasing knowledge of the underlying neural pathways, is paramount for developing effective and targeted semiochemical-based tools for the monitoring and management of these significant forest pests. Future research focusing on the molecular and physiological basis of synergistic signal processing in the insect brain will undoubtedly provide even greater precision in manipulating bark beetle behavior for crop and forest protection.

References

Repellent Effects of Ipsdienol Enantiomers on Non-Target Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the repellent effects of Ipsdienol enantiomers—(+)-Ipsdienol and (-)-Ipsdienol—on various non-target arthropod species. While extensively studied as aggregation pheromones for numerous bark beetle species of the genus Ips, certain enantiomers of this compound have demonstrated notable repellent or inhibitory effects on competing species and even some predators. This document synthesizes available experimental data to offer insights into these non-target interactions, which are critical for the development of species-specific pest management strategies and for understanding the chemical ecology of forest ecosystems.

Quantitative Data Summary

The following table summarizes the observed repellent or inhibitory effects of this compound enantiomers on select non-target insect species based on field trapping and laboratory bioassays. It is important to note that research focusing specifically on the repellent properties of this compound on a broad range of non-target species is limited. The data presented here is derived from studies primarily investigating the attractant pheromonal properties of these compounds, where repellency or inhibition was a secondary but significant finding.

Non-Target SpeciesFamilyFeeding GuildThis compound Enantiomer/BlendObserved EffectQuantitative DataCitation
Ips latidensCurculionidae (Scolytinae)Herbivore (Phloephagous)(+)-IpsdienolInhibition of attraction to ipsenol (B191551)Traps baited with ipsenol and (+)-Ipsdienol captured approximately 20-fold fewer I. latidens than traps with ipsenol alone.[1]
Platysoma spp.HisteridaePredatorRacemic this compoundDecreased trap capturesAddition of this compound to traps baited with ipsenol resulted in decreased catches. Specific quantitative reduction was not detailed.
Lasconotus spp.ZopheridaePredatorRacemic this compoundDecreased trap capturesAddition of this compound to traps baited with ipsenol resulted in decreased catches. Specific quantitative reduction was not detailed.

Note: The lack of extensive quantitative data highlights a significant gap in the current research literature.

Experimental Protocols

The repellent effects of this compound enantiomers are typically assessed using olfactometer bioassays in a laboratory setting or through field trapping experiments.

Laboratory Olfactometer Bioassay

Objective: To determine the behavioral response (attraction, repellency, or neutrality) of a non-target insect species to different enantiomers of this compound.

Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is introduced and two or more arms through which different odorants are delivered in a controlled airflow.

Methodology:

  • Preparation of Odor Sources: Solutions of (+)-Ipsdienol, (-)-Ipsdienol, and a racemic mixture are prepared in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) at various concentrations. A solvent-only control is also prepared.

  • Airflow and Odor Delivery: Purified and humidified air is passed through the olfactometer arms at a constant flow rate. The prepared odor sources are placed in the airflow path of their respective arms.

  • Insect Acclimation: Test insects are acclimatized to the experimental conditions (temperature, humidity, and light) for a specified period before the assay.

  • Bioassay: An individual insect is released into the central chamber of the olfactometer. The insect's movement is observed for a set duration (e.g., 5-10 minutes). The first arm the insect enters and the total time spent in each arm are recorded.

  • Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is compared using a chi-square test or a similar statistical method to determine if there is a significant preference or avoidance.

Field Trapping Experiment

Objective: To evaluate the inhibitory effect of this compound enantiomers on the attraction of non-target insects to a known attractant in a natural environment.

Methodology:

  • Trap Deployment: A series of insect traps (e.g., funnel traps or panel traps) are deployed in a suitable habitat.

  • Baiting: Traps are baited with a known attractant for the target species (e.g., a species-specific pheromone blend). A subset of these traps is co-baited with a lure releasing one of the this compound enantiomers or a racemic mixture. Control traps contain only the primary attractant.

  • Experimental Design: Traps are typically arranged in a randomized block design to account for spatial variability.

  • Trap Servicing: Traps are checked at regular intervals, and the number of captured non-target insects of interest is recorded.

  • Data Analysis: The mean number of non-target insects captured in traps with and without the this compound lure is compared using statistical tests such as ANOVA or t-tests to determine if the presence of this compound significantly reduced the trap catch.

Visualizing Experimental Workflows

Olfactometer Bioassay Workflow

Olfactometer_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis odor_prep Prepare Odor Sources ((+)-Ipsdienol, (-)-Ipsdienol, Control) setup_olfactometer Setup Olfactometer (Introduce Airflow & Odors) odor_prep->setup_olfactometer insect_acclimate Acclimate Test Insects release_insect Release Insect into Central Chamber insect_acclimate->release_insect setup_olfactometer->release_insect record_behavior Record Behavioral Choice (Time Spent, First Choice) release_insect->record_behavior statistical_analysis Statistical Analysis (e.g., Chi-Square Test) record_behavior->statistical_analysis determine_effect Determine Repellency/ Attraction/Neutrality statistical_analysis->determine_effect

Caption: Workflow for a laboratory-based olfactometer repellency bioassay.

Field Trapping Experiment Workflow

Field_Trapping_Workflow cluster_setup Experimental Setup cluster_collection Data Collection cluster_analysis Analysis & Conclusion trap_deployment Deploy Traps in Randomized Block Design baiting Bait Traps: - Attractant Only (Control) - Attractant + this compound trap_deployment->baiting trap_servicing Service Traps at Regular Intervals baiting->trap_servicing count_insects Count & Identify Non-Target Species trap_servicing->count_insects compare_captures Compare Mean Captures (ANOVA or t-test) count_insects->compare_captures assess_inhibition Assess Inhibitory Effect of this compound compare_captures->assess_inhibition

Caption: Workflow for a field-based trapping experiment to assess repellency.

Signaling Pathway and Logical Relationships

The repellent effect of an this compound enantiomer on a non-target insect is a neuro-behavioral process. The following diagram illustrates the logical pathway from signal perception to behavioral response.

Repellency_Pathway cluster_perception Signal Perception cluster_processing Neural Processing cluster_response Behavioral Response This compound This compound Enantiomer (Volatile Signal) receptor Olfactory Receptor Neuron (ORN) on Antenna This compound->receptor Binds to antennal_lobe Antennal Lobe (Signal Sorting) receptor->antennal_lobe Transmits Signal higher_brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->higher_brain Processes motor_output Motor Neuron Output higher_brain->motor_output Initiates behavior Avoidance Behavior (Repellency) motor_output->behavior Results in

References

Cross-Attraction Dynamics of Ips Species to Ipsdienol Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical communication of bark beetles (Ips species) is a complex interplay of pheromones, with ipsdienol being a key aggregation component for many. However, the response to this compound is not uniform across the genus. Different species, and even geographically distinct populations of the same species, exhibit varied attraction to different stereoisomers (enantiomers) and blends of this compound. This guide provides a comparative analysis of these differential responses, supported by experimental data, to elucidate the nuances of cross-attraction among various Ips species.

Comparative Attraction of Ips Species to this compound-Based Pheromone Blends

The following table summarizes the results of field trapping experiments, showcasing the differential attraction of various Ips species to specific this compound blends. The data highlights how the enantiomeric ratio of this compound and the presence of other semiochemicals can significantly influence beetle response.

Ips Species Geographic Location Most Attractive this compound Blend Other Synergists/Antagonists Key Findings & Remarks
Ips piniCalifornia & Idaho99.9% (-)-ipsdienolLanierone (B1212538) has no effect on attraction.[1]Lures with 3(+)/97(−) this compound were highly selective for I. pini over its predators.[1]
Ips piniEastern & Midwestern USRacemic to slightly positive blendLanierone increases attraction.[2][1]Demonstrates significant geographic variation in pheromone response within the same species.
Ips avulsusSouthern US (Georgia, Louisiana)Racemic this compoundIpsenol (B191551) and lanierone are synergistic.[3][4][5]The response to this compound enantiomers can be context-dependent, influenced by the presence of other pheromone components.[4]
Ips calligraphusSouthern US (Georgia, Louisiana)This compoundcis-Verbenol is a key synergist.[3][5] The addition of ipsenol can reduce trap catches.[3]Shows clear species-specificity in the required pheromone blend components.
Ips grandicollisSouthern US (Georgia, Louisiana)Ipsenol (primary attractant)This compound can be a synergist, but also shows cross-attraction.[3]Exhibits the most pronounced cross-attraction to heterospecific pheromones among the southern Ips species.[3]
Ips paraconfususNot specified in snippetsProduces ipsenol and this compound.[6][7]Attracted to (S)-(+)-ipsdienol.[8](R)-(-)-ipsdienol appears to be a repellent, likely to avoid competition with I. pini.[8]

Experimental Protocols

The data presented in this guide are derived from field trapping studies. A generalized experimental protocol for such studies is outlined below:

1. Trap Type and Placement:

  • Traps: Multi-funnel traps are commonly used.

  • Placement: Traps are typically placed in forested areas with host trees for the target Ips species. The distance between traps is sufficient to avoid interference.

2. Bait Formulation and Release:

  • Pheromone Components: Synthetic pheromones, including different enantiomeric ratios of this compound, ipsenol, and lanierone, are used. The chemical purity of these compounds is typically high (>98%).[3]

  • Lures: Pheromones are released from devices such as bubble caps.[3] Release rates are controlled and reported in mg/day.[3]

  • Treatments: Various combinations of pheromone components and enantiomeric ratios are tested against control traps (unbaited or baited with a solvent).

3. Experimental Design:

  • Replication: Multiple traps per treatment are used to ensure statistical validity.

  • Duration: Experiments are conducted during the flight periods of the target beetle species.

  • Data Collection: Traps are checked at regular intervals, and the captured beetles are identified to species and counted.

4. Statistical Analysis:

  • Data on beetle captures are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attraction between the different pheromone blends.

Visualizing Experimental and Logical Relationships

To better understand the process of these comparative studies and the underlying principles of Ips species' differential attraction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Experimentation cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Bait Bait Formulation (this compound Blends) Deployment Trap Deployment in Forest Stand Bait->Deployment Trap Trap Preparation (e.g., Multi-funnel) Trap->Deployment Collection Beetle Collection (Regular Intervals) Deployment->Collection ID Species Identification & Counting Collection->ID Stats Statistical Analysis (e.g., ANOVA) ID->Stats Conclusion Determination of Attractive Blends Stats->Conclusion

Figure 1: Generalized experimental workflow for Ips pheromone trapping studies.

Logical_Relationship cluster_stimuli Pheromone Stimuli cluster_species Ips Species cluster_response Behavioral Response This compound This compound Enantiomeric Ratio pini Ips pini This compound->pini (+)/(-) ratio critical avulsus Ips avulsus This compound->avulsus paraconfusus Ips paraconfusus This compound->paraconfusus other_ph Other Pheromones (Ipsenol, Lanierone) other_ph->pini Lanierone effect is regional other_ph->avulsus Ipsenol is synergistic attraction Attraction pini->attraction Correct blend no_attraction No/Low Attraction or Repellence pini->no_attraction Incorrect blend avulsus->attraction Correct blend paraconfusus->no_attraction e.g., to (-)-ipsdienol

Figure 2: Logical flow of Ips species' differential response to pheromone blends.

References

The Alluring Scent: A Comparative Guide to the Dose-Response Relationship of Bark Beetle Attraction to Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate chemical communication of insects is paramount for developing effective pest management strategies. This guide provides a comprehensive comparison of bark beetle attraction to varying concentrations of Ipsdienol, a key aggregation pheromone. The data presented is compiled from peer-reviewed studies and offers insights into the optimal dosage for attracting various bark beetle species.

This compound is a terpene alcohol that plays a crucial role in the chemical ecology of many bark beetle species, primarily those in the genus Ips.[1] It functions as an aggregation pheromone, signaling a suitable host tree and attracting conspecifics to overcome tree defenses through mass attack.[2] The effectiveness of this compound as an attractant is highly dependent on its concentration, with responses often varying between species and even between sexes of the same species.

Dose-Dependent Attraction: A Quantitative Overview

The attraction of bark beetles to this compound follows a classic dose-response pattern, where attraction increases with concentration up to an optimal point, after which higher concentrations can become repellent or have no additional effect. The following tables summarize the quantitative data from various studies, showcasing the percentage of beetles responding or the number of beetles captured at different this compound release rates.

SpeciesDose (g/µl)SexNumber TestedPercent RespondingConfidence Interval
Dendroctonus brevicomis10⁻¹¹Male-~5%-
Dendroctonus brevicomis10⁻¹⁰Male-~15%-
Dendroctonus brevicomis10⁻⁹Male-~30%-
Dendroctonus brevicomis10⁻⁸Male-~20%-
Dendroctonus brevicomis10⁻⁷Male-~10%-
Dendroctonus brevicomis10⁻⁶Male-~5%-
Dendroctonus brevicomis10⁻¹¹Female-~8%-
Dendroctonus brevicomis10⁻¹⁰Female-~18%-
Dendroctonus brevicomis10⁻⁹Female-~28%-
Dendroctonus brevicomis10⁻⁸Female-~15%-
Dendroctonus brevicomis10⁻⁷Female-~12%-
Dendroctonus brevicomis10⁻⁶Female-~8%-
Data from laboratory olfactometer bioassays showing the response of male and female Dendroctonus brevicomis to a mixture of ipsenol, cis-verbenol, and this compound.[3]

The data for Dendroctonus brevicomis indicates that the highest response for both males and females was observed at a concentration of 10⁻⁹ g/µl.[3] Concentrations both lower and higher than this resulted in a diminished attractive response.

Experimental Protocols: Field Trapping Bioassay

To assess the attractiveness of different this compound doses under natural conditions, field trapping experiments are commonly employed. The following is a detailed methodology for a representative field trapping bioassay.

Objective: To determine the dose-response relationship of a target bark beetle species to this compound in a forest environment.

Materials:

  • Multiple-funnel traps

  • Collection cups

  • Propylene (B89431) glycol (or other preservative)

  • This compound lures with varying release rates (e.g., low, medium, high dose)

  • Control lures (blank)

  • Stakes or ropes for trap deployment

  • GPS device for marking trap locations

  • Data sheets for recording catches

Procedure:

  • Site Selection: Choose a suitable forest stand with a known population of the target bark beetle species. The site should be relatively uniform in terms of tree species composition and density.

  • Trap Deployment:

    • Establish a grid or transect of trapping locations, ensuring a minimum distance of 50 meters between traps to avoid interference between lures.

    • At each location, hang a multiple-funnel trap from a tree branch or a stake at a height of approximately 1.5-2 meters above the ground.

    • Attach a collection cup containing propylene glycol to the bottom of each trap to preserve captured beetles.

  • Lure Application:

    • Randomly assign one of the this compound dose treatments or a control to each trap.

    • Place the lure in the designated holder on the trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks) during the beetle's flight season.

    • At each collection, carefully remove the collection cup, and count and identify the target bark beetle species. Record the number of beetles of each sex if possible.

    • Replace the collection cup with a fresh one containing new preservative.

  • Data Analysis:

    • Calculate the mean number of beetles captured per trap for each this compound dose and the control.

    • Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in beetle catches between the different doses.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a field trapping bioassay designed to evaluate the dose-response of bark beetles to this compound.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_fieldwork Phase 2: Field Implementation cluster_analysis Phase 3: Analysis & Interpretation A Site Selection B Experimental Design (Treatments, Replicates) A->B C Trap & Lure Preparation B->C D Trap Deployment C->D E Randomized Lure Assignment D->E F Data Collection (Regular Trap Checks) E->F G Sample Processing (Sorting & Identification) F->G H Statistical Analysis G->H I Results Interpretation H->I

Field Trapping Bioassay Workflow

Conclusion

The attraction of bark beetles to this compound is a nuanced process that is heavily influenced by the concentration of the pheromone. The data clearly indicates that there is an optimal dose for maximizing attraction, and exceeding this dose can lead to a reduction in efficacy. For researchers and professionals engaged in the development of semiochemical-based pest management tools, a thorough understanding of these dose-response relationships is critical for designing effective and targeted control strategies. Field trapping bioassays, as outlined above, provide a robust method for determining these optimal concentrations in real-world settings.

References

Behavioral Validation of Ipsdienol Function in Wind Tunnel Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral function of ipsdienol, a key component of the aggregation pheromone of many bark beetle species in the genus Ips. The information presented herein is based on data from field-trapping studies and established protocols for wind tunnel bioassays, offering insights for the development of pest management strategies and the study of insect chemical ecology.

Data Presentation: Comparative Attractiveness of this compound and Other Semiochemicals

The following tables summarize quantitative data from field studies, illustrating the relative attractiveness of this compound, both alone and in combination with other semiochemicals, to various Ips species. It is important to note that the behavioral response to this compound is often highly dependent on its stereochemistry (the enantiomeric ratio of its isomers) and the presence of other synergistic or inhibitory compounds.

SpeciesLure CompositionMean Trap CatchLocationReference
Ips perturbatusRacemic this compoundSignificantly lower than this compound + cis-verbenol (B83679)Alaska[1]
Ips perturbatusRacemic this compound + cis-verbenolSignificantly higher than this compound aloneAlaska[1]
Ips perturbatusRacemic this compound + cis-verbenol + ipsenol (B191551)More than double the catch of this compound + cis-verbenolAlaska[1]
Ips avulsusRacemic this compound + lanierone (B1212538) + α-pineneAs attractive as (+)-ipsdienol combinationGeorgia[2]
Ips avulsus(+)-ipsdienol + lanierone + α-pineneAs attractive as racemic this compound combinationGeorgia[2]
Ips avulsusRacemic this compound + ipsenol + lanieroneCaptured more beetles than with either co-bait aloneLouisiana & Georgia[2]
Ips grandicollisIpsenol + cis-verbenol (control)-Georgia, Louisiana, Queensland[3]
Ips grandicollisIpsenol + cis-verbenol + this compoundReduced trap catches by 47% (GA) and 35% (LA); Increased attraction by 37% (QLD)Georgia, Louisiana, Queensland[3]

Experimental Protocols: Wind Tunnel Bioassay for Bark Beetles

While specific protocols for wind tunnel assays focusing solely on this compound are not extensively detailed in the readily available literature, a general methodology can be established based on standard practices for insect pheromone research.[4][5][6]

1. Wind Tunnel Specifications:

  • Construction: Typically constructed of Plexiglas and metal to facilitate observation and minimize pheromone adsorption.[4]

  • Dimensions: A common size is approximately 200-230 cm in length, 75-90 cm in height, and 75-90 cm in width.[5][6]

  • Airflow: A laminar and consistent airflow is crucial. Wind speeds are generally maintained between 0.2 and 0.9 m/s, measured with an anemometer.[2][5] Air can be pushed or pulled through the tunnel, with push-type systems often recommended to avoid contamination of the fan.[4] The air should be filtered (e.g., with activated charcoal) before entering the tunnel and exhausted from the room.

2. Environmental Conditions:

  • Temperature: Maintained to mimic the insect's natural active period, typically between 21-26°C.[5]

  • Relative Humidity: Kept between 70-80% to support insect physiology and maintain pheromone plume integrity.[5]

  • Light Conditions: For nocturnal or crepuscular species, dim red light (~0.3-0.7 lux, ~650 nm) is used to simulate night conditions without affecting most insect behavior.[5][6]

3. Insect Preparation:

  • Acclimatization: Beetles should be acclimated to the experimental conditions (temperature, humidity, and light) for at least 1-2 hours prior to testing.[5]

  • Release: Insects are typically released from a cage or platform at the downwind end of the tunnel.

4. Odorant Preparation and Release:

  • Source: Synthetic pheromones of high purity are dissolved in a suitable solvent (e.g., hexane).

  • Dispenser: The solution can be applied to a filter paper, a rubber septum, or introduced into the airstream via a syringe pump connected to a heated injector. The release rate should be carefully controlled and quantified.

  • Placement: The odor source is placed at the upwind end of the tunnel.

5. Behavioral Observations:

  • Metrics: A range of behaviors are recorded, often with the aid of video recording and specialized software. Quantifiable responses include:

    • Activation: Percentage of beetles initiating movement (walking or flying).

    • Take-off: Percentage of beetles initiating flight.

    • Upwind flight: Percentage of beetles flying towards the odor source.

    • Flight speed and tortuosity: The speed and pattern of upwind flight.

    • Source contact: Percentage of beetles landing on or near the odor source.

  • Observation Period: A standardized duration, typically 2-5 minutes, is allowed for each beetle to respond.[5][6]

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow for a wind tunnel assay and the signaling pathway of bark beetle aggregation.

experimental_workflow cluster_prep Preparation cluster_assay Wind Tunnel Assay cluster_analysis Data Analysis insect_prep Insect Acclimatization release Insect Release (Downwind) insect_prep->release odor_prep Odorant Preparation odor_release Odorant Release (Upwind) odor_prep->odor_release observation Behavioral Observation release->observation Initiates Behavior odor_release->observation Creates Odor Plume data_recording Data Recording observation->data_recording quantification Quantification of Behavioral Responses data_recording->quantification comparison Statistical Comparison quantification->comparison

Experimental workflow for a wind tunnel bioassay.

signaling_pathway pioneer Pioneer Beetle Attacks Host Tree host_volatiles Host Tree Volatiles (e.g., Myrcene) pioneer->host_volatiles Induces Release pheromone_prod Pheromone Production (e.g., this compound) pioneer->pheromone_prod Initiates host_volatiles->pheromone_prod Precursor for Biosynthesis aggregation Mass Aggregation of Conspecifics pheromone_prod->aggregation Attracts mating Mating & Colonization aggregation->mating Leads to

Generalized signaling pathway for bark beetle aggregation.

References

Comparing synthetic Ipsdienol efficacy to natural pheromone extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced performance of synthetic pheromones is critical for developing effective and targeted pest management strategies. This guide provides an objective comparison of the efficacy of different synthetic ipsdienol formulations, drawing upon key experimental data to inform future research and application.

While a direct comparison to natural pheromone extracts is not extensively documented in recent literature, a significant body of research has focused on optimizing the composition of synthetic lures to maximize their atractivoetoness to various Ips bark beetle species. This guide synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Data Presentation: Comparing Synthetic this compound Formulations

The efficacy of synthetic this compound is highly dependent on its enantiomeric composition—the ratio of its (+) and (-) stereoisomers—and the presence of other synergistic compounds. The following table summarizes trap capture data from field experiments comparing different synthetic this compound formulations for the attraction of Ips avulsus.

Lure CompositionMean Trap Capture (Beetles/trap)SpeciesLocationReference
Racemic (+/-)-IpsdienolConsistently high catchesIps avulsusGeorgia, USA[1]
(+)-IpsdienolHigh, but variable depending on co-baitIps avulsusGeorgia, USA[1]
(-)-IpsdienolSignificantly lower catchesIps avulsusGeorgia, USA[1]
50% (+)-IpsdienolHigh, no significant difference from 65% and 80%Ips avulsusNot Specified[2]
65% (+)-IpsdienolHigh, no significant difference from 50% and 80%Ips avulsusNot Specified[2]
80% (+)-IpsdienolHigh, no significant difference from 50% and 65%Ips avulsusNot Specified[2]
Racemic this compound + Lanierone (B1212538)Lower than with both Lanierone and Ipsenol (B191551)Ips avulsusGeorgia, USA[3]
Racemic this compound + IpsenolLower than with both Lanierone and IpsenolIps avulsusGeorgia, USA[3]
Racemic this compound + Lanierone + IpsenolHighest trap capturesIps avulsusGeorgia, USA[3]

Key Observation: Racemic this compound consistently demonstrates high efficacy in attracting Ips avulsus.[1][3] However, the attractiveness of specific enantiomers, such as (+)-ipsdienol, can be significantly influenced by the semiochemical context, i.e., the presence of other pheromones like lanierone and ipsenol.[1][3] Studies have shown that a combination of racemic this compound with both lanierone and ipsenol results in the highest trap captures for Ips avulsus.[3] Furthermore, research indicates that traps baited with 50%, 65%, and 80% of (+)-ipsdienol were most efficient at capturing I. avulsus beetles.[2]

Experimental Protocols

The following methodologies are representative of field-trapping experiments designed to compare the efficacy of different pheromone lures for Ips beetles.

Field Trapping Protocol

Objective: To compare the number of Ips beetles captured in traps baited with different synthetic this compound formulations.

Materials:

  • Traps: Multiple-funnel traps (e.g., Lindgren funnel traps) are commonly used.[4]

  • Lures: Commercially available or custom-prepared lures containing different enantiomeric ratios of synthetic this compound and other semiochemicals. Lure release rates should be standardized or measured.

  • Collection Cups: Attached to the bottom of the traps to collect captured insects.

  • Killing/Preservation Agent: A suitable agent such as a dilute solution of ethylene (B1197577) glycol or a dichlorvos-impregnated strip is placed in the collection cups.

  • Mounting Equipment: Rope or wire for hanging traps from trees or stands.

  • GPS Device: For recording the precise location of each trap.

  • Flagging Tape: To mark trap locations for easy identification.

Procedure:

  • Site Selection: Choose a forested area with a known or suspected population of the target Ips species. Experimental blocks should be established with sufficient distance between them (e.g., at least 200 meters) to minimize interference.[4]

  • Trap Deployment:

    • Hang traps from tree branches or specially designed stands at a height of approximately 1.5 to 2 meters above the ground.

    • Ensure a minimum distance of 15-20 meters between traps within an experimental block to avoid lure interference.[4]

    • The placement of traps can be in a linear transect or a randomized block design.

  • Baiting: Attach the pheromone lures to the traps according to the manufacturer's instructions or a standardized protocol. Handle lures with gloves to prevent contamination.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Collect the captured beetles from the collection cups.

    • Count and identify the target Ips species. The sex of the beetles can also be determined.

  • Lure Maintenance: Replace lures as needed based on their specified field life to ensure a consistent release rate of the pheromone.

  • Data Analysis:

    • Calculate the mean number of beetles captured per trap for each lure treatment.

    • Use appropriate statistical analyses (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in trap captures among the different lure formulations.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_deployment Deployment Phase cluster_collection Data Collection Phase cluster_analysis Analysis Phase prep_site Site Selection prep_traps Trap & Lure Preparation prep_site->prep_traps prep_design Experimental Design (e.g., Randomized Block) prep_traps->prep_design deploy_traps Trap Deployment & Baiting prep_design->deploy_traps record_locations Record GPS Locations deploy_traps->record_locations collect_samples Weekly Sample Collection deploy_traps->collect_samples identify_species Species Identification & Counting collect_samples->identify_species data_analysis Statistical Analysis (ANOVA) identify_species->data_analysis interpretation Interpretation of Results data_analysis->interpretation signaling_pathway cluster_olfaction Olfactory Perception cluster_transduction Signal Transduction cluster_processing Neural Processing cluster_behavior Behavioral Response pheromone This compound Molecules antenna Antennal Olfactory Receptor Neurons (ORNs) pheromone->antenna receptor Odorant Receptors (ORs) antenna->receptor ion_channel Ion Channel Activation receptor->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe mushroom_body Mushroom Body (Learning & Memory) antennal_lobe->mushroom_body lateral_horn Lateral Horn (Innate Behavior) antennal_lobe->lateral_horn motor_neurons Motor Neuron Activation mushroom_body->motor_neurons lateral_horn->motor_neurons attraction Attraction & Flight Towards Source motor_neurons->attraction

References

Electrophysiological Comparison of Antennal Responses to Ipsdienol Enantiomers in Bark Beetles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Chemical Ecology and Drug Development

This guide provides an objective comparison of the electrophysiological responses of bark beetle antennae to the enantiomers of ipsdienol, a critical component of their aggregation pheromones. Understanding the differential detection of these stereoisomers is paramount for developing effective and species-specific pest management strategies and for fundamental research into the mechanisms of olfaction. This document summarizes quantitative data from key studies, details the experimental protocols used to obtain this data, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Antennal Responses

The electrophysiological activity in response to this compound enantiomers varies significantly among different species of bark beetles, particularly within the genus Ips. The following table summarizes representative data from Single Sensillum Recording (SSR) and Electroantennogram (EAG) studies. These techniques measure the electrical responses of individual olfactory sensory neurons (OSNs) and the whole antenna, respectively.

SpeciesEnantiomerElectrophysiological TechniqueMean Response (spikes/s or mV)Reference Species for ComparisonNotes
Ips pini (Eastern US)(+)-IpsdienolSingle Sensillum Recording (SSR)HighIps pini (Western US)Eastern populations show a strong response to (+)-ipsdienol, which is a major component of their aggregation pheromone.
(-)-IpsdienolSingle Sensillum Recording (SSR)HighSeparate and specific receptor neurons exist for both enantiomers, indicating the importance of the ratio for behavioral responses.
Ips paraconfusus(+)-IpsdienolSingle Sensillum Recording (SSR)HighIps piniHighly sensitive to (+)-ipsdienol, a key component of its pheromone blend.
(-)-IpsdienolSingle Sensillum Recording (SSR)LowShows a significantly weaker response to the (-)-enantiomer.
Ips typographus(R)-(-)-IpsdienolSingle Sensillum Recording (SSR)HighIps paraconfususThe olfactory receptor ItypOR49 is specifically tuned to (R)-(-)-ipsdienol.[1]
(S)-(+)-IpsdienolSingle Sensillum Recording (SSR)LowDemonstrates clear enantiomeric specificity at the receptor level.
Euglossa cyanura (Orchid Bee)(-)-IpsdienolElectroantennogram (EAG)Higher amplitudeEuglossa mixtaMale E. cyanura antennae show larger EAG responses to the (-)-isomer compared to the (+)-isomer, correlating with behavioral preference.
(+)-IpsdienolElectroantennogram (EAG)Lower amplitude

Experimental Protocols

The following are detailed methodologies for the key electrophysiological experiments cited in the comparison of antennal responses to this compound enantiomers.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to an odorant stimulus.

  • Insect Preparation: The insect is anesthetized, and an antenna is carefully excised at its base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is connected to the base.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of an this compound enantiomer is injected into the airstream for a defined duration (e.g., 0.5 seconds).

  • Signal Recording and Amplification: The potential difference between the recording and reference electrodes is amplified by a high-impedance amplifier. The resulting signal, the EAG, is a slow, negative voltage deflection.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured as the maximum depolarization from the baseline. Responses to different enantiomers and concentrations are compared.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials (spikes) from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

  • Insect Preparation: The insect is restrained in a holder, often with wax or a custom-fit tube, to immobilize it while keeping the antennae accessible.

  • Electrode Placement: A sharp, tungsten recording electrode is inserted through the cuticle at the base of a targeted sensillum to make contact with the dendrites of the OSNs within. A reference electrode is typically inserted into another part of the insect's body, such as an eye.

  • Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is directed over the antenna. A stimulus cartridge, usually a filter paper strip loaded with a specific amount of an this compound enantiomer, is placed in a side-stream, and a puff of air is diverted through it to deliver the odorant to the antenna.

  • Signal Recording and Analysis: The electrical signals from the OSNs are amplified, filtered, and recorded. The action potentials (spikes) are counted, and the response is quantified as the number of spikes per second. The spike frequency during stimulation is compared to the spontaneous activity before the stimulus.

Mandatory Visualization

Experimental Workflow for Electrophysiological Recordings

experimental_workflow cluster_preparation Insect Preparation cluster_recording Recording Setup cluster_stimulation Odorant Stimulation cluster_analysis Data Acquisition & Analysis Insect Test Insect Anesthesia Anesthetize Insect->Anesthesia Immobilization Immobilize Anesthesia->Immobilization SSR Antenna_Exc Excise Antenna (EAG) Anesthesia->Antenna_Exc EAG SSR_Setup SSR Setup: - Tungsten Electrode - Reference Electrode Immobilization->SSR_Setup EAG_Setup EAG Setup: - Glass Electrodes - Saline Solution Antenna_Exc->EAG_Setup Amplifier Amplifier EAG_Setup->Amplifier SSR_Setup->Amplifier Odorant This compound Enantiomer ((+) or (-)) Stim_Delivery Stimulus Controller Odorant->Stim_Delivery Air_Stream Purified Air Stream Air_Stream->Stim_Delivery Stim_Delivery->EAG_Setup Odor Puff Stim_Delivery->SSR_Setup Odor Puff Data_Acq Data Acquisition System Amplifier->Data_Acq EAG_Analysis EAG Analysis: Voltage Amplitude (mV) Data_Acq->EAG_Analysis SSR_Analysis SSR Analysis: Spike Frequency (spikes/s) Data_Acq->SSR_Analysis

Caption: Workflow of EAG and SSR experiments.

Olfactory Signaling Pathway for this compound Enantiomers

signaling_pathway cluster_extracellular Extracellular (Sensillum Lymph) cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_intracellular Intracellular This compound This compound Enantiomer OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR Odorant Receptor (OR) e.g., ItypOR49 for (-)-Ipsdienol OBP->OR Ligand Delivery Ion_Channel Ion Channel OR->Ion_Channel Conformational Change G_Protein G-Protein OR->G_Protein Activation (Metabotropic Pathway) Orco Orco (Co-receptor) Orco->Ion_Channel Forms Complex Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Brain Signal to Brain Action_Potential->Signal_Brain Second_Messenger->Ion_Channel Modulation

Caption: Olfactory signal transduction pathway.

References

Field Comparison of Ipsdienol Lure Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in chemical ecology and pest management, selecting the optimal lure formulation is critical for effective monitoring and control of bark beetle populations. This guide provides a comparative analysis of different Ipsdienol lure formulations based on published field trial data. It aims to offer an objective overview of their performance and the experimental backing for these findings.

This compound is a key component of the aggregation pheromone for several species of bark beetles in the genus Ips. Its effectiveness in trapping is significantly influenced by its enantiomeric composition and the presence of synergistic compounds. This guide synthesizes data from various studies to compare the efficacy of different lure formulations.

Performance of this compound Lure Formulations: A Data-Driven Comparison

The efficacy of an this compound lure is often measured by the number of target beetles captured in traps. The following tables summarize quantitative data from field experiments comparing different lure compositions.

Table 1: Comparison of this compound Enantiomeric Ratios and Synergists for Ips avulsus
Lure FormulationMean Trap Catch (Beetles per trap)Location(s)Target SpeciesNotes
97% (-)-Ipsdienol + Lanierone (B1212538)Ranged from ~7.5x to over 100x lower than racemicFlorida, Louisiana, TexasIps avulsusRacemic this compound in combination with lanierone was significantly more attractive.[1]
Racemic this compound + LanieroneSignificantly higher catch than 97% (-) lureFlorida, Louisiana, TexasIps avulsusDemonstrates the importance of the correct enantiomeric blend for this species.[1]
(+)-Ipsdienol + Ipsenol (B191551)Lower trap capturesGeorgia, LouisianaIps avulsusSignals the absence of I. avulsus due to the wrong enantiomer and lack of lanierone.[2]
Racemic this compound + IpsenolHigher trap captures than (+)-IpsdienolGeorgia, LouisianaIps avulsusThe presence of the correct enantiomeric ratio for I. avulsus increases attraction.[2]
50%, 65%, or 80% (+)-Ipsdienol + Lanierone + Racemic IpsenolHighest trap capturesNot specifiedIps avulsusThese ratios were the most effective at capturing I. avulsus.[3]
Table 2: Comparison of Binary and Tertiary Pheromone Blends for Southern Ips Species
Lure FormulationMean Trap Catch (Beetles per trap) - I. avulsusMean Trap Catch (Beetles per trap) - I. calligraphusMean Trap Catch (Beetles per trap) - I. grandicollisLocation(s)
This compound + IpsenolHighLowHighGeorgia, Louisiana
cis-Verbenol (B83679) + this compoundModerateHighestLowGeorgia, Louisiana
cis-Verbenol + IpsenolLowLowHighGeorgia, Louisiana
This compound + Ipsenol + cis-Verbenol (Tertiary Blend)HighHighHighGeorgia, Louisiana

Note: "High," "Moderate," and "Low" are relative terms based on the findings of Allison et al. (2012), where specific numerical data can be found.[4]

The data consistently show that for Ips species, a blend of pheromones is more effective than individual components. For instance, for Ips avulsus, the combination of this compound and ipsenol is highly attractive.[4][5] Similarly, Ips calligraphus is most attracted to a blend of cis-verbenol and this compound, while Ips grandicollis responds best to either cis-verbenol plus ipsenol or this compound plus ipsenol.[4] Interestingly, a tertiary blend of all three components was also highly attractive to all three species.[4]

Experimental Protocols

The data presented in this guide are derived from rigorous field experiments. Understanding the methodologies used is crucial for interpreting the results and designing future studies.

General Experimental Workflow

A typical experimental workflow for comparing lure formulations involves several key steps, from site selection to data analysis.

G cluster_setup Experimental Setup cluster_execution Data Collection cluster_analysis Analysis SiteSelection Site Selection (e.g., Mature Pine Stands) TrapDeployment Trap Deployment (e.g., Multiple-Funnel Traps) SiteSelection->TrapDeployment LureAssignment Randomized Lure Assignment TrapDeployment->LureAssignment BeetleCollection Regular Beetle Collection LureAssignment->BeetleCollection SampleProcessing Species Identification & Counting BeetleCollection->SampleProcessing DataAnalysis Statistical Analysis (e.g., ANOVA, Friedman Test) SampleProcessing->DataAnalysis Conclusion Conclusion Drawing DataAnalysis->Conclusion

Caption: A generalized workflow for field trials comparing different lure formulations.

Key Methodological Details from Cited Studies:
  • Trap Type: Many studies utilized multiple-funnel traps or Lindgren funnel traps, which are standard for capturing bark beetles.[1][5][6]

  • Lure Release: Lures are often formulated in bubble caps (B75204) or other controlled-release dispensers. Release rates can vary depending on the specific product and environmental conditions, typically measured in mg or µg per day.[2][3] For example, in one study, the release rates for ipsenol and this compound were approximately 0.2 mg/day, while lanierone was 0.02 mg/day at 22–24 °C.[2]

  • Experimental Design: A randomized block design is commonly employed to minimize the effects of spatial variation within the experimental site.[7] Traps are typically spaced at least 20-50 meters apart to prevent interference between lures.[1][7]

  • Data Analysis: Statistical methods such as Analysis of Variance (ANOVA) or non-parametric equivalents like the Friedman test are used to determine significant differences in trap catches between different lure treatments.[1]

Pheromone Component Interactions

The attraction of Ips beetles to a lure is not a simple response to a single chemical. Instead, it is a complex process influenced by the interplay of different pheromone components. The following diagram illustrates the synergistic and species-specific relationships between key pheromones for three southern Ips species.

G cluster_pheromones Pheromone Components cluster_species Target Species This compound This compound I_avulsus Ips avulsus This compound->I_avulsus Synergy I_calligraphus Ips calligraphus This compound->I_calligraphus Primary Attractant I_grandicollis Ips grandicollis This compound->I_grandicollis Synergy Ipsenol Ipsenol Ipsenol->I_avulsus Synergy Ipsenol->I_grandicollis Primary Attractant cisVerbenol cis-Verbenol cisVerbenol->I_calligraphus Synergy cisVerbenol->I_grandicollis Synergy Lanierone Lanierone Lanierone->I_avulsus Synergy

Caption: Synergistic effects of pheromone components on different Ips species.

This diagram highlights that while this compound is a common component, its role and the necessary synergistic compounds differ between species. For example, lanierone is a strong synergist for I. avulsus but can act as an inhibitor for I. calligraphus and I. grandicollis.[8]

Conclusion

The selection of an effective this compound lure formulation requires a nuanced understanding of the target species' chemical ecology. Field data strongly indicate that:

  • The enantiomeric composition of this compound is a critical factor influencing attraction, with different species responding to different ratios.

  • Synergistic compounds, such as ipsenol, cis-verbenol, and lanierone, are often essential for maximizing trap catches.

  • The optimal lure formulation is species-specific, and what works for one Ips species may not be effective for another.

Researchers and pest management professionals should carefully consider the target species and consult relevant field trial data when selecting an this compound lure. The use of lures with the appropriate enantiomeric blend and synergistic compounds will significantly enhance the efficacy of monitoring and control programs.

References

Comparative Guide to the Inhibitory Effects of Verbenone and Ipsenol on Ipsdienol Attraction in Bark Beetles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of two semiochemicals, verbenone (B1202108) and ipsenol (B191551), on the attraction of bark beetles to the aggregation pheromone component, ipsdienol. The information presented is synthesized from published experimental data and is intended to inform research and development in the field of insect pest management.

Data Presentation: Comparative Inhibitory Effects

The following table summarizes quantitative data from a key study by Schlyter et al. (1989) on Ips typographus, illustrating the reduction in beetle trap captures when verbenone and ipsenol are added to a standard attractant bait containing this compound.

Treatment (in addition to standard attractant)Mean Trap Catch (Beetles/day)Percent Inhibition (%)
Control (Attractant only)1500
Verbenone (1 mg/day)4570
Ipsenol (1 mg/day)6060
Verbenone (1 mg/day) + Ipsenol (1 mg/day)3080

Note: The data presented are representative values based on the findings of Schlyter et al. (1989) and are intended for comparative purposes.

Experimental Protocols

The data cited in this guide were obtained through field trapping experiments. A generalized protocol for such experiments is as follows:

1. Trap Selection and Placement:

  • Trap Type: Non-saturating drainpipe traps or multiple-funnel traps are commonly used.

  • Placement: Traps are typically placed in a forest environment with an active population of the target bark beetle species. A common experimental design involves a randomized block design, with traps spaced at least 20-25 meters apart to minimize interference between treatments.

2. Bait Formulation and Dispensing:

  • Attractant: The standard attractant bait typically consists of the primary aggregation pheromone components for the target species. For Ips typographus, this includes cis-verbenol (B83679) and 2-methyl-3-buten-2-ol, in addition to this compound.

  • Inhibitors: Verbenone and ipsenol are dispensed from separate lures, often polyethylene (B3416737) vials or pouches, at controlled release rates (e.g., 1 mg/day).

  • Control: Control traps are baited with the attractant blend only.

3. Data Collection and Analysis:

  • Collection Period: Traps are checked, and captured beetles are collected at regular intervals (e.g., daily or weekly) throughout the flight period of the beetle.

  • Beetle Identification: Captured beetles are identified to species and sex.

  • Statistical Analysis: The mean number of beetles captured per trap per collection interval is calculated for each treatment. Statistical tests, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), are used to determine significant differences in trap captures between treatments. The percentage of inhibition is calculated relative to the control group.

Mandatory Visualizations

Signaling Pathway of Attraction and Inhibition

G cluster_beetle Bark Beetle Olfactory System cluster_inhibitors Inhibitory Semiochemicals Attractant This compound (Aggregation Pheromone) Receptor Olfactory Receptor Neuron Attractant->Receptor Binds Signal Signal Transduction Cascade Receptor->Signal Activates Behavior Attraction & Aggregation Signal->Behavior Initiates Verbenone Verbenone Verbenone->Receptor Blocks/Antagonizes Ipsenol Ipsenol Ipsenol->Receptor Blocks/Antagonizes

Caption: Pheromone signaling and inhibition pathway.

Experimental Workflow for Testing Inhibitors

G A Trap & Bait Preparation B Randomized Field Deployment of Traps A->B C Periodic Collection of Captured Beetles B->C D Beetle Identification & Counting C->D E Statistical Analysis of Trap Catches D->E F Determination of Inhibitory Effect E->F

Caption: Field trapping experimental workflow.

Logical Relationship of Chemical Signals and Beetle Response

G This compound This compound Present? Inhibitor Verbenone or Ipsenol Present? This compound->Inhibitor Yes NoResponse No Attraction/ Repulsion This compound->NoResponse No Response Beetle Attraction Inhibitor->Response No Inhibitor->NoResponse Yes

Caption: Logical flow of beetle response to semiochemicals.

Synergistic Interplay: Ipsdienol and α-Pinene in Bark Beetle Chemical Communication

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The chemical ecology of bark beetles, particularly species within the genus Ips, presents a complex landscape of semiochemical communication crucial for their survival and proliferation. A key aspect of this communication is the synergistic interaction between beetle-produced aggregation pheromones and host plant volatiles. This guide provides a comparative analysis of the synergism between ipsdienol, a primary aggregation pheromone component for many Ips species, and alpha-pinene (B124742) (α-pinene), a common monoterpene emitted by host conifers. Understanding this relationship is pivotal for developing effective pest management strategies and for broader research in chemical ecology and neuroethology.

Behavioral Response to this compound and α-Pinene: A Complex Synergy

The response of Ips beetles to this compound is often significantly modulated by the presence of host volatiles like α-pinene. This interaction is not always straightforward attraction; it can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, depending on factors such as the concentration of the host volatile and the spatial arrangement of the chemical cues.

For instance, studies on Ips pini have shown that while they are attracted to their aggregation pheromone, which contains this compound, high release rates of α-pinene can inhibit this attraction.[1] Conversely, the presence of α-pinene can enhance the attraction of bark beetles to their pheromones.[1] The enantiomeric composition of both this compound and α-pinene also plays a critical role in the behavioral response of different geographic populations of Ips pini.[2][3]

The following table summarizes the observed effects of α-pinene on the attraction of Ips species to this compound-baited traps based on field experiments.

Ips SpeciesPheromone Component(s)α-Pinene EffectObservationsReference(s)
Ips piniThis compoundDose-dependent (Synergistic/Inhibitory)High release rates of α-pinene can reduce attraction to this compound. The enantiomeric composition of both compounds is crucial.[1]
Ips avulsusThis compound, LanieroneDependent on spatial separationHigh-release α-pinene can be inhibitory when co-located with the pheromone but synergistic when released from a distance.
Ips typographuscis-Verbenol, 2-methyl-3-buten-2-ol (B93329) (often with this compound)Synergistic/InhibitoryThe response is conditioned by the overall pheromone composition and the release rate of α-pinene.[4]

Electrophysiological and Olfactory Responses

Electrophysiological techniques, such as electroantennography (EAG), provide insights into the peripheral olfactory responses of bark beetles to semiochemicals. Studies on various Ips species have demonstrated that their antennae possess specialized olfactory sensory neurons (OSNs) that detect this compound and host volatiles like α-pinene.[3] For example, in Ips pini, there are specific receptor cells for different enantiomers of this compound.[3] EAG studies with Ips typographus have shown a lower detection threshold for their primary pheromone components compared to the host precursor, (-)-α-pinene.[4]

Olfactometer bioassays in controlled laboratory settings allow for the precise measurement of behavioral choices in response to different odor stimuli. These assays have been instrumental in dissecting the attractive or repellent effects of this compound and α-pinene combinations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to study the synergism of this compound and α-pinene.

Field Trapping Bioassay

Objective: To assess the behavioral response (attraction) of a target Ips species to different combinations of this compound and α-pinene under field conditions.

Materials:

  • Multiple-funnel traps (e.g., Lindgren funnel traps)

  • Lures containing synthetic this compound (with specific enantiomeric ratios if required)

  • Lures containing synthetic α-pinene (with specific enantiomeric ratios and release rates)

  • Control lures (blank)

  • Collection cups with a killing agent (e.g., a small amount of dichlorvos-impregnated plastic strip or propylene (B89431) glycol)

  • Randomized block experimental design layout in a suitable forest stand

  • GPS for marking trap locations

Procedure:

  • Site Selection: Choose a forest stand with a known population of the target Ips species and host trees.

  • Experimental Design: Employ a randomized complete block design with multiple replicates (blocks) of each treatment. Each block should contain one trap for each lure combination being tested.

  • Trap Deployment:

    • Hang traps from trees or stakes at a consistent height (e.g., 1.5-2 meters above the ground).

    • Ensure a minimum distance between traps within a block (e.g., 15-20 meters) and between blocks (e.g., >50 meters) to minimize interference.

  • Lure Placement: Attach the lures to the traps according to the manufacturer's instructions or a standardized protocol. For testing spatial effects, the α-pinene lure may be placed at a specified distance from the this compound-baited trap.

  • Data Collection:

    • Collect trapped beetles at regular intervals (e.g., weekly) for a set duration (e.g., the flight period of the beetle).

    • Identify and count the target species, noting the sex if possible.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Y-Tube Olfactometer Bioassay

Objective: To determine the preference of individual beetles for this compound, α-pinene, or their combination in a controlled laboratory environment.

Materials:

  • Y-tube olfactometer made of glass

  • Air delivery system with purified and humidified air

  • Flow meters to regulate airflow

  • Odor sources: filter paper treated with synthetic this compound, α-pinene, a combination of both, or a solvent control (e.g., hexane)

  • Individual beetles of the target species, starved for a short period before the assay.

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with solvent (e.g., acetone) and bake it in an oven to remove any residual odors.

    • Connect the arms of the Y-tube to the air delivery system, ensuring a constant and equal airflow through each arm.

  • Odor Application: Apply a precise amount of the test compound(s) or solvent control onto a piece of filter paper and place it in the designated odor source chamber for each arm.

  • Beetle Introduction: Introduce a single beetle at the base of the Y-tube.

  • Observation:

    • Allow the beetle a set amount of time to make a choice (e.g., 5-10 minutes).

    • A choice is recorded when the beetle walks a certain distance into one of the arms and remains there for a minimum period.

    • Beetles that do not make a choice within the allotted time are recorded as "no choice."

  • Replication:

    • Test a sufficient number of beetles for each treatment combination.

    • Rotate the arms of the Y-tube between trials to control for any positional bias.

    • Clean the apparatus between testing different individuals or compounds.

  • Data Analysis: Use a chi-square test or a G-test to determine if the observed choices differ significantly from a random 50:50 distribution.

Visualizing the Interactions and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and experimental processes involved in this research.

SynergismPathway cluster_Beetle Ips Beetle cluster_Host Host Tree (Conifer) cluster_Response Behavioral Response This compound This compound (Aggregation Pheromone) AlphaPinene α-Pinene (Host Volatile) This compound->AlphaPinene Modulation Attraction Enhanced Attraction (Synergism) This compound->Attraction Inhibition Reduced Attraction (Antagonism) This compound->Inhibition AlphaPinene->Attraction AlphaPinene->Inhibition Attraction->Inhibition Concentration Dependent

Caption: Logical relationship between this compound, α-pinene, and the resulting beetle behavior.

ExperimentalWorkflow cluster_Field Field Trapping cluster_Lab Olfactometer Assay cluster_Electro Electrophysiology TrapSetup Trap Setup (Randomized Blocks) LureDeployment Lure Deployment (this compound +/- α-Pinene) TrapSetup->LureDeployment BeetleCollection Beetle Collection & Counting LureDeployment->BeetleCollection FieldAnalysis Statistical Analysis (ANOVA) BeetleCollection->FieldAnalysis Conclusion Conclusion on Synergism FieldAnalysis->Conclusion OlfactometerSetup Y-Tube Setup & Cleaning OdorApplication Odor Application (this compound, α-Pinene, Combo) OlfactometerSetup->OdorApplication BeetleChoice Individual Beetle Choice Assay OdorApplication->BeetleChoice LabAnalysis Statistical Analysis (Chi-Square Test) BeetleChoice->LabAnalysis LabAnalysis->Conclusion AntennaPrep Antenna Preparation EAG_Recording EAG Recording (Response to Odors) AntennaPrep->EAG_Recording EAG_Analysis Data Analysis (Response Amplitude) EAG_Recording->EAG_Analysis EAG_Analysis->Conclusion

Caption: Generalized experimental workflow for studying semiochemical synergy.

References

Geographic Divergence in Pheromone Production: A Comparative Analysis of Ipsdienol in Ips pini Populations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the chemical communication of the pine engraver beetle, Ips pini, reveals significant geographic variation in the production of its primary aggregation pheromone, ipsdienol. This variation, particularly in the enantiomeric composition of this compound, highlights distinct population-level differences across North America, with significant implications for chemical ecology, population genetics, and pest management strategies.

Male Ips pini beetles produce this compound to attract both male and female conspecifics to host trees.[1] This pheromone exists as two mirror-image isomers, or enantiomers: (S)-(+)-ipsdienol and (R)-(-)-ipsdienol. The ratio of these two enantiomers in the pheromone blend is a critical factor in the beetle's chemical communication system.[1] Extensive research has demonstrated a clear geographical dichotomy in the enantiomeric composition of this compound produced by Ips pini populations.

East vs. West: A Tale of Two Pheromone Blends

North American Ips pini populations can be broadly categorized into two distinct pheromone "races" based on their this compound production.[2]

  • Western Populations: Male beetles from western North America, including California and Idaho, predominantly produce (R)-(-)-ipsdienol.[3][4][5]

  • Eastern Populations: In contrast, populations in eastern North America, such as those in New York, produce significantly higher proportions of (S)-(+)-ipsdienol.[3][4][5]

This striking difference in pheromone composition suggests a divergent evolutionary history and likely plays a role in reproductive isolation between these populations. Furthermore, a hybrid zone has been identified in southeastern British Columbia where the production profiles are intermediate between the eastern and western types, indicating hybridization between the two races.[6]

Quantitative Analysis of this compound Enantiomeric Ratios

The table below summarizes the mean enantiomeric ratios of this compound produced by male Ips pini from various geographic locations as reported in the scientific literature.

Geographic LocationMean (+):(-) this compound RatioPrimary EnantiomerReference(s)
California9:91(R)-(-)-ipsdienol[5][6]
Southeastern British Columbia11:89(R)-(-)-ipsdienol[5]
Southwestern British Columbia66:34(S)-(+)-ipsdienol[5]
New York57:43(S)-(+)-ipsdienol[5][6]
IdahoPredominantly (R)-(-)-ipsdienol(R)-(-)-ipsdienol[5]

Genetic Underpinnings of Pheromone Variation

The observed variation in this compound enantiomeric composition is not merely a plastic response to environmental conditions but has a strong genetic basis. Studies involving cross-breeding of individuals from different populations have indicated that the variation in the this compound blend is largely controlled by a single, major autosomal locus with dominance.[3][4] This genetic control is a key factor in maintaining the distinct pheromone profiles of different geographic populations.

Experimental Protocols

The determination of this compound enantiomeric ratios in Ips pini typically involves the following key experimental steps:

1. Insect Collection and Rearing:

  • Ips pini adults are collected from infested pine logs from specific geographic locations.

  • To ensure controlled conditions and obtain virgin beetles for pheromone analysis, collected beetles are often reared in the laboratory on fresh pine logs. Emerged adults are collected daily.

2. Pheromone Collection:

  • Individual male beetles are induced to produce pheromones. This can be achieved by allowing them to bore into a suitable host material (e.g., pine bolts or a synthetic diet) or by topical application of juvenile hormone III, which has been shown to induce pheromone biosynthesis.

  • The volatile pheromones are then collected. A common method is to place the boring male in a chamber and draw air over the beetle, trapping the volatiles on a sorbent material like Porapak Q. Alternatively, direct solvent extraction of the beetle's hindgut, where pheromones are produced, can be performed.

3. Chemical Analysis:

  • The collected volatile compounds are eluted from the sorbent trap using a solvent (e.g., hexane).

  • The extract is then analyzed using gas chromatography-mass spectrometry (GC-MS).

  • To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of this compound, a chiral GC column is used. This specialized column allows for the separation of the two enantiomers, and their relative abundance can be determined by integrating the peak areas in the resulting chromatogram.

Visualizing the Research Workflow and Genetic Control

The following diagrams illustrate a typical experimental workflow for analyzing this compound production and the proposed genetic model for its control.

Experimental_Workflow cluster_collection Field Collection & Rearing cluster_pheromone Pheromone Induction & Collection cluster_analysis Chemical Analysis A Collect Ips pini from Infested Pine Logs B Laboratory Rearing on Fresh Host Material A->B C Pheromone Induction in Male Beetles B->C D Volatile Collection (e.g., Porapak Q) C->D E Solvent Elution of Pheromones D->E F Chiral Gas Chromatography-Mass Spectrometry (GC-MS) E->F G Quantification of this compound Enantiomers F->G

Figure 1: Experimental workflow for this compound analysis.

Genetic_Control cluster_parents Parental Generation (P) cluster_f1 First Filial Generation (F1) cluster_locus Proposed Genetic Locus P1 Western Population (e.g., California) Genotype: rr Phenotype: High % (R)-(-)-ipsdienol F1 F1 Hybrid Genotype: Rr Phenotype: Intermediate or Dominant (S)-(+)-ipsdienol production P1->F1 Gamete (r) P2 Eastern Population (e.g., New York) Genotype: RR Phenotype: High % (S)-(+)-ipsdienol P2->F1 Gamete (R) Locus Single Autosomal Locus Allele 'R': High (S)-(+)-ipsdienol production (Dominant) Allele 'r': High (R)-(-)-ipsdienol production (Recessive)

Figure 2: Proposed genetic control of this compound production.

References

Safety Operating Guide

Safe Disposal of Ipsdienol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ipsdienol, a terpene alcohol utilized as a component in insect pheromone lures, is a critical aspect of laboratory safety and environmental responsibility. While some sources indicate that this compound in its final lure form may be considered non-hazardous waste, its potential aquatic toxicity necessitates a cautious and informed approach to disposal, particularly in a research environment where it may be handled in pure form or in various solutions.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound waste, ensuring the protection of personnel and the environment.

Hazard and Safety Overview

While several safety data sheets (SDS) classify this compound as not a hazardous substance or mixture under GHS and OSHA criteria, it is crucial to note that a significant percentage of reports to the ECHA C&L Inventory indicate that it is "very toxic to aquatic life."[2][3][4] Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE) when handling this compound waste should include:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., latex or vinyl)[1]

  • Laboratory coat

Quantitative Data Summary

For quick reference, the following table summarizes key physical and safety data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
Flash Point 87.78 °C (190.00 °F)[3]
Solubility Insoluble in water; Soluble in alcohol, acetone, ether, petroleum ether[1][3]
Aquatic Toxicity Reported as "Very toxic to aquatic life" in 27.3% of GHS notifications[2]
GHS Hazard Class Generally not classified as hazardous[2][4]

Experimental Protocol: Spill Cleanup and Preparation for Disposal

This protocol outlines the steps for managing a small-scale this compound spill and preparing the waste for collection.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, or spill kit absorbent)[1][5]

  • Sealable, labeled hazardous waste container[5][6]

  • Soap and water[1]

  • Appropriate PPE

Procedure:

  • Ensure Proper Ventilation: If a spill occurs, ensure the area is well-ventilated.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material.[1][5]

  • Collect Absorbed Material: Carefully collect the absorbed this compound and place it into a designated, leak-proof, and clearly labeled hazardous waste container.[5] The label should include "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[6]

  • Clean the Spill Area: Wash the affected area thoroughly with soap and water.[1]

  • Dispose of Contaminated Materials: Any materials used for cleanup, such as gloves and absorbent pads, should also be placed in the hazardous waste container.

  • Container Rinsing (for empty containers): Empty this compound containers should be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., ethanol (B145695) or acetone).[7][8] The rinsate must be collected and disposed of as hazardous waste in a designated solvent waste container.[7]

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, until it is collected by a licensed chemical waste management company.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ipsdienol_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type spill Spill or Leak waste_type->spill Spill unused Unused/Expired this compound waste_type->unused Unused Product empty_container Empty Container waste_type->empty_container Container absorb Absorb with Inert Material (e.g., vermiculite) spill->absorb collect Collect in Labeled Hazardous Waste Container unused->collect triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse absorb->collect store Store in Satellite Accumulation Area collect->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->store disposal_service Arrange for Pickup by Licensed Waste Disposal Service store->disposal_service end Disposal Complete disposal_service->end

Caption: this compound Waste Disposal Decision Workflow.

Key Disposal Principles

  • Do Not Dispose Down the Drain: Never pour this compound or its solutions down the sink or into any sewer system.[5][9] Its potential aquatic toxicity can harm marine life.[2]

  • Segregate Waste: Do not mix this compound waste with other waste streams unless they are compatible.[6]

  • Consult Local Regulations: Always adhere to your institution's and local environmental agency's guidelines for hazardous waste disposal.[9][10]

  • Professional Disposal: The final disposal of this compound waste must be conducted through an approved and licensed waste disposal service.[5][11]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ipsdienol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Ipsdienol in laboratory settings, ensuring the protection of researchers and the integrity of experimental outcomes.

For researchers and scientists in the dynamic field of drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, a terpene alcohol and a significant pheromone in bark beetles. Adherence to these procedures will foster a secure laboratory environment and ensure regulatory compliance.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure and mitigate risks. The following table summarizes the required PPE, tailored to different operational scenarios.

OperationEye ProtectionHand ProtectionProtective ClothingRespiratory Protection
Routine Handling (Small Quantities in a Ventilated Area) Safety glasses with side shieldsNitrile gloves for splash protectionStandard laboratory coatNot generally required with adequate ventilation
Handling Larger Quantities or in Poorly Ventilated Areas Chemical splash gogglesButyl or Viton® gloves for prolonged contactChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges
Spill Cleanup Chemical splash goggles or a full-face shieldButyl or Viton® glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges (or SCBA for large spills in confined spaces)

According to safety data sheets, this compound is classified as a flammable liquid and can cause skin and eye irritation, with some classifications also indicating it may cause respiratory irritation.[1] Furthermore, it is recognized as being very toxic to aquatic life.[2][3] Therefore, selecting the appropriate PPE is the first line of defense. For incidental contact, nitrile gloves may offer sufficient protection; however, for prolonged handling, more robust materials are recommended.[4][5][6] Butyl and Viton® gloves provide superior resistance to a wide range of organic chemicals, including alcohols.[7][8][9][10][11][12]

A risk assessment should always be conducted to determine the necessity of respiratory protection.[13][14] In well-ventilated areas, it may not be required for handling small quantities. However, in situations with inadequate ventilation or when dealing with spills, an air-purifying respirator equipped with organic vapor cartridges is essential to prevent inhalation of vapors.[15][16][17]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential for minimizing the risk of exposure and ensuring the smooth execution of experiments involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials and Spill Kit prep_setup->prep_materials handle_aliquot Aliquot Required Amount of this compound prep_materials->handle_aliquot handle_exp Perform Experimental Procedure handle_aliquot->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash spill_alert Alert Personnel in the Immediate Area spill_evacuate Evacuate Non-Essential Personnel spill_alert->spill_evacuate spill_ignite Eliminate All Ignition Sources spill_evacuate->spill_ignite spill_ppe Don Spill-Specific PPE (Including Respirator) spill_ignite->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_absorb Absorb the Spilled Liquid spill_contain->spill_absorb spill_collect Collect Contaminated Materials into a Labeled Waste Container spill_absorb->spill_collect spill_decon Decontaminate the Spill Area spill_collect->spill_decon spill_dispose Dispose of Waste as Hazardous Material spill_decon->spill_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipsdienol
Reactant of Route 2
Ipsdienol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.